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  • Product: Ozone hydrate
  • CAS: 84508-01-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Ozone Hydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the current understanding of ozone hydrate (B1144303) crystal structures. Due to the inherent inst...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of ozone hydrate (B1144303) crystal structures. Due to the inherent instability of ozone, its encapsulation within clathrate hydrates presents a promising method for stabilization and storage. This document outlines the known structural characteristics, detailed experimental protocols for synthesis and analysis, and a logical workflow for characterization.

Introduction to Ozone Hydrates

Ozone (O₃), a potent oxidizing agent with numerous applications, is a highly unstable molecule that readily decomposes to oxygen (O₂). Encapsulating ozone molecules within the cage-like structures of clathrate hydrates can significantly enhance their stability, allowing for prolonged storage.[1][2] Clathrate hydrates are crystalline water-based solids where a lattice of hydrogen-bonded water molecules forms cages that trap guest molecules.[3] The formation and stability of these hydrates are dependent on temperature and pressure. Ozone-containing hydrates are typically formed as mixed-gas hydrates, often with the inclusion of other gases like oxygen (O₂), carbon dioxide (CO₂), or helper gases like carbon tetrachloride (CCl₄) and xenon (Xe) to stabilize the hydrate structure.[1][4]

Crystal Structure of Ozone-Containing Hydrates

Structure I is one of the most common clathrate hydrate structures. Its crystallographic details are well-established and can be considered representative for the identified ozone-containing hydrates.

ParameterValueReference
Crystal SystemCubic[5]
Space GroupPm-3n[5]
Unit Cell Parameter (a)~12 Å (1.2 nm)[5]
Water Molecules per Unit Cell46[5]
Cage TypesSmall and Large[5]
Small Cages (per unit cell)2 of type 5¹² (pentagonal dodecahedron)[5]
Large Cages (per unit cell)6 of type 5¹²6² (tetrakaidecahedron)[5]
Ideal Hydration NumberX · 5.75H₂O (for full occupancy)[5]

Note: The actual unit cell parameter and cage occupancy will vary depending on the specific guest molecules (O₃, O₂, CO₂) and the formation conditions (temperature and pressure).

Experimental Protocols

The following sections detail the methodologies for the synthesis of ozone-containing hydrates and their subsequent structural analysis.

This protocol is based on the methods described for the formation of mixed O₃+O₂+CO₂ hydrates.

Materials and Equipment:

  • Ozone generator

  • Oxygen gas source

  • Carbon dioxide gas source

  • High-pressure reaction vessel with stirring mechanism

  • Temperature control system (e.g., cooling bath)

  • Pressure gauges and controllers

  • Gas flow meters

  • Pure water (deionized or distilled)

Procedure:

  • Gas Mixture Preparation: A feed gas mixture of ozone, oxygen, and carbon dioxide is prepared. Ozone is typically generated from an oxygen source using an ozone generator. The desired molar ratios of the gases are controlled using mass flow controllers.

  • Reactor Setup: The high-pressure reactor is filled with a specific volume of pure water. The reactor is then sealed and cooled to the desired experimental temperature, typically just above the freezing point of water (e.g., 273.15 K to 277.15 K).

  • Pressurization and Hydrate Formation: The prepared gas mixture is introduced into the reactor to a specific pressure (e.g., 2-3 MPa). The mixture is vigorously stirred to maximize the gas-water interfacial area, promoting hydrate nucleation and growth. The formation of the hydrate is monitored by observing the pressure drop in the reactor.

  • Sample Collection: Once the hydrate formation is complete (indicated by a stable pressure), the reactor is slowly depressurized, and the solid hydrate sample is collected at low temperatures to prevent decomposition.

Equipment:

  • Powder X-ray diffractometer with a low-temperature sample stage

  • Sample holder for air-sensitive and low-temperature measurements

  • Software for data analysis and Rietveld refinement (e.g., GSAS, FullProf, TOPAS)

Procedure:

  • Sample Preparation: A small amount of the synthesized ozone hydrate is finely ground at cryogenic temperatures (e.g., in a liquid nitrogen-cooled mortar and pestle) to ensure a random orientation of the crystallites. The powdered sample is then loaded into a low-temperature sample holder.

  • Data Collection: The sample holder is placed in the diffractometer, and the temperature is maintained at a low value (e.g., 123 K) to ensure the stability of the hydrate. The PXRD pattern is collected by scanning a range of 2θ angles using a specific X-ray source (e.g., Cu Kα).

  • Phase Identification: The collected diffraction pattern is analyzed to identify the crystalline phases present. This is done by comparing the peak positions with standard diffraction patterns from crystallographic databases. For ozone-containing hydrates, the presence of structure I hydrate and potentially ice Ih would be checked.[4]

  • Rietveld Refinement: To obtain detailed structural information, Rietveld refinement is performed.[6][7][8] This technique involves fitting a calculated theoretical diffraction pattern to the experimental data. The refinement of the structural model allows for the determination of:

    • Lattice parameters

    • Space group

    • Atomic positions (with some constraints for powder data)

    • Site occupancy factors (providing insight into cage filling)

    • Phase fractions (in a multi-phase sample)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of ozone-containing hydrates to their structural characterization.

ExperimentalWorkflow cluster_synthesis Synthesis of Ozone Hydrate cluster_analysis Structural Analysis cluster_results Results GasPrep Gas Mixture Preparation (O3, O2, CO2) ReactorSetup Reactor Setup (Water, Cooling) GasPrep->ReactorSetup Introduce Gas HydrateFormation Hydrate Formation (Pressurization & Stirring) ReactorSetup->HydrateFormation Pressurize SampleCollection Sample Collection (Low Temperature) HydrateFormation->SampleCollection Depressurize & Collect SamplePrep PXRD Sample Preparation (Cryo-grinding) SampleCollection->SamplePrep Transfer Sample DataCollection PXRD Data Collection (Low Temperature) SamplePrep->DataCollection PhaseID Phase Identification DataCollection->PhaseID Diffraction Pattern Rietveld Rietveld Refinement PhaseID->Rietveld Identified Phases CrystalStructure Crystal Structure (Lattice Parameters, Space Group) Rietveld->CrystalStructure CageOccupancy Cage Occupancy Rietveld->CageOccupancy

Caption: Experimental workflow for the synthesis and structural analysis of ozone-containing clathrate hydrates.

Conclusion

The analysis of ozone hydrate crystal structures is crucial for understanding the stability and storage capacity of this promising material. While detailed crystallographic data for pure ozone hydrate remains elusive, studies on mixed-gas hydrates have identified the formation of a structure I clathrate. The experimental protocols for synthesis and powder X-ray diffraction analysis are well-established. Future research focusing on single-crystal X-ray diffraction or neutron diffraction of ozone-containing hydrates could provide the definitive atomic-level details of the crystal structure, paving the way for advanced applications in various scientific and industrial fields.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ozone Hydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of ozone clathrate hydrate (B1144303), a crystalline solid in w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ozone clathrate hydrate (B1144303), a crystalline solid in which ozone molecules are encapsulated within a lattice of water molecules. This material is of significant interest for the stable storage and delivery of ozone, a powerful oxidizing agent with numerous applications, including in organic synthesis and pharmacology. This document details the experimental protocols for its formation, the analytical techniques for its characterization, and quantitative data regarding its properties.

Introduction to Ozone Hydrate

Ozone (O₃) is a highly reactive allotrope of oxygen with potent antimicrobial and oxidative properties. However, its inherent instability and gaseous nature at standard conditions present significant challenges for its storage and application.[1] Clathrate hydrates are crystalline, ice-like compounds where guest molecules are trapped within cages formed by hydrogen-bonded water molecules.[2] By encapsulating ozone molecules within these cages, ozone hydrate can be formed, offering a promising method for stabilizing and storing ozone in a solid form.[3]

Ozone hydrates are typically structure I (sI) or structure II (sII) clathrates, depending on the formation conditions and the presence of "help gases."[3] These structures consist of different types of polyhedral water cages that can accommodate guest molecules of appropriate size. The stabilization of ozone within the hydrate lattice is attributed to the isolation of individual ozone molecules, preventing their self-decomposition.[3]

Synthesis of Ozone Hydrate

The synthesis of ozone hydrate involves the reaction of a gas mixture containing ozone with water at low temperatures and high pressures. To facilitate hydrate formation at more moderate conditions and to enhance the stability of the resulting clathrate, a "help gas" is often included in the gas mixture. Common help gases include carbon dioxide (CO₂), carbon tetrachloride (CCl₄), and xenon (Xe).[3]

This protocol describes a typical laboratory-scale batch synthesis of ozone hydrate using carbon dioxide as a help gas.

Materials and Equipment:

  • High-pressure reactor vessel (e.g., stainless steel, with a sapphire window for observation)

  • Ozone generator

  • Oxygen and carbon dioxide gas cylinders with regulators

  • Mass flow controllers

  • High-pressure pump for water

  • Cooling bath/circulator

  • Temperature and pressure sensors

  • Stirring mechanism (e.g., magnetic stirrer)

  • Gas chromatograph for gas phase analysis

  • Deionized water

Procedure:

  • System Preparation:

    • Clean and dry the high-pressure reactor vessel thoroughly.

    • Evacuate the reactor to remove any residual air and contaminants.

    • Cool the reactor to the desired experimental temperature (e.g., 273.2 K) using the cooling bath.

  • Water Injection:

    • Inject a precise volume of deionized water into the pre-cooled reactor.

  • Gas Mixture Preparation and Introduction:

    • Generate an ozone/oxygen gas mixture using the ozone generator. The concentration of ozone should be monitored.

    • Prepare the desired gas mixture (e.g., O₃ + O₂ + CO₂) using mass flow controllers to achieve the target molar ratios.[4]

    • Pressurize the reactor with the prepared gas mixture to the target pressure (e.g., 2-3 MPa).[5]

  • Hydrate Formation:

    • Initiate vigorous stirring to maximize the gas-water interfacial area.

    • Maintain the system at a constant temperature and pressure. Hydrate formation is indicated by a drop in pressure as the gas is consumed.

    • Continue the experiment until the pressure stabilizes, indicating the cessation of hydrate formation.

  • Sample Recovery:

    • After hydrate formation is complete, vent the remaining gas from the reactor.

    • Rapidly cool the reactor with liquid nitrogen to quench the sample and prevent decomposition.

    • Carefully collect the solid ozone hydrate sample for immediate characterization or storage at cryogenic temperatures.

Characterization of Ozone Hydrate

A combination of analytical techniques is employed to confirm the formation of ozone hydrate, determine its structure, quantify the ozone content, and assess its stability.

PXRD is the primary technique for identifying the crystalline structure of the hydrate.

Experimental Protocol:

  • Sample Preparation:

    • Grind the frozen hydrate sample into a fine powder at liquid nitrogen temperature to prevent decomposition and maintain the hydrate structure.

    • Mount the powdered sample onto a pre-cooled sample holder in a low-temperature PXRD chamber.

  • Data Acquisition:

    • Acquire the diffraction pattern over a suitable 2θ range (e.g., 10-70°) using a diffractometer equipped with a low-temperature stage.

  • Data Analysis:

    • Identify the Bragg diffraction peaks in the obtained pattern.

    • Compare the peak positions to known patterns for sI and sII clathrate hydrates to determine the crystal structure.

    • Perform Rietveld refinement to determine the lattice parameters of the unit cell.

This chemical method is used to quantify the amount of ozone trapped within the hydrate.

Experimental Protocol:

  • Sample Decomposition:

    • Place a known mass of the frozen ozone hydrate sample into a flask containing a neutral or buffered potassium iodide (KI) solution.

    • Allow the hydrate to decompose, releasing the ozone, which then reacts with the iodide ions to produce iodine (I₂). O₃ + 2I⁻ + H₂O → I₂ + O₂ + 2OH⁻

  • Acidification:

    • Acidify the solution to a pH of 2 or lower with sulfuric acid to ensure the complete reaction.[6]

  • Titration:

    • Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

    • Add a starch indicator near the endpoint. The endpoint is reached when the blue color of the starch-iodine complex disappears.[7]

  • Calculation:

    • Calculate the mass of ozone in the original hydrate sample based on the stoichiometry of the reactions and the volume of titrant used.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to probe the vibrational modes of the guest ozone molecules and the host water lattice. The encapsulation of ozone within the hydrate cages is expected to cause shifts in its vibrational frequencies compared to the gas phase. The asymmetric stretching mode of gaseous ozone is typically observed around 1055 cm⁻¹.[8] In an ice matrix, this band may shift. The interaction with the water molecules of the hydrate cage is expected to influence this and other vibrational modes.

Raman Spectroscopy: Raman spectroscopy is another powerful tool for characterizing clathrate hydrates. It is particularly sensitive to the vibrations of non-polar molecules and can be used to identify the guest molecules and their interactions with the host lattice. Different cage occupancies (e.g., ozone in small vs. large cages) can potentially be distinguished by shifts in the ozone vibrational frequencies.

Neutron diffraction is a highly effective technique for studying clathrate hydrates, offering advantages over PXRD. Due to the strong scattering of neutrons by deuterium (B1214612) nuclei, using heavy water (D₂O) for synthesis allows for precise determination of the water molecule positions and the hydrogen bonding network.[9] Furthermore, neutron diffraction can provide detailed information on the location and orientation of the guest molecules within the cages, as well as the cage occupancy.[10] While specific studies on ozone hydrate using neutron diffraction are not widely reported, the technique holds significant potential for a more detailed structural elucidation.

Quantitative Data

The following tables summarize the available quantitative data for ozone hydrate.

Table 1: Structural and Compositional Properties of Ozone Hydrate

PropertyValueMethodReference(s)
Crystal StructureStructure I (sI) or Structure II (sII)PXRD[3]
sI Lattice Constant (with CO₂)11.8294(4) Å at 98 KPXRD[5]
Ozone Mass Fraction0.1% - 0.9%Iodometric Titration[3][5]
Stability> 20 days at -20°CIodometric Titration[3]

Table 2: Thermal Decomposition Properties of Ozone (for reference)

MediumTemperature (°C)Half-lifeReference(s)
Gaseous-503 months[1]
Gaseous203 days[1]
Gaseous1201.5 hours[1]
Dissolved in Water (pH 7)1530 minutes[11]
Dissolved in Water (pH 7)2020 minutes[11]
Dissolved in Water (pH 7)3012 minutes[11]

Note: The thermal decomposition data is for ozone in the gaseous and aqueous phases. The decomposition kinetics of ozone released from the hydrate are expected to be influenced by the rate of dissociation of the hydrate itself.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the synthesis and characterization of ozone hydrate.

Synthesis_Workflow cluster_prep System Preparation cluster_synthesis Synthesis cluster_recovery Sample Recovery prep1 Clean & Dry Reactor prep2 Evacuate Reactor prep1->prep2 prep3 Cool Reactor to T_exp prep2->prep3 water Inject Deionized Water prep3->water gas Introduce O3/O2/Help Gas Mixture water->gas form Stir at Constant P & T gas->form pressure_drop Monitor Pressure Drop form->pressure_drop vent Vent Excess Gas pressure_drop->vent Formation Complete quench Quench with Liquid N2 vent->quench collect Collect Solid Hydrate quench->collect storage storage collect->storage Store at Cryogenic Temp

Caption: Workflow for the synthesis of ozone hydrate.

Characterization_Workflow cluster_pxrd PXRD Analysis cluster_titration Iodometric Titration cluster_spectro Spectroscopic Analysis start Ozone Hydrate Sample pxrd_prep Grind Sample at Cryo Temp start->pxrd_prep tit_decomp Decompose Hydrate in KI Solution start->tit_decomp ftir FTIR Spectroscopy start->ftir raman Raman Spectroscopy start->raman pxrd_acq Acquire Diffraction Pattern pxrd_prep->pxrd_acq pxrd_anal Analyze Structure & Lattice Parameters pxrd_acq->pxrd_anal result_structure Crystal Structure (sI/sII) pxrd_anal->result_structure tit_acid Acidify Solution tit_decomp->tit_acid tit_titrate Titrate with Na2S2O3 tit_acid->tit_titrate tit_calc Calculate Ozone Content tit_titrate->tit_calc result_content Ozone Mass Fraction (%) tit_calc->result_content result_vib Vibrational Modes ftir->result_vib raman->result_vib

Caption: Workflow for the characterization of ozone hydrate.

Conclusion

The synthesis of ozone hydrate offers a viable pathway to stabilize and store ozone in a solid, crystalline form. The formation is typically achieved at low temperatures and high pressures, often with the aid of a help gas. The resulting clathrate can be effectively characterized using a suite of analytical techniques, with PXRD confirming the crystal structure and iodometric titration quantifying the ozone content. While spectroscopic data for enclathrated ozone is still emerging, FTIR and Raman spectroscopy, along with neutron diffraction, represent powerful tools for a more in-depth understanding of the guest-host interactions within this promising material. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working on the development and application of ozone-based technologies.

References

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Ozone Clathrate Hydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the current understanding of ozone clathrate hydrate (B1144303) stability, formation, and characte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of ozone clathrate hydrate (B1144303) stability, formation, and characterization. Clathrate hydrates are crystalline, ice-like solids in which guest molecules are trapped within a framework of hydrogen-bonded water molecules. The encapsulation of ozone within these structures presents a promising method for its preservation, given ozone's inherent instability. This document details the thermodynamic conditions governing the stability of ozone clathrates, experimental protocols for their synthesis and analysis, and the influence of various factors on their formation.

Thermodynamic Stability and Phase Equilibria

The stability of ozone clathrate hydrate is critically dependent on pressure and temperature. Due to the instability of pure ozone, it is typically studied as a minor component in a gas mixture, often with oxygen and a "help gas" that facilitates hydrate formation at more moderate conditions.

Experimental studies have determined the phase equilibrium conditions for the formation of ozone-containing clathrate hydrates in the presence of various help gases. Carbon dioxide (CO₂), carbon tetrachloride (CCl₄), and 1,1-dichloro-1-fluoroethane (B156305) have been shown to be effective in this role.[1] The presence of a help gas allows for the formation of mixed hydrates at lower pressures and higher temperatures than would be required for a pure ozone-oxygen hydrate.

The following table summarizes the experimentally determined three-phase (gas-hydrate-aqueous) equilibrium conditions for ozone-containing clathrate hydrates with different help gases. The ozone mole fraction in the equilibrated gas mixture for these studies ranged from 0.002 to 0.075.[1]

Help GasCO₂ Mole Fraction (in gas phase)Temperature (K)Pressure (MPa)
Carbon Tetrachloride-275 - 2850.2 - 1.5
1,1-dichloro-1-fluoroethane-275 - 2850.1 - 0.5
Carbon Dioxide~ 0.9272 - 2771.5 - 3.5
Carbon Dioxide~ 0.8272 - 2772.0 - 4.0
Carbon Dioxide~ 0.7272 - 2772.5 - 4.5

Data sourced from a graphical representation in a review on thermophysical properties of clathrate hydrates.[1]

Research has demonstrated that ozone can be preserved in a clathrate hydrate structure for extended periods. In studies using carbon tetrachloride or xenon as help gases, ozone was preserved for more than 20 days at atmospheric pressure and temperatures between -20 and 2 °C.[2][3] The concentration of ozone in these hydrates was on the order of 0.1% on a mass basis.[2][3] Thermodynamic simulations suggest that continuous formation processes could yield significantly higher ozone concentrations, potentially on the order of percent by mass, which is a substantial improvement over other storage methods like ozonated water or ice.[4] The use of carbon dioxide as a help guest has also been shown to enable the formation of hydrate samples with an ozone concentration of 0.9 wt% at 3.0 MPa and 272 K, with the hydrate being stable for 20 days at 248 K.[5]

Experimental Protocols

The synthesis and characterization of ozone clathrate hydrates require specialized experimental setups to handle the reactive nature of ozone and the specific pressure and temperature conditions for hydrate formation.

A common method for synthesizing ozone clathrate hydrate involves the following steps:

  • Gas Mixture Preparation: A gas mixture of ozone and oxygen is generated, typically using an ozone generator. This mixture is then combined with a help gas, such as carbon dioxide, in a high-pressure mixing chamber. The composition of the final gas mixture is a critical parameter influencing the hydrate formation conditions.

  • Hydrate Formation: The prepared gas mixture is brought into contact with chilled, deionized water in a high-pressure reactor vessel. The reactor is maintained at a constant temperature and pressure within the hydrate stability zone. To promote hydrate formation, the mixture is typically agitated or stirred to increase the gas-water interfacial area. The formation process is monitored by observing the pressure drop in the reactor, which indicates gas consumption due to hydrate crystallization. To increase the yield, the residual gas can be periodically replaced with a fresh gas mixture.[5]

  • Sample Recovery: Once hydrate formation ceases (indicated by a stable pressure), the reactor is cooled to a low temperature (e.g., -15 °C) to freeze the remaining water and stabilize the hydrate sample.[5] The residual gas is then discharged, and the solid hydrate sample is removed from the reactor, often under cryogenic conditions (e.g., in a liquid nitrogen bath) to prevent dissociation.[5]

Several analytical techniques are employed to characterize the synthesized ozone clathrate hydrates:

  • Iodometric Titration: This is a standard chemical method used to determine the concentration of ozone within the hydrate sample. A weighed amount of the crushed hydrate is dissolved in a potassium iodide solution. The liberated iodine, which is a result of the reaction between ozone and iodide ions, is then titrated with a standard sodium thiosulfate (B1220275) solution. This allows for the precise quantification of the initial ozone content in the hydrate.[2][3]

  • Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline structure of the clathrate hydrate (e.g., structure I, structure II). The diffraction pattern provides information about the unit cell dimensions and helps confirm the successful formation of the clathrate structure. These measurements are typically performed at low temperatures to maintain the stability of the hydrate.[2][3]

  • Gas Chromatography: The composition of the gas phase before and after hydrate formation is analyzed using gas chromatography. This helps in determining the amount of each gas component that has been incorporated into the hydrate cages.[5]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Ozone_Clathrate_Phase_Equilibrium Phase Equilibrium of Ozone Clathrate Hydrate cluster_conditions System Conditions cluster_phases Resulting Phases Pressure Pressure Ozone_Clathrate_Hydrate Ozone_Clathrate_Hydrate Pressure->Ozone_Clathrate_Hydrate Increase Temperature Temperature Gas Gas Temperature->Gas Increase Liquid_Water Liquid_Water Temperature->Liquid_Water Increase Gas->Ozone_Clathrate_Hydrate Formation Liquid_Water->Ozone_Clathrate_Hydrate Formation Ozone_Clathrate_Hydrate->Gas Dissociation Ozone_Clathrate_Hydrate->Liquid_Water Dissociation Ice Ice Ozone_Clathrate_Hydrate->Ice Dissociation at low T Ice->Ozone_Clathrate_Hydrate Formation

Caption: Phase transitions of ozone clathrate hydrate with changing pressure and temperature.

Experimental_Workflow_Ozone_Clathrate Experimental Workflow for Ozone Clathrate Synthesis and Analysis cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Gas_Prep 1. Gas Mixture Preparation (O3 + O2 + Help Gas) Hydrate_Formation 2. Hydrate Formation (High Pressure Reactor) Gas_Prep->Hydrate_Formation Sample_Recovery 3. Sample Recovery (Cryogenic Conditions) Hydrate_Formation->Sample_Recovery GC Gas Chromatography (Gas Composition) Hydrate_Formation->GC Analysis of residual gas Iodometry Iodometric Titration (Ozone Quantification) Sample_Recovery->Iodometry PXRD Powder X-ray Diffraction (Structural Analysis) Sample_Recovery->PXRD

Caption: Workflow for ozone clathrate synthesis and subsequent analysis.

Conclusion

The formation of clathrate hydrates offers a viable and promising pathway for the stabilization and storage of ozone. The use of help gases is crucial for achieving hydrate formation under practical temperature and pressure conditions. While current research has established the fundamental principles of ozone clathrate stability and synthesis, further investigations are needed to optimize ozone loading, long-term stability, and the kinetics of formation and dissociation. A deeper understanding of the guest-host interactions and the influence of different help gases will be instrumental in advancing the application of ozone clathrates in various fields, including their potential use in drug development and other industries where a controlled release of ozone is desired.

References

Exploratory

Phase Equilibrium Conditions for Ozone Hydrate Formation: A Technical Guide

Introduction Clathrate hydrates, also known as gas hydrates, are crystalline, ice-like solids where water molecules form a cage-like lattice structure that encapsulates guest molecules.[1] While ozone (O₃) is a powerful...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clathrate hydrates, also known as gas hydrates, are crystalline, ice-like solids where water molecules form a cage-like lattice structure that encapsulates guest molecules.[1] While ozone (O₃) is a powerful oxidizing agent with numerous applications, it is inherently unstable and readily decomposes to diatomic oxygen (O₂).[2][3] Encapsulating ozone molecules within a clathrate hydrate (B1144303) structure offers a promising method for their preservation and storage.[4] This technical guide provides an in-depth analysis of the phase equilibrium conditions necessary for the formation of ozone hydrates, detailing the thermodynamic parameters, the critical role of co-formers, and the experimental protocols used for their determination.

Thermodynamics of Ozone Hydrate Formation

The formation and stability of clathrate hydrates are governed by specific temperature and pressure conditions, which define the phase equilibrium. Due to ozone's instability, forming a pure ozone hydrate is challenging.[5] Consequently, research has focused on forming mixed-gas hydrates where "helper" gases or co-formers are used to stabilize the hydrate structure. These co-formers occupy the hydrate cages alongside ozone and oxygen, allowing for hydrate formation at more moderate and accessible pressure and temperature conditions.[4][6]

Carbon dioxide (CO₂) is a commonly studied co-former that enables the formation of a stable double hydrate with an ozone-oxygen gas mixture.[5][7] The presence of CO₂ significantly influences the equilibrium conditions, and the stability of the resulting hydrate is dependent on the partial pressures of the constituent gases.[5] Theoretical studies using molecular and lattice dynamics have been employed to calculate the free energy and determine the regions of stability for these double hydrates.[7]

Quantitative Phase Equilibrium Data

The phase equilibrium conditions for ozone-containing hydrates have been determined experimentally for various systems. The data highlights the relationship between pressure, temperature, and the composition of the gas mixture.

Table 1: Phase Equilibrium Conditions for Ozone-Oxygen-Carbon Dioxide Hydrates This table summarizes the three-phase (Hydrate-Liquid-Vapor) equilibrium conditions for the O₃ + O₂ + CO₂ + H₂O system at different molar ratios of the feed gas.

(O₃ + O₂) : CO₂ Molar Ratio (approx.)Temperature (K)Pressure (MPa)Reference
4 : 62721.6[5]
4 : 62773.1[5]
5 : 52721.6[5]
5 : 52773.1[5]

Note: In these experiments, the ozone fraction in the initial gas phase was approximately 0.025.[5]

Table 2: Phase Equilibrium Conditions for Ozone-Oxygen Hydrates with Various Co-formers This table presents equilibrium data for ozone-oxygen hydrates formed with the assistance of different co-formers. The mole fraction of ozone in the equilibrated gas mixture for these measurements ranged from 0.002 to 0.075.[6]

Co-formerTemperature (K)Pressure (MPa)Reference
Carbon Tetrachloride (CCl₄)~274~0.1[6]
Carbon Tetrachloride (CCl₄)~278~0.2[6]
Carbon Tetrachloride (CCl₄)~281~0.3[6]
1,1-dichloro-1-fluoroethane~276~0.1[6]
1,1-dichloro-1-fluoroethane~282~0.2[6]
1,1-dichloro-1-fluoroethane~286~0.3[6]

Factors Influencing Ozone Hydrate Stability

The stability of ozone hydrates is a complex interplay of thermodynamic conditions and gas composition. The logical relationship between these factors is crucial for optimizing ozone storage.

G cluster_conditions Thermodynamic Conditions cluster_composition System Composition Pressure System Pressure Stability Ozone Hydrate Stability Pressure->Stability Higher P favors stability Temperature System Temperature Temperature->Stability Lower T favors stability CoFormer Co-former (e.g., CO₂, CCl₄) CoFormer->Stability Stabilizes lattice, allows milder P/T OzoneConc Ozone Concentration OzoneConc->Stability Influences partial pressure and cage occupancy

Caption: Factors influencing the stability of ozone clathrate hydrates.

Experimental Protocols

The determination of phase equilibrium data is critical for understanding and applying hydrate-based technologies. The isochoric pressure-search method is a widely used and reliable technique for this purpose.[8][9]

Protocol 1: Isochoric Pressure-Search Method for Phase Equilibrium Determination

  • Apparatus Preparation: A high-pressure equilibrium cell, typically made of stainless steel and equipped with temperature and pressure sensors, is used.[8] The cell is thoroughly cleaned with appropriate solvents and rinsed multiple times with ultrapure water. Following cleaning, the cell is dried and evacuated using a vacuum pump for at least 30 minutes.[8][9]

  • Sample Loading: A precise amount of pure water is charged into the equilibrium cell. The cell is then pressurized with the desired gas mixture (e.g., O₃ + O₂ + CO₂) to a predetermined initial pressure.[10]

  • Hydrate Formation (Cooling Stage): The cell is cooled at a controlled rate while the contents are continuously stirred or agitated.[11] As the temperature decreases, the system pressure drops. A sharp, significant decrease in pressure indicates the onset of hydrate nucleation and formation as gas molecules are enclathrated into the solid hydrate phase.[8][10] The system is allowed to stabilize at a temperature well within the hydrate formation region.

  • Hydrate Dissociation (Heating Stage): The system is then heated very slowly and incrementally.[8] As the temperature rises, the hydrate structure begins to decompose (dissociate), releasing the trapped gas molecules. This causes the system pressure to increase.[10]

  • Equilibrium Point Determination: The pressure and temperature data are continuously recorded during both the cooling and heating stages. The three-phase (Hydrate-Liquid-Vapor) equilibrium point is identified as the intersection of the cooling curve (representing hydrate formation) and the heating curve (representing hydrate dissociation).[10] This intersection marks the precise temperature and pressure at which the hydrate is in equilibrium with the liquid water and vapor phases.[8]

G cluster_workflow Experimental Workflow: Phase Equilibrium Measurement prep 1. Cell Preparation (Clean, Evacuate) load 2. Sample Loading (Water + Gas Mixture) prep->load cool 3. Isochoric Cooling (Hydrate Formation) load->cool heat 4. Stepwise Heating (Hydrate Dissociation) cool->heat data 5. Data Acquisition (P vs. T Monitoring) heat->data analysis 6. Equilibrium Point Determination data->analysis

Caption: General workflow for determining hydrate phase equilibrium conditions.

The isochoric pressure-search method relies on tracking pressure changes at a constant volume to identify phase transitions.

G start Start at Initial P, T (Vapor + Liquid) cooling Cooling Path (P decreases) start->cooling Begin Cooling formation Hydrate Nucleation (Sharp P drop) cooling->formation System Enters Hydrate Region equilibrium Equilibrium Point (HLV) (Cooling/Heating Curve Intersection) cooling->equilibrium heating Heating Path (P increases) formation->heating Begin Slow Heating heating->equilibrium

Caption: Conceptual diagram of the isochoric pressure-search method.

Sample Analysis and Characterization

Post-formation analysis is essential to confirm the hydrate structure and quantify the amount of encapsulated ozone.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystal structure of the formed solid. PXRD patterns can confirm the presence of a clathrate hydrate structure (e.g., structure I, sI) and identify any co-existing ice phases.[11]

  • Iodometric Titration: To determine the concentration of ozone stored within the hydrate lattice, a quantitative chemical method like iodometric titration is employed. This involves carefully dissociating the hydrate sample and reacting the released ozone with a potassium iodide solution to determine its amount.[11][12]

  • Spectroscopic Methods: Techniques like FT-IR and UV-Vis spectroscopy can also be used for the on-line determination and quantification of ozone in the gas phase during experiments.[12][13]

References

Foundational

A Technical Guide to the Physical and Chemical Properties of Ozone Hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction Ozone (O₃), a potent oxidizing agent with significant applications in sterilization and chemical synthesis, is notoriously unstable, limiting i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozone (O₃), a potent oxidizing agent with significant applications in sterilization and chemical synthesis, is notoriously unstable, limiting its storage and transport. A promising solution for stabilizing ozone is its encapsulation within clathrate hydrates. These crystalline, ice-like structures, formed from water molecules, create cages that can trap guest molecules like ozone. This guide provides a comprehensive overview of the physical and chemical properties of ozone hydrate (B1144303), detailing its formation, structure, stability, and the experimental protocols for its synthesis and characterization. This information is critical for researchers exploring the application of ozone hydrates in various fields, including pharmaceuticals, where controlled release of ozone could be beneficial.

Physical Properties of Ozone Hydrate

Ozone hydrates are crystalline solids whose properties are intrinsically linked to their formation conditions and the presence of co-guests. The following tables summarize key quantitative data on their physical characteristics.

Formation and Stability Conditions

The formation of ozone hydrate is a thermodynamically driven process influenced by pressure, temperature, and the composition of the gas phase. Often, a "help gas" or co-former like carbon dioxide (CO₂) is used to stabilize the hydrate structure at more moderate conditions.

Guest CompositionTemperature (K)Pressure (MPa)Crystal StructureReference
O₃ + O₂ + CO₂272 - 2771.6 - 3.1Structure I (sI)[1]
O₃ + O₂ + CCl₄273.25~0.1Structure II (sII)[2]
Pure O₃ (theoretical)< 230Ambient-[3]
O₃ + O₂ + CO₂2723.0Structure I (sI)[1]
O₃ + O₂24813-[2]

Table 1: Formation Conditions of Ozone Hydrate. This table illustrates the varying pressure and temperature conditions required for ozone hydrate formation depending on the co-guests present. The use of CO₂ significantly reduces the pressure required for hydrate formation compared to a pure ozone-oxygen mixture.

Ozone Concentration in Hydrate

The concentration of ozone that can be encapsulated within the hydrate lattice is a critical parameter for its practical application as a storage medium.

Guest CompositionInitial O₃ in Gas Phase (mol%)O₃ Concentration in Hydrate (wt%)Reference
O₃ + O₂ + CO₂~2.52.15[1]
O₃ + O₂ + CO₂-0.9[2]
O₃ + O₂ + N₂ + CO₂-Higher than O₃+O₂+CO₂ systems[4]
O₃ + O₂ + CO₂-0.41[5]
O₃ + O₂~50.2[2]

Table 2: Ozone Storage Capacity in Clathrate Hydrates. The concentration of ozone stored in the hydrate is influenced by the initial gas phase composition and the formation conditions. The highest reported experimental storage capacity is 2.15 wt%.

Chemical Properties of Ozone Hydrate

The chemical behavior of ozone hydrate is primarily dictated by the reactivity of the entrapped ozone molecules and the stability of the hydrate structure itself.

Decomposition Kinetics
ConditionReaction OrderRate Constant (k)Reference
Aqueous Solution (pH 2-8)Second OrderVaries with pH[6]
Aqueous Solution (pH > 8)First OrderIncreases with pH[6]
Gas Phase (O₃ + HO₂)-1.2x10⁶ m³/kmol·s[7]

Table 3: Ozone Decomposition Kinetics in Aqueous and Gas Phases. The table highlights the dependency of ozone's decomposition rate on the surrounding chemical environment. The hydrate structure provides a solid matrix that isolates ozone molecules, thereby inhibiting these decomposition pathways.

Experimental Protocols

The synthesis and characterization of ozone hydrate require specialized equipment and methodologies to handle the unstable nature of ozone and the high-pressure conditions for hydrate formation.

Synthesis of Ozone Hydrate

The following protocol outlines a general procedure for the laboratory-scale synthesis of mixed O₃ + O₂ + CO₂ hydrate.

Experimental Workflow for Ozone Hydrate Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_formation Hydrate Formation cluster_collection Sample Collection OzoneGen Ozone Generation (O₂ → O₃ + O₂) GasMix Gas Mixing (O₃/O₂ + CO₂) OzoneGen->GasMix O₃/O₂ mixture Pressurize Pressurize Reactor with Gas Mixture GasMix->Pressurize Mixed gas ReactorPrep Reactor Preparation (Add distilled water, cool) ReactorPrep->Pressurize Stir Stirring (e.g., magnetic stirrer) Pressurize->Stir Monitor Monitor P & T (Wait for pressure drop) Stir->Monitor Continuous Depressurize Depressurize & Cool (e.g., with liquid N₂) Monitor->Depressurize Formation complete Collect Collect Hydrate Sample Depressurize->Collect

Caption: Workflow for the synthesis of ozone hydrate.

Methodology:

  • Ozone Generation: A stream of pure oxygen is passed through an ozone generator (e.g., a silent discharge ozonizer) to produce a mixture of ozone and oxygen. The concentration of ozone can be controlled by adjusting the power of the generator.

  • Gas Mixing: The ozone/oxygen gas mixture is then combined with a controlled amount of carbon dioxide in a mixing chamber to achieve the desired gas composition.

  • Reactor Preparation: A high-pressure stainless-steel reactor is filled with a specific volume of distilled water. The reactor is then sealed and cooled to the desired experimental temperature (e.g., 272 K) using a circulating bath.

  • Hydrate Formation: The prepared gas mixture is introduced into the reactor to a specific pressure (e.g., 3.0 MPa). The mixture is then continuously stirred to promote gas-water interaction and hydrate nucleation. The formation of the hydrate is indicated by a significant drop in the reactor pressure as the gas molecules are incorporated into the hydrate cages.

  • Sample Collection: Once hydrate formation ceases (i.e., the pressure stabilizes), the reactor is depressurized and rapidly cooled with liquid nitrogen to preserve the hydrate structure. The solid hydrate sample can then be collected for analysis.

Characterization of Ozone Hydrate

1. Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for determining the crystal structure of the hydrate.

Experimental Workflow for PXRD Analysis of Ozone Hydrate

PXRDWorkflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grind Grind Hydrate Sample (under liquid N₂) Mount Mount Powder on Low-Temperature Stage Grind->Mount XRD X-ray Diffractometer Mount->XRD Scan Scan 2θ Range (e.g., 5° to 70°) XRD->Scan IdentifyPeaks Identify Diffraction Peaks Scan->IdentifyPeaks Diffraction pattern DetermineStructure Determine Crystal Structure (e.g., sI, sII) & Lattice Parameters IdentifyPeaks->DetermineStructure RamanWorkflow cluster_setup Experimental Setup cluster_acquisition Spectrum Acquisition cluster_interpretation Data Interpretation SampleCell Place Hydrate in High-Pressure Optical Cell Laser Focus Laser on Sample SampleCell->Laser Spectrometer Raman Spectrometer Laser->Spectrometer Collect Collect Scattered Light and Generate Spectrum Spectrometer->Collect IdentifyBands Identify Vibrational Bands (O₃, O₂, CO₂) Collect->IdentifyBands Raman spectrum AnalyzeShifts Analyze Peak Shifts and Intensities (Cage Occupancy) IdentifyBands->AnalyzeShifts

References

Exploratory

Spectroscopic Analysis of Ozone Hydrate Structure: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ozone (O₃), a potent oxidizing agent with significant applications in sterilization and chemical synthesis, is notoriously unstable, limiting i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozone (O₃), a potent oxidizing agent with significant applications in sterilization and chemical synthesis, is notoriously unstable, limiting its widespread use. One promising method for stabilizing and storing ozone is its encapsulation within clathrate hydrates. These crystalline, ice-like structures are composed of hydrogen-bonded water molecules that form cages capable of trapping guest molecules, such as ozone.[1] The isolation of individual ozone molecules within these cages prevents their self-decomposition, allowing for prolonged storage at higher concentrations than are otherwise achievable.[2]

This technical guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate the structure and properties of ozone hydrates. A thorough understanding of the host-guest interactions within these clathrates is crucial for optimizing their formation, stability, and potential applications, including in the pharmaceutical and biotechnology sectors where controlled release of ozone could be beneficial. We will delve into the experimental protocols for synthesizing and analyzing ozone hydrates and present key quantitative data derived from spectroscopic studies.

Ozone Hydrate (B1144303) Structure

Clathrate hydrates form several distinct structures, with structure I (sI) and structure II (sII) being the most common for small guest molecules.[3]

  • Structure I (sI): The unit cell of sI hydrate consists of 46 water molecules forming two small pentagonal dodecahedral cages (5¹²) and six large tetrakaidecahedral cages (5¹²6²).[3]

  • Structure II (sII): The sII unit cell is larger, containing 136 water molecules that form sixteen small 5¹² cages and eight large hexadecahedral cages (5¹²6⁴).[3]

The formation of ozone hydrates can be facilitated by the presence of "help-guest" molecules, such as carbon dioxide (CO₂), which aid in stabilizing the hydrate lattice.[4] The choice of help-guest and the formation conditions (pressure and temperature) dictate the resulting hydrate structure and the distribution of ozone molecules within the different cage types.

Experimental Protocols

Synthesis of Ozone Hydrate

The synthesis of ozone hydrate is typically performed in a high-pressure, low-temperature reactor. The following is a generalized protocol based on methodologies described in the literature.[4][5]

Apparatus:

  • High-pressure stainless steel reaction vessel equipped with a stirrer.

  • Gas delivery system for ozone, oxygen, and help-gases (e.g., CO₂).

  • Temperature and pressure control systems.

  • Ozone generator and concentration monitor.

Procedure:

  • Preparation: A known quantity of purified water (often in the form of fine ice particles to increase surface area) is placed into the pre-cooled reaction vessel.

  • Purging: The vessel is purged with a carrier gas (e.g., oxygen) to remove any atmospheric contaminants.

  • Gas Introduction: A gaseous mixture of ozone and oxygen, often supplemented with a help-guest like CO₂, is introduced into the vessel. The concentration of ozone is carefully monitored.

  • Hydrate Formation: The vessel is pressurized and the temperature is maintained at conditions suitable for hydrate formation (e.g., 272 K and 3.0 MPa for an O₃+O₂+CO₂ mixture).[4] The mixture is stirred to promote gas-water interaction and hydrate nucleation.

  • Sample Recovery: Once hydrate formation is complete, the pressure is released, and the solid hydrate sample is collected and stored at cryogenic temperatures (e.g., 77 K) to prevent decomposition.

The logical workflow for ozone hydrate synthesis is depicted in the diagram below.

G Experimental Workflow for Ozone Hydrate Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_recovery Recovery & Storage A Load Purified Water/Ice into Reactor B Cool Reactor to Target Temperature A->B C Purge Reactor with Carrier Gas B->C D Introduce O₃/O₂/Help-Gas Mixture C->D E Pressurize and Stir D->E F Monitor Hydrate Formation E->F G Depressurize Reactor F->G H Collect Hydrate Sample G->H I Store at Cryogenic Temperatures H->I J Analysis I->J Spectroscopic Analysis

Caption: A flowchart illustrating the key stages in the synthesis of ozone clathrate hydrate.

Spectroscopic Analysis

FTIR spectroscopy is a powerful tool for identifying the vibrational modes of ozone and water molecules within the hydrate structure.

Apparatus:

  • FTIR spectrometer equipped with a cryostat for low-temperature measurements.

  • Sample holder for solid-state analysis.

  • Gas cell for gas-phase reference spectra.

Procedure:

  • Sample Preparation: A small amount of the powdered ozone hydrate sample is placed in the sample holder within the cryostat.

  • System Evacuation: The sample chamber is evacuated to prevent interference from atmospheric gases.

  • Data Acquisition: The sample is cooled to the desired temperature (e.g., 77 K). Infrared spectra are recorded over a specific range (typically 4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational bands of ozone and the water lattice. Shifts in the vibrational frequencies compared to the gas phase provide insights into the host-guest interactions.

Raman spectroscopy is complementary to FTIR and is particularly sensitive to the symmetric vibrations of non-polar molecules like ozone.

Apparatus:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm).[6]

  • Confocal microscope for focusing the laser and collecting the scattered light.

  • Low-temperature stage or cryostat.

Procedure:

  • Sample Mounting: The ozone hydrate sample is mounted on the cold stage of the cryostat.

  • Laser Focusing: The laser is focused onto the sample using the microscope objective. Laser power is kept low to avoid sample heating and decomposition.[6]

  • Spectral Acquisition: Raman spectra are collected from the sample. Multiple scans may be averaged to improve the signal-to-noise ratio.

  • Data Analysis: The positions and relative intensities of the Raman bands are analyzed to determine the vibrational frequencies of the encapsulated ozone and to distinguish between ozone molecules in different cage environments.[7]

The general workflow for spectroscopic analysis is presented below.

G General Workflow for Spectroscopic Analysis cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_nmr NMR Spectroscopy A Ozone Hydrate Sample B Mount Sample in Cryostat A->B E Mount Sample on Cold Stage A->E H Pack Sample in Rotor A->H C Acquire IR Spectrum B->C D Analyze Vibrational Bands (O-H, O₃ modes) C->D K Structural & Interaction Data D->K F Acquire Raman Spectrum E->F G Analyze Vibrational Bands (O₃ modes, lattice modes) F->G G->K I Acquire NMR Spectrum (e.g., ¹⁷O, ¹H) H->I J Analyze Chemical Shifts and Line Shapes I->J J->K

Caption: A diagram showing the parallel workflows for FTIR, Raman, and NMR analysis of ozone hydrate samples.

While less common for ozone hydrate specifically, solid-state NMR spectroscopy is a valuable technique for studying clathrate hydrates in general. It can provide information on the cage occupancy, guest dynamics, and host-guest interactions. For ozone hydrate, ¹⁷O NMR could be particularly insightful for probing the water lattice.

Apparatus:

  • Solid-state NMR spectrometer with a suitable probe for low-temperature measurements.

  • Magic-angle spinning (MAS) capabilities.

Procedure:

  • Sample Packing: The powdered hydrate sample is packed into an NMR rotor at cryogenic temperatures.

  • Spectrum Acquisition: The rotor is inserted into the NMR probe, and the sample is spun at the magic angle to average out anisotropic interactions. NMR spectra (e.g., ¹⁷O or ¹H) are acquired using appropriate pulse sequences.

  • Data Analysis: The chemical shifts, line shapes, and relaxation times are analyzed to provide information about the local environment of the nuclei and the dynamics of the water and guest molecules.[1][8]

Data Presentation

The vibrational frequencies of ozone are sensitive to its environment. Encapsulation within a hydrate cage leads to shifts in these frequencies compared to the gas phase, providing evidence of host-guest interactions.

Vibrational ModeDescriptionGas Phase (cm⁻¹)Condensed/Interacting Phase (cm⁻¹)Spectroscopic Method
ν₁ Symmetric Stretch~1103[9][10]~1100[11]IR, Raman
ν₂ Bending~701[9][10]~700[11]IR
ν₃ Asymmetric Stretch~1042[9][10]~1038 (liquid O₃)[11], ~1040 (on ice)[12], ~1050[11]IR
ν₁ + ν₃ Combination Band-~2105 (liquid O₃)[11]IR

Note: The data for the condensed/interacting phase are for liquid ozone or ozone interacting with water ice, as specific values for ozone within hydrate cages are not consistently reported across the literature. These values serve as a close approximation of the expected shifts.

Conclusion

The spectroscopic analysis of ozone hydrate is essential for understanding its structure and stability. FTIR and Raman spectroscopy are the primary tools for probing the vibrational properties of encapsulated ozone and the surrounding water lattice. The shifts in vibrational frequencies upon encapsulation provide direct evidence of the host-guest interactions that are fundamental to the stabilizing effect of the hydrate structure. While detailed experimental protocols are often specific to the laboratory setup, the general methodologies outlined in this guide provide a solid foundation for researchers. Further studies, potentially including solid-state NMR, will continue to refine our understanding of these promising materials for the safe and effective storage and delivery of ozone.

References

Foundational

A Technical Guide to the Formation of Ozone Clathrate Hydrates and Their Stability at Ambient Pressure

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the conditions and methodologies for the formation of ozone clathrate hydrates and their subsequen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conditions and methodologies for the formation of ozone clathrate hydrates and their subsequent storage at ambient pressure. While the direct formation of ozone hydrates at ambient pressure is not documented in the current scientific literature, this document details the established two-step process: formation under elevated pressure and subsequent storage at atmospheric pressure and sub-zero temperatures.

Introduction to Ozone Hydrates

Ozone (O₃), a potent oxidizing agent with significant therapeutic potential, is inherently unstable, readily decomposing into diatomic oxygen (O₂). This instability presents a major hurdle for its storage and application. Clathrate hydrates offer a promising solution for preserving ozone in a stable, solid form. These crystalline, ice-like structures are composed of water molecules forming a lattice of cages that can encapsulate guest molecules, such as ozone. By isolating individual ozone molecules within these cages, their decomposition can be significantly inhibited.

Current research indicates that the formation of ozone hydrates requires pressures exceeding ambient conditions to facilitate the encapsulation of ozone molecules within the water lattice. However, once formed, these hydrates can be stored for extended periods at atmospheric pressure under cryogenic conditions. This guide synthesizes the available data on the necessary formation and storage conditions and outlines the experimental protocols for their synthesis.

Conditions for Ozone Hydrate (B1144303) Formation and Storage

The formation of stable ozone hydrates typically involves a mixture of ozone and oxygen, often with the addition of a third "promoter" or "help-gas" molecule. These promoters, such as carbon tetrachloride (CCl₄), xenon (Xe), or carbon dioxide (CO₂), help to stabilize the hydrate structure, allowing for formation at lower pressures than would be required with an ozone-oxygen mixture alone.

Quantitative Data for Ozone Hydrate Formation

The following table summarizes the key experimental conditions for the formation of ozone clathrate hydrates as reported in the literature. It is important to note that all documented formation processes occur at pressures significantly above standard atmospheric pressure.

Guest Gas Composition (Mole Fraction)PromoterFormation Pressure (MPa)Formation Temperature (°C)Resulting Ozone Concentration (Mass Fraction)Reference
O₃ + O₂ (~8% O₃)Carbon Tetrachloride (CCl₄)0.250.1~0.2%[1]
O₃ + O₂ (~8% O₃)Xenon (Xe)0.350.1~0.1%[1]
O₃ + O₂ + CO₂ (Molar Ratio 1:7)Carbon Dioxide (CO₂)1.90.1Not Specified[1]
O₃ + O₂None13-25< 0.2%[1]
Quantitative Data for Ozone Hydrate Storage at Ambient Pressure

Once formed, ozone hydrates can be depressurized and stored at atmospheric pressure. The stability of the hydrate under these conditions is highly dependent on temperature.

Hydrate SystemStorage PressureStorage Temperature Range (°C)Preservation DurationReference
O₃ + O₂ + CCl₄ HydrateAtmospheric-20 to 2> 20 days[2][3]
O₃ + O₂ + Xe HydrateAtmospheric-20 to 2> 20 days[2][3]
O₃ + O₂ + CO₂ HydrateAtmospheric-5 to -30Not Specified[1]

Experimental Protocols

The synthesis of ozone clathrate hydrates involves several key steps, from the generation of the ozone-containing gas mixture to the formation and subsequent storage of the hydrate.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the formation of ozone clathrate hydrates.

experimental_workflow cluster_gas_prep Gas Mixture Preparation cluster_hydrate_formation Hydrate Formation cluster_analysis_storage Analysis & Storage O2_source Oxygen Cylinder O3_gen Ozone Generator O2_source->O3_gen gas_mixer Gas Mixing Chamber O3_gen->gas_mixer promoter_source Promoter Gas Cylinder (e.g., CO2) promoter_source->gas_mixer reactor High-Pressure Reactor (with water) gas_mixer->reactor stirrer Stirrer reactor->stirrer cooler Immersion Cooler reactor->cooler analysis Characterization (e.g., XRD, Iodometry) reactor->analysis storage Cryogenic Storage (Ambient Pressure) analysis->storage

Experimental workflow for ozone hydrate synthesis.
Detailed Methodology

  • Ozone-Gas Mixture Preparation :

    • Oxygen from a cylinder is passed through an ozone generator to produce an ozone-oxygen mixture.

    • This mixture is then introduced into a gas-mixing chamber.

    • If a promoter gas such as carbon dioxide is used, it is fed from a separate cylinder into the mixing chamber to achieve the desired molar ratio.

  • Hydrate Formation :

    • The prepared gas mixture is pressurized and fed into a high-pressure reactor containing purified water.

    • The reactor is equipped with a stirrer to ensure good gas-liquid contact and an immersion cooler to maintain the desired low temperature.

    • The system is maintained at a specific pressure and temperature (as detailed in Table 1) until hydrate formation is observed, often indicated by a sharp drop in pressure.

  • Sample Recovery and Storage :

    • After formation, the reactor is slowly depressurized.

    • The solid hydrate sample is then recovered.

    • For storage, the hydrate is placed in an air-filled container and kept at a constant low temperature (as detailed in Table 2) in a freezer or cryostat.

  • Characterization :

    • The ozone content of the hydrate can be determined using iodometric titration.

    • The structure of the hydrate can be analyzed using powder X-ray diffraction (XRD) to confirm the clathrate formation.

Logical Relationships in Ozone Hydrate Stability

The stability of ozone within the clathrate hydrate structure is contingent on maintaining the integrity of the hydrate lattice. The following diagram illustrates the logical relationship between the key parameters governing the stability of ozone hydrates.

stability_relationship cluster_conditions Governing Conditions cluster_state System State cluster_outcome Outcome Pressure Pressure Hydrate_Stable Stable Ozone Hydrate Pressure->Hydrate_Stable High Hydrate_Decomposes Hydrate Decomposition Pressure->Hydrate_Decomposes Low (Ambient) w/o Low Temp Temperature Temperature Temperature->Hydrate_Stable Low Temperature->Hydrate_Decomposes High O3_Preserved Ozone Preserved Hydrate_Stable->O3_Preserved O3_Released Ozone Released & Decomposes Hydrate_Decomposes->O3_Released

Stability logic for ozone clathrate hydrates.

As depicted, high pressure and low temperature favor the formation and stability of the ozone hydrate, leading to the preservation of ozone. Conversely, a decrease in pressure to ambient levels requires a sufficiently low temperature to be maintained to prevent the hydrate lattice from decomposing and releasing the encapsulated ozone.

Conclusion

The formation of ozone clathrate hydrates presents a viable method for the long-term storage of ozone. While the initial formation necessitates pressures above ambient, the resulting hydrates demonstrate considerable stability when stored at atmospheric pressure and sub-zero temperatures. The use of promoter molecules can facilitate hydrate formation under less extreme pressure conditions. The experimental protocols and stability conditions outlined in this guide provide a foundational understanding for researchers and professionals seeking to utilize this technology for the preservation and application of ozone. Further research may explore novel promoter systems or methodologies to enable direct formation at or near ambient pressure.

References

Exploratory

An In-depth Technical Guide to the Molecular Storage of Ozone in Clathrate Hydrates

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the principles, experimental methodologies, and current data on the molecular storage of ozone wit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and current data on the molecular storage of ozone within clathrate hydrates. This technology holds potential for the safe and effective storage and transport of ozone, a powerful oxidizing agent with numerous applications in sterilization and chemical synthesis. By physically isolating ozone molecules within the crystalline cages of water molecules, clathrate hydrates offer a means to stabilize this otherwise reactive and unstable substance.

Core Principle: Encapsulation for Stabilization

Clathrate hydrates are ice-like crystalline solids formed from water molecules (the "host") that create a network of cages, trapping guest molecules within.[1] The isolation of individual guest molecules within these cages prevents their mutual interaction.[2] This principle is central to the storage of ozone, as it inhibits the self-decomposition of ozone molecules, thereby enabling their preservation at higher concentrations and for longer durations than is possible with conventional methods like ozonated water or ice.[2] To form stable clathrate structures at moderate pressures and temperatures, "help gases" or "promoter" molecules such as carbon dioxide (CO₂), carbon tetrachloride (CCl₄), or xenon (Xe) are often required to occupy some of the cages, facilitating the overall stability of the hydrate (B1144303) lattice that can then encage ozone.[2][3]

Quantitative Data on Ozone Storage

The following tables summarize key quantitative data from published research on the formation and stability of ozone-containing clathrate hydrates.

Table 1: Ozone Storage Capacity in Various Clathrate Hydrate Systems
Guest Gas CompositionPromoter (Help Gas)Formation Pressure (MPa)Formation Temperature (°C)Initial Ozone Mass Fraction (%)Reference
O₃ + O₂Carbon Dioxide (CO₂)3.00.1~0.9[2]
O₃ + O₂Carbon Dioxide (CO₂)1.90.1~0.1[2]
O₃ + O₂ + N₂ + CO₂Carbon Dioxide (CO₂) & Nitrogen (N₂)--Several times higher than O₃ + O₂ + CO₂[4][5]
O₃ + O₂Carbon Tetrachloride (CCl₄)0.250.1~0.2[2]
O₃ + O₂Xenon (Xe)0.350.1~0.1[2]
O₃ + O₂-13-25~0.2[2]
Table 2: Stability of Ozone in Clathrate Hydrates Over Time
Guest Gas CompositionStorage Temperature (°C)Storage Duration (days)Final Ozone Mass Fraction (%)Reference
O₃ + O₂ + CO₂-2520~0.6[2]
O₃ + O₂ + CO₂-25 or lower20~0.1[2]
O₃ + O₂ + CCl₄-20>20~0.2[2]
O₃ + O₂ + Xe-20>20~0.1[2]
O₃ + O₂-2510Slight decrease from ~0.2[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of ozone-containing clathrate hydrates are provided below. These protocols are based on established methods in the field.

Synthesis of Ozone-Containing Clathrate Hydrates

This protocol describes the formation of mixed O₃ + O₂ + CO₂ clathrate hydrates.

Materials:

  • High-purity oxygen (O₂)

  • High-purity carbon dioxide (CO₂)

  • Deionized, distilled water

  • Ozone generator (dielectric-barrier-discharge-based)

Equipment:

  • High-pressure hydrate-forming reactor with a stirrer

  • Temperature-controlled bath

  • Gas mixing chamber

  • Pressure gauges and controllers

  • Gas-sampling chamber

  • Vacuum pump

  • Ozone monitor and decomposer

Procedure:

  • An O₃ + O₂ gas mixture is generated by passing high-purity O₂ through an ozone generator.

  • The generated O₃ + O₂ mixture is pressurized and mixed with a predetermined molar ratio of CO₂ in a gas-mixing chamber.

  • The hydrate-forming reactor is charged with a specific volume of deionized, distilled water.

  • The reactor is cooled to the desired formation temperature (e.g., 0.1°C) using the temperature-controlled bath.

  • The prepared ternary gas mixture (O₃ + O₂ + CO₂) is introduced into the reactor at the desired system pressure (e.g., 3.0 MPa).

  • The stirrer within the reactor is activated to ensure vigorous mixing of the gas and liquid phases, promoting hydrate formation.

  • The formation process is allowed to proceed for a sufficient duration to achieve a high yield of hydrate crystals.

  • After formation, the reactor is cooled to a lower temperature (e.g., -25°C) to stabilize the hydrate sample for storage and analysis.

Characterization of Ozone Clathrate Hydrates

Principle: PXRD is used to determine the crystalline structure of the hydrate, confirming the formation of the clathrate cages (e.g., structure I, structure II).[6] The diffraction pattern is a fingerprint of the crystal lattice. Rietveld refinement of the PXRD data can provide detailed structural information, including lattice parameters and cage occupancies.[7][8]

Generalized Protocol:

  • A small, powdered sample of the synthesized ozone clathrate hydrate is carefully loaded onto a sample holder at low temperatures (e.g., liquid nitrogen temperature) to prevent decomposition.

  • The sample is placed in a powder diffractometer equipped with a low-temperature stage.

  • A monochromatic X-ray beam (commonly Cu-Kα radiation) is directed at the sample.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is analyzed to identify the crystal structure by comparing the peak positions and intensities to known clathrate hydrate structures.

  • Rietveld refinement software is used to fit a theoretical diffraction pattern to the experimental data, allowing for the precise determination of structural parameters.

Principle: Iodometric titration is a reliable method for determining the concentration of ozone.[9][10] Ozone oxidizes iodide ions (I⁻) to iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint.[9][10]

Generalized Protocol:

  • A known mass of the ozone clathrate hydrate sample is allowed to decompose in a sealed container containing a buffered potassium iodide (KI) solution.

  • As the hydrate decomposes, the released ozone reacts with the iodide ions to form iodine.

  • The solution is then acidified.

  • The liberated iodine is titrated with a standardized solution of sodium thiosulfate.

  • As the endpoint is approached (the solution turns pale yellow), a starch indicator is added, which forms a deep blue complex with the remaining iodine.

  • The titration is continued until the blue color disappears, indicating that all the iodine has reacted.

  • The concentration of ozone in the original hydrate sample is calculated based on the volume of sodium thiosulfate solution used.

Visualizations

Diagrams of Workflows and Principles

The following diagrams, generated using the DOT language, illustrate key concepts and processes in the study of ozone clathrate hydrates.

experimental_workflow Experimental Workflow for Ozone Clathrate Hydrate Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Ozone_Generation Ozone Generation (O₂ → O₃ + O₂) Gas_Mixing Gas Mixing (O₃ + O₂ + Promoter Gas) Ozone_Generation->Gas_Mixing Hydrate_Formation Clathrate Hydrate Formation (in H₂O at controlled P & T) Gas_Mixing->Hydrate_Formation PXRD Structural Analysis (Powder X-ray Diffraction) Hydrate_Formation->PXRD Iodometric_Titration Ozone Quantification (Iodometric Titration) Hydrate_Formation->Iodometric_Titration

Caption: Experimental workflow for ozone clathrate synthesis and analysis.

encapsulation_principle Principle of Ozone Encapsulation H2O_1 H₂O H2O_2 H₂O H2O_1->H2O_2 H2O_3 H₂O H2O_2->H2O_3 H2O_4 H₂O H2O_3->H2O_4 H2O_5 H₂O H2O_4->H2O_5 H2O_6 H₂O H2O_5->H2O_6 H2O_7 H₂O H2O_6->H2O_7 H2O_8 H₂O H2O_7->H2O_8 H2O_8->H2O_1 Ozone O₃ Molecule

Caption: Ozone molecule trapped within a water cage of a clathrate hydrate.

logical_relationship Components of a Stable Mixed Ozone Clathrate Hydrate Ozone Ozone (O₃) (Target Guest) Stable_Hydrate Stable Ozone Clathrate Hydrate Ozone->Stable_Hydrate Encapsulated Water Water (H₂O) (Host Lattice) Water->Stable_Hydrate Forms Cages Help_Gas Promoter Gas (e.g., CO₂) (Stabilizing Guest) Help_Gas->Stable_Hydrate Stabilizes Structure

Caption: Relationship between components for stable ozone clathrate formation.

References

Foundational

A Technical Guide to the Discovery and Research of Ozone Hydrates

For Researchers, Scientists, and Drug Development Professionals Introduction Ozone (O₃), a potent oxidizing agent with significant applications in disinfection, sterilization, and chemical synthesis, is notoriously unsta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozone (O₃), a potent oxidizing agent with significant applications in disinfection, sterilization, and chemical synthesis, is notoriously unstable, limiting its widespread use. The innovative concept of encapsulating ozone molecules within the crystalline lattice of water, forming a clathrate hydrate (B1144303), has emerged as a promising method for its stabilization and storage. This technical guide provides a comprehensive overview of the history, discovery, and scientific investigation of ozone hydrates, detailing the key experimental methodologies, quantitative findings, and structural analyses that have shaped our understanding of this novel material.

The journey of ozone hydrate research began with a theoretical proposition and has evolved through decades of experimental refinement. Early studies focused on the fundamental proof-of-concept, demonstrating that ozone could indeed be incorporated into a hydrate structure. Subsequent research has optimized the formation conditions, increased the storage capacity, and extended the preservation time of ozone within these ice-like compounds. This guide will delve into the pivotal experiments that have marked the advancement of ozone hydrate science, offering a detailed look at the protocols and data that underpin our current knowledge.

I. The Genesis of an Idea: Early Prediction and Discovery

The concept of storing ozone within a clathrate hydrate was first put forth in the mid-20th century. Clathrate hydrates are crystalline water-based solids with a cage-like structure that can trap small "guest" molecules. The stability of the hydrate is often enhanced by the presence of these guest molecules. The initial hypothesis was that the isolated environment of the hydrate cages could prevent the self-decomposition of ozone molecules.

The Pioneering Work of McTurk and Waller (1964)

The first experimental evidence of an ozone-containing hydrate was reported by G. McTurk and J. G. Waller in 1964.[1] Their work, published in Nature, described the formation of a double hydrate of ozone and carbon tetrachloride (CCl₄).[1]

While the original paper provides a concise description, subsequent analyses and reviews of their work allow for a reconstruction of their probable methodology:

  • Reactants: Pure liquid ozone, carbon tetrachloride (CCl₄), and water. The use of pure ozone was a significant and hazardous aspect of this early experiment.

  • Apparatus: A reaction vessel capable of handling low temperatures and reactive materials.

  • Procedure:

    • A mixture of liquid ozone and carbon tetrachloride was brought into contact with water at a low temperature.

    • The formation of a solid crystalline substance was observed.

  • Analysis: The resulting solid was analyzed using powder X-ray diffraction (PXRD). The diffraction pattern was consistent with a structure II clathrate hydrate, which is a common structure for hydrates containing larger guest molecules like CCl₄.

McTurk and Waller concluded that they had formed a double hydrate where the large cages of the structure II hydrate were occupied by CCl₄ molecules, and the smaller cages were presumed to be occupied by ozone molecules. However, their preliminary report did not include a quantitative analysis of the ozone content or data on the long-term stability of the trapped ozone.[1]

II. Advancements in Ozone Hydrate Synthesis and Characterization

Following the initial discovery, research on ozone hydrates remained dormant for several decades, likely due to the challenges and dangers of working with pure ozone. A resurgence of interest in the 21st century, driven by the need for effective ozone storage methods, led to new and safer approaches for synthesizing and characterizing ozone hydrates.

Muromachi et al. (2010): A Safer Approach with Gaseous Ozone

In 2010, a significant advancement was made by Sanehiro Muromachi and his colleagues.[2] They developed a method to form ozone hydrates using a dilute mixture of ozone in oxygen gas, avoiding the hazards of pure ozone. Their research also introduced the use of xenon (Xe) as an alternative "help gas" to CCl₄.

  • Gas Mixture Preparation: An ozone-oxygen gas mixture (approximately 8 mole % ozone) was generated using a commercial ozone generator.

  • Hydrate Formation:

    • A high-pressure stainless-steel reactor containing deionized water and a magnetic stirrer was used.

    • For the O₃ + CCl₄ hydrate, liquid CCl₄ was added to the reactor. For the O₃ + Xe hydrate, the reactor was filled with xenon gas.

    • The reactor was cooled to near 0.1 °C.

    • The ozone-oxygen gas mixture was then introduced into the reactor at a controlled pressure (0.25 or 0.35 MPa).

    • The mixture was stirred vigorously to promote hydrate formation, which was indicated by a decrease in pressure.

  • Sample Collection and Storage:

    • After formation, the hydrate sample was cooled to -20 °C.

    • The reactor was depressurized, and the solid hydrate was collected.

    • Samples were stored at various temperatures (-20 °C, -10 °C, and 2 °C) under atmospheric pressure.

  • Ozone Quantification: The ozone content of the hydrate was determined by iodometric titration.

    • A weighed sample of the hydrate was dissolved in a potassium iodide (KI) solution.

    • Ozone oxidizes the iodide ions to iodine (I₂).

    • The amount of liberated iodine was then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint.

  • Structural Analysis: The crystal structure of the hydrates was confirmed using powder X-ray diffraction (PXRD) at low temperatures.

Hydrate SystemFormation PressureInitial Ozone Mass Fraction (%)Ozone Mass Fraction after 20 days at -20°C (%)
O₃ + O₂ + CCl₄0.25 MPa~0.2~0.15
O₃ + O₂ + Xe0.35 MPa~0.1~0.08

Table 1: Ozone content and stability in hydrates formed with CCl₄ and Xe as help gases.[2]

This study demonstrated a safer and more practical method for producing ozone hydrates. It provided the first quantitative evidence of prolonged ozone preservation in a clathrate hydrate, with significant retention for over 20 days at -20 °C. The use of the inert gas xenon as a help gas also offered a non-toxic alternative to carbon tetrachloride.

Nakajima, Ohmura, Mori et al. (2012): Enhancing Ozone Storage with Carbon Dioxide

Building on the previous work, a 2012 study by Takahiro Nakajima, Ryo Ohmura, Yasuhiko H. Mori, and their team introduced carbon dioxide (CO₂) as a help gas.[1][3] This approach led to the formation of a structure I hydrate and achieved the highest ozone storage capacity reported at the time.

  • Gas Mixture Preparation: An ozone-oxygen mixture (10-12 mole % ozone) was blended with pure CO₂ in various molar ratios (e.g., 1:9, 2:8, 3:7, 4:6 of O₃+O₂ to CO₂).

  • Hydrate Formation:

    • A high-pressure reactor with a stirrer was filled with deionized water.

    • The reactor was cooled to 0.1 °C.

    • The prepared gas mixture was introduced into the reactor at pressures ranging from 2.0 to 3.0 MPa.

    • The mixture was stirred to facilitate hydrate formation.

  • Sample Collection and Storage:

    • The hydrate was cooled to -25 °C before depressurization.

    • Samples were stored at -25 °C under atmospheric pressure.

  • Ozone Quantification: The ozone content was measured using iodometric titration, similar to the protocol of Muromachi et al.

  • Structural Analysis: Powder X-ray diffraction (PXRD) was used to identify the crystal structure. The results confirmed the formation of a structure I hydrate, which is typical for smaller guest molecules like CO₂.

(O₃+O₂):CO₂ Molar RatioFormation Pressure (MPa)Initial Ozone Mass Fraction (%)Ozone Mass Fraction after 20 days at -25°C (%)
1:93.0~0.9~0.6
2:83.0~0.8~0.5
3:73.0~0.7~0.4

Table 2: Ozone content and stability in CO₂ co-guest hydrates at various formation conditions.[3][4]

This research demonstrated that using CO₂ as a help gas could significantly increase the amount of ozone stored in a clathrate hydrate, reaching up to 0.9% by mass.[3][4] The study also confirmed the excellent preservation capabilities of these hydrates, retaining a substantial portion of the ozone after 20 days of storage at -25 °C. The formation of a structure I hydrate indicated that both ozone and carbon dioxide molecules were occupying the cages.

III. Visualizing the Process: Experimental Workflow and Logical Relationships

To better understand the experimental processes involved in ozone hydrate research, the following diagrams, generated using the DOT language, illustrate the key workflows.

ExperimentalWorkflow_OzoneHydrate cluster_prep Preparation cluster_formation Hydrate Formation cluster_analysis Analysis ozone_gen Ozone Generation (Ozone-Oxygen Mixture) gas_mix Gas Mixing (with Help Gas: CCl4, Xe, or CO2) ozone_gen->gas_mix O3/O2 gas_charge Gas Charging (Controlled Pressure) gas_mix->gas_charge Feed Gas reactor_prep Reactor Preparation (Water + Stirrer) cooling Cooling (to Formation Temperature) reactor_prep->cooling stirring Vigorous Stirring gas_charge->stirring cooling->gas_charge hydrate_growth Hydrate Growth stirring->hydrate_growth Pressure Drop collection Sample Collection (at Low Temperature) hydrate_growth->collection storage Storage (Controlled Temperature) collection->storage iodometry Ozone Quantification (Iodometric Titration) collection->iodometry pxrd Structural Analysis (PXRD) collection->pxrd storage->iodometry Time-dependent analysis

Caption: General experimental workflow for ozone hydrate synthesis and analysis.

IodometricTitration start Ozone Hydrate Sample dissolve Dissolve in KI Solution start->dissolve reaction O3 + 2I- + H2O -> I2 + O2 + 2OH- dissolve->reaction titration Titrate with Na2S2O3 reaction->titration endpoint Endpoint Detection (Starch Indicator: Blue to Colorless) titration->endpoint calculation Calculate Ozone Content endpoint->calculation

Caption: Logical steps in the iodometric titration for ozone quantification.

IV. Conclusion and Future Outlook

The research into ozone hydrates has progressed from a pioneering discovery to a well-characterized field with significant potential. The development of safer synthesis methods using dilute ozone gas mixtures and various help gases has been instrumental in advancing our understanding. Quantitative studies have confirmed that clathrate hydrates can store ozone at significant concentrations and preserve it for extended periods, far exceeding its stability in the gas phase or in water.

Future research in this area may focus on several key aspects:

  • Optimization of Storage Density: Investigating novel help gases or formation conditions to further increase the mass fraction of ozone in the hydrate.

  • Kinetics of Formation and Decomposition: Detailed studies on the rates of ozone hydrate formation and the mechanisms of ozone decomposition within the hydrate cages.

  • Scaling Up Production: Developing continuous and scalable processes for the industrial production of ozone hydrates.

  • Applications: Exploring the practical applications of stabilized ozone in fields such as medicine, water treatment, and advanced oxidation processes.

The history of ozone hydrate research is a testament to the power of scientific inquiry in transforming a theoretical concept into a tangible and potentially impactful technology. For researchers and professionals in drug development and other fields requiring controlled release of a powerful oxidant, ozone hydrates represent a promising frontier.

References

Exploratory

Theoretical Investigation of Ozone Hydrate Formation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Ozone, a potent oxidizing agent with significant applications in disinfection and chemical synthesis, presents storage and delivery challe...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ozone, a potent oxidizing agent with significant applications in disinfection and chemical synthesis, presents storage and delivery challenges due to its inherent instability. Clathrate hydrates, crystalline water-based solids forming cage-like structures, offer a promising medium for encapsulating and stabilizing guest molecules like ozone. The formation of ozone hydrate (B1144303) is a complex phenomenon governed by thermodynamics, kinetics, and intermolecular interactions. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate the formation, stability, and properties of ozone hydrates. It summarizes key quantitative data from foundational studies, details the computational protocols for simulating these systems, and visualizes the logical workflow of such theoretical investigations. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and pharmacology interested in the molecular-level understanding and potential applications of ozone hydrates.

Introduction to Ozone Hydrates

Clathrate hydrates are ice-like crystalline compounds wherein a framework of hydrogen-bonded water molecules entraps small guest molecules in cages. The stability of these structures is dictated by the fit of the guest molecule within the water cages and the intermolecular forces at play. Ozone (O₃), a triatomic molecule with a bent geometry, can theoretically be encaged within these water lattices, leading to the formation of ozone hydrate. The encapsulation of ozone within a hydrate structure could provide a safe and stable method for its storage and transportation, potentially revolutionizing its application in various fields, including water treatment and medicine.

Theoretical investigations, primarily through computational chemistry methods, are pivotal in understanding the fundamental aspects of ozone hydrate formation. These studies provide insights into the stability, structural characteristics, and thermodynamic properties of ozone hydrates, often preceding and guiding experimental efforts.

Theoretical and Computational Methodologies

The theoretical study of ozone hydrate formation involves a multi-faceted approach, employing a range of computational techniques to probe the system at different levels of theory and time scales.

Quantum Chemistry Calculations

Quantum chemistry methods, particularly ab initio calculations and Density Functional Theory (DFT), are employed to investigate the fundamental interactions between ozone and water molecules. These methods provide accurate descriptions of electronic structure, bonding, and intermolecular forces.

Detailed Protocol: Ab Initio Calculation of Ozone-Water Interaction

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

  • Model System: Construct a model system consisting of a single ozone molecule and one or more water molecules. For a 1:1 complex, various initial orientations should be considered to locate different stable conformers.

  • Method and Basis Set Selection:

    • Employ a high-level ab initio method, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), to accurately capture electron correlation effects, which are crucial for describing weak intermolecular interactions.

    • Select a sufficiently large and flexible basis set, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), which include diffuse functions to properly describe the electron distribution far from the nuclei.

  • Geometry Optimization: Perform a full geometry optimization of the ozone-water complex to locate the minimum energy structures. This involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: At the optimized geometry, perform a vibrational frequency analysis. The absence of imaginary frequencies confirms that the structure is a true minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and the vibrational frequencies of the complex.

  • Binding Energy Calculation: The interaction or binding energy (ΔE) is calculated by subtracting the energies of the isolated, optimized ozone and water molecules from the energy of the optimized complex. It is crucial to correct for the basis set superposition error (BSSE) using the counterpoise correction method. The ZPVE-corrected binding energy (D₀) provides a more accurate representation of the interaction strength. ΔE_binding = E_(O₃-H₂O) - (E_O₃ + E_H₂O) + BSSE D₀ = -ΔE_binding - ΔZPVE

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a large number of molecules over time, providing insights into the nucleation and growth of the hydrate structure, as well as its bulk properties.

Detailed Protocol: Molecular Dynamics Simulation of Ozone Hydrate Formation

  • Software and Force Field: Use MD simulation packages like GROMACS, LAMMPS, or NAMD. A crucial step is the selection of an appropriate force field that accurately describes the intermolecular interactions between water molecules (e.g., TIP4P/Ice, SPC/E) and the interactions between water and ozone. The ozone molecule can be modeled using a combination of Lennard-Jones potentials and point charges to reproduce its known physical properties.

  • System Setup:

    • Create a simulation box containing a large number of water molecules (typically thousands) and several ozone molecules. The initial configuration can be a random distribution of molecules in the liquid phase.

    • The system is placed under periodic boundary conditions to simulate a bulk environment.

  • Simulation Parameters:

    • Define the simulation ensemble (e.g., NPT for constant number of particles, pressure, and temperature).

    • Set the desired temperature and pressure conditions relevant to hydrate formation.

    • Choose an appropriate time step for the integration of the equations of motion (typically 1-2 femtoseconds).

  • Equilibration: Run the simulation for a sufficient amount of time to allow the system to reach thermal equilibrium. This is monitored by observing the convergence of properties like temperature, pressure, and potential energy.

  • Production Run: After equilibration, continue the simulation for a long production run to sample the phase space and observe the formation of hydrate structures. This can be computationally expensive and may require enhanced sampling techniques.

  • Analysis: Analyze the trajectories to identify the formation of hydrate cages and the encapsulation of ozone molecules. This can be done by monitoring the coordination numbers, radial distribution functions, and using specific structural analysis tools to identify cage-like water structures. Thermodynamic properties like the free energy of formation can be calculated using advanced methods like thermodynamic integration or umbrella sampling.

Quantitative Data from Theoretical Investigations

The following tables summarize key quantitative data obtained from theoretical studies on ozone-water interactions and ozone hydrates.

Table 1: Ab Initio Calculated Properties of Ozone-Water (1:1) Complexes

PropertyDipole Orientation FormCis FormTrans FormReference
SymmetryCₛC₁C₁[1]
Binding Energy (kcal/mol)2.392.272.30[1]
O-O Bond Length (Å) (central-terminal)1.2781.2801.279[1]
O-O-O Bond Angle (°)116.8116.6116.7[1]
Rotational Constant A (GHz)11.897--[1]
Rotational Constant B (GHz)4.177--[1]
Rotational Constant C (GHz)3.318--[1]

Calculations performed at the QCISD(T)/6-311++G(3df,3pd)//QCISD/6-311++G(d,p) level of theory.[1]

Table 2: Vibrational Frequencies of Ozone

Vibrational ModeDescriptionExperimental (cm⁻¹)Calculated (MP2/aug-cc-pVQZ) (cm⁻¹)Calculated (CCSD(T)/aug-cc-pVQZ) (cm⁻¹)
ν₁Symmetric Stretch110311131127
ν₂Bending701702715
ν₃Asymmetric Stretch104212891056

Note: The MP2 method shows a significant error for the ν₃ frequency.[2]

Table 3: Thermodynamic Properties of Hydrated Complexes

ComplexBinding Energy (kcal/mol)
O₂−H₂O0.32
O₃−H₂O2.4
H₂O−H₂O4.99
HNO₃−H₂O9.5

These values highlight the relative strength of the interaction between the guest molecule and a single water molecule.[3]

Visualization of Theoretical Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the logical flow of a theoretical investigation into ozone hydrate formation.

Theoretical_Investigation_Workflow cluster_QM Quantum Mechanical Calculations cluster_MD Molecular Dynamics Simulations cluster_Thermo Thermodynamic Modeling QM_start Define Ozone-Water Model System QM_method Select Ab Initio/DFT Method and Basis Set QM_start->QM_method QM_opt Geometry Optimization QM_method->QM_opt QM_freq Vibrational Frequency Analysis QM_opt->QM_freq QM_energy Calculate Binding Energy (with BSSE correction) QM_freq->QM_energy QM_results Interaction Potentials, Spectroscopic Parameters QM_energy->QM_results Thermo_input Input from QM/MD (Interaction Potentials) QM_results->Thermo_input Parameterization MD_start System Setup: Water Box + Ozone Molecules MD_ff Select Force Field for Water and Ozone MD_start->MD_ff MD_sim Set Simulation Parameters (NPT, T, P) MD_ff->MD_sim MD_equil Equilibration Run MD_sim->MD_equil MD_prod Production Run MD_equil->MD_prod MD_analysis Trajectory Analysis: Structure, Dynamics MD_prod->MD_analysis MD_results Nucleation Mechanism, Thermodynamic Properties MD_analysis->MD_results MD_results->Thermo_input Validation Data Thermo_model Develop Thermodynamic Model (e.g., van der Waals-Platteeuw) Thermo_calc Calculate Phase Equilibria Thermo_model->Thermo_calc Thermo_input->Thermo_calc Thermo_results Pressure-Temperature Stability Diagram Thermo_calc->Thermo_results start Start: Define Research Question cluster_QM cluster_QM start->cluster_QM cluster_MD cluster_MD start->cluster_MD conclusion Conclusion: Understanding of Ozone Hydrate Formation cluster_Thermo cluster_Thermo cluster_QM->cluster_Thermo cluster_MD->cluster_Thermo cluster_Thermo->conclusion

References

Foundational

An In-depth Technical Guide on the Encapsulation of Ozone in Water Cages for Advanced Therapeutic Applications

For: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and biological implications of encapsulating ozo...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and biological implications of encapsulating ozone within water cages, specifically clathrate hydrates. This emerging technology holds significant potential for the controlled delivery of ozone in therapeutic applications, leveraging its potent oxidative properties while mitigating its inherent instability and toxicity.

The Concept of Ozone Encapsulation in Water Cages

Ozone (O₃), a powerful oxidizing agent, has a long history of use in disinfection and medical applications due to its antimicrobial and immunomodulatory effects.[1] However, its high reactivity and short half-life in aqueous solutions present significant challenges for its therapeutic use.[2][3] Encapsulating ozone within crystalline water-based structures, known as clathrate hydrates or "water cages," offers a promising solution for stabilizing and delivering this reactive molecule.[4][5]

Clathrate hydrates are ice-like crystalline solids where guest molecules are trapped within cages formed by hydrogen-bonded water molecules.[4] These are not chemical compounds, as the guest molecules are not covalently bonded to the water lattice.[4] The formation and stability of these structures are dependent on factors such as pressure, temperature, and the presence of "helper" guest molecules.[6][7] For ozone, co-encapsulation with molecules like carbon dioxide (CO₂) has been shown to enhance the stability and storage capacity of the hydrate (B1144303) structure.[5][6]

The encapsulation of ozone within these water cages can lead to a significant increase in its concentration and stability compared to ozonated water.[8] This enhanced stability opens up new possibilities for its application in drug delivery and other therapeutic interventions.

Mechanism of Ozone Encapsulation in Water Cages (Clathrate Hydrates)

The precise molecular mechanism of clathrate hydrate formation, including the encapsulation of guest molecules like ozone, is a complex process and an area of ongoing research.[4] However, the general understanding involves the following key stages:

  • Nucleation: The initial formation of a small, stable hydrate crystal from a supersaturated solution of gas and water. This process is often stochastic and can be influenced by the presence of nucleation promoters.

  • Crystal Growth: Once a stable nucleus is formed, it grows by the progressive addition of water and guest molecules to the crystal lattice. The morphology of the crystal growth can vary, with observations of lateral growth at the gas/water interface and growth into the bulk liquid phase.[9]

  • Cage Formation and Occupancy: Water molecules arrange themselves into polyhedral cages under specific temperature and pressure conditions. These cages then physically entrap the guest molecules (in this case, ozone and any co-guests). The type of cage structure (e.g., structure I or structure II) depends on the size and shape of the guest molecules.[4] For instance, O₂ and N₂ typically form structure II hydrates.[4]

The encapsulation of ozone is a physical process driven by van der Waals forces between the ozone molecule and the surrounding water molecules of the cage.[4] The stability of the encapsulated ozone is attributed to its isolation within the individual cages, which prevents its rapid decomposition.

Quantitative Data on Ozone Encapsulation

The following tables summarize key quantitative data gathered from various studies on the formation and stability of ozone-containing clathrate hydrates.

Parameter Condition Ozone Concentration in Hydrate (mass fraction) Reference
Formation Pressure3.0 MPa (with O₂ + CO₂)~0.9%[5]
Storage Stability20 days at -25°C and atmospheric pressure~0.6%[5]
Storage with CCl₄>20 days at -20°C~0.2%[5]
Storage with Xe>20 days at -20°C~0.1%[5]

Table 1: Ozone Concentration and Stability in Clathrate Hydrates

Guest Gas Composition (molar ratio) Ozone in Mixed Gas (mol %) Crystal Morphology Reference
O₃:O₂:CO₂ = 3.4:42.0:52.61.31–2.43Polygonal, columnar, dendritic, or haze-like[9]

Table 2: Experimental Conditions for Ozone Clathrate Hydrate Crystal Growth Studies

Ozone Concentration in Water Cell Type Exposure Time Effect on Cell Viability Reference
2 mg/LHuman primary dental pulp cells5 minHighest cell viability and proliferation at 0h and 48h[3][10]
4 mg/LHuman primary dental pulp cells5 minProliferation at 0h, stable at 48h[3][10]
8 mg/LHuman primary dental pulp cells5 minProliferation at 0h, significant reduction at 48h[3][10]
16 mg/LHuman primary dental pulp cells5 minProliferation at 0h, significant reduction at 48h[3][10]
0.4 ppmE. coli1 min>95% bacterial death[11]
0.4 ppmP. aeruginosa1 min100% bacterial death[11]

Table 3: Biological Effects of Ozonated Water at Different Concentrations

Experimental Protocols

Synthesis of Ozone-Containing Clathrate Hydrates

This protocol is a synthesized methodology based on descriptions of mixed O₃ + O₂ + CO₂ hydrate formation.[5][9]

Objective: To synthesize ozone-containing clathrate hydrates for stability and characterization studies.

Materials:

  • High-pressure reaction cell with a sapphire window for observation.

  • Ozone generator (producing an O₃/O₂ mixture from pure oxygen).

  • Mass flow controllers for O₂, CO₂, and the O₃/O₂ mixture.

  • High-pressure pump for water injection.

  • Temperature and pressure controllers and sensors.

  • Pure, deionized water.

  • Pure O₂ and CO₂ gas.

Procedure:

  • Cell Preparation: Thoroughly clean and dry the high-pressure reaction cell.

  • Gas Mixture Preparation: Use mass flow controllers to create a feed gas mixture with a specific molar ratio of O₃/O₂, and CO₂. A typical ratio for promoting stable hydrate formation is in the range of O₃:O₂:CO₂ = 3.4:42.0:52.6.[9]

  • Pressurization and Cooling: Pressurize the reaction cell with the prepared gas mixture to the desired pressure (e.g., 3.0 MPa).[5] Cool the cell to a temperature just above the hydrate formation temperature (e.g., 2-4 °C).

  • Water Injection: Inject a known volume of pure, deionized water into the cell.

  • Hydrate Formation: Induce hydrate formation by slowly cooling the cell to a temperature below the hydrate equilibrium temperature while maintaining constant pressure. Agitation or stirring can facilitate the formation process.

  • Monitoring: Observe the formation of hydrate crystals through the sapphire window. Monitor the pressure and temperature throughout the experiment. A drop in pressure at a constant temperature indicates gas consumption due to hydrate formation.

  • Sample Collection: Once hydrate formation is complete, carefully depressurize the cell and collect the hydrate samples for analysis. For stability studies, store the samples at low temperatures (e.g., -25°C) under atmospheric pressure.[5]

Quantification of Ozone Concentration in Water (Indigo Method)

This protocol is based on the widely used and standardized indigo (B80030) colorimetric method.[2][12][13][14][15]

Objective: To accurately measure the concentration of dissolved ozone in an aqueous sample.

Materials:

  • Spectrophotometer or colorimeter capable of measuring absorbance at 600 nm.

  • Indigo trisulfonate reagent.

  • Ozone-free deionized water (for blank).

  • Glassware (beakers, flasks).

Procedure:

  • Sample Collection: Collect the ozonated water sample immediately before analysis to minimize ozone decay. Avoid agitating the sample to prevent off-gassing.[12]

  • Blank Preparation: Fill a clean sample cell with ozone-free deionized water.

  • Reagent Addition: Add a precise volume of the indigo trisulfonate reagent to both the blank and the ozonated water sample. The reagent will be blue.

  • Reaction: Ozone will rapidly decolorize the indigo reagent. The decrease in the blue color is directly proportional to the ozone concentration.[2]

  • Measurement: Immediately measure the absorbance of the sample and the blank at 600 nm using the spectrophotometer.

  • Calculation: The ozone concentration is calculated based on the difference in absorbance between the blank and the sample, using a pre-determined calibration curve or a standard formula provided with the reagent kit.

Western Blot Analysis for Nrf2 Activation

This protocol outlines the general steps for assessing the activation of the Nrf2 signaling pathway in cells treated with ozonated water.[4][16][17]

Objective: To quantify the protein expression levels of Nrf2 and its downstream target, HO-1, in response to ozone treatment.

Materials:

  • Cell culture reagents (media, serum, etc.).

  • Ozonated water of desired concentrations.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or other loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with different concentrations of freshly prepared ozonated water for a specified duration. Include an untreated control group.

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Normalize the protein samples to the same concentration and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Nrf2, anti-HO-1, and a loading control) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Signaling Pathways and Biological Effects

Ozone and its derivatives, when delivered in a controlled manner, can modulate key cellular signaling pathways involved in oxidative stress response and inflammation.

Nrf2/Keap1 Antioxidant Response Pathway

Low, therapeutic doses of ozone can induce a mild oxidative stress that activates the Nrf2/Keap1 pathway.[2][12][13][14][18] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[13] This results in an increased production of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.[12][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ozone Ozone ROS ROS Ozone->ROS generates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 modifies Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) Transcription->Antioxidant_Genes

Caption: Nrf2/Keap1 antioxidant response pathway activated by ozone-induced ROS.

NF-κB Inflammatory Pathway

Ozone exposure can also activate the NF-κB signaling pathway, which plays a central role in inflammation.[6][16][20][21] The activation of NF-κB by ozone is often mediated by the generation of ROS.[6] This can lead to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[20] Interestingly, there is a crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation potentially inhibiting NF-κB signaling, thus exerting an anti-inflammatory effect.[13] This dual role of ozone highlights the importance of dose control in its therapeutic applications.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ozone Ozone ROS ROS Ozone->ROS generates IKK IKK Complex ROS->IKK activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases IkB_p p-IκB NFkB_IkB->IkB_p Proteasome Proteasomal Degradation IkB_p->Proteasome Transcription Transcription NFkB_nuc->Transcription activates Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Transcription->Inflammatory_Genes

Caption: NF-κB inflammatory pathway initiated by ozone-induced oxidative stress.

Drug Delivery and Cellular Uptake

The delivery of ozone encapsulated in water cages to target cells is a critical aspect of its therapeutic application. While specific studies on the cellular uptake of ozone clathrates are limited, the general principles of nanoparticle and cage-like structure uptake provide a framework for understanding this process.

The primary mechanisms for cellular internalization of such structures are endocytosis and phagocytosis.[3][10][15][22][23] These processes are influenced by the size, shape, and surface properties of the delivery vehicle. For therapeutic applications, avoiding phagocytosis by the immune system is often desirable.[15][22] This can be achieved by designing particles that are small and have a hydrophilic surface.[15][22]

Cellular_Uptake Ozone_Cage Ozone-containing Water Cage Endocytosis Endocytosis Ozone_Cage->Endocytosis Phagocytosis Phagocytosis Ozone_Cage->Phagocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Phagocytosis->Endosome Lysosome Lysosome Endosome->Lysosome fusion Ozone_Release Ozone Release Endosome->Ozone_Release endosomal escape Lysosome->Ozone_Release degradation & release Cytoplasm Cytoplasm Ozone_Release->Cytoplasm

Caption: Potential cellular uptake pathways for ozone-containing water cages.

Conclusion

The encapsulation of ozone in water cages, specifically clathrate hydrates, represents a significant advancement in harnessing the therapeutic potential of this highly reactive molecule. This technology offers a means to stabilize ozone, allowing for its controlled delivery to biological systems. The ability of controlled ozone delivery to modulate key signaling pathways, such as the Nrf2 antioxidant response and the NF-κB inflammatory pathway, underscores its potential in treating a range of conditions characterized by oxidative stress and inflammation. Further research into optimizing the formation and stability of ozone clathrates, as well as detailed investigations into their cellular uptake and in vivo efficacy, will be crucial in translating this promising technology into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore and advance this exciting field.

References

Exploratory

An In-depth Technical Guide to the Structural Properties of Mixed Ozone-Oxygen Hydrates

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural properties of mixed ozone-oxygen clathrate hydrates. Given the inherent instability...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties of mixed ozone-oxygen clathrate hydrates. Given the inherent instability of ozone, its encapsulation within the crystalline water cages of clathrate hydrates presents a promising method for its storage and delivery. This document synthesizes available data on the formation, structure, and characterization of these complex materials, with a particular focus on systems where carbon dioxide is used as a "help gas" to stabilize the hydrate (B1144303) structure, as experimental data on pure mixed ozone-oxygen hydrates is limited.

Introduction to Mixed Ozone-Oxygen Hydrates

Clathrate hydrates are crystalline solids in which a framework of hydrogen-bonded water molecules (the "host") encapsulates "guest" molecules in cages. The stability of the hydrate structure is dependent on the size and shape of the guest molecules and the thermodynamic conditions (pressure and temperature). Both oxygen (O₂) and ozone (O₃) can be enclathrated. Oxygen, a smaller molecule, typically forms a structure II (sII) hydrate on its own. Ozone is less stable and its incorporation into a hydrate lattice is often facilitated by the presence of other, more stable guest molecules.

The primary motivation for studying mixed ozone-oxygen hydrates is the potential for long-term, stable storage of ozone, a powerful oxidizing agent with numerous applications in sterilization and chemical synthesis. Understanding the structural properties of these hydrates is crucial for optimizing their formation, stability, and ozone storage capacity.

Structural Characterization

The primary methods for elucidating the crystal structure of mixed gas hydrates are Powder X-ray Diffraction (PXRD) and Raman Spectroscopy.

Crystal Structure from Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for determining the crystal structure and lattice parameters of clathrate hydrates. For mixed hydrates containing ozone, oxygen, and carbon dioxide, the crystal structure has been identified as structure I (sI) .

The sI clathrate hydrate unit cell is cubic (space group Pm3n) and consists of 46 water molecules forming two types of cages:

  • Small cages: Two pentagonal dodecahedrons (5¹²)

  • Large cages: Six tetrakaidecahedrons (5¹²6²)

The PXRD pattern of a mixed O₃ + O₂ + CO₂ hydrate shows characteristic peaks corresponding to the sI structure, often with the presence of hexagonal ice (Ih) as a secondary phase.

Table 1: Structural Data for Mixed O₃ + O₂ + CO₂ Hydrate

ParameterValueReference
Crystal StructureStructure I (sI)
Space GroupPm3n
Formation Conditionsp = 2.0 MPa, T = 0.1°C
Gas Phase Composition(O₃ + O₂) : CO₂ ≈ 2 : 8
Cage Occupancy and Guest Distribution via Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to identify the guest molecules within the hydrate cages and to determine their relative distribution between the different cage types. The vibrational frequencies of guest molecules are shifted upon enclathration, and the magnitude of this shift is dependent on the size and type of the cage they occupy.

For a mixed O₃ + O₂ + CO₂ hydrate, characteristic Raman shifts would be expected for each guest molecule. While specific data for co-encaged O₃ and O₂ is scarce, the principles can be understood from studies of other mixed gas hydrates. For instance, in CO₂-CH₄ hydrates, the symmetric C-H stretching mode of methane (B114726) exhibits different Raman shifts depending on whether it is in a small or large cage.[1] Similarly, the Fermi dyad of CO₂ shows distinct peaks that can be assigned to molecules in large cages.[1][2]

A theoretical study based on Density Functional Theory (DFT) suggests that nitrogen (N₂) may be a more suitable helper gas than O₂ or CO₂ for stabilizing the water framework in the presence of ozone, potentially leading to higher ozone storage capacity.[3]

Experimental Protocols

The synthesis and characterization of mixed ozone-oxygen hydrates require specialized experimental setups to handle the reactive nature of ozone and the high pressures often required for hydrate formation.

Synthesis of Mixed Ozone-Oxygen-Carbon Dioxide Hydrates

A typical experimental setup for the formation of mixed O₃ + O₂ + CO₂ hydrates involves the following key components and steps:

  • Ozone Generation: Ozone is produced from pure oxygen using an ozone generator (e.g., via corona discharge). The concentration of ozone in the resulting O₃/O₂ gas mixture is monitored.

  • Gas Mixing: The O₃/O₂ gas mixture is then combined with a stream of CO₂ in a gas-mixing chamber to achieve the desired molar ratio.

  • Hydrate Formation: The mixed gas is introduced into a high-pressure reactor containing purified water. The reactor is cooled to a temperature close to 0°C and pressurized. The formation of hydrates is indicated by a pressure drop in the reactor as gas molecules are consumed. Stirring is often employed to enhance the gas-water interface and promote hydrate formation.

  • Sample Recovery: Once hydrate formation is complete, the reactor is cooled to liquid nitrogen temperatures to quench the sample and prevent decomposition. The solid hydrate sample is then removed for analysis.

Powder X-ray Diffraction (PXRD) Analysis Protocol
  • Sample Preparation: A small amount of the synthesized hydrate is finely ground at liquid nitrogen temperature to prevent decomposition and maintain the hydrate structure.

  • Data Acquisition: The powdered sample is mounted on a cryo-stage in a powder X-ray diffractometer. Diffraction patterns are collected at a low temperature (e.g., 98 K or 123 K) using a radiation source such as Cu-Kα.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal phases present by comparing the peak positions with known patterns for sI, sII, and ice structures. Rietveld refinement can be used to determine the lattice parameters of the unit cell.

Raman Spectroscopy Analysis Protocol
  • Sample Preparation: A small sample of the hydrate is placed in a high-pressure cell with an optical window, which is maintained at low temperatures.

  • Spectral Acquisition: A laser is focused on the hydrate sample, and the scattered light is collected by a spectrometer. The spectral regions corresponding to the vibrational modes of the guest molecules (O₃, O₂, CO₂) are scanned.

  • Data Analysis: The positions and integrated areas of the Raman peaks are analyzed. The peak positions identify the guest molecules and the cages they occupy. The relative peak areas can be used to quantify the relative cage occupancies, providing insight into the composition of the hydrate phase.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of mixed ozone-oxygen hydrates.

experimental_workflow cluster_synthesis Hydrate Synthesis cluster_analysis Structural Analysis O2_Cylinder Oxygen Source Ozone_Generator Ozone Generator O2_Cylinder->Ozone_Generator O2 Gas Gas_Mixing Gas Mixing Chamber Ozone_Generator->Gas_Mixing O3/O2 Mixture CO2_Cylinder CO2 Source (Help Gas) CO2_Cylinder->Gas_Mixing Reactor High-Pressure Reactor (Water + Stirring) Gas_Mixing->Reactor Mixed Gas Formation Hydrate Formation (Low T, High P) Reactor->Formation Quenching Cryo-Quenching (LN2) Formation->Quenching Solid Hydrate PXRD Powder X-ray Diffraction (PXRD) Quenching->PXRD Raman Raman Spectroscopy Quenching->Raman Structure_ID Crystal Structure ID (sI, sII, etc.) PXRD->Structure_ID Cage_Occupancy Cage Occupancy (Guest Distribution) Raman->Cage_Occupancy Lattice_Params Lattice Parameters Structure_ID->Lattice_Params

Caption: Experimental workflow for the synthesis and structural characterization of mixed gas hydrates.

Summary and Future Directions

The study of mixed ozone-oxygen hydrates is a promising field for the development of novel ozone storage technologies. Current experimental research, primarily utilizing CO₂ as a help gas, has established that these mixed hydrates form a structure I crystal lattice.

Key areas for future research include:

  • Synthesis of Binary O₃/O₂ Hydrates: Experimental efforts to form and characterize mixed hydrates without a help gas are needed to understand the fundamental interactions between ozone, oxygen, and the water lattice.

  • Detailed Structural Analysis: In-depth crystallographic studies are required to determine the precise lattice parameters and, crucially, the cage occupancy of both ozone and oxygen in mixed hydrates. This will be essential for maximizing ozone storage capacity.

  • Advanced Spectroscopic Studies: Detailed Raman and infrared spectroscopy studies are needed to characterize the guest-host interactions and the dynamics of the encaged molecules.

  • Theoretical Modeling: Further computational studies, such as molecular dynamics and DFT calculations, will be invaluable for predicting the stability, structure, and properties of novel mixed hydrate systems and for guiding experimental efforts.

By addressing these research gaps, a more complete understanding of the structural properties of mixed ozone-oxygen hydrates can be achieved, paving the way for their practical application.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Lab-Scale Production of Ozone Hydrate

Audience: Researchers, scientists, and drug development professionals. Introduction: Ozone, a powerful oxidizing agent, has numerous applications in sterilization, water treatment, and organic synthesis.[1][2] However, i...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ozone, a powerful oxidizing agent, has numerous applications in sterilization, water treatment, and organic synthesis.[1][2] However, its inherent instability and gaseous nature at ambient conditions pose significant challenges for storage and transportation.[2][3] Clathrate hydrates, crystalline water-based solids containing guest molecules, offer a promising solution for storing ozone in a stable, solid form.[3][4] Ozone hydrate (B1144303) technology enables the preservation of ozone at high concentrations for extended periods, facilitating its use in various research and development applications.[4][5] This document provides detailed protocols and application notes for the lab-scale production of ozone hydrate for research purposes.

Safety Precautions

Ozone is a toxic and highly reactive gas.[6] Adherence to strict safety protocols is mandatory when working with ozone.

  • Ventilation: All experiments involving ozone must be conducted in a well-ventilated fume hood.[6][7]

  • Ozone Monitoring: An ambient ozone monitor should be used to ensure the concentration remains below the permissible exposure limit (PEL) of 0.1 ppm for an 8-hour time-weighted average, as established by OSHA.[6][8][9]

  • Material Compatibility: Use ozone-resistant materials such as stainless steel, glass, or Teflon for all components that will come into contact with ozone. Avoid materials like rubber and most plastics, which can be degraded by ozone.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves when handling ozone and ozone-containing solutions.[6] In case of a leak, respiratory protection may be necessary.[7]

  • Ozone Destruction: All excess ozone gas must be passed through an ozone decomposer (e.g., a catalytic converter or activated carbon) before being vented.[10]

Experimental Protocols

Protocol 1: Synthesis of Mixed O₃ + O₂ + CO₂ Hydrate

This protocol describes the formation of a mixed hydrate using carbon dioxide as a "help gas" to stabilize the hydrate structure at more moderate pressures and temperatures.[3]

Materials:

  • High-purity oxygen (O₂) cylinder

  • High-purity carbon dioxide (CO₂) cylinder

  • Deionized water

  • Ozone generator

  • High-pressure reactor vessel (stainless steel with a sapphire window for observation is recommended)

  • Gas mixing chamber

  • Pressure gauges and transducers

  • Temperature controller and sensor (e.g., Pt-wire resistance thermometer)

  • Stirrer (magnetic or mechanical)

  • Data logger

  • Immersion cooler or refrigerated bath

  • Vacuum pump

  • Ozone monitor

  • Ozone decomposer

Methodology:

  • System Preparation:

    • Assemble the experimental setup as illustrated in the workflow diagram below.

    • Thoroughly clean and dry the high-pressure reactor and all gas lines.

    • Evacuate the entire system using the vacuum pump to remove any residual air and moisture.

  • Gas Mixture Preparation:

    • Generate ozone by passing high-purity oxygen through the ozone generator. The concentration of ozone in the O₃/O₂ mixture can typically range from 8 to 12 mole %.

    • Introduce the O₃/O₂ gas mixture into the gas mixing chamber.

    • Add pure CO₂ to the mixing chamber. A common molar ratio of the O₃/O₂ mixture to CO₂ is 1:7.[3]

  • Hydrate Formation:

    • Fill the high-pressure reactor with a known volume of deionized water (e.g., one-third of the reactor volume).

    • Cool the reactor to the desired experimental temperature (e.g., 0.1 °C) using the immersion cooler.[3]

    • Pressurize the reactor with the prepared O₃ + O₂ + CO₂ gas mixture to the target pressure (e.g., 1.9 MPa).[3]

    • Initiate stirring to enhance the gas-liquid interface and promote hydrate formation.

    • Monitor the pressure and temperature within the reactor using the data logger. A sudden drop in pressure at a constant temperature indicates the onset of hydrate formation.

    • Continue the experiment until the pressure stabilizes, signifying the completion of hydrate formation.

  • Sample Recovery and Storage:

    • Once hydrate formation is complete, carefully depressurize the reactor, venting the excess gas through the ozone decomposer.

    • Quickly cool the reactor to a lower temperature (e.g., -25 °C or lower) to stabilize the formed hydrate.[3]

    • The solid ozone hydrate can then be removed from the reactor for analysis or storage.

    • For long-term preservation (over 20 days), store the hydrate at or below -25 °C under atmospheric pressure.[3]

Data Presentation

Table 1: Formation and Storage Conditions for Ozone Hydrates

Guest Gas CompositionFormation Pressure (MPa)Formation Temperature (°C)Storage Temperature (°C)Ozone Concentration in Hydrate (wt %)Reference
O₃ + O₂ + CO₂ (1:7 molar ratio of O₃/O₂ to CO₂)1.90.1-25~0.1[3]
O₃ + O₂ + CO₂---0.26[4]
O₃ + O₂ + Xenon (Xe)0.350.1--[3]
O₃ + O₂ + Carbon Tetrachloride (CCl₄)0.250.1--[3]
O₃ + O₂ (high pressure)13-25-25-[3]

Note: Dashes indicate data not specified in the cited sources.

Visualizations

Experimental Workflow for Ozone Hydrate Production

G Workflow for Lab-Scale Ozone Hydrate Production cluster_gas_prep Gas Preparation cluster_hydrate_formation Hydrate Formation cluster_recovery Recovery & Storage cluster_safety Safety Systems O2_cylinder O₂ Cylinder Ozone_gen Ozone Generator O2_cylinder->Ozone_gen High-purity O₂ Gas_mixing Gas Mixing Chamber Ozone_gen->Gas_mixing O₃/O₂ mixture Fume_hood Fume Hood Ozone_gen->Fume_hood Contained within CO2_cylinder CO₂ Cylinder CO2_cylinder->Gas_mixing Help Gas (CO₂) Reactor High-Pressure Reactor (with Deionized Water) Gas_mixing->Reactor Pressurize Monitoring P & T Monitoring Reactor->Monitoring Reactor->Fume_hood Cooling Cooling System Cooling->Reactor Stirring Stirring Stirring->Reactor Depressurize Depressurize Monitoring->Depressurize Formation Complete Ozone_decomposer Ozone Decomposer Depressurize->Ozone_decomposer Vent Gas Cool_for_storage Cool to Storage Temp (e.g., -25°C) Depressurize->Cool_for_storage Ozone_decomposer->Fume_hood Sample_recovery Recover Hydrate Sample Cool_for_storage->Sample_recovery Storage Store at ≤ -25°C Sample_recovery->Storage Ambient_monitor Ambient Ozone Monitor Fume_hood->Ambient_monitor Monitoring

Caption: Experimental workflow for ozone hydrate production.

Characterization of Ozone Hydrate

After synthesis, it is crucial to characterize the ozone hydrate to determine its properties.

1. Ozone Concentration Measurement (Iodometry):

A small, weighed sample of the crushed hydrate is dissolved in a potassium iodide (KI) solution. The ozone reacts with the iodide ions to produce iodine. This iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator. The concentration of ozone in the original hydrate sample can be calculated from the titration results.

2. Crystal Structure Analysis (Powder X-ray Diffraction - PXRD):

PXRD can be used to identify the crystal structure of the hydrate (e.g., structure I, structure II). This helps confirm the successful formation of the clathrate hydrate and provides insights into how ozone and any help gases are incorporated into the water cages.[11]

3. Morphological Observation:

Visual observation of the hydrate crystal growth can be performed using a high-pressure cell with optical windows. The crystal morphology can vary from polygonal to dendritic depending on the subcooling temperature.[5] This information is valuable for optimizing the production process.[5]

References

Application

Application Notes and Protocols for Advanced Oxidation Processes Utilizing Ozone Hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic and inorganic pollutants from water an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic and inorganic pollutants from water and wastewater through the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH).[1][2][3] Ozone-based AOPs are particularly effective due to the high oxidation potential of both ozone (O₃) and the resulting hydroxyl radicals.[4][5] This document provides detailed application notes and protocols for the use of ozone hydrate (B1144303), a solid, crystalline form of ozone encapsulated in a water-based lattice (clathrate), as a novel approach for AOPs.

Ozone hydrate offers a potential advantage over traditional aqueous or gaseous ozone delivery by providing a stable, concentrated source of ozone that can be stored and handled with greater ease. The controlled release of ozone from the hydrate structure into an aqueous solution can initiate the powerful oxidative reactions necessary for the degradation of recalcitrant organic compounds, including pharmaceuticals and other micropollutants.

Mechanism of Action: From Ozone Hydrate to Pollutant Degradation

The application of ozone hydrate in AOPs involves its dissolution in the contaminated water, leading to the release of ozone molecules. These ozone molecules then participate in two primary oxidative pathways:

  • Direct Oxidation: Ozone itself is a potent oxidant and can directly react with and degrade a variety of organic and inorganic compounds.[5] This reaction is selective and primarily targets electron-rich moieties within molecules.

  • Indirect Oxidation via Hydroxyl Radicals: In aqueous solution, particularly under alkaline conditions, ozone decomposes to form highly reactive and non-selective hydroxyl radicals (•OH).[4][6] This decomposition can be enhanced by the presence of initiators such as hydrogen peroxide (H₂O₂) or ultraviolet (UV) radiation, forming the basis of various AOPs (e.g., O₃/H₂O₂, O₃/UV).[1][2] Hydroxyl radicals are significantly more reactive than ozone and can oxidize a broader range of organic compounds, often leading to their complete mineralization to carbon dioxide and water.[7]

The overall efficiency of the ozone hydrate-based AOP will depend on factors such as the rate of ozone release from the hydrate, the pH of the water, the presence of radical scavengers, and the specific characteristics of the target pollutants.[4]

cluster_0 Ozone Hydrate Application cluster_1 Advanced Oxidation Pathways Ozone_Hydrate Ozone Hydrate (Solid) Dissolution Dissolution in Water Ozone_Hydrate->Dissolution Introduction to Water Aqueous_Ozone Aqueous Ozone (O₃) Dissolution->Aqueous_Ozone Direct_Oxidation Direct Oxidation Aqueous_Ozone->Direct_Oxidation Indirect_Oxidation Indirect Oxidation Aqueous_Ozone->Indirect_Oxidation Decomposition (pH, UV, H₂O₂) Pollutant Organic Pollutants Direct_Oxidation->Pollutant Reacts with Hydroxyl_Radicals Hydroxyl Radicals (•OH) Indirect_Oxidation->Hydroxyl_Radicals Hydroxyl_Radicals->Pollutant Reacts with Degradation_Products Degradation Products (e.g., CO₂, H₂O) Pollutant->Degradation_Products

Fig. 1: Logical workflow of AOP using ozone hydrate.

Quantitative Data on Ozone-Based AOPs

While specific quantitative data for ozone hydrate AOPs is limited due to the novelty of the approach, the following tables summarize comparative data from studies on conventional ozone-based AOPs for the degradation of various pollutants. This data provides a benchmark for expected performance.

Table 1: Comparison of TOC Removal Efficiency for Different Ozone-Based AOPs

AOP SystemPollutant (Initial Conc.)pHOzone Flow RateUV/PersulfateTOC Removal (%)Reference
O₃Reactive Red 1201260 LPH-43[4]
O₃/UVReactive Red 1201260 LPH66W60[4]
O₃/UV/PSReactive Red 1201260 LPH66W / Persulfate69[4]
O₃/H₂O₂Methyl Orange (100 mg/L)6.741 L/minH₂O₂ (3.5 mmol/L)~98 (decolorization)[8]
O₃/K₂S₂O₈Methyl Orange (100 mg/L)6.741 L/minK₂S₂O₈ (3.5 mmol/L)~92 (decolorization)[8]

Table 2: Ozone Consumption in Different AOPs for TOC Removal

AOP SystemOzone Consumption (mg O₃ / g TOC removed)Reference
O₃36[4]
O₃/UV31[4]
O₃/UV/PS29[4]

Experimental Protocols

The following protocols are designed as a starting point for researchers investigating the use of ozone hydrate in AOPs.

Protocol 1: Generation of Ozone Hydrate

This protocol is based on methods for forming clathrate hydrates containing ozone.

Materials:

  • High-purity oxygen

  • Ozone generator

  • High-pressure reactor vessel with stirring mechanism and temperature control

  • Gas flow controllers

  • Pressure and temperature sensors

  • Deionized water

Procedure:

  • Cool the high-pressure reactor vessel containing a known volume of deionized water to a temperature near freezing (e.g., 1-4 °C).

  • Generate an ozone/oxygen gas mixture using the ozone generator. The ozone concentration should be monitored and controlled.

  • Introduce the ozone/oxygen gas mixture into the reactor vessel at a controlled pressure.

  • Initiate vigorous stirring to promote gas-water interaction and hydrate formation.

  • Maintain the temperature and pressure for a sufficient duration to allow for the formation of ozone hydrate crystals.

  • Once hydrate formation is complete, carefully depressurize the reactor and collect the solid ozone hydrate.

  • Store the ozone hydrate at low temperatures (e.g., in a freezer at -20°C or lower) in a sealed, ozone-resistant container to minimize decomposition.

Start Start Cool_Reactor Cool Reactor with DI Water (1-4 °C) Start->Cool_Reactor Generate_Ozone Generate Ozone/Oxygen Gas Mixture Cool_Reactor->Generate_Ozone Pressurize_Reactor Introduce Gas and Pressurize Reactor Generate_Ozone->Pressurize_Reactor Stir_Mixture Vigorous Stirring Pressurize_Reactor->Stir_Mixture Maintain_Conditions Maintain Temperature and Pressure Stir_Mixture->Maintain_Conditions Collect_Hydrate Depressurize and Collect Ozone Hydrate Maintain_Conditions->Collect_Hydrate Store_Hydrate Store at Low Temperature (≤ -20 °C) Collect_Hydrate->Store_Hydrate End End Store_Hydrate->End

Fig. 2: Ozone hydrate generation workflow.
Protocol 2: Pollutant Degradation using Ozone Hydrate AOP

This protocol outlines a general procedure for a batch experiment to evaluate the degradation of a target pollutant.

Materials:

  • Ozone hydrate

  • Stock solution of the target pollutant (e.g., a pharmaceutical compound)

  • Batch reactor (glass, with a magnetic stirrer)

  • pH meter and buffers for pH adjustment

  • Analytical instrumentation for pollutant quantification (e.g., HPLC, GC-MS)

  • Quenching agent (e.g., sodium thiosulfate)

Procedure:

  • Prepare a solution of the target pollutant in deionized water at a known concentration in the batch reactor.

  • Adjust the pH of the solution to the desired level using appropriate buffers.

  • Initiate the experiment by adding a pre-weighed amount of ozone hydrate to the reactor. Start the magnetic stirrer immediately to ensure mixing.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquots by adding a quenching agent (e.g., a small volume of concentrated sodium thiosulfate (B1220275) solution) to stop any further oxidation.

  • Analyze the concentration of the target pollutant in the quenched samples using a suitable analytical method (e.g., HPLC, GC-MS).

  • Continue sampling until the pollutant concentration reaches a steady state or is below the detection limit.

  • (Optional) For enhanced AOPs, the reactor can be equipped with a UV lamp (for O₃/UV) or hydrogen peroxide can be added to the initial solution (for O₃/H₂O₂).

Start Start Prepare_Solution Prepare Pollutant Solution in Reactor Start->Prepare_Solution Adjust_pH Adjust pH Prepare_Solution->Adjust_pH Add_Hydrate Add Ozone Hydrate and Start Stirring Adjust_pH->Add_Hydrate Take_Sample Withdraw Sample at Time Interval 't' Add_Hydrate->Take_Sample Quench_Reaction Quench Reaction Take_Sample->Quench_Reaction Analyze_Sample Analyze Pollutant Concentration Quench_Reaction->Analyze_Sample Loop_Condition Continue Sampling? Analyze_Sample->Loop_Condition Loop_Condition->Take_Sample Yes End End Loop_Condition->End No

Fig. 3: Pollutant degradation experimental workflow.
Protocol 3: Quantification of Hydroxyl Radicals

This protocol uses a probe compound to indirectly quantify the concentration of hydroxyl radicals.

Materials:

  • Probe compound (e.g., para-chlorobenzoic acid, pCBA)

  • Ozone hydrate

  • Batch reactor setup as in Protocol 2

  • Analytical instrumentation for probe compound quantification (e.g., HPLC)

Procedure:

  • Follow the procedure outlined in Protocol 2, but use a solution of the probe compound (e.g., pCBA) instead of the target pollutant.

  • The degradation of the probe compound, which has a known reaction rate with hydroxyl radicals, is monitored over time.

  • The concentration of hydroxyl radicals can then be calculated based on the observed degradation rate of the probe compound.

Analytical Methods for Monitoring

Effective monitoring is crucial for evaluating the performance of the AOP.

  • Ozone Concentration: Dissolved ozone can be measured using the indigo (B80030) method or with an online ozone analyzer.[9]

  • Pollutant Concentration: Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are typically used for the quantification of organic pollutants and their degradation byproducts.

  • Total Organic Carbon (TOC): A TOC analyzer can be used to measure the overall reduction in organic content, indicating the extent of mineralization.

  • Hydroxyl Radical Concentration: As described in Protocol 3, indirect methods using probe compounds are commonly employed.

Safety Precautions

Ozone is a toxic and highly reactive gas. Appropriate safety measures must be taken when working with ozone and ozone hydrate.

  • Ventilation: All experiments should be conducted in a well-ventilated area or under a fume hood to prevent the accumulation of ozone gas.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles and gloves. In case of high ozone concentrations, a respirator with an ozone-specific cartridge may be necessary.

  • Material Compatibility: Ensure that all materials in contact with ozone or ozone hydrate are ozone-resistant (e.g., glass, stainless steel, Teflon).

  • Storage: Store ozone hydrate in a securely sealed, ozone-resistant container at low temperatures to prevent decomposition and accidental release of ozone gas.

  • Leak Detection: Use an ozone gas detector to monitor the ambient air for any leaks.

Conclusion

The use of ozone hydrate in advanced oxidation processes represents a promising area of research for water and wastewater treatment. By providing a stable and concentrated source of ozone, it may offer advantages in terms of handling, storage, and controlled dosing. The protocols and information provided herein are intended to serve as a foundational guide for researchers and professionals exploring this innovative application of ozone technology. Further research is needed to fully characterize the reaction kinetics, optimize process parameters, and conduct comparative studies with conventional ozonation methods to validate the efficacy of ozone hydrate-based AOPs.

References

Method

Application Notes and Protocols for Ozone Hydrate in Wastewater Treatment

Disclaimer: The application of pre-formed ozone hydrate (B1144303) for wastewater treatment is a novel concept with limited direct research publicly available. The following application notes and protocols are a conceptu...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of pre-formed ozone hydrate (B1144303) for wastewater treatment is a novel concept with limited direct research publicly available. The following application notes and protocols are a conceptual framework derived from established principles of gas hydrate formation, conventional ozonation-based advanced oxidation processes, and analogous gas hydrate applications for water purification. These protocols are intended for research and development purposes and should be adapted and validated experimentally.

Introduction

Ozone (O₃) is a powerful oxidant widely used in water and wastewater treatment for disinfection and the degradation of recalcitrant organic pollutants.[1][2] Conventional ozonation involves bubbling ozone gas into the water, but challenges related to mass transfer limitations and low ozone utilization efficiency can arise. Ozone hydrate, a crystalline solid compound of water and ozone (a type of clathrate hydrate), offers a potential alternative for storing and delivering a high concentration of ozone.[3][4]

This document outlines the potential applications of ozone hydrate in wastewater treatment, focusing on two primary mechanisms:

  • Pollutant Exclusion: During the formation of gas hydrates, dissolved salts, minerals, and larger organic molecules are physically excluded from the growing ice-like crystal lattice. This principle is the basis for hydrate-based desalination and water purification.[5][6]

  • Advanced Oxidation: Upon dissociation, the ozone hydrate releases a high concentration of ozone into the water, initiating advanced oxidation processes (AOPs) that can mineralize a wide range of organic contaminants.[7][8] The released ozone can react directly with pollutants or decompose to form highly reactive hydroxyl radicals (•OH), which are non-selective and powerful oxidizing agents.[1][9]

These application notes provide protocols for the synthesis of ozone hydrate and its conceptual application in treating wastewater, along with data from analogous systems to guide experimental design.

Experimental Protocols

Protocol 1: Synthesis of Ozone Clathrate Hydrate

This protocol describes the laboratory-scale synthesis of ozone hydrate in a high-pressure reactor. Safety Warning: Ozone is highly toxic and reactive. All procedures must be conducted in a well-ventilated fume hood by trained personnel.[10]

1.1. Equipment and Reagents:

  • High-Pressure Reactor: Stainless steel (SS-316) reactor (e.g., 1-25 L capacity) with a maximum design pressure of at least 100-180 bar, equipped with a gas inlet, outlet, pressure transducer, and temperature probe (thermocouple).[11] The reactor should have a cooling jacket connected to a circulating chiller. For visual observation, sapphire windows can be included in the reactor design.

  • Ozone Generator: Corona discharge ozone generator capable of producing 1-10% by weight ozone from a dry oxygen feed.

  • Gas Feed System: Mass flow controllers for oxygen (O₂) and optionally a co-guest gas like carbon dioxide (CO₂) or nitrogen (N₂).

  • Stirring Mechanism: Magnetic stirrer or overhead mechanical stirrer to ensure proper mixing.[12]

  • Chiller: To maintain the reactor at low temperatures (e.g., 1-4 °C).

  • Reagents:

    • High-purity (99.9%+) oxygen gas.

    • Deionized (DI) water.

    • (Optional) Co-guest gas like CO₂ or N₂.

    • (Optional) Thermodynamic promoter such as tetrahydrofuran (B95107) (THF) to reduce formation pressure.[13]

1.2. Procedure:

  • Reactor Preparation: Clean and dry the high-pressure reactor. Fill the reactor with a specific volume of chilled DI water (e.g., 50% of the reactor volume).

  • Cooling: Cool the reactor to the desired hydrate formation temperature, typically between 1-4 °C, using the circulating chiller.

  • Purging: Purge the reactor headspace with pure oxygen to remove air.

  • Pressurization: Pressurize the reactor with the desired gas mixture. For ozone hydrate, this will be an O₂/O₃ mixture from the ozone generator. A co-guest gas like CO₂ can be added to stabilize the hydrate structure.[3] Pressurize to the target pressure (e.g., 30-80 bar), which will depend on the temperature and gas composition.[13]

  • Ozone Introduction: Start the ozone generator and feed the O₂/O₃ gas mixture into the reactor. The concentration of ozone in the feed gas can be controlled by the power setting on the generator.

  • Hydrate Formation: Initiate stirring to enhance the gas-liquid interface. Hydrate formation is an exothermic process and will be indicated by a drop in pressure (as gas is consumed to form the solid hydrate) and a potential slight increase in temperature.[12]

  • Monitoring: Continuously monitor the pressure and temperature inside the reactor. The plateauing of the pressure indicates the cessation of hydrate formation.

  • Harvesting: Once formation is complete, depressurize the reactor and carefully collect the solid ozone hydrate slurry. The hydrate must be kept at low temperatures (below its dissociation point) for storage and subsequent use.

Protocol 2: Conceptual Application of Ozone Hydrate for Wastewater Treatment

This protocol outlines a conceptual workflow for using the synthesized ozone hydrate to treat a wastewater sample.

2.1. Equipment and Reagents:

  • Treatment Reactor: A jacketed glass or stainless steel reactor with a stirrer, temperature probe, and a port for adding the hydrate.

  • Ozone Hydrate: Pre-synthesized as described in Protocol 1.

  • Wastewater Sample: Characterized for parameters of interest (e.g., COD, BOD, TOC, specific pollutants, color, pH).

  • Analytical Instruments: UV-Vis Spectrophotometer, TOC Analyzer, HPLC, GC-MS, etc., for analyzing water quality parameters.

2.2. Procedure:

  • Sample Preparation: Place a known volume of the wastewater sample into the treatment reactor. Adjust the temperature of the sample to just above freezing (e.g., 1-2 °C) to minimize immediate hydrate dissociation upon addition.

  • Hydrate Addition: Rapidly introduce a pre-weighed amount of the frozen ozone hydrate slurry into the wastewater sample under vigorous stirring. The dosage will be a key experimental parameter.

  • Treatment/Reaction: Seal the reactor. As the hydrate dissociates, it will release a high concentration of ozone into the wastewater. The stirring ensures distribution of the ozone. The reaction can be allowed to proceed at a low temperature initially and then slowly warmed to room temperature to ensure complete dissociation and reaction.

  • Contact Time: Allow the reaction to proceed for a defined contact time (e.g., 15, 30, 60, 120 minutes).

  • Sampling: At the end of the contact time, take a sample of the treated water for analysis. It may be necessary to quench any residual ozone with a reducing agent like sodium thiosulfate (B1220275) depending on the analytical method.

  • Analysis: Analyze the treated water for the target parameters (e.g., reduction in COD, TOC, color, and specific pollutant concentration) and compare with the initial wastewater characteristics.

  • Optimization: Repeat the experiment by varying key parameters such as ozone hydrate dosage, contact time, pH of the wastewater, and temperature to determine the optimal treatment conditions.

Data Presentation

Table 1: Pollutant Removal Efficiency using Analogous Gas Hydrate Systems

Guest Molecule(s)Wastewater Type / ContaminantInitial ConcentrationRemoval Efficiency (%)Reference
HFC-134aLeachateCOD: ~80,000 mg/L81% (COD)[5]
HFC-134aLeachateNitrogen & PhosphorusNot specified77-95%
CO₂Seawater (Ions)Salinity: ~3.5 wt%71-94% (Cations)[14]
CyclopentaneNaCl Solution3 wt%70-90%[14]
R134aPovidone-Iodine (Dye)500 - 5000 ppm86-92%[15]
R134aPotassium Permanganate (Dye)10 - 100 ppm90-95%[15]

Note: The efficiencies above are for a single-stage hydrate formation and separation process.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Protocol 1: Ozone Hydrate Synthesis cluster_treatment Protocol 2: Wastewater Treatment O2 O₂ Gas O3_Gen Ozone Generator O2->O3_Gen Reactor High-Pressure Stirred Reactor (1-4°C, >30 bar) O3_Gen->Reactor O₂/O₃ Gas H2O DI Water H2O->Reactor O3_Hydrate Ozone Hydrate Slurry Reactor->O3_Hydrate Harvesting Treatment_Reactor Jacketed Treatment Reactor O3_Hydrate->Treatment_Reactor Addition Wastewater Wastewater Sample Wastewater->Treatment_Reactor Treated_Water Treated Water for Analysis Treatment_Reactor->Treated_Water Sampling

Caption: Conceptual workflow for ozone hydrate synthesis and application in wastewater treatment.

Mechanism of Action

Mechanism cluster_main Dual Mechanism of Ozone Hydrate in Wastewater Treatment cluster_oxidation Advanced Oxidation Pathways O3_Hydrate Ozone Hydrate (O₃·nH₂O) Dissociation Dissociation (Heat/Pressure Change) O3_Hydrate->Dissociation O3_aq Aqueous Ozone (O₃) Dissociation->O3_aq H2O_clean Purified Water Dissociation->H2O_clean Direct_Ox Direct Oxidation (Selective) O3_aq->Direct_Ox OH_Radical Hydroxyl Radicals (•OH) O3_aq->OH_Radical Decomposition Mineralization Mineralization Products (CO₂, H₂O, Salts) Direct_Ox->Mineralization Indirect_Ox Indirect Oxidation (Non-selective) Indirect_Ox->Mineralization OH_Radical->Indirect_Ox Pollutants Organic Pollutants (COD, TOC, Color, etc.) Pollutants->Direct_Ox Pollutants->Indirect_Ox

Caption: Proposed dual mechanism: dissociation of ozone hydrate followed by advanced oxidation.

Mechanism of Action

The therapeutic potential of ozone hydrate in wastewater treatment is predicated on a dual-mechanism approach that combines physical separation with chemical oxidation.

Physical Exclusion of Pollutants

When gas hydrates form within a solution, the water molecules arrange themselves into cage-like structures (clathrates) that encapsulate the guest gas molecules (in this case, ozone).[15] This crystallization process inherently excludes ions, salts, heavy metals, and large non-gaseous organic molecules from the hydrate lattice.[6][14] The contaminants become concentrated in the remaining unfrozen brine. If ozone hydrate were formed in situ within the wastewater, this mechanism could achieve a primary separation of certain pollutants. The solid hydrate, containing purified water and ozone, could then be separated from the concentrated waste stream.[5]

Advanced Oxidation Processes (AOPs)

Upon dissociation of the pre-formed hydrate in the wastewater, a localized, high concentration of ozone is released. This initiates a cascade of powerful oxidation reactions.

  • Direct Oxidation: Molecular ozone (O₃) is a selective oxidant that readily attacks electron-rich moieties in organic molecules, such as double bonds (C=C), phenolic groups, and amines.[2] This initial attack can break down complex, colored molecules and increase the biodegradability of the effluent.[15]

  • Indirect Oxidation (Hydroxyl Radical Pathway): Ozone decomposes in water, a process accelerated at higher pH, to produce hydroxyl radicals (•OH).[1][9] These radicals are among the most powerful oxidizing species used in water treatment (oxidation potential of 2.8V).[2] Unlike molecular ozone, •OH radicals are non-selective and react rapidly with nearly all organic compounds, leading to their complete mineralization into carbon dioxide, water, and inorganic salts.[8] This pathway is crucial for the destruction of refractory pollutants that are resistant to direct ozonation or biological treatment.[7]

The combination of these mechanisms suggests that ozone hydrate could be a highly effective agent for comprehensive wastewater treatment, capable of both separating certain contaminants and destructively oxidizing a broad range of recalcitrant organic compounds. Further research is essential to validate these conceptual protocols and quantify the efficiency of this promising technology.

References

Application

Application Notes and Protocols for Ozone as a Disinfectant: A Comparative Overview of Ozonated Water and Ozone Hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction Ozone (O₃), a powerful oxidizing agent, is a highly effective disinfectant against a broad spectrum of microorganisms, including bacteria, viru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozone (O₃), a powerful oxidizing agent, is a highly effective disinfectant against a broad spectrum of microorganisms, including bacteria, viruses, fungi, and protozoa.[1][2] Its high reactivity and tendency to decompose into diatomic oxygen (O₂) without leaving harmful residues make it an environmentally friendly alternative to traditional chemical disinfectants like chlorine.[2][3] This document provides detailed application notes and protocols for the use of ozone in disinfection, with a primary focus on ozonated water, for which extensive research and established methodologies exist. It also addresses the emerging field of ozone clathrate hydrates, highlighting their potential and current research status.

1. Understanding Ozone-Based Disinfectants: Ozonated Water vs. Ozone Hydrate (B1144303)

It is crucial to distinguish between two primary forms of ozone application in an aqueous environment:

  • Ozonated Water: This is a solution of ozone gas dissolved in water.[4] It is the most common form used for disinfection and has been the subject of numerous studies. The efficacy of ozonated water depends on the concentration of dissolved ozone and the contact time with the target microorganisms.[5]

  • Ozone Clathrate Hydrate: This is a solid, crystalline compound in which ozone molecules are trapped within the cage-like structures of frozen water molecules (a clathrate).[6] Research into ozone hydrates has primarily focused on their potential for stable, long-term storage of ozone at higher concentrations than is possible in ozonated water.[6][7] While promising, the application of ozone hydrates as a direct disinfectant is still an area of active research, and standardized protocols are not yet established.[6]

Due to the extensive body of research and established protocols, the following sections will focus on the application of ozonated water as a disinfectant.

2. Generation of Ozonated Water

The on-site generation of ozone is necessary due to its inherent instability.[8] The most common methods for producing ozone for water treatment are:

  • Corona Discharge: This is the most prevalent method for industrial-scale ozone generation. It involves passing dry, oxygen-containing gas through a high-voltage electrical field, which splits oxygen molecules (O₂) that then recombine to form ozone (O₃).[5][9]

  • Electrolysis: This method involves the electrolytic decomposition of water at the anode of an electrolysis cell to produce ozone. This technique can generate high-purity ozonated water directly.[10]

  • Ultraviolet (UV) Radiation: Exposing oxygen to UV light at a wavelength below 240 nm can also generate ozone. This method typically produces lower concentrations of ozone compared to corona discharge.[11]

Experimental Workflow: Generation of Ozonated Water via Corona Discharge

G cluster_prep Feed Gas Preparation cluster_gen Ozone Generation cluster_contact Ozone Contacting cluster_output Output air Air Source compressor Compressor air->compressor dryer Air Dryer compressor->dryer filter Filter dryer->filter generator Corona Discharge Ozone Generator filter->generator contactor Ozone Contactor (e.g., Bubble Diffuser, Venturi Injector) generator->contactor ozonated_water Ozonated Water contactor->ozonated_water water_in Water Inlet water_in->contactor

Caption: Workflow for generating ozonated water using the corona discharge method.

3. Protocols for Evaluating Disinfection Efficacy

The following protocols are based on standard quantitative suspension tests to evaluate the bactericidal and fungicidal activity of ozonated water.[6][12]

3.1. Preparation of Microbial Suspensions

  • Culture the desired bacterial or fungal strains on appropriate agar (B569324) plates to obtain fresh colonies.

  • Inoculate a single colony into a suitable liquid broth medium.

  • Incubate under optimal conditions (e.g., 37°C for 24 hours for bacteria) to achieve a stationary phase culture.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a sterile buffer solution (e.g., phosphate-buffered saline) and resuspend to a standardized cell density (e.g., 1.5 x 10⁸ CFU/mL).

3.2. Disinfection Assay

  • Generate ozonated water to the desired concentration immediately before the experiment. Measure the ozone concentration using a calibrated ozone sensor or spectrophotometric methods.

  • In a sterile tube, mix a defined volume of the microbial suspension with a specific volume of ozonated water.

  • Allow the mixture to stand for a predetermined contact time (e.g., 30 seconds, 1 minute, 5 minutes).[12][13]

  • At the end of the contact time, add a neutralizing agent to stop the activity of the ozone.

  • Perform serial dilutions of the neutralized mixture in a sterile diluent.

  • Plate the dilutions onto appropriate agar plates and incubate under optimal conditions.

  • Count the number of colony-forming units (CFUs) to determine the number of viable microorganisms.

  • Calculate the log reduction in microbial count compared to a control sample treated with ozone-free water.

Experimental Workflow: Disinfection Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result culture Microbial Culture suspension Standardized Microbial Suspension culture->suspension mixing Mixing of Suspension and Ozonated Water suspension->mixing ozone_gen Generation of Ozonated Water ozone_gen->mixing contact Defined Contact Time mixing->contact neutralization Neutralization contact->neutralization dilution Serial Dilution neutralization->dilution plating Plating dilution->plating incubation Incubation plating->incubation counting CFU Counting incubation->counting log_reduction Log Reduction Calculation counting->log_reduction

Caption: Workflow for evaluating the disinfection efficacy of ozonated water.

4. Quantitative Data on Disinfection Efficacy

The effectiveness of ozonated water as a disinfectant is dependent on several factors, including ozone concentration, contact time, temperature, and the type of microorganism.

Table 1: Antimicrobial Efficacy of Ozonated Water Against Various Microorganisms

MicroorganismOzone Concentration (mg/L)Contact TimeLog ReductionReference
Escherichia coli3.05 min> 7[8]
Staphylococcus aureusNot Specified20 min1.98 (98.9%)[10]
Pseudomonas aeruginosaNot Specified20 min0.37 (57.4%)[10]
Candida albicansNot Specified30 secHigh[12]
Aspergillus brasiliensis (spores)Not Specified> 30 secEffective[12]
Enterococcus faecalisNot Specified20 min0.45 (64.2%)[10]
Legionella pneumophilaNot Specified20 min0.9 (87.5%)[10]

Table 2: Factors Influencing the Stability of Dissolved Ozone

FactorEffect on StabilityNotesReference
Temperature Decreases with increasing temperatureThe half-life of ozone in water is significantly longer at lower temperatures.[4]
pH Decreases with increasing pHOzone is more stable in acidic conditions.[14]
Presence of Organic Matter Decreases stabilityOzone is consumed in reactions with organic compounds.[1]
Mineral Content Can improve stabilityCertain minerals may enhance ozone retention.[15]

5. Signaling Pathways of Ozone-Mediated Microbial Inactivation

Ozone's antimicrobial action is primarily due to its strong oxidizing effect on cellular components. The primary mechanism is believed to be the disruption of the cell membrane or wall through the oxidation of lipids and proteins.[5] This leads to a loss of cellular integrity and subsequent cell death. For viruses, ozone can damage the protein capsid and nucleic acids.

Diagram: Proposed Mechanism of Ozone Disinfection

G cluster_cell Microbial Cell cluster_effect Effect cluster_outcome Outcome ozone Ozone (O₃) cell_wall Cell Wall/ Membrane ozone->cell_wall Oxidation cytoplasm Cytoplasmic Constituents ozone->cytoplasm Oxidation of lipids Lipids cell_wall->lipids proteins Proteins cell_wall->proteins lysis Cell Lysis/ Loss of Integrity cell_wall->lysis inactivation Enzyme Inactivation proteins->inactivation nucleic_acids Nucleic Acids (DNA/RNA) cytoplasm->nucleic_acids damage Genetic Material Damage nucleic_acids->damage death Cell Death lysis->death inactivation->death damage->death

Caption: Ozone's oxidative attack on key cellular components leading to microbial death.

6. Future Perspectives: Ozone Hydrate as a Disinfectant

While protocols for the direct application of ozone hydrate in disinfection are not yet established, its potential lies in its ability to store ozone at high concentrations for extended periods.[6] Future research may focus on developing methods for the controlled release of ozone from the hydrate structure, which could provide a more stable and long-lasting source of ozone for disinfection compared to ozonated water. The synergistic effects of ozone and carbon dioxide released from mixed gas hydrates may also offer enhanced antimicrobial activity.[6]

7. Safety Precautions

Ozone is a toxic gas at high concentrations and should be handled with appropriate safety measures. Ensure adequate ventilation and use ozone monitoring equipment when working with ozone generators. Ozonated water, while generally safe, should be handled in accordance with laboratory safety standards.

Ozonated water is a well-documented and highly effective disinfectant with broad-spectrum antimicrobial activity. The protocols and data presented provide a framework for its application and evaluation in research and development settings. While ozone hydrate presents an exciting frontier for ozone storage and potential future disinfection applications, further research is required to establish standardized protocols for its use.

References

Method

Application Notes and Protocols for Continuous Ozone Hydrate Formation

For Researchers, Scientists, and Drug Development Professionals Introduction Ozone (O₃), a powerful oxidizing agent, has numerous applications in sterilization, water purification, and chemical synthesis. However, its in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozone (O₃), a powerful oxidizing agent, has numerous applications in sterilization, water purification, and chemical synthesis. However, its inherent instability and gaseous nature present significant challenges for storage and transportation. The formation of clathrate hydrates offers a promising solution by encapsulating ozone molecules within a crystalline water lattice, thereby enhancing stability and enabling controlled release. This document provides detailed protocols and application notes for the experimental setup and continuous formation of ozone hydrates, based on recent advancements in the field. The continuous process allows for consistent production and scalability, crucial for industrial and pharmaceutical applications.

Experimental Principles

Ozone hydrates are crystalline solids formed by trapping ozone gas molecules within a cage-like structure of water molecules under specific conditions of low temperature and high pressure. The stability of the hydrate (B1144303) structure is dependent on factors such as temperature, pressure, and the presence of co-formers like carbon dioxide (CO₂), which can aid in the formation and stabilization of the hydrate lattice. A continuous-flow reactor system is employed to constantly introduce reactants (ozone-rich gas and water) and remove the formed hydrate slurry, enabling uninterrupted production.

Experimental Protocols

Protocol 1: Continuous Formation of Ozone-Oxygen-Carbon Dioxide (O₃+O₂+CO₂) Hydrates

This protocol is adapted from a system designed for the continuous production of mixed gas hydrates to enhance ozone concentration and stability.[1]

1. Materials and Equipment:

  • High-pressure reactor vessel (stainless steel, capable of withstanding >10 MPa)
  • Gas supply cylinders (O₂, CO₂, N₂) with pressure regulators
  • Ozone generator
  • High-pressure liquid pump for water delivery
  • Cooling bath/circulator for temperature control of the reactor
  • Stirring mechanism (e.g., magnetic stirrer or mechanical agitator) within the reactor
  • Back-pressure regulator to maintain system pressure
  • Gas and liquid mass flow controllers
  • Sensors: Temperature probes (thermocouples), pressure transducers
  • Online monitoring: Dissolved ozone sensor, Raman spectrometer (optional, for structural analysis)[1]
  • Hydrate slurry collection vessel
  • Deionized water

2. Experimental Setup:

A schematic of the experimental apparatus is depicted below.

ExperimentalWorkflow cluster_gas Gas Supply & Preparation cluster_liquid Liquid Supply cluster_reactor Hydrate Formation cluster_analysis Monitoring & Control cluster_collection Product Collection O2 Oxygen Cylinder OzoneGen Ozone Generator O2->OzoneGen O₂ Feed CO2 Carbon Dioxide Cylinder MFC_Gas Mass Flow Controllers CO2->MFC_Gas OzoneGen->MFC_Gas O₃/O₂ Mixture GasMix Gas Mixing Chamber MFC_Gas->GasMix Reactor High-Pressure Reactor (Stirred, Cooled) GasMix->Reactor Gas Inlet Water Deionized Water Reservoir Pump High-Pressure Pump Water->Pump Pump->Reactor Water Inlet Sensors Temperature & Pressure Sensors Reactor->Sensors BPR Back-Pressure Regulator Reactor->BPR DOzone Dissolved Ozone Monitor Reactor->DOzone Collection Hydrate Slurry Collection Vessel BPR->Collection Hydrate Slurry Outlet Vent Vent Gas (to Ozone Destruct) BPR->Vent

Caption: Experimental workflow for continuous ozone hydrate formation.

3. Procedure:

  • System Preparation: Purge the entire system, including the reactor and gas lines, with nitrogen gas to remove any impurities and residual air.
  • Cooling: Cool the reactor to the desired operating temperature (e.g., 274-278 K) using the cooling circulator.
  • Pressurization: Pressurize the reactor with the guest gas mixture (O₃/O₂/CO₂) to the target pressure (e.g., 3-5 MPa). The initial volume ratio of CO₂ in the feed gas can be raised to reduce the induction time for hydrate formation.[1]
  • Water Injection: Start the high-pressure pump to continuously inject deionized water into the reactor at a controlled flow rate.
  • Agitation: Begin stirring the mixture within the reactor to promote gas-liquid contact and facilitate hydrate nucleation and growth.
  • Continuous Operation:
  • Continuously supply the O₃/O₂/CO₂ gas mixture and water at their respective set flow rates.
  • Maintain constant temperature and pressure within the reactor using the cooling system and the back-pressure regulator.
  • Monitor the formation of hydrates, which will appear as a solid slurry.
  • Product Collection: The formed hydrate slurry is continuously discharged from the reactor through the back-pressure regulator into a collection vessel maintained at a low temperature (e.g., 213 K) to prevent dissociation.[2]
  • Analysis:
  • Periodically sample the hydrate slurry to determine the concentration of encapsulated ozone. This can be done by carefully dissociating a known mass of hydrate and measuring the released gas composition.
  • Continuously monitor the dissolved ozone concentration in the aqueous phase to assess the reaction kinetics.[3][4]

4. Safety Precautions:

  • Ozone is a toxic and highly reactive gas. The entire experimental setup should be housed in a well-ventilated fume hood.
  • An ambient ozone monitor should be in place to detect any leaks.[3]
  • High-pressure systems require appropriate safety measures, including pressure relief valves and blast shields.
  • A vent gas destruct system should be used to safely decompose any unreacted ozone exiting the system.[3]

Data Presentation

The following table summarizes key quantitative data from studies on continuous ozone hydrate formation, providing a basis for comparison and optimization.

ParameterValueOperating ConditionsReference
Ozone Storage Capacity 0.26 wt%After 2 hours of operation[1]
Optimized Ozone Storage Capacity 0.41 mass%Low temperature, higher O₃ gas concentration[1]
Induction Time Reduction Reduced by a factor of 4Increased initial CO₂ volume ratio in feed gas[1]
Long-term Preservation 50% O₃ remaining after 6 monthsStorage at 213 K[2]
Short-term Stability No decrease in O₃ concentration for 6 hoursStorage at 263 K and 268 K[2]

Instrumentation and Monitoring

Continuous monitoring of the process is critical for control and optimization. The following instrumentation is recommended:

  • Ozone Concentration Monitors:

    • High Concentration Monitors: To measure the ozone output from the generator and in the feed gas line.[3]

    • Dissolved Ozone Monitors: To measure the concentration of ozone in the aqueous phase within the reactor. These are often membrane-based sensors that are insensitive to pH changes.[4][5][6] Measurement can be performed at a wavelength of 254 nm.[7]

    • Low Concentration Monitors: For monitoring vent gas and ambient safety.[3]

  • Flow Meters: Mass flow controllers for precise control of gas and liquid feed rates are essential.[3]

  • Temperature and Pressure Sensors: For real-time monitoring and control of the reactor conditions.

  • Oxidation-Reduction Potential (ORP) Monitors: Can be used as an indirect measure of ozone concentration in the aqueous phase.[3]

Logical Relationships and Pathways

The successful continuous formation of ozone hydrates depends on the interplay of several key factors. The diagram below illustrates the logical relationships governing the process.

LogicalRelationships cluster_inputs Input Parameters cluster_kinetics Thermodynamics & Kinetics cluster_outputs Process Outputs Temp Temperature DrivingForce Thermodynamic Driving Force Temp->DrivingForce Decreases Pressure Pressure Pressure->DrivingForce Increases GasComp Gas Composition (O₃, CO₂) GasComp->DrivingForce Induction Induction Time GasComp->Induction CO₂ reduces FlowRates Flow Rates (Gas & Liquid) Yield Hydrate Yield FlowRates->Yield Agitation Agitation Rate FormationRate Hydrate Formation Rate Agitation->FormationRate Enhances DrivingForce->FormationRate O3_Conc Ozone Concentration in Hydrate FormationRate->O3_Conc FormationRate->Yield Stability Product Stability O3_Conc->Stability

Caption: Factors influencing continuous ozone hydrate formation.

Conclusion

The continuous formation of ozone hydrates presents a viable method for the long-term storage and application of ozone. By carefully controlling key experimental parameters such as temperature, pressure, and gas composition, it is possible to optimize the ozone concentration within the hydrate structure and achieve stable, continuous production. The protocols and data presented herein provide a comprehensive guide for researchers and professionals seeking to implement this technology for various applications, from environmental remediation to advanced drug development processes.

References

Application

Ozone Hydrate: A Novel Solid Oxidizing Agent for Organic Synthesis

Application Note AP-OX-03H For Researchers, Scientists, and Drug Development Professionals Abstract Ozone is a potent and versatile oxidizing agent in organic synthesis, traditionally employed as a gas for reactions like...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-OX-03H

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozone is a potent and versatile oxidizing agent in organic synthesis, traditionally employed as a gas for reactions like ozonolysis. However, its gaseous nature, toxicity, and instability pose significant handling and scalability challenges. This document introduces ozone hydrate (B1144303), a crystalline clathrate of ozone in a water ice lattice, as a novel, solid-form oxidizing agent. By encaging ozone molecules, the hydrate offers a potentially safer and more manageable alternative to gaseous ozone, with a high weight-percent of the active oxidant. This application note provides detailed protocols for the synthesis of ozone hydrate and proposes its inaugural use in two fundamental oxidation reactions: the oxidative cleavage of an alkene and the oxidation of a sulfide (B99878).

Introduction

Ozone (O₃) is a powerful electrophilic oxidant widely used for the oxidative cleavage of alkenes and alkynes, the oxidation of heteroatoms, and the removal of certain protecting groups.[1][2] Its utility is often hampered by its hazardous properties; it is a toxic and unstable gas that can decompose explosively.[1] The generation of ozone typically requires specialized equipment for high-voltage electrical discharge, and its delivery to a reaction is often imprecise.[3]

A promising solution to these challenges is the storage of ozone in a solid matrix. Clathrate hydrates are crystalline solids where guest molecules are trapped within a hydrogen-bonded water lattice.[4] Ozone can be stored in a mixed gas hydrate, typically with CO₂ as a helper gas, to form a stable, pale blue solid.[1] This ozone hydrate can be isolated and stored at low temperatures, offering a pre-packaged, solid source of ozone with a defined concentration.[5] The use of ozone hydrate could transform ozonolysis and other ozone-mediated reactions by allowing for the simple addition of a solid reagent, enabling better stoichiometry control, enhanced safety, and potentially novel reactivity.

This document outlines the synthesis of ozone hydrate and provides detailed, albeit prospective, protocols for its application in the oxidation of cyclohexene (B86901) to adipic acid and dimethyl sulfide to dimethyl sulfoxide (B87167).

Data Presentation: Ozone Hydrate Properties

The concentration of ozone within the hydrate is a critical parameter for its use as a reagent. The table below summarizes representative data from the literature on the synthesis of mixed O₃/O₂/CO₂ hydrates.

ParameterValueReference(s)
Ozone Concentration (wt%) 0.26 - 0.41%[1]
Highest Reported O₃ Conc. (wt%) ~2.15%[6]
Appearance Pale blue solid[1]
Storage Temperature ≤ -25 °C[5]
Storage Pressure Atmospheric[5]

Experimental Protocols

Caution: Ozone is highly toxic and reactive. Ozonides can be explosive. All procedures involving ozone and ozone hydrate should be conducted by trained personnel in a well-ventilated fume hood behind a protective blast shield. Appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, must be used when handling ozone hydrate.

Protocol 1: Synthesis of Ozone Hydrate (O₃/O₂/CO₂ Mixed Hydrate)

This protocol is a composite based on descriptions of continuous and batch ozone hydrate formation.[1][5]

Apparatus:

  • Ozone generator (corona discharge type)

  • High-pressure stainless-steel reactor with a gas inlet, gas outlet, and viewing window, capable of being cooled to ~1°C.

  • Gas mixing chamber

  • Mass flow controllers for O₂, CO₂, and O₃/O₂ stream

  • Cryogenic bath or cooling system for the reactor

  • System for iodometric titration to determine ozone concentration.

Procedure:

  • Assemble the high-pressure reactor and ensure it is clean, dry, and leak-proof.

  • Fill the reactor with a specific volume of deionized, chilled water (~4°C).

  • Pressurize the reactor with a pre-mixed gas of O₂ and CO₂ (e.g., in a molar ratio that favors hydrate formation, such as 20:80 O₂:CO₂).

  • Cool the reactor to the target temperature for hydrate formation (e.g., 1-2°C).

  • Generate an ozone/oxygen gas stream using the ozone generator. The concentration of ozone should be monitored.

  • Introduce the O₃/O₂ stream into the reactor containing the chilled water and CO₂/O₂ atmosphere. The system pressure should be maintained at a level conducive to hydrate formation (e.g., 2.0 MPa).

  • Agitate the mixture to promote gas-liquid interaction and hydrate formation. The formation of the pale blue solid hydrate should be observable.

  • Continue the gas flow and agitation until hydrate formation ceases (indicated by a stabilization of the reactor pressure).

  • Carefully vent the reactor, then rapidly cool it with liquid nitrogen to freeze the contents.

  • Transfer the frozen hydrate to a pre-chilled storage container. Store at or below -25°C under atmospheric pressure.

  • A small sample of the hydrate should be analyzed via iodometric titration to accurately determine the weight percent of ozone.

Protocol 2 (Prospective): Oxidative Cleavage of Cyclohexene to Adipic Acid

This protocol is a proposed method for utilizing the synthesized ozone hydrate. The reaction conditions are adapted from known ozonolysis procedures for cyclohexene.[7][8]

Materials:

  • Ozone Hydrate (concentration determined by titration)

  • Cyclohexene (reagent grade)

  • Methanol (B129727) (anhydrous)

  • Formic Acid (90%)

  • Hydrogen Peroxide (30% aq.)

  • Round-bottom flask equipped with a magnetic stir bar and a gas outlet bubbler.

  • Low-temperature bath (e.g., dry ice/acetone, -78°C).

Procedure:

  • Dissolve cyclohexene (1.0 eq) in a 1:1 mixture of methanol and formic acid in the round-bottom flask.

  • Cool the reaction flask to -78°C in the low-temperature bath.

  • Weigh the required amount of frozen ozone hydrate in a pre-chilled container. The mass required will depend on the desired stoichiometry (e.g., 1.1 eq of O₃) and the determined wt% of ozone in the hydrate.

  • Carefully and in portions, add the solid ozone hydrate to the stirred reaction mixture. The hydrate will sublime/dissolve, releasing ozone into the solution. Monitor the reaction progress (e.g., by TLC or the disappearance of the pale blue color of dissolved ozone).

  • After the addition is complete and the reaction appears to have stalled, allow the mixture to stir at -78°C for an additional 30 minutes.

  • Slowly add 30% hydrogen peroxide (1.5 eq) to the cold reaction mixture to effect the oxidative workup of the intermediate ozonide.

  • Remove the cooling bath and allow the reaction to warm to room temperature, then gently reflux for 1-2 hours to complete the oxidation to adipic acid.

  • Cool the mixture and concentrate it under reduced pressure to remove the methanol.

  • The resulting mixture can be further cooled to crystallize the adipic acid, which can then be isolated by filtration, washed with cold water, and dried.

ReactantMol. Wt.Equiv.MolesMass/Vol.Notes
Cyclohexene 82.141.0TBDTBD
Ozone Hydrate N/A1.1TBDTBDMass depends on wt% of O₃
Methanol 32.04Solvent-TBD
Formic Acid 46.03Solvent-TBD
H₂O₂ (30%) 34.011.5TBDTBDAdded during workup
Product (Adipic Acid) 146.14---Expected Product
Protocol 3 (Prospective): Oxidation of Dimethyl Sulfide to Dimethyl Sulfoxide

This protocol proposes the use of ozone hydrate for the selective oxidation of a sulfide to a sulfoxide. Conditions are based on the general principles of sulfide oxidation.[9][10]

Materials:

  • Ozone Hydrate (concentration determined)

  • Dimethyl Sulfide (DMS)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask with stir bar and gas outlet bubbler.

  • Low-temperature bath (-78°C).

Procedure:

  • Dissolve dimethyl sulfide (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78°C.

  • In a separate, pre-chilled container, weigh out the required amount of ozone hydrate for 1.0 equivalent of O₃.

  • Add the solid ozone hydrate to the stirred DMS solution in small portions. Control the rate of addition to maintain the reaction temperature.

  • Monitor the reaction by TLC. Upon consumption of the starting material, the reaction is complete.

  • Purge the reaction mixture with nitrogen or argon gas for 15-20 minutes to remove any excess ozone and oxygen.

  • Allow the reaction to warm to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude dimethyl sulfoxide (DMSO). Further purification can be achieved by distillation or chromatography if necessary.

ReactantMol. Wt.Equiv.MolesMass/Vol.Notes
Dimethyl Sulfide 62.131.0TBDTBD
Ozone Hydrate N/A1.0TBDTBDMass depends on wt% of O₃
Dichloromethane 84.93Solvent-TBD
Product (DMSO) 78.13---Expected Product

Visualizations

Experimental Workflow: Synthesis of Ozone Hydrate

G cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Storage O2 Oxygen Cylinder O3_Gen Ozone Generator O2->O3_Gen Pressurize Pressurize Reactor with O2/CO2 O2->Pressurize CO2 CO2 Cylinder CO2->Pressurize Inject_O3 Inject O3/O2 Gas O3_Gen->Inject_O3 Reactor High-Pressure Reactor (with Chilled Water) Reactor->Pressurize Cool Cool Reactor (~1-2°C) Pressurize->Cool Cool->Inject_O3 Agitate Agitate for Hydrate Formation Inject_O3->Agitate Vent Vent Reactor Agitate->Vent Freeze Freeze with LN2 Vent->Freeze Isolate Isolate Solid Hydrate Freeze->Isolate Store Store at ≤ -25°C Isolate->Store Analyze Analyze O3 wt% (Titration) Isolate->Analyze

Caption: Workflow for the synthesis, isolation, and analysis of ozone hydrate.

Proposed Workflow: Application of Ozone Hydrate in Organic Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Substrate Organic Substrate Flask Reaction Flask Substrate->Flask Solvent Anhydrous Solvent Solvent->Flask Cooling Cool to -78°C Flask->Cooling Add Add Hydrate to Flask Cooling->Add Hydrate Solid Ozone Hydrate (Known wt%) Weigh Weigh Hydrate Hydrate->Weigh Weigh->Add Stir Stir until Reaction is Complete Add->Stir Quench Quench / Purge Stir->Quench Warm Warm to RT Quench->Warm Isolate Isolate Product (Extraction/Crystallization) Warm->Isolate Purify Purify Product Isolate->Purify

Caption: Proposed workflow for using solid ozone hydrate as an oxidizing agent.

Signaling Pathway: General Mechanism of Alkene Ozonolysis

G Alkene Alkene (R₂C=CR₂) POZ Primary Ozonide (Molozonide) Alkene->POZ Ozone Ozone (O₃) Ozone->POZ Carbonyl Carbonyl Compound POZ->Carbonyl Criegee Criegee Intermediate POZ->Criegee SOZ Secondary Ozonide Carbonyl->SOZ Criegee->SOZ Workup Oxidative Workup SOZ->Workup Products Carboxylic Acids / Ketones Workup->Products

Caption: Simplified mechanism for the ozonolysis of an alkene.

References

Method

Application of Ozone Hydrate in Micropollutant Degradation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The persistent presence of micropollutants in water bodies, originating from sources such as pharmaceuticals, personal care products, and indus...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent presence of micropollutants in water bodies, originating from sources such as pharmaceuticals, personal care products, and industrial effluents, poses a significant environmental and health concern. Conventional wastewater treatment methods often fall short in completely eliminating these recalcitrant compounds. Advanced Oxidation Processes (AOPs) have emerged as a promising solution, with ozonation being a particularly effective method for degrading a wide range of organic micropollutants.[1][2]

Ozone is a powerful oxidizing agent that can directly react with micropollutants or decompose to form highly reactive hydroxyl radicals (•OH), which are non-selective and can mineralize a broad spectrum of organic compounds.[1][3][4] This application note explores the novel use of ozone in the form of a clathrate hydrate (B1144303) for the degradation of micropollutants. Ozone hydrate, a crystalline solid composed of water molecules forming a cage-like structure that encapsulates ozone molecules, offers a potential method for the controlled storage and delivery of ozone for water treatment applications. This document provides detailed protocols for the synthesis of ozone hydrate, its application in micropollutant degradation, and the analytical methods for assessing its efficacy.

Data Presentation

The following tables summarize the degradation efficiencies of various micropollutants using ozone-based advanced oxidation processes. While this data is derived from studies using gaseous ozone, it serves as a crucial benchmark for evaluating the performance of ozone hydrate.

Table 1: Degradation Efficiency of Selected Micropollutants by Ozonation

MicropollutantInitial Concentration (µg/L)Ozone Dose (mg O₃/mg DOC)Removal Efficiency (%)Reference
Carbamazepine20.5>90[5]
Diclofenac20.2>90[5]
Atenolol20.8>80[5]
Metoprolol20.8>80[5]
Venlafaxine20.8>80[5]
Iodinated Contrast Media20.8~40[5]
AtrazineNot Specified5.4 mg/L66.9 (with UV/H₂O₂)[6]
AlachlorNot Specified0.6-0.75>90 (with UV/H₂O₂)[6]
17-α-ethinylestradiol (EE2)Not Specified0.6-0.75>90 (with UV/H₂O₂)[6]
Pentachlorophenol (PCP)Not Specified0.6-0.75>90 (with UV/H₂O₂)[6]

DOC: Dissolved Organic Carbon

Table 2: Optimal Conditions for Micropollutant Degradation by Ozone-Based AOPs

MicropollutantOptimal Ozone Dose (mg/L)Optimal H₂O₂ (mM)Optimal pHOptimal Reaction Time (min)Reference
Atrazine5.40.751038.5[6]
Alachlor0.6-0.750.21033.5[6]
Carbamazepine0.6-0.750.47743[6]
17-α-ethinylestradiol (EE2)0.6-0.750.75106[6]
Pentachlorophenol (PCP)0.6-0.750.63106[6]

Experimental Protocols

Protocol 1: Synthesis of Ozone Hydrate

This protocol describes a laboratory-scale method for the synthesis of ozone hydrate. The procedure is adapted from principles of gas hydrate formation and aims to create a stable ozone-containing solid for subsequent use in degradation experiments.

Materials:

  • High-pressure stainless-steel reactor with a viewing window

  • Ozone generator (corona discharge or UV-based)

  • Oxygen source (pure O₂)

  • Gas flow meters

  • High-pressure pump

  • Temperature and pressure sensors

  • Stirring mechanism (magnetic stirrer or mechanical agitator)

  • Cooling bath or cryostat

  • Deionized water

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Assemble all components, ensuring gas-tight seals.

  • Water Loading: Add a specific volume of deionized water to the reactor.

  • Purging: Purge the reactor with pure oxygen for 10-15 minutes to remove any air.

  • Pressurization and Cooling: Pressurize the reactor with oxygen to a desired pressure (e.g., 3-5 MPa). Simultaneously, cool the reactor to a temperature just above the freezing point of water (e.g., 1-4 °C) using the cooling bath.

  • Ozone Introduction: Generate ozone from the oxygen source using the ozone generator. Introduce the ozone-oxygen gas mixture into the reactor at a controlled flow rate.

  • Hydrate Formation: Maintain constant pressure and temperature while vigorously stirring the water. The formation of hydrate is indicated by a sudden drop in pressure as the gas is consumed to form the solid hydrate. Visual observation through the reactor window can also confirm the formation of a snow-like or crystalline solid.

  • Hydrate Maturation: Continue to supply the ozone-oxygen mixture and maintain the conditions for a period (e.g., 12-24 hours) to allow for the growth and stabilization of the ozone hydrate crystals.

  • Hydrate Collection: Once a sufficient amount of hydrate is formed, stop the gas flow and carefully depressurize the reactor. The ozone hydrate can then be collected. It is crucial to maintain a low temperature during collection and storage to prevent rapid decomposition.

Protocol 2: Micropollutant Degradation using Ozone Hydrate

This protocol outlines the procedure for utilizing the synthesized ozone hydrate to degrade micropollutants in a water sample.

Materials:

  • Synthesized ozone hydrate

  • Glass reactor vessel with a magnetic stirrer

  • Water sample spiked with a known concentration of the target micropollutant(s)

  • pH meter and buffer solutions

  • Timer

  • Syringes and filters for sample collection

  • Quenching agent (e.g., sodium thiosulfate (B1220275) solution)

  • Analytical instruments for micropollutant and ozone quantification (e.g., HPLC-MS/MS, spectrophotometer)

Procedure:

  • Sample Preparation: Prepare a stock solution of the target micropollutant(s) in a suitable solvent and spike a known volume of deionized water or wastewater effluent to achieve the desired initial concentration.

  • Reactor Setup: Place a known volume of the spiked water sample into the glass reactor vessel. Place the reactor on a magnetic stirrer and begin stirring.

  • pH Adjustment: Measure the initial pH of the water sample and adjust if necessary using buffer solutions, as pH can significantly influence the degradation process.[7]

  • Initiation of Degradation: Add a predetermined mass of the synthesized ozone hydrate to the reactor. Start the timer immediately.

  • Sample Collection: At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the water sample using a syringe.

  • Quenching: Immediately quench the reaction in the collected sample by adding a small amount of sodium thiosulfate solution. This will stop any further oxidation by residual ozone or hydroxyl radicals.

  • Sample Preparation for Analysis: Filter the quenched sample to remove any suspended particles before analysis.

  • Analysis: Analyze the collected samples for the concentration of the target micropollutant(s) using an appropriate analytical method (see Protocol 3). Also, measure the residual ozone concentration in parallel experiments without a quenching agent (see Protocol 4).

Protocol 3: Quantification of Micropollutants

The concentration of micropollutants in the water samples can be determined using the following analytical techniques.

A. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Principle: This is a highly sensitive and selective method for the quantification of a wide range of organic micropollutants.[8]

  • Instrumentation: An HPLC system coupled with a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring specific precursor-product ion transitions for each micropollutant.

  • Quantification: Create a calibration curve using standards of known concentrations. The concentration of the micropollutant in the samples is determined by comparing its peak area to the calibration curve.

B. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Suitable for volatile and semi-volatile micropollutants.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: May require derivatization to increase the volatility of polar compounds.

  • Chromatographic and Mass Spectrometry Conditions: Specific conditions will depend on the target analytes.

Protocol 4: Measurement of Dissolved Ozone Concentration

Accurate measurement of the dissolved ozone concentration is crucial for understanding the degradation kinetics.

A. Indigo (B80030) Colorimetric Method:

  • Principle: This is a standard and widely used method where ozone decolorizes an indigo trisulfonate solution. The decrease in absorbance at a specific wavelength is proportional to the ozone concentration.[9]

  • Procedure:

    • Add a known volume of the water sample to a solution of indigo reagent.

    • Measure the absorbance of the solution at 600 nm using a spectrophotometer.

    • The ozone concentration is calculated based on the difference in absorbance before and after the reaction.

B. Electrochemical Sensors (Ozone Probes):

  • Principle: Amperometric or potentiometric sensors that provide real-time, continuous measurement of dissolved ozone.[9][10]

  • Procedure: Calibrate the sensor according to the manufacturer's instructions and immerse it in the reactor to monitor the ozone concentration throughout the experiment.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Ozone Hydrate Synthesis cluster_degradation Micropollutant Degradation cluster_analysis Analysis s1 Reactor Preparation s2 Water Loading & Purging s1->s2 s3 Pressurization & Cooling s2->s3 s4 Ozone Introduction s3->s4 s5 Hydrate Formation & Maturation s4->s5 s6 Hydrate Collection & Storage s5->s6 d3 Addition of Ozone Hydrate s6->d3 Synthesized Ozone Hydrate d1 Spiked Water Sample Preparation d2 Reactor Setup & pH Adjustment d1->d2 d2->d3 d4 Time-based Sampling d3->d4 d5 Reaction Quenching d4->d5 a3 Ozone Concentration Measurement d4->a3 a1 Sample Filtration d5->a1 Quenched Samples a2 Micropollutant Quantification (HPLC-MS/MS) a1->a2 a4 Data Analysis a2->a4 a3->a4

Caption: Experimental workflow for micropollutant degradation using ozone hydrate.

Degradation_Pathways cluster_ozone Ozone Hydrate cluster_reactions Degradation Reactions OH Ozone Hydrate (O₃·nH₂O) O3 Molecular Ozone (O₃) OH->O3 Decomposition MP Micropollutant DP Degradation Products MP->DP Direct Oxidation MP->DP Indirect Oxidation OH_rad Hydroxyl Radical (•OH) O3->OH_rad Decomposition in water O3->DP OH_rad->DP MIN Mineralization (CO₂, H₂O, etc.) DP->MIN

Caption: Proposed degradation pathways of micropollutants by ozone hydrate.

References

Application

Application Notes and Protocols for Generating Ozone Hydrate for Pilot-Scale Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Ozone, a powerful oxidizing agent, has significant potential in various applications, including sterilization and water treatment. However, its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozone, a powerful oxidizing agent, has significant potential in various applications, including sterilization and water treatment. However, its inherent instability presents challenges for storage and transportation. The formation of ozone clathrate hydrates, crystalline water-based solids containing trapped ozone molecules, offers a promising solution for stabilizing and storing ozone for extended periods. This document provides detailed application notes and protocols for the generation of ozone hydrate (B1144303) on a pilot scale, intended for research, scientific studies, and applications in drug development where a controlled release of ozone is required.

Recent studies have demonstrated the feasibility of continuously forming ozone hydrates, significantly increasing the storage capacity of ozone compared to traditional methods like ozonated water or ice. By optimizing operating parameters such as temperature, pressure, and gas composition, a higher concentration of ozone can be encapsulated within the hydrate structure.

Safety Precautions

Ozone is a toxic and highly reactive gas. All procedures involving ozone must be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE), including ozone-resistant gloves, safety goggles, and a calibrated ozone gas detector. Emergency procedures for ozone leaks should be established and clearly understood by all personnel.

Section 1: Pilot-Scale Ozone Hydrate Generation

Principle

The continuous generation of ozone hydrate is achieved by introducing a gaseous mixture containing ozone, oxygen, and a help gas (such as carbon dioxide) into a cooled, pressurized reactor containing water. The help gas facilitates the formation of the hydrate structure at less extreme conditions. The process is typically carried out in a stirred tank reactor to ensure efficient mixing and heat transfer.

Experimental Setup

A pilot-scale ozone hydrate generation system consists of the following key components:

  • Ozone Generator: Capable of producing a controlled concentration of ozone from an oxygen source. Dielectric barrier discharge (DBD) is a common and efficient method for ozone generation.

  • Gas Mass Flow Controllers: To precisely control the flow rates of ozone/oxygen and the help gas into the reactor.

  • High-Pressure Reactor: A stirred tank reactor, typically constructed of stainless steel, capable of withstanding the required operating pressures and temperatures. The reactor should be equipped with a cooling jacket for temperature control.

  • Water Pump: To supply deionized water to the reactor.

  • Temperature and Pressure Sensors: To monitor and control the conditions within the reactor.

  • Back Pressure Regulator: To maintain a constant pressure within the reactor.

  • Off-Gas Analyzer: To monitor the composition of the gas exiting the reactor.

  • Data Acquisition and Control System: To log experimental data and automate the control of process parameters.

Experimental Protocol for Continuous Ozone Hydrate Generation
  • System Preparation:

    • Ensure the reactor is clean and leak-free.

    • Calibrate all sensors (temperature, pressure, gas flow).

    • Cool the reactor to the desired operating temperature (e.g., 274 K) using the cooling jacket.

  • Water Injection:

    • Fill the reactor with a predetermined volume of deionized water.

  • Pressurization:

    • Pressurize the reactor with the help gas (e.g., CO2) to the desired operating pressure (e.g., 3.0 MPa).

  • Gas Mixture Introduction:

    • Start the ozone generator and allow it to stabilize at the desired ozone concentration.

    • Introduce the ozone/oxygen gas mixture and the help gas into the reactor at the specified flow rates, controlled by the mass flow controllers.

  • Hydrate Formation:

    • Maintain a constant temperature and pressure within the reactor.

    • Continuously stir the mixture to promote hydrate formation. The formation of hydrates is an exothermic process, so careful temperature control is crucial.

    • Monitor the gas uptake by observing the flow rate of the feed gas. A sharp increase in gas consumption indicates the onset of hydrate formation (induction time).

  • Continuous Operation:

    • Once hydrate formation is established, the process can be run continuously by supplying fresh gas and water and removing the hydrate slurry.

  • Sample Collection:

    • Periodically collect samples of the hydrate slurry for analysis.

  • Shutdown:

    • Stop the gas and water feeds.

    • Safely depressurize the reactor.

    • Warm the reactor to room temperature.

Section 2: Characterization of Ozone Hydrate

Raman Spectroscopy

Principle: Raman spectroscopy is a non-destructive technique used to identify the molecular composition and structure of a sample. It is particularly useful for confirming the presence of ozone within the hydrate cages and determining the hydrate structure.

Protocol:

  • Sample Preparation:

    • A small sample of the ozone hydrate is placed in a cooled sample holder.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser (e.g., 532 nm).

    • Set the laser power to a low level (e.g., <10 mW) to avoid sample heating and decomposition.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Acquisition:

    • Acquire Raman spectra over a range that covers the vibrational modes of water, ozone, and the help gas.

    • Typical acquisition parameters include a 10-second exposure time and 5 accumulations.

  • Data Analysis:

    • Identify the characteristic Raman peaks for ozone (around 1103 cm⁻¹) to confirm its encapsulation in the hydrate structure.

    • Analyze the O-H stretching region of water to determine the hydrate structure (e.g., structure I or structure II).

Thermal Analysis (DSC/TGA)

Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the ozone hydrate, such as its dissociation temperature and the amount of gas released.

Protocol:

  • Sample Preparation:

    • A small, accurately weighed sample of the ozone hydrate is placed in an aluminum pan.

  • Instrument Setup:

    • Place the sample in the DSC/TGA instrument.

    • Purge the sample chamber with an inert gas (e.g., nitrogen).

  • Data Acquisition:

    • Heat the sample at a controlled rate (e.g., 5 K/min) over a temperature range that covers the hydrate dissociation.

    • Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.

  • Data Analysis:

    • The DSC curve will show an endothermic peak corresponding to the dissociation of the hydrate. The peak temperature represents the dissociation temperature.

    • The TGA curve will show a mass loss corresponding to the release of the trapped gases (ozone, oxygen, and CO2). The magnitude of the mass loss can be used to quantify the amount of encapsulated gas.

Section 3: Data Presentation

The following tables summarize key quantitative data related to the generation and characterization of ozone hydrate.

ParameterValueReference
Formation Conditions
Temperature (K)274[1]
Pressure (MPa)3.0[1]
Gas CompositionO₃ + O₂ + CO₂[1]
Formation Kinetics
Induction TimeReduced by 1/4 with increased CO₂[1]
Hydrate Properties
Ozone Concentration (mass %)0.26 - 0.41[1]
Dissociation Temperature (K)Below 230 (for pure ozone hydrate at ambient pressure)[2]
Raman Spectroscopy
Ozone Vibrational Peak (cm⁻¹)~1103Theoretical
Thermal Analysis
DissociationEndothermic EventGeneral Knowledge
ParameterDescription
DSC Measures the heat flow associated with the dissociation of the hydrate, providing the dissociation temperature.
TGA Measures the mass loss upon heating, quantifying the amount of encapsulated gas.

Section 4: Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep System Preparation cluster_process Hydrate Formation Process cluster_analysis Characterization OzoneGen Ozone Generator MFC Mass Flow Controllers OzoneGen->MFC GasSupply Gas Supply (O2, CO2) GasSupply->MFC WaterSupply Deionized Water Supply Pump Water Pump WaterSupply->Pump Reactor High-Pressure Reactor Sensors Sensors (T, P) Reactor->Sensors BPR Back Pressure Regulator Reactor->BPR Raman Raman Spectroscopy Reactor->Raman Sample Thermal Thermal Analysis (DSC/TGA) Reactor->Thermal Sample MFC->Reactor Pump->Reactor OffGas Off-Gas Analyzer BPR->OffGas LogicalRelationships cluster_inputs Input Parameters cluster_process Process Outcome cluster_properties Hydrate Properties Temp Temperature FormationRate Formation Rate Temp->FormationRate Stability Stability Temp->Stability Pressure Pressure Pressure->FormationRate Pressure->Stability GasComp Gas Composition (O3, O2, CO2) GasComp->FormationRate O3Conc Ozone Concentration in Hydrate FormationRate->O3Conc O3Conc->Stability

References

Method

Application Notes and Protocols for Ozone Hydrate Technology in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Ozone (O₃), a powerful oxidizing agent, is a cornerstone of various industrial processes, primarily in disinfection and purification. Ozone hyd...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozone (O₃), a powerful oxidizing agent, is a cornerstone of various industrial processes, primarily in disinfection and purification. Ozone hydrate (B1144303), a clathrate in which ozone molecules are trapped within a crystalline water lattice, represents a promising technological advancement. This solid, ice-like material offers a stable and highly concentrated source of ozone, potentially overcoming the limitations of traditional ozone generation and application methods, such as the instability of ozone gas and the relatively low ozone concentrations in ozonated water.

These application notes provide a comprehensive overview of the current and potential industrial applications of ozone technology, with a special focus on the role of ozone hydrates as a concentrated ozone source. Detailed protocols for laboratory-scale ozone hydrate synthesis and the application of ozone in key industrial sectors are provided, supported by quantitative data and process visualizations.

Ozone Hydrate: Formation and Properties

Ozone hydrates are non-stoichiometric crystalline compounds where ozone molecules are physically entrapped within the cavities of a hydrogen-bonded water framework. This method of storing ozone can achieve significantly higher concentrations compared to dissolved ozone in water or ice.

Key Properties of Ozone Hydrate
PropertyValue/DescriptionCitation
Ozone Storage Capacity Can reach mass fractions significantly higher than ozonated water or ice, potentially up to several weight percent.[1]
Stability More stable than gaseous ozone, allowing for storage and transport under controlled temperature and pressure conditions.[1]
Decomposition Decomposes to release ozone and water, leaving no harmful residues.
Formation Conditions Typically requires elevated pressures and low temperatures. The presence of "help guests" like carbon dioxide can moderate the formation conditions.[1]
Laboratory-Scale Synthesis of Ozone Hydrate

This protocol describes a general method for the synthesis of mixed O₃ + O₂ + CO₂ hydrate, as the presence of CO₂ as a help guest reduces the high pressure required for pure ozone hydrate formation.

Materials:

  • High-pressure reactor vessel equipped with a stirrer, temperature and pressure sensors, and gas inlet/outlet ports.

  • Ozone generator.

  • Oxygen (O₂) and Carbon Dioxide (CO₂) gas cylinders with regulators.

  • Gas mixing chamber.

  • Deionized water.

  • Liquid nitrogen.

  • Iodometric titration setup for ozone concentration measurement.

Protocol:

  • Reactor Preparation: Clean and dry the high-pressure reactor. Add a specific volume of deionized water to the reactor.

  • Cooling: Cool the reactor to a temperature just above the freezing point of water (e.g., 274 K).

  • Gas Mixture Preparation: Prepare a gas mixture of ozone, oxygen, and carbon dioxide in the gas mixing chamber. The desired composition will depend on the target hydrate structure and ozone concentration.

  • Pressurization: Introduce the prepared gas mixture into the reactor until the desired pressure (e.g., 2.0-3.0 MPa) is reached.[1]

  • Hydrate Formation: Start the stirrer to ensure good gas-liquid contact. Monitor the pressure and temperature. A drop in pressure at a constant temperature indicates hydrate formation.

  • Gas Replenishment: To maintain a high ozone concentration in the gas phase, periodically and carefully vent a small amount of the gas from the reactor and replenish it with the fresh O₃/O₂/CO₂ mixture.

  • Termination and Sampling: Once hydrate formation ceases (i.e., no further pressure drop), stop the stirrer. Cool the reactor with liquid nitrogen to stabilize the hydrate.

  • Analysis: Carefully collect the solid hydrate. A portion of the hydrate can be used for immediate iodometric titration to determine the initial ozone concentration.[1] The remaining hydrate can be stored at low temperatures (e.g., below 253 K) for stability tests.[1]

Safety Precautions: Ozone is a toxic and highly reactive gas. All procedures should be carried out in a well-ventilated area, and appropriate personal protective equipment should be worn. High-pressure equipment must be handled by trained personnel.

Industrial Application: Wastewater Treatment

Ozone is a powerful oxidant for treating a wide range of industrial wastewaters, effectively reducing chemical oxygen demand (COD), biochemical oxygen demand (BOD), color, and specific pollutants like phenols and cyanides.[2][3] Ozone hydrate can serve as a concentrated and readily available source of ozone for these applications.

Mechanism of Action in Wastewater Treatment

Ozone primarily acts through two mechanisms:

  • Direct Oxidation: Ozone molecules directly react with organic and inorganic pollutants.

  • Indirect Oxidation: Ozone decomposes in water to form highly reactive hydroxyl radicals (•OH), which are non-selective and potent oxidizing agents.[4]

Wastewater_Treatment_Pathway Ozone_Hydrate Ozone Hydrate (Concentrated O₃ Source) Ozone Ozone (O₃) Ozone_Hydrate->Ozone Direct_Oxidation Direct Oxidation Ozone->Direct_Oxidation Hydroxyl_Radicals Hydroxyl Radicals (•OH) Ozone->Hydroxyl_Radicals Pollutants Organic/Inorganic Pollutants Pollutants->Direct_Oxidation Indirect_Oxidation Indirect Oxidation Pollutants->Indirect_Oxidation Degradation_Products Degradation Products (e.g., CO₂, H₂O, simpler organics) Direct_Oxidation->Degradation_Products Hydroxyl_Radicals->Indirect_Oxidation Indirect_Oxidation->Degradation_Products

Caption: Ozone-mediated pollutant degradation pathway.

Quantitative Data on Pollutant Removal

The following table summarizes the effectiveness of ozone in treating various industrial effluents. While these studies primarily used ozonated water, ozone hydrate can be used to generate the required aqueous ozone concentrations.

IndustryPollutantInitial ConcentrationOzone DosageTreatment Time% RemovalCitation
PetrochemicalPhenol50 mg/L8 mg/L/min60 min99.55%[3]
PetrochemicalCOD-8 mg/L/min60 min56.53%[3]
TextileColor-50 mg/L50 min~90%
TextileCOD2754 ± 40 mg/L80 mg/L30 min67.4%
Cheese FactoryTOC-4.2 g/L (total)420 min~67%
Protocol for Semi-Batch Ozonation of Industrial Wastewater

This protocol describes a laboratory-scale semi-batch process for evaluating the efficacy of ozone for treating industrial wastewater.

Equipment:

  • Semi-batch reactor with a gas diffuser, magnetic stirrer, sampling port, and off-gas vent.

  • Ozone generator.

  • Oxygen source.

  • Ozone gas analyzer.

  • Analytical instruments for measuring COD, BOD, TOC, and specific pollutants.

Semi_Batch_Reactor_Workflow O2_Source Oxygen Source Ozone_Gen Ozone Generator O2_Source->Ozone_Gen Reactor Semi-Batch Reactor (Wastewater + Stirrer) Ozone_Gen->Reactor O₃/O₂ Gas Analyzer Off-Gas Ozone Analyzer Reactor->Analyzer Off-Gas Vent Vent Analyzer->Vent Start 1. Fill Reactor with Wastewater Set_Params 2. Set O₂ Flow & Temp Start_Ozone 3. Start Ozone Flow Take_Samples 4. Collect Samples Periodically Analyze_Samples 5. Analyze Samples (COD, etc.) Stop_Ozone 6. Stop Ozone & Vent

Caption: Workflow for semi-batch ozonation experiment.

Procedure:

  • Reactor Setup: Fill the semi-batch reactor with a known volume of the industrial wastewater sample.

  • Initial Sampling: Take an initial sample of the wastewater to determine the baseline concentrations of the target pollutants.

  • Ozonation: Start the magnetic stirrer and begin bubbling the ozone/oxygen gas mixture through the diffuser at a controlled flow rate. The ozone concentration in the feed gas should be monitored.

  • Sampling: At regular intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw samples from the reactor. It is crucial to immediately quench any residual ozone in the samples to prevent further reaction before analysis. This can be done by adding a quenching agent like sodium thiosulfate (B1220275).

  • Analysis: Analyze the collected samples for the parameters of interest (e.g., COD, color, specific pollutant concentration).

  • Off-Gas Monitoring: Continuously monitor the ozone concentration in the off-gas to determine the ozone transfer efficiency.

  • Data Analysis: Plot the concentration of pollutants as a function of time to determine the reaction kinetics. Calculate the percentage removal for each pollutant.

Industrial Application: Food Preservation and Surface Disinfection

Ozone is a GRAS (Generally Recognized As Safe) substance for use in food processing, offering a chemical-free method for extending shelf life and ensuring microbial safety.[5] Ozone hydrate can provide a controlled release of ozone for these applications.

Mechanism of Microbial Inactivation

Ozone inactivates microorganisms by oxidizing their cellular components. It attacks the cell membrane of bacteria, leading to cell lysis, and damages the nucleic acids (DNA and RNA) of both bacteria and viruses.[6]

Quantitative Data on Microbial Inactivation

The following table presents data on the effectiveness of ozone against various microorganisms. The "Ct" value (Concentration x Time) is a common metric for disinfection efficacy.

MicroorganismOzone Concentration (ppm)Contact Time (s)Log ReductionCt Value (mg·min/L) for ≥5-log reductionCitation
Escherichia coli O157:H72.5405-60.832[6][7]
Listeria monocytogenes2.540>60.832[6][7]
Pseudomonas fluorescens2.540>5-[6]
Staphylococcus aureus--98.9% reduction (aqueous)-[8]
SARS-CoV-236 mg/L< 60Complete inactivation-[9]
Protocol for Surface Disinfection of Food Contact Surfaces

This protocol outlines a procedure for testing the efficacy of ozonated water (which can be prepared from ozone hydrate) for disinfecting food contact surfaces like stainless steel.

Materials:

  • Ozonated water source with a known ozone concentration.

  • Sterile stainless steel coupons.

  • Cultures of relevant microorganisms (e.g., E. coli, Listeria monocytogenes).

  • Sterile swabs and culture media.

  • Incubator.

  • Spray bottle for ozonated water application.

Protocol:

  • Surface Preparation and Inoculation: Aseptically inoculate the sterile stainless steel coupons with a known concentration of the test microorganism and allow them to dry in a biosafety cabinet.

  • Pre-treatment Sampling: Swab a set of control coupons to determine the initial microbial load.

  • Ozone Application: Spray the inoculated surfaces with ozonated water for a defined contact time (e.g., 30, 60, 120 seconds).

  • Post-treatment Sampling: Immediately after the contact time, swab the treated surfaces.

  • Microbial Enumeration: Plate the swabs onto appropriate culture media and incubate under suitable conditions.

  • Data Analysis: Count the number of colony-forming units (CFUs) and calculate the log reduction in microbial population compared to the untreated controls.

Surface_Disinfection_Protocol Start Start Prepare_Coupons 1. Prepare & Inoculate Stainless Steel Coupons Start->Prepare_Coupons Pre_Sample 2. Pre-treatment Swab (Control) Prepare_Coupons->Pre_Sample Apply_Ozone 3. Apply Ozonated Water (Varying Contact Times) Prepare_Coupons->Apply_Ozone Incubate 5. Plate and Incubate Pre_Sample->Incubate Post_Sample 4. Post-treatment Swab Apply_Ozone->Post_Sample Post_Sample->Incubate Analyze 6. Count CFUs & Calculate Log Reduction Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for surface disinfection.

Quantitative Analysis of Ozone Concentration

Accurate measurement of ozone concentration is critical for process control and validation. Several methods are available for determining ozone concentration in both gas and aqueous phases.

MethodPrincipleApplicationProsConsCitation
Iodometric Titration Ozone oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standard thiosulfate solution.Gas & Aqueous PhaseWell-established, primary standard method.Can be affected by interfering substances, requires skilled operator.[10]
UV-Vis Spectrophotometry Measures the strong absorbance of ozone at ~254 nm in the gas phase or the decolorization of a dye (e.g., indigo (B80030) trisulfonate) in the aqueous phase.Gas & Aqueous PhaseHighly accurate for gas phase, relatively simple for aqueous phase.Expensive equipment for gas phase, potential for interference in aqueous phase.[11]
Electrochemical Sensors Amperometric or potentiometric sensors that produce an electrical signal proportional to the dissolved ozone concentration.Aqueous PhaseReal-time, continuous monitoring.Requires regular calibration and maintenance.[11]

Conclusion and Future Outlook

Ozone technology offers a powerful and environmentally friendly solution for a wide range of industrial applications, including wastewater treatment and food safety. Ozone hydrate technology, in particular, holds significant promise as a method for storing and delivering highly concentrated ozone, potentially enhancing the efficiency and cost-effectiveness of these processes.

Further research is needed to develop scalable and economically viable methods for ozone hydrate production and to explore its direct application in industrial settings. As the technology matures, ozone hydrates could play a pivotal role in advancing sustainable industrial practices.

References

Application

Application Notes and Protocols: Ozone Hydrate in Soil and Groundwater Remediation

For Researchers, Scientists, and Drug Development Professionals Introduction Ozone-based remediation technologies are powerful tools for the in-situ and ex-situ treatment of contaminated soil and groundwater. As a strong...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozone-based remediation technologies are powerful tools for the in-situ and ex-situ treatment of contaminated soil and groundwater. As a strong oxidizing agent, ozone (O₃) effectively degrades a wide range of organic and inorganic pollutants.[1][2][3][4] A novel and emerging area of interest is the use of ozone in a solid, stabilized form known as ozone clathrate hydrate (B1144303). This technology holds the potential for more controlled and sustained release of ozone in the subsurface, potentially overcoming some of the limitations of traditional ozone gas or aqueous ozone injection methods.[5]

These application notes provide an overview of the current state of knowledge on ozone hydrate, its potential application in environmental remediation, and detailed protocols for its synthesis and hypothetical use in laboratory-scale remediation studies. It is important to note that while the synthesis of ozone hydrate is documented, its application in soil and groundwater remediation is a novel concept with limited direct research. The protocols for remediation are therefore based on established principles of in-situ chemical oxidation (ISCO) and adapted for the unique properties of ozone hydrate.

Principle of Ozone Hydrate Remediation

Ozone clathrate hydrates are crystalline, ice-like solids in which ozone molecules are trapped within a lattice of water molecules.[5] This structure allows for the storage and transport of ozone in a solid, more stable form compared to its gaseous state. The primary advantages of using ozone hydrate for remediation include:

  • Controlled Release: The slow decomposition of the hydrate structure in the subsurface allows for a sustained release of ozone, potentially leading to a more efficient and prolonged treatment.

  • Enhanced Stability: Storing ozone within a hydrate structure can increase its stability and half-life, allowing for more effective transport to the contaminant zone.[6]

  • Targeted Delivery: As a solid, ozone hydrate can potentially be injected as a slurry to specific locations within the contaminated soil or aquifer.

The remediation process involves the in-situ decomposition of the ozone hydrate, releasing ozone molecules that then oxidize the target contaminants. The primary mechanism is the direct reaction of ozone with pollutants, as well as the generation of highly reactive hydroxyl radicals (•OH) which are non-selective and can degrade a wide range of compounds.[7][8]

Contaminants Treatable by Ozone-Based Technologies

Ozone-based remediation has been shown to be effective for a variety of contaminants found in soil and groundwater, including:

  • Petroleum Hydrocarbons: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), Diesel Fuel.[9][10][11]

  • Chlorinated Solvents: Trichloroethylene (TCE), Perchloroethylene (PCE).[9][11]

  • Pesticides and Herbicides. [9][11]

  • Polycyclic Aromatic Hydrocarbons (PAHs). [11]

  • Methyl Tertiary Butyl Ether (MTBE). [9][11]

  • Volatile Organic Compounds (VOCs). [9][11]

Quantitative Data on Ozone Hydrate Formation and Remediation Efficacy

Direct quantitative data on the remediation efficiency of ozone hydrate is not yet available in published literature. However, data on the formation and ozone storage capacity of mixed gas hydrates provide a starting point for understanding its potential. Research on conventional ozone remediation offers insights into the expected treatment efficacy.

Table 1: Ozone Storage Capacity in Mixed Gas Hydrates

Hydrate CompositionFormation ConditionsOzone Storage CapacityReference
O₃ + O₂ + CO₂ HydrateOptimized low temperature and high O₃ gas concentration0.41 mass %[5]
O₃ + O₂ + CO₂ HydrateInitial experimental conditions0.26 wt %[5]

Table 2: Reported Remediation Efficiency of Conventional Ozone Treatment

ContaminantInitial ConcentrationTreatment MethodRemoval EfficiencyReference
Total Petroleum Hydrocarbons (TPH)Moderate contaminationOzone treatment in soilUp to 88% within 4 hours[4]
Various ContaminantsNot specifiedOzone soil remediationUp to 99%[3]
Phenolic Organic PollutantsNot specifiedAqueous ozone oxidationHigh removal efficiencies[12]

Experimental Protocols

Protocol 1: Synthesis of Ozone Hydrate for Laboratory Studies

This protocol is adapted from the documented continuous formation of ozone-containing hydrates.[5]

Objective: To synthesize ozone clathrate hydrate for use in bench-scale soil and groundwater remediation experiments.

Materials:

  • High-pressure reactor vessel equipped with a stirrer, temperature control, and gas inlet/outlet.

  • Ozone generator (corona discharge type).

  • Oxygen (O₂) and Carbon Dioxide (CO₂) gas cylinders with mass flow controllers.

  • Deionized water.

  • Ozone gas analyzer.

  • -20°C freezer for hydrate storage.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor.

  • Water Addition: Add a known volume of deionized water to the reactor.

  • Cooling: Cool the reactor to a temperature range of 1-4°C.

  • Gas Mixture Preparation: Prepare a gas mixture of ozone, oxygen, and carbon dioxide. The CO₂ acts as a hydrate promoter. The concentration of ozone in the feed gas should be maximized for higher incorporation into the hydrate.

  • Pressurization and Hydrate Formation:

    • Pressurize the reactor with the gas mixture to a pressure conducive to hydrate formation (e.g., several MPa, specific pressure will depend on the gas composition and temperature).

    • Initiate stirring to promote gas-water interaction and hydrate nucleation.

    • Monitor the pressure and temperature within the reactor. A drop in pressure at a constant temperature is an indication of hydrate formation.

  • Continuous Formation (if applicable): For continuous production, maintain a constant flow of the gas mixture and water into the reactor while withdrawing the formed hydrate slurry.

  • Hydrate Collection and Storage:

    • Once a sufficient amount of hydrate is formed, carefully depressurize the reactor.

    • Collect the solid ozone hydrate and immediately store it in a sealed container at -20°C or lower to prevent decomposition.

  • Quantification of Ozone Content:

    • A sample of the hydrate can be melted in a sealed container, and the released gas can be analyzed for ozone concentration using an ozone gas analyzer. This will allow for the determination of the weight percent of ozone in the hydrate.

Protocol 2: Bench-Scale Soil Column Study for Ozone Hydrate Remediation

Objective: To evaluate the effectiveness of ozone hydrate for the remediation of contaminated soil in a laboratory setting.

Materials:

  • Glass or stainless steel chromatography column.

  • Contaminated soil (either field-collected or artificially spiked with a target contaminant like diesel or TCE).

  • Synthesized ozone hydrate.

  • Peristaltic pump (for simulating groundwater flow).

  • Gas and liquid sample collection vials.

  • Analytical instrumentation for contaminant analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

Procedure:

  • Column Packing:

    • Carefully pack the column with the contaminated soil to a known density, avoiding preferential flow paths.

    • Saturate the soil column with deionized water or a simulated groundwater solution.

  • Ozone Hydrate Introduction:

    • Introduce a known mass of pre-chilled ozone hydrate into the column. This can be done by creating a small cavity at the top or center of the soil column and placing the hydrate inside, or by mixing the hydrate with a small portion of the soil before packing.

  • Simulated Groundwater Flow:

    • Initiate a slow, continuous flow of water through the column using a peristaltic pump to simulate groundwater movement.

  • Sample Collection:

    • Collect effluent water samples from the column outlet at regular time intervals.

    • At the end of the experiment, sacrifice the column and collect soil samples from different depths.

  • Contaminant Analysis:

    • Extract the contaminants from the water and soil samples using an appropriate solvent extraction method.

    • Analyze the extracts using GC-MS or another suitable analytical technique to determine the concentration of the target contaminant(s).

  • Data Analysis:

    • Plot the contaminant concentration in the effluent over time to generate a breakthrough curve.

    • Compare the final contaminant concentrations in the soil with the initial concentrations to calculate the removal efficiency.

Visualizations

Signaling Pathways and Experimental Workflows

Remediation_Mechanism cluster_source Ozone Hydrate Delivery cluster_release In-Situ Decomposition cluster_reaction Contaminant Degradation OzoneHydrate Ozone Hydrate (Solid Phase) Decomposition Decomposition (Phase Change) OzoneHydrate->Decomposition Temperature/ Pressure Change Ozone Aqueous Ozone (O₃) Decomposition->Ozone Direct Direct Oxidation Ozone->Direct Indirect Indirect Oxidation (Hydroxyl Radicals) Ozone->Indirect Reaction with H₂O Contaminant Organic Contaminant Contaminant->Direct Contaminant->Indirect Byproducts Less Harmful Byproducts (e.g., CO₂, H₂O) Direct->Byproducts Indirect->Byproducts Experimental_Workflow Start Start Prep Prepare Contaminated Soil Column Start->Prep Synth Synthesize Ozone Hydrate Start->Synth Inject Introduce Ozone Hydrate into Column Prep->Inject Synth->Inject Flow Simulate Groundwater Flow Inject->Flow Sample Collect Effluent and Soil Samples Flow->Sample Analyze Analyze Contaminant Concentration (GC-MS) Sample->Analyze Data Calculate Removal Efficiency Analyze->Data End End Data->End

References

Method

Application Notes and Protocols for the Controlled Release of Ozone from Clathrate Hydrates

For Researchers, Scientists, and Drug Development Professionals Introduction Ozone (O₃), a powerful oxidizing agent with extensive applications in disinfection, sterilization, and chemical synthesis, is notoriously unsta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozone (O₃), a powerful oxidizing agent with extensive applications in disinfection, sterilization, and chemical synthesis, is notoriously unstable, readily decomposing to diatomic oxygen (O₂).[1][2] This inherent instability limits its storage and transport, necessitating on-site generation for most applications.[3] A promising solution to this challenge lies in the encapsulation of ozone molecules within clathrate hydrates.[1][2]

Clathrate hydrates are crystalline, ice-like structures composed of a hydrogen-bonded water lattice that forms cages, capable of trapping small guest molecules like ozone.[4][5] This encapsulation isolates ozone molecules, preventing their premature decomposition and allowing for long-term preservation.[1][2] The controlled release of ozone can then be triggered by inducing the dissociation of the hydrate (B1144303) structure through changes in temperature or pressure.[4]

These application notes provide a comprehensive overview and detailed protocols for the formation of ozone-containing clathrate hydrates and the subsequent controlled release of ozone. This technology holds significant potential for various fields, including as a stable source of ozone for organic synthesis, a disinfectant in the pharmaceutical and medical device industries, and a tool for advanced oxidation processes in water treatment and other applications.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the formation and stability of ozone clathrate hydrates.

Table 1: Ozone Concentration in Clathrate Hydrates

Help GuestOzone Mole Fraction in Gas PhaseInitial Ozone Mass Fraction in HydrateReference
Carbon Dioxide (CO₂)~2%~0.9%[7]
Carbon Dioxide (CO₂)Not specified0.26 wt% (after 2h operation)[8]
Carbon Tetrachloride (CCl₄)Not specified~0.2%[7]
O₂ + CO₂1.31–2.43 mol %Not directly specified[9]
O₂ + N₂ + CO₂Not specifiedSeveral times higher than O₃ + O₂ + CO₂ hydrates[8]

Table 2: Stability and Preservation of Ozone in Clathrate Hydrates

Storage TemperatureStorage PressurePreservation DurationRemaining Ozone FractionHelp GuestReference
-20°C to 2°CAtmospheric> 20 days~0.1% (hydrate-mass basis)CCl₄ or Xenon[1][2]
-25°CAtmospheric20 days0.4 - 0.6%CO₂[10]

Experimental Protocols

Protocol 1: Formation of Ozone-Containing Clathrate Hydrates with a CO₂ Help Guest

This protocol describes the formation of a mixed O₃ + O₂ + CO₂ clathrate hydrate, a method favored for its use of a non-toxic and readily available help guest.[7]

Materials:

  • High-pressure reaction vessel with temperature and pressure control

  • Ozone generator (producing an O₃/O₂ mixture)

  • Carbon dioxide (CO₂) gas cylinder

  • Pure water (deionized or distilled)

  • Gas mass flow controllers

  • Analytical equipment for measuring ozone concentration (e.g., UV-Vis spectrophotometer)

Procedure:

  • System Preparation:

    • Thoroughly clean and dry the high-pressure reaction vessel.

    • Evacuate the vessel to remove any residual air.

  • Water Loading:

    • Introduce a known volume of pure water into the reaction vessel.

  • Gas Mixture Preparation:

    • Use mass flow controllers to create a feed gas mixture of ozone/oxygen and carbon dioxide. A typical molar ratio might be O₃:O₂:CO₂ = 3.4:42.0:52.6.[9]

  • Pressurization and Cooling:

    • Pressurize the reaction vessel with the prepared gas mixture to the desired formation pressure (e.g., several MPa). The exact pressure will depend on the desired temperature and gas composition.[11]

    • Cool the vessel to a temperature conducive to hydrate formation (e.g., just above the freezing point of water).

  • Hydrate Formation:

    • Maintain the pressure and temperature conditions to allow for the crystallization of the clathrate hydrate. The formation process can be monitored by observing a drop in pressure as gas molecules are incorporated into the hydrate structure.

    • Crystal growth can occur at the gas/water interface and into the bulk liquid water.[9]

  • Sample Collection and Storage:

    • Once hydrate formation is complete, carefully depressurize the vessel and collect the solid hydrate sample.

    • For preservation, store the hydrate sample at a low temperature (e.g., -20°C) and atmospheric pressure.[1][2]

Protocol 2: Controlled Release of Ozone via Thermal Decomposition

This protocol outlines the method for releasing the encapsulated ozone from the clathrate hydrate.

Materials:

  • Ozone clathrate hydrate sample

  • Airtight container with a gas outlet

  • Heating system with precise temperature control (e.g., water bath, heating mantle)

  • Ozone detector or analytical instrument

  • Flow meter

Procedure:

  • Sample Placement:

    • Place a known mass of the ozone clathrate hydrate into the airtight container.

  • System Sealing:

    • Seal the container to prevent uncontrolled gas leakage. Ensure the gas outlet is connected to the ozone detection system.

  • Thermal Stimulation:

    • Gradually increase the temperature of the container. As the temperature rises above the hydrate's stability point, it will begin to decompose, releasing the trapped ozone, oxygen, and carbon dioxide.

  • Ozone Quantification:

    • Monitor the concentration of ozone in the released gas stream using the ozone detector.

    • Use a flow meter to measure the total volume of gas released over time.

  • Data Analysis:

    • Calculate the rate of ozone release as a function of temperature and time. This data can be used to establish a controlled release profile.

Visualizations

Experimental_Workflow_Ozone_Clathrate_Formation cluster_prep System Preparation cluster_formation Hydrate Formation cluster_analysis Collection and Storage prep_vessel Prepare High-Pressure Vessel load_water Load Pure Water prep_vessel->load_water mix_gas Prepare O3/O2/CO2 Gas Mixture pressurize Pressurize and Cool Vessel mix_gas->pressurize form_hydrate Induce Hydrate Crystallization pressurize->form_hydrate collect Collect Hydrate Sample form_hydrate->collect store Store at Low Temperature collect->store

Caption: Workflow for the formation of ozone clathrate hydrates.

Controlled_Ozone_Release_Workflow start Start with Ozone Clathrate Hydrate place_sample Place Hydrate in Sealed Container start->place_sample heat Apply Controlled Heating place_sample->heat decompose Hydrate Decomposes heat->decompose release Ozone Gas is Released decompose->release quantify Quantify Ozone Concentration and Flow Rate release->quantify end Controlled Ozone Stream quantify->end

References

Technical Notes & Optimization

Troubleshooting

"improving yield and purity in ozone hydrate synthesis"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ozone hydrates. Our goal i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ozone hydrates. Our goal is to help you improve the yield and purity of your ozone hydrate (B1144303) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during ozone hydrate synthesis in a question-and-answer format.

Q1: Why is my ozone hydrate yield consistently low?

A1: Low yield in ozone hydrate synthesis can be attributed to several factors. Inadequate mass transfer between the gas and liquid phases is a primary suspect. Ensure your stirring or agitation is sufficient to create a large surface area for gas-liquid interaction. Additionally, suboptimal thermodynamic conditions, such as incorrect temperature and pressure, can hinder hydrate formation. The purity of the precursor materials, including the water and the gases used, is also critical. Impurities can act as inhibitors to hydrate nucleation and growth. Finally, leaks in your experimental setup can lead to a loss of pressure, which is a critical parameter for hydrate formation.

Q2: What is causing the rapid decomposition of my synthesized ozone hydrate?

A2: Ozone is an inherently unstable molecule, and its stability within the hydrate structure is influenced by several factors.[1][2] Elevated temperatures are a major cause of decomposition; ensure your storage and handling procedures are conducted at sufficiently low temperatures.[3] The presence of impurities can also catalyze the decomposition of ozone. It is crucial to use high-purity water and gases in your synthesis. Exposure to UV light can also accelerate the decomposition of ozone, so it is advisable to protect your hydrate samples from light.

Q3: The induction time for hydrate formation is too long. How can I shorten it?

A3: A long induction time is a common challenge in gas hydrate synthesis. To shorten it, you can optimize the degree of subcooling, which is the difference between the hydrate equilibrium temperature and the experimental temperature. A higher degree of subcooling generally leads to faster nucleation. Increasing the pressure of the system also promotes hydrate formation and can reduce the induction time. The use of kinetic promoters, such as sodium dodecyl sulfate (B86663) (SDS), has been shown to decrease the induction time for gas hydrate formation.[4] Additionally, increasing the concentration of a "help gas" like carbon dioxide in the feed gas mixture can also reduce the induction time for ozone hydrate formation.[4]

Q4: My ozone hydrate has a low purity with significant ice formation. What's wrong?

A4: The formation of ice instead of or alongside ozone hydrate suggests that the experimental temperature is too low, falling below the freezing point of your aqueous solution at the given pressure. It is important to operate within the hydrate formation phase of the phase diagram for your specific gas mixture and conditions. Ensure your temperature control system is accurately calibrated and maintained above the freezing point of water.

Q5: I'm observing inconsistent results between experiments. What could be the cause?

A5: Inconsistent results in hydrate formation experiments can stem from several sources. The "memory effect" of water, where the history of the water can influence subsequent hydrate formation, is a known phenomenon. Using freshly distilled or deionized water for each experiment is recommended to minimize this effect.[5] Inconsistent stirring or agitation rates will affect the gas-liquid interface and mass transfer, leading to variability in hydrate formation kinetics. Ensure your stirring speed is consistent across all experiments. Fluctuations in temperature and pressure control can also lead to significant variations in induction time and yield. Finally, ensure the purity of your gases is consistent, as even small amounts of contaminants can alter the hydrate formation conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pressure conditions for ozone hydrate synthesis?

A1: The optimal temperature and pressure for ozone hydrate synthesis are interdependent and are best determined by consulting the phase equilibrium data for the specific gas mixture you are using (e.g., O₃/O₂/CO₂). Generally, hydrate formation is favored at low temperatures and high pressures. For example, O₃+O₂+CO₂ hydrates have been formed at temperatures around 272 K and pressures of 3 MPa.[4] It is crucial to operate in the temperature and pressure range where the hydrate phase is stable and to avoid conditions that lead to ice formation.

Q2: How can I increase the concentration of ozone in the hydrate?

A2: Increasing the concentration of ozone in the resulting hydrate can be achieved by manipulating the experimental conditions. Forming the hydrate at a lower temperature and with a higher concentration of ozone in the feed gas can increase the ozone concentration in the hydrate.[4] Research has shown that an ozone concentration of up to 0.41 mass % in the hydrate can be achieved by optimizing these parameters.[4]

Q3: What is the role of CO₂ as a "help gas" in ozone hydrate synthesis?

A3: Carbon dioxide is often used as a "help gas" in the synthesis of other gas hydrates, including ozone hydrates. CO₂ readily forms clathrate hydrates and can help to stabilize the hydrate structure, allowing for the inclusion of other guest molecules like ozone. Increasing the initial volume ratio of CO₂ in the feed gas has been shown to reduce the induction time for O₃+O₂+CO₂ hydrate formation.[4]

Q4: What methods can be used to purify the synthesized ozone hydrate?

A4: After synthesis, the ozone hydrate may be mixed with unreacted water or ice. Purification can be achieved by carefully controlling the temperature to just above the freezing point of water, which will melt any ice present while leaving the hydrate intact. The excess water can then be separated. It is also important to remove any residual ozone from the water. This can be done through methods such as UV radiation, the addition of chemical reducing agents like hydrogen peroxide or sodium bisulfite, or by passing the water through an activated carbon filter.[6][7]

Q5: What are the key safety precautions when working with ozone and ozone hydrates?

A5: Ozone is a toxic and highly reactive gas. It is crucial to work in a well-ventilated area and to use an ozone monitoring system to ensure that the concentration in the workspace does not exceed safety limits (typically 0.1 ppm for an 8-hour time-weighted average).[8][9] In case of a leak, the area should be evacuated and ventilated immediately.[10] Personal protective equipment, including respirators, should be used when high concentrations of ozone may be present.[11] Ozone is also a strong oxidizing agent and can react with certain materials, so ensure that all components of your experimental setup are made of ozone-resistant materials like stainless steel or PTFE. Water backflow into the ozone generator is a common cause of failure and can be a safety hazard; therefore, the use of check valves is highly recommended.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on ozone hydrate synthesis to aid in experimental design and comparison.

Table 1: Effect of Experimental Conditions on Ozone Concentration in Hydrate

Feed Gas Composition (O₃/O₂/CO₂)Temperature (K)Pressure (MPa)Ozone Concentration in Hydrate (mass %)Reference
Optimized High O₃ ConcentrationLow-0.41[4]
Not Specified--0.26[4]

Table 2: Factors Influencing Induction Time of Ozone Hydrate Formation

FactorChangeEffect on Induction TimeReference
Initial CO₂ Volume Ratio in Feed GasIncreased (2-2.9 times)Reduced by a quarter[4]
Sodium Dodecyl Sulfate (SDS) ConcentrationIncreasedSignificantly Decreased[4]

Experimental Protocols

Protocol 1: Continuous Synthesis of O₃+O₂+CO₂ Hydrate

This protocol is based on the principles described in studies on the continuous production of ozone hydrates.[4]

1. Materials and Equipment:

  • High-purity water (deionized or distilled)
  • Oxygen gas (high purity)
  • Carbon dioxide gas (high purity)
  • Ozone generator (corona discharge type)
  • High-pressure reactor vessel with stirring mechanism and temperature control
  • Gas flow controllers
  • Pressure transducers and temperature sensors
  • Back-pressure regulator
  • Hydrate collection chamber
  • Ozone destruction unit
  • Analytical equipment for ozone concentration measurement (e.g., UV-Vis spectrophotometer, iodometric titration setup)

2. Experimental Setup:

  • Assemble the high-pressure reactor system in a well-ventilated fume hood.
  • Connect the oxygen and carbon dioxide gas cylinders to the gas flow controllers.
  • Feed the oxygen through the ozone generator.
  • Mix the resulting O₃/O₂ gas stream with the CO₂ stream at the desired ratio.
  • Introduce the mixed gas and high-purity water into the reactor at controlled flow rates.
  • Ensure the reactor is equipped with a reliable stirring mechanism to facilitate gas-liquid mixing.
  • Connect the outlet of the reactor to a back-pressure regulator to maintain the desired system pressure.
  • The hydrate slurry formed is passed to a collection chamber.
  • Vent any unreacted gas through an ozone destruction unit.

3. Procedure:

  • Start the flow of cooling fluid to bring the reactor to the desired operating temperature (e.g., 272 K).
  • Pressurize the reactor with the O₃/O₂/CO₂ gas mixture to the target pressure (e.g., 3 MPa).
  • Start the flow of water into the reactor.
  • Activate the stirring mechanism to ensure vigorous mixing of the gas and liquid phases.
  • Continuously monitor the temperature and pressure inside the reactor.
  • Allow the system to run for a sufficient duration to achieve a steady state of hydrate formation.
  • Collect the hydrate slurry from the collection chamber for analysis.

4. Analysis:

  • Measure the concentration of ozone in the collected hydrate sample using a suitable analytical method such as iodometric titration or UV-Vis spectroscopy.[13][14]
  • Determine the yield of the hydrate based on the amount of water converted to hydrate.

Visualizations

Experimental_Workflow_for_Ozone_Hydrate_Synthesis cluster_gas_prep Gas Preparation cluster_synthesis Hydrate Synthesis cluster_collection_analysis Collection & Analysis O2 O₂ Cylinder Ozone_Gen Ozone Generator O2->Ozone_Gen O₂ Feed CO2 CO₂ Cylinder Gas_Mixer Gas Mixer CO2->Gas_Mixer CO₂ Feed Ozone_Gen->Gas_Mixer O₃/O₂ Mixture Reactor High-Pressure Reactor (Stirring & Cooling) Gas_Mixer->Reactor Gas Mixture Water_In High-Purity Water Water_In->Reactor Collection Hydrate Collection Reactor->Collection Hydrate Slurry Ozone_Destruct Ozone Destruction Reactor->Ozone_Destruct Unreacted Gas Analysis Analysis (Yield, Purity) Collection->Analysis

Caption: Experimental workflow for continuous ozone hydrate synthesis.

Troubleshooting_Low_Yield cluster_conditions Check Experimental Conditions cluster_system Check System Integrity cluster_solutions Potential Solutions Start Low Ozone Hydrate Yield Temp_Pressure Temperature & Pressure Optimal? Start->Temp_Pressure Stirring Stirring/Agitation Sufficient? Temp_Pressure->Stirring Yes Adjust_TP Adjust T&P to Phase Diagram Temp_Pressure->Adjust_TP No Leaks System Leaks? Stirring->Leaks Yes Increase_Stirring Increase Stirring Rate Stirring->Increase_Stirring No Purity Gas/Water Purity High? Leaks->Purity No Check_Leaks Perform Leak Test Leaks->Check_Leaks Yes Use_High_Purity Use High-Purity Reagents Purity->Use_High_Purity No

Caption: Troubleshooting logic for low ozone hydrate yield.

References

Optimization

"challenges in scaling up ozone hydrate production"

Technical Support Center: Ozone Hydrate (B1144303) Production Welcome to the technical support center for ozone hydrate production. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ozone Hydrate (B1144303) Production

Welcome to the technical support center for ozone hydrate production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered during the scaling up of ozone hydrate production experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up ozone hydrate production?

A1: The main challenges include:

  • Mass Transfer Limitations: Efficiently dissolving ozone gas into the aqueous phase to achieve supersaturation for hydrate formation is critical. As the scale of production increases, achieving uniform and rapid mass transfer becomes more difficult.[1][2]

  • Ozone Stability and Decomposition: Ozone is an unstable molecule that readily decomposes.[3] Factors like temperature, pH, humidity, and the presence of catalysts can accelerate decomposition, reducing the available ozone for hydrate formation.[3][4][5] Managing these factors is crucial in a large-scale setup.

  • Heat Management: Ozone generation is an exothermic process, and the formation of hydrates also releases heat.[6] Inadequate heat dissipation can increase the system temperature, which in turn accelerates ozone decomposition and can inhibit hydrate formation.[7][8][9]

  • Nucleation and Growth Kinetics: Controlling the induction time for hydrate formation and managing the growth rate are key to a continuous and efficient process.[10]

  • Safety: Ozone is a toxic and highly reactive gas.[11][12][13] Scaling up production requires stringent safety protocols to manage high voltages from generators and prevent ozone leaks.[14][15]

Q2: What is a typical ozone concentration I can expect to achieve in the hydrate?

A2: Research on continuous O3+O2+CO2 hydrate formation has shown that ozone concentration in the hydrate can be influenced by temperature and the concentration of ozone in the gas phase. By operating at lower temperatures and higher ozone gas concentrations, it has been possible to achieve an ozone concentration of up to 0.41% by mass in the hydrate.[10]

Q3: How does temperature affect the production of ozone hydrates?

A3: Temperature has a significant impact on multiple aspects of the process:

  • Ozone Generation: The efficiency of ozone generators decreases as the temperature of the cooling water increases. An increase in cooling water inlet temperature from 59°F (15°C) to 77°F (25°C) can reduce generator output by as much as 15%.[8]

  • Ozone Stability: The rate of ozone decomposition increases with temperature. In the gas phase, the half-life of ozone can decrease from about 30-40 minutes at 20°C to just 3-5 minutes at 60°C.[7] In water, the decomposition is even faster.[7]

  • Ozone Solubility: The solubility of ozone in water is inversely proportional to temperature. As water temperature increases, the amount of ozone that can be dissolved decreases significantly.[7]

  • Hydrate Stability: Clathrate hydrates are stable only under specific temperature and pressure conditions, typically low temperatures and high pressures. Increased temperatures can lead to the dissociation of the formed hydrates.

Q4: What are the key safety precautions when working with large-scale ozone production?

A4: Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a fire-resistant lab coat, and appropriate gloves. For large quantities, a chemical-resistant apron and heavy gloves are required.[11][12]

  • Ventilation: Operate in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of ozone gas.[12] The OSHA exposure limit for ozone is 0.1 ppm for an 8-hour period.[11][12]

  • Material Compatibility: Use materials that are resistant to ozone, such as stainless steel, to avoid corrosion and unwanted reactions.[16] Avoid combustible materials like oil, grease, or cotton fibers near the ozone generator, as oxygen, used in ozone production, is a fire hazard.[11][12]

  • Leak Detection: Regularly monitor for ozone leaks. Ozone has a distinct pungent odor, but continuous monitoring with sensors is recommended for safety.[14][17]

  • Electrical Safety: Ozone generators operate at high voltages. Only qualified personnel should perform maintenance or electrical work.[11][12]

  • Ozone Destruction: Excess ozone gas must be safely converted back to oxygen using an ozone destruct unit before being vented.[15][18]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of Ozone Hydrate
Possible Cause Troubleshooting Step Explanation
Insufficient Mass Transfer 1. Verify Venturi Injector Performance: Check for differential pressure across the injector. Low pressure can reduce gas suction.[2][18]2. Optimize Gas-to-Liquid Ratio: A suggested starting ratio is 1:10 by volume. Too much gas can reduce solubility.[2]3. Increase System Pressure: Higher pressure increases the solubility of ozone in the liquid.[2][19]Inefficient mixing of ozone gas and water is a common bottleneck. A properly functioning venturi injector creates vigorous mixing, enhancing mass transfer.[18]
Low Ozone Concentration 1. Check Ozone Generator Output: Ensure the generator is producing the expected ozone concentration. 2. Cool the Ozone Generator: Verify that the cooling system for the generator is functioning optimally. High temperatures reduce generation efficiency.[8][9]3. Check Feed Gas Quality: Ensure the oxygen feed gas is dry and pure, as humidity can negatively impact ozone production.The concentration of dissolved ozone is directly related to the output of the generator. Any inefficiency in generation will impact the entire process.
Premature Ozone Decomposition 1. Lower the Reactor Temperature: Maintain the reactor at a low temperature to slow the natural decomposition of ozone.[3][7]2. Control pH: Ozone decomposes faster at higher pH levels. Maintain a neutral or slightly acidic pH if your experiment allows.[4][20]3. Ensure High-Purity Water: Impurities and organic materials in the water can act as catalysts, accelerating ozone decomposition.[3][20]Ozone is highly unstable.[3] Minimizing its decomposition rate is crucial for ensuring enough ozone is available to form hydrates.
Issue 2: Long Induction Time for Hydrate Formation
Possible Cause Troubleshooting Step Explanation
Insufficient Supersaturation 1. Increase Operating Pressure: Higher pressure helps to achieve the necessary supersaturation of ozone in the water for hydrate nucleation. 2. Boost Ozone Concentration: Increase the output of the ozone generator to achieve a higher dissolved ozone concentration.Hydrate formation requires the concentration of the guest molecule (ozone) in the water to exceed its equilibrium solubility at a given temperature and pressure.
Suboptimal Promoter Gas Concentration 1. Adjust CO2 Ratio: In a mixed gas system (e.g., O3+O2+CO2), increasing the initial volume ratio of a help gas like CO2 can reduce the induction time.[10]Some gases, like carbon dioxide, can act as thermodynamic promoters, making it easier for the hydrate structure to form.
Lack of Nucleation Sites 1. Increase Mixing/Agitation: Vigorous stirring or circulation can create shear forces that may promote nucleation.Mechanical agitation can help overcome the energy barrier for the initial formation of hydrate crystals.

Quantitative Data Summary

The following tables summarize key quantitative data related to ozone stability and production.

Table 1: Effect of Temperature on Ozone Half-Life (Gas Phase)

Temperature Half-Life in Dry Air
20°C (68°F) ~ 30 - 40 minutes[7]
40°C (104°F) ~ 15 minutes[7]
60°C (140°F) ~ 3 - 5 minutes[7]

| > 70°C (158°F) | < 1 minute[7] |

Table 2: Effect of Temperature on Ozone Solubility in Water

Temperature Solubility (mg/L)
5°C (41°F) ~ 0.64[7]
15°C (59°F) ~ 0.52[7]
25°C (77°F) ~ 0.38[7]

| 35°C (95°F) | ~ 0.29[7] |

Table 3: Operational Parameters for Continuous O3+O2+CO2 Hydrate Formation

Parameter Optimized Value/Observation Reference
Ozone Concentration in Hydrate Up to 0.41 mass % [10]
Key Influencing Factors Low temperature, higher O3 gas concentration [10]

| Induction Time Reduction | Achieved by increasing the initial volume ratio of CO2 in the feed gas |[10] |

Experimental Protocols

Protocol 1: General Safety Procedure for Operating Ozone Generation System
  • Pre-operation Check:

    • Ensure all personnel are wearing the required PPE (safety goggles, lab coat, gloves).[11][12]

    • Verify that the ozone generation area is well-ventilated and that an ozone leak detector is operational.[14]

    • Check that the ozone destruct unit is properly connected to the reactor's off-gas vent.[18]

    • Confirm all tubing and connections are secure to prevent leaks.[17]

  • System Startup:

    • Start the cooling water flow to the ozone generator. Ensure the flow rate and temperature are within the manufacturer's specified range (e.g., inlet temperature of 15-20°C).[9]

    • Begin the flow of high-purity oxygen feed gas to the generator.

    • Power on the ozone generator.[21]

    • Slowly increase the power to the desired level, monitoring the ozone concentration output.

  • Operation:

    • Continuously monitor the system for any signs of ozone leaks (odor, sensor alarms).[17]

    • If a leak is detected, immediately shut down the ozone generator, stop the oxygen flow, and ventilate the area.[15]

  • System Shutdown:

    • Turn off the power to the ozone generator.

    • Stop the flow of oxygen feed gas.

    • Allow the cooling water to run for a few minutes to cool down the generator before shutting it off.

    • Purge the system with a dry, inert gas if required for your experimental setup.

Protocol 2: Continuous Production of Ozone Hydrate (Based on O3+O2+CO2 System)

This protocol is adapted from studies on continuous hydrate formation and should be adjusted based on your specific equipment and research goals.[10]

  • System Preparation:

    • Prepare a high-pressure reactor vessel made of ozone-compatible materials (e.g., stainless steel).

    • Cool the reactor to the desired operating temperature (e.g., 274-278 K) using a cooling jacket or bath.

    • Fill the reactor with a specific volume of high-purity, deionized water.

  • Gas Feed Preparation:

    • Prepare a mixed gas feed of O3/O2/CO2. The O3/O2 mixture is generated by an ozone generator.

    • Use mass flow controllers to precisely control the ratio of the O3/O2 stream and the CO2 stream to achieve the desired feed gas composition.

  • Hydrate Formation:

    • Pressurize the reactor with the mixed gas feed to the target pressure.

    • Start vigorous agitation or circulation within the reactor to promote gas-liquid contact.

    • Continuously supply the gas mixture to the reactor to maintain pressure as gas is consumed during hydrate formation.

    • Monitor the temperature and pressure inside the reactor. A drop in pressure at a constant temperature indicates gas uptake and hydrate formation.

  • Continuous Operation:

    • Once hydrate formation begins, continuously feed water and the gas mixture into the reactor.

    • Simultaneously, remove the hydrate slurry from the bottom of the reactor to maintain a constant volume.

    • Monitor the ozone concentration in both the inlet and outlet gas streams, as well as in the produced hydrate slurry, to determine production efficiency.

Visualizations

Experimental_Workflow_Ozone_Hydrate_Production cluster_prep System Preparation cluster_generation Ozone Generation & Gas Mixing cluster_reaction Hydrate Formation cluster_analysis Post-Processing & Safety prep_o2 Oxygen Supply o3_gen Ozone Generator prep_o2->o3_gen Feed Gas prep_h2o High-Purity Water prep_reactor Cool & Pressurize Reactor prep_h2o->prep_reactor reactor High-Pressure Reactor (Agitation) prep_reactor->reactor Water Feed gas_mix Gas Mixing (O3/O2 + CO2) o3_gen->gas_mix gas_mix->reactor Gas Feed hydrate_slurry Ozone Hydrate Slurry reactor->hydrate_slurry Output off_gas Off-Gas reactor->off_gas Exhaust analysis Analysis (O3 Concentration) hydrate_slurry->analysis destruct Ozone Destruct Unit off_gas->destruct vent Vent destruct->vent

Caption: Experimental workflow for continuous ozone hydrate production.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Ozone Hydrate Yield cause1 Poor Mass Transfer start->cause1 cause2 Low O3 Concentration start->cause2 cause3 O3 Decomposition start->cause3 sol1 Optimize Injector Increase Pressure cause1->sol1 sol2 Check Generator Output Improve Cooling cause2->sol2 sol3 Lower Temperature Control pH cause3->sol3

Caption: Troubleshooting logic for low ozone hydrate yield.

References

Troubleshooting

Technical Support Center: Kinetics of Ozone Hydrate Decomposition in Aqueous Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinetics of ozone hydrate (B1144303)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinetics of ozone hydrate (B1144303) decomposition in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is ozone hydrate and why is its decomposition kinetics in aqueous solutions important?

A1: Ozone hydrate is a crystalline solid compound in which ozone molecules are trapped within the lattice structure of water molecules. The study of its decomposition kinetics in aqueous solutions is crucial for applications in water treatment, disinfection, and advanced oxidation processes.[1] Understanding the rate at which ozone is released from the hydrate and subsequently decomposes in water allows for the optimization of these processes, ensuring efficient and effective treatment.[2][3]

Q2: What are the primary factors that influence the rate of ozone decomposition in aqueous solutions?

A2: The decomposition of ozone in water is a complex process influenced by several key factors:

  • pH: The rate of decomposition significantly increases with higher pH (alkaline conditions).[4][5]

  • Temperature: Higher temperatures accelerate the rate of ozone decomposition.[6]

  • Presence of Impurities: Organic and inorganic substances can act as initiators, promoters, or inhibitors of the radical chain reactions involved in ozone decomposition, thus altering the rate.[3][7]

  • UV Radiation: UV light can initiate and accelerate the decomposition of ozone.[2]

Q3: What is the expected reaction order for ozone decomposition in pure water?

A3: The reaction order for ozone decomposition in water can be complex and may not follow a simple first or second-order model under all conditions.[3] In the pH range of 4 to 8, the decomposition is often well-described by a second-order reaction equation.[4] However, some studies suggest a combination of zero and first-order kinetics depending on the ozone concentration.[8]

Q4: How long does ozone typically last in water at room temperature?

A4: Ozone is an unstable molecule and its half-life in water is relatively short.[1][9] At room temperature (around 25°C or 77°F), the half-life of dissolved ozone is approximately 15 minutes.[6] This can be extended by chilling the water.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Kinetic Data

Symptoms:

  • Wide variation in calculated rate constants between identical experiments.

  • Inability to fit the data to a consistent kinetic model.

Possible Causes & Solutions:

Cause Troubleshooting Step
Water Purity Use high-purity, distilled, or deionized water to minimize the impact of unknown impurities that can catalyze or inhibit ozone decomposition.[3]
pH Fluctuation Buffer the aqueous solution to maintain a constant pH throughout the experiment. The rate of ozone decomposition is highly pH-dependent.[4][5]
Temperature Variation Use a temperature-controlled water bath or reaction vessel to ensure a constant temperature, as ozone decomposition is sensitive to temperature changes.[6]
Contamination Thoroughly clean all glassware and equipment to remove any residual organic or inorganic contaminants.
Issue 2: Inaccurate Measurement of Ozone Concentration

Symptoms:

  • Rapidly dropping ozone readings that do not follow expected kinetic behavior.

  • Discrepancies between different analytical methods.

Possible Causes & Solutions:

Cause Troubleshooting Step
Delayed Measurement Minimize the time between sample collection and analysis, as dissolved ozone decomposes rapidly.
Interference with Analytical Method Be aware of substances in your sample that may interfere with your chosen analytical method (e.g., other oxidizing agents with the indigo (B80030) method).[8] Consider using a more selective method if interference is suspected.
Improper Sampling Technique Ensure that the sampling process does not introduce air bubbles or cause significant agitation, which can lead to ozone loss from the solution.
Instrument Calibration Regularly calibrate your ozone measurement instrument (e.g., spectrophotometer, ozone analyzer) according to the manufacturer's instructions.
Issue 3: Difficulty in Preparing a Stable Ozone Hydrate Stock

Symptoms:

  • Inability to form a solid ozone hydrate.

  • Rapid decomposition of the hydrate before it can be used in experiments.

Possible Causes & Solutions:

Cause Troubleshooting Step
Insufficient Ozone Concentration Ensure a sufficiently high concentration of ozone gas is being bubbled through the water during hydrate formation.
Temperature Too High Maintain a low temperature (typically near 0°C) during the formation process, as ozone hydrates are only stable at low temperatures.
Pressure Too Low Ozone hydrate formation is favored at higher pressures. Ensure your experimental setup can maintain the necessary pressure.

Data Presentation

Table 1: Influence of pH on the Second-Order Rate Constant (k) of Ozone Decomposition at 19°C

pHlog k (M⁻¹s⁻¹)
4.7-0.7
6.0-0.21
6.80.19
7.90.67

Data synthesized from information presented in a study by Yershov et al.[4]

Table 2: Half-life of Dissolved Ozone at Different Temperatures (pH 7)

Temperature (°F)Temperature (°C)Half-life (minutes)
5814.4~30
682020
7725~15
863012

Data adapted from information provided by Promolife and Ozone Solutions.[6]

Experimental Protocols

Key Experiment: Determination of Ozone Decomposition Kinetics

Objective: To determine the rate constant for ozone decomposition in an aqueous solution at a specific pH and temperature.

Methodology:

  • Preparation of Ozonated Water:

    • Bubble ozone gas from an ozone generator through a temperature-controlled vessel containing high-purity, buffered water until the desired initial ozone concentration is reached.[4]

    • The ozone concentration can be monitored using a UV-Vis spectrophotometer at 258 nm.[4]

  • Kinetic Measurements:

    • Once the desired initial concentration is achieved, stop the ozone supply.

    • At regular time intervals, withdraw aliquots of the ozonated water.

    • Immediately measure the ozone concentration of each aliquot using a suitable analytical method (e.g., indigo colorimetric method, direct UV spectrophotometry).[4][8]

  • Data Analysis:

    • Plot the ozone concentration versus time.

    • Test the data against different reaction order models (e.g., first-order, second-order) by plotting the appropriate linearized forms (e.g., ln[O₃] vs. time for first-order, 1/[O₃] vs. time for second-order).

    • The rate constant (k) is determined from the slope of the best-fit line.[4]

Mandatory Visualization

OzoneDecompositionPathway Logical Pathway of Ozone Decomposition in Aqueous Solution cluster_factors Key Influencing Factors O3_hydrate Ozone Hydrate (Solid) O3_aq Aqueous Ozone (O3) O3_hydrate->O3_aq Dissolution Decomposition Decomposition Pathways O3_aq->Decomposition Direct Direct Reaction (with solutes) Decomposition->Direct Influenced by solute concentration Indirect Indirect Radical Chain Reaction Decomposition->Indirect Influenced by pH, Temp, UV, Initiators Products_Direct Oxidation Products Direct->Products_Direct Radicals Generates Hydroxyl Radicals (•OH) Indirect->Radicals Products_Indirect Oxidation Products Radicals->Products_Indirect Reacts with solutes pH pH pH->Indirect Temp Temperature Temp->Indirect Impurities Impurities Impurities->Indirect UV UV Light UV->Indirect

Caption: Logical pathway of ozone decomposition in aqueous solution.

References

Optimization

"stabilization techniques for ozone hydrate preservation"

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ozone h...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ozone hydrate (B1144303) preservation.

Troubleshooting Guide

This guide addresses common issues encountered during ozone hydrate formation and preservation experiments, providing potential causes and solutions in a question-and-answer format.

Q1: My ozone hydrate yield is significantly lower than expected. What are the potential causes?

Low yield can stem from several factors, ranging from suboptimal formation conditions to premature decomposition. A systematic approach to troubleshooting is recommended.

  • Incomplete Hydrate Formation: The conditions may not be favorable for clathrate formation.

    • Insufficient Pressure or Inadequate Cooling: Ensure the pressure and temperature are within the stability region for mixed O₃/O₂/CO₂ hydrates. Higher pressures and lower temperatures generally favor formation.[1][2]

    • Long Induction Time: Hydrate nucleation can be a slow process. Consider increasing the initial volume ratio of CO₂ in the feed gas, which has been shown to reduce induction time.[1] The use of kinetic promoters like sodium dodecyl sulfate (B86663) (SDS) can also decrease induction time, although this may not be suitable for all applications.[1]

    • Inefficient Mixing: Proper agitation is crucial to maximize the gas-water interfacial area, which is where hydrate formation occurs.[3] Ensure your stirring mechanism is effective.

  • Low Ozone Encapsulation: Even with good hydrate yield, the amount of trapped ozone might be low.

    • Low Ozone Concentration in Feed Gas: The concentration of ozone in the hydrate is directly related to its concentration in the gas phase.[1] Increasing the ozone fraction in the O₃/O₂/CO₂ gas mixture can lead to higher encapsulation.[1]

    • Preferential Encapsulation of Other Gases: CO₂ is a very effective hydrate former and may preferentially occupy the clathrate cages. Optimizing the gas mixture composition is key.

  • Ozone Decomposition: Ozone is inherently unstable and can decompose before, during, or after encapsulation.

    • High Temperatures: Ozone decomposition accelerates with increasing temperature.[4] All gas handling and the hydrate formation reactor should be kept as cool as possible.

    • Impurities: The presence of contaminants can catalyze ozone decomposition. Ensure high-purity water and gases are used.

Q2: The formed ozone hydrate decomposes rapidly during storage. How can I improve its stability?

The long-term preservation of ozone in clathrate hydrates is a primary challenge.

  • Inadequate Storage Temperature: Storage temperature is the most critical factor. For long-term preservation at atmospheric pressure, temperatures of -25°C or lower are recommended.[1]

  • "Self-Preservation" Effect: While some hydrates exhibit a "self-preservation" phenomenon at temperatures slightly below the freezing point of water, relying on this for the long-term storage of a thermally sensitive guest like ozone is not advisable without specific studies confirming its efficacy.

  • Use of "Help Guests": The formation of a mixed hydrate with a more stable guest molecule like CO₂ is a key stabilization technique.[1][2] Carbon tetrachloride and xenon have also been shown to preserve ozone for over 20 days.[5]

Q3: I am having trouble initiating hydrate formation (long induction times). What can I do?

Long induction times are a common issue in clathrate hydrate synthesis.

  • Subcooling: Ensure the system is sufficiently subcooled below the hydrate equilibrium temperature for the given pressure and gas composition.

  • Stirring/Agitation: Vigorous stirring increases the contact between the gas and water phases, promoting nucleation.

  • "Memory Effect": If you have previously formed hydrates in the same reactor, residual water that was part of a hydrate structure may "remember" this and nucleate new hydrates more quickly.[6]

  • Surface Properties: The material and surface finish of the reactor can influence nucleation. Hydrophobic surfaces can sometimes promote hydrate formation.[7]

Frequently Asked Questions (FAQs)

Q1: Why is a "help guest" like CO₂ necessary for ozone hydrate formation?

While pure ozone hydrate can be formed, it requires very high pressures (e.g., 13 MPa).[1] A "help guest" like carbon dioxide forms a mixed hydrate under much milder and more experimentally accessible conditions (e.g., 3 MPa).[1][2] CO₂ is effective at stabilizing the clathrate structure, allowing for the encapsulation of ozone.

Q2: What is the maximum concentration of ozone that can be stored in a hydrate?

Researchers have achieved ozone concentrations of up to 2.15 mass% in O₃/O₂/CO₂ hydrates.[1] This is significantly higher than what can be achieved with other methods like ozonated water or ice.

Q3: How is the concentration of ozone in the hydrate measured?

The most common method is iodometric titration. The hydrate is decomposed in a potassium iodide (KI) solution. The released ozone reacts with KI to produce iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.[5][8][9]

Q4: Can I store ozone hydrates at atmospheric pressure?

Yes, once formed, ozone hydrates can be stored at atmospheric pressure, provided the temperature is kept sufficiently low (e.g., -25°C).[1] At these temperatures, the decomposition of the hydrate is slow enough to preserve the ozone for extended periods.

Data Presentation

Table 1: Comparison of Experimental Parameters for Ozone Hydrate Formation

Guest Gas MixtureFormation Pressure (MPa)Formation Temperature (°C)Initial Ozone Mass Fraction in Hydrate (%)Ozone Mass Fraction after Storage (%)Storage Duration (days)Storage Temperature (°C)Reference
O₃ + O₂13-25~0.2Slightly decreased10-25[1]
O₃ + O₂ + CO₂3-10.910.620-25[1]
O₃ + O₂ + CO₂ (optimized)3-12.15Not reportedNot reportedNot reported[1]
O₃ + O₂ + CCl₄0.250.1~0.2Stable>20-20[5]
O₃ + O₂ + Xe0.350.1~0.1Stable>20-20[5]

Experimental Protocols

Protocol 1: Formation of Mixed O₃/O₂/CO₂ Hydrate

This protocol describes a general procedure for forming ozone-containing clathrate hydrates using carbon dioxide as a help guest.

Materials:

  • High-pressure hydrate formation reactor with stirring mechanism and temperature control

  • Ozone generator

  • Oxygen and Carbon Dioxide gas cylinders with regulators

  • High-purity water

  • Gas mixing chamber

  • Pressure and temperature sensors

Procedure:

  • System Preparation:

    • Clean and dry the high-pressure reactor thoroughly.

    • Add a known volume of high-purity water to the reactor.

    • Seal the reactor and evacuate it to remove any residual air.

  • Gas Mixture Preparation:

    • Prepare the desired gas mixture of O₃/O₂/CO₂. Ozone is typically generated from oxygen and then mixed with CO₂ in a gas mixing chamber. The final composition should be monitored. A typical starting point is a molar ratio of (O₃+O₂)-to-CO₂ of approximately 4:6.[2]

  • Hydrate Formation:

    • Cool the reactor to the desired formation temperature (e.g., -1°C).

    • Pressurize the reactor with the prepared gas mixture to the target pressure (e.g., 3.0 MPa).[1][2]

    • Start the stirring mechanism to ensure good gas-liquid contact.

    • Monitor the pressure and temperature. A sudden drop in pressure at a constant temperature indicates the onset of hydrate formation (nucleation).

    • Continue the process until the pressure stabilizes, indicating that hydrate formation has ceased.

  • Sample Recovery and Storage:

    • Slowly vent the excess gas from the reactor.

    • Quickly open the reactor in a cold environment and collect the solid hydrate sample.

    • Immediately transfer the sample to a pre-cooled storage container and store it at or below -25°C.[1]

Protocol 2: Determination of Ozone Concentration by Iodometric Titration

This protocol outlines the steps to quantify the amount of ozone stored in a hydrate sample.

Materials:

  • Potassium iodide (KI) solution (e.g., 2%)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Sulfuric acid (H₂SO₄) solution (e.g., 0.5 M)

  • Burette, flasks, and other standard titration glassware

Procedure:

  • Sample Preparation:

    • Weigh a frozen sample of the ozone hydrate quickly.

    • Immediately place the weighed hydrate sample into a flask containing a known volume of chilled potassium iodide solution.

  • Ozone Reaction:

    • Seal the flask and allow the hydrate to decompose completely. The solution will turn a yellow-brown color as ozone reacts with iodide to form iodine (I₂).

    • O₃ + 2I⁻ + 2H⁺ → I₂ + O₂ + H₂O

  • Titration:

    • Acidify the solution to a pH of 2 with sulfuric acid.[8][9]

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

    • Add a few drops of starch indicator. The solution will turn a deep blue-black color.

    • Continue the titration dropwise until the blue color disappears completely. This is the endpoint.

  • Calculation:

    • Record the volume of sodium thiosulfate solution used.

    • Calculate the moles of sodium thiosulfate, then the moles of iodine, and finally the moles and mass of ozone in the original hydrate sample.

    • Express the result as a mass fraction (e.g., wt%).

Visualizations

Experimental_Workflow Experimental Workflow for Ozone Hydrate Preservation cluster_prep Preparation cluster_formation Hydrate Formation cluster_analysis Analysis & Storage A System Preparation (Reactor Cleaning, Water Addition) C Pressurization & Cooling (e.g., 3 MPa, -1°C) A->C B Gas Mixture Preparation (Ozone Generation, Mixing with CO2) B->C D Stirring & Nucleation (Pressure Drop Indicates Formation) C->D E Hydrate Growth (Pressure Stabilization) D->E F Sample Recovery (Venting, Collection) E->F G Ozone Quantification (Iodometric Titration) F->G H Long-Term Storage (e.g., -25°C, Atmospheric Pressure) F->H Troubleshooting_Low_Yield Troubleshooting Low Ozone Hydrate Yield cluster_hydrate_formation Issue: Poor Hydrate Formation cluster_ozone_encapsulation Issue: Low Ozone Encapsulation cluster_decomposition Issue: Ozone Decomposition Start Low Ozone Hydrate Yield P1 Check P/T Conditions (Increase P, Decrease T) Start->P1 P2 Improve Mixing (Increase Stirring Rate) Start->P2 P3 Reduce Induction Time (Increase CO2 Ratio) Start->P3 S1 Increase Ozone in Feed Gas Start->S1 S2 Optimize Gas Mixture Ratio Start->S2 D1 Maintain Low Temperatures Start->D1 D2 Use High-Purity Reagents Start->D2

References

Troubleshooting

"factors affecting the rate of ozone hydrate formation"

Technical Support Center: Ozone Hydrate (B1144303) Formation This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ozone Hydrate (B1144303) Formation

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in ozone hydrate formation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during ozone hydrate formation experiments in a question-and-answer format.

1. Why is the induction time for my ozone hydrate formation highly variable?

Inconsistent induction times are a frequent challenge, stemming from the stochastic nature of nucleation and several controllable experimental factors.[1]

  • Troubleshooting Steps:

    • Control Subcooling Temperature: The degree of subcooling (the difference between the hydrate equilibrium temperature and the experimental temperature) is a primary driving force for nucleation.[1] Ensure your cooling system is precise and stable, as minor temperature fluctuations can cause significant variations.

    • Standardize Stirring Rate: Agitation affects the mass transfer at the gas-liquid interface.[1] Use a consistent and adequate stirring speed to ensure a uniform distribution of dissolved gases, which promotes nucleation.

    • Verify Gas Purity: Impurities in the feed gas can alter the required hydrate formation conditions.[1][2] Use high-purity oxygen for ozone generation and ensure the purity of any help gases like carbon dioxide (CO₂).

    • Inspect for Contaminants: Dust particles or residual chemicals in the reactor can act as unwanted nucleation sites, leading to premature or inconsistent hydrate formation.[1] A thorough cleaning protocol for the reactor before each experiment is critical.

    • Consider the "Memory Effect": Water can retain a "memory" of previous hydrate structures, influencing subsequent nucleation. Using freshly distilled or deionized water for each experiment is recommended to minimize this phenomenon.[1]

2. Why is the growth rate of my ozone hydrates slow or inconsistent?

Slow or stalled hydrate growth typically points to issues with mass and heat transfer.

  • Troubleshooting Steps:

    • Ensure Efficient Heat Removal: Hydrate formation is an exothermic process.[1] If the heat generated is not removed efficiently, the local temperature at the gas-water interface will rise, reducing the subcooling and slowing the growth rate. Verify that your cooling system is functioning optimally.[1]

    • Optimize Mass Transfer: A continuous supply of guest molecules (ozone, oxygen, CO₂) to the gas-water interface is essential for growth. Inadequate mixing can create a depletion layer, stalling the process. Ensure your stirring mechanism is effective.

    • Check for Pressure Stability: A stable and sufficiently high pressure is necessary to maintain the driving force for hydrate growth.[1] Perform a leak test before starting the experiment, as any leaks will cause the system pressure to drop and reduce the formation rate.[1]

    • Monitor for Ice Formation: At temperatures near the freezing point of water, ice can form, competing with hydrate formation and physically blocking the gas-water interface.[1] Ensure your experimental temperature is set safely above the freezing point of your aqueous solution.

3. The final ozone concentration in my hydrate is lower than theoretically predicted. What is the cause?

Low ozone encapsulation can result from ozone's inherent instability and experimental conditions.

  • Troubleshooting Steps:

    • Account for Ozone Decomposition: Ozone is an unstable molecule that readily decomposes back to oxygen, a process accelerated by higher temperatures and higher pH levels.[3][4][5][6] Operating at lower temperatures and maintaining a neutral to acidic pH (where possible) can improve ozone's half-life in the aqueous phase.[4][6]

    • Verify System Integrity: A leak in the system can lead to a pressure drop that is misinterpreted as gas consumption due to hydrate formation, resulting in an inaccurate calculation of the final encapsulated amount.[1]

    • Increase Driving Force: The concentration of ozone in the hydrate is influenced by the ozone concentration in the feed gas and the system pressure.[7] Increasing the partial pressure of ozone in the gas phase can lead to a higher concentration in the resulting hydrate.

4. How can I increase the overall rate and efficiency of ozone hydrate formation?

Several strategies can be employed to accelerate the kinetics of hydrate formation.

  • Recommendations:

    • Use a "Help Gas": The formation of pure ozone-oxygen hydrate requires severe conditions of low temperature and high pressure. Adding a "help gas" like carbon dioxide (CO₂) can significantly moderate these conditions, making formation easier and faster.

    • Introduce Kinetic Promoters: Chemical additives, particularly surfactants, can dramatically enhance the rate of hydrate formation. Anionic surfactants like Sodium Dodecyl Sulfate (SDS) reduce the surface tension of water, leading to an increased rate and quantity of gas uptake.[8][9] Studies on methane (B114726) hydrate have shown that SDS can increase the formation rate by a factor of over 700 at concentrations above its critical micelle concentration.[10]

    • Optimize Pressure and Temperature: Higher pressure and a greater degree of subcooling (lower temperature) increase the driving force for hydrate formation, which generally leads to shorter induction times and faster growth rates.[2][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data on the factors affecting ozone and other gas hydrate formations.

Table 1: Effect of Additives on Gas Hydrate Formation

Additive System Concentration Observation Source(s)
Carbon Dioxide (CO₂) O₃ + O₂ + CO₂ Increased initial volume ratio Reduced induction time for O₃ hydrate formation by a factor of four.
Sodium Dodecyl Sulfate (SDS) Methane 350 - 700 ppm Increased water-to-hydrate conversion from 12% to over 82% after 1 hour. [8]
Sodium Dodecyl Sulfate (SDS) Methane 650 ppm Identified as the critical concentration for achieving maximum storage capacity. [13]

| Sodium Dodecyl Sulfate (SDS) | Ethane / Natural Gas | > 242 ppm (CMC) | Increased hydrate formation rate by a factor of >700 in a quiescent system. |[10] |

Table 2: Effect of Temperature and pH on Ozone Stability in Water

Temperature pH Initial O₃ Conc. (mg/L) Saturated O₃ Conc. (mg/L) Half-Life Source(s)
8 °C 3.0 22.3 8.03 More stable [4][6]
8 °C 6.0 22.3 6.42 [4][6]
25 °C 3.0 22.3 4.88 [4][6]
25 °C 6.0 22.3 3.01 [4][6]
20 °C N/A (Ultrapure) N/A N/A ~15-30 minutes [3]

| 35 °C | Alkaline | N/A | N/A | Decomposes in seconds |[3] |

Note: A decrease in saturated ozone concentration and half-life indicates faster decomposition.

Table 3: Effect of Pressure and Gas Composition on Ozone Concentration in Hydrate

System Pressure O₃ + O₂ vs. CO₂ Molar Ratio Resulting Initial Ozone Fraction in Hydrate (xO₃,init) Source(s)
2.0 MPa ~1:9 to ~4:6 ~0.0025 to ~0.0055 [7]
2.5 MPa ~1:9 to ~4:6 ~0.0035 to ~0.0070 [7]

| 3.0 MPa | ~1:9 to ~4:6 | ~0.0040 to ~0.0085 |[7] |

Note: Higher system pressure and a higher molar ratio of O₃+O₂ to CO₂ in the feed gas generally result in a higher initial ozone fraction in the formed hydrate.

Experimental Protocols

This section provides a generalized methodology for the laboratory-scale formation of mixed O₃ + O₂ + CO₂ hydrate. Safety Precaution: Ozone is toxic and can react explosively with certain substances. All operations must be carried out in a well-ventilated fume hood with appropriate safety measures.[14][15]

1. Apparatus Setup

  • Reactor: A high-pressure, temperature-controlled reaction vessel (e.g., 316 stainless steel) equipped with a viewing window, magnetic stirrer, temperature probe (thermocouple), and pressure transducer.[11]

  • Gas Supply: High-purity oxygen (O₂) cylinder connected to an ozone generator, and a high-purity carbon dioxide (CO₂) cylinder.[14][16] Mass flow controllers should be used for precise gas mixing.

  • Ozone Generation: A corona discharge or plasma gap ozone generator is typically used to convert O₂ to a mixture of O₃ and O₂.[15][17] The generator's output should be controllable.

  • Cooling System: A circulating bath capable of maintaining the reactor at the desired subcooling temperature (e.g., 1-10 °C).[18]

  • Data Acquisition: A system to log temperature and pressure data continuously throughout the experiment.[11]

2. Experimental Procedure

  • Preparation: Thoroughly clean and dry the reactor to remove any impurities.[1]

  • Loading: Add a precise volume of high-purity deionized water or an aqueous solution (e.g., containing SDS) to the reactor.[18]

  • Sealing and Purging: Seal the reactor and purge it with the help gas (CO₂) to remove air.

  • Leak Test: Pressurize the system with CO₂ to a pressure higher than the intended experimental pressure and monitor for any pressure drop to ensure the system is leak-proof.

  • Cooling: Start the cooling system and bring the reactor contents to the desired experimental temperature (e.g., 4 °C).[11]

  • Pressurization:

    • Start the oxygen flow through the ozone generator.[15]

    • Introduce the desired mixture of O₃/O₂ and CO₂ into the reactor until the target experimental pressure is reached.[7]

    • Close the gas inlet valve.

  • Hydrate Formation:

    • Start the magnetic stirrer at a standardized rate (e.g., 450 rpm).[19]

    • Monitor the pressure and temperature data. Hydrate nucleation is indicated by a sudden drop in pressure and a corresponding spike in temperature due to the exothermic reaction.[20] The time elapsed until this point is the induction time.

    • The reaction is typically considered complete when the pressure stabilizes.

  • Gas Consumption Calculation: The number of moles of gas consumed during hydrate formation can be calculated from the pressure drop using the real gas law, accounting for temperature changes.

3. Post-Formation Analysis

  • Depressurization: Carefully vent the unreacted gas from the reactor.

  • Sample Collection: Collect the formed hydrate slurry.

  • Ozone Quantification: Determine the ozone content in the hydrate using a suitable analytical method, such as iodometric titration, immediately after collection due to ozone's instability.[14]

Visualizations

Diagram 1: Factors Influencing Ozone Hydrate Formation Rate

Factors cluster_main Primary Factors cluster_secondary Secondary & Kinetic Factors Temperature Temperature (Subcooling) Outcome Rate of Ozone Hydrate Formation Temperature->Outcome Pressure Pressure (Driving Force) Pressure->Outcome Composition Gas Composition (O₃, O₂, Help Gas) Composition->Outcome Additives Additives (Surfactants, Promoters) Additives->Outcome accelerates Mixing Mixing (Mass Transfer) Mixing->Outcome enhances HeatTransfer Heat Transfer (Exothermic Reaction) HeatTransfer->Outcome limits/enables Impurities Impurities (Nucleation Sites) Impurities->Outcome affects nucleation

Caption: Key thermodynamic and kinetic factors affecting the rate of formation.

Diagram 2: Experimental Workflow for Ozone Hydrate Formation

Caption: A typical workflow for a lab-scale ozone hydrate formation experiment.

References

Optimization

"troubleshooting low efficiency in ozone hydrate generation"

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during ozone hydrate (B1144303) generation experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues leading to low efficiency in ozone hydrate generation.

Question: Why is my ozone hydrate yield consistently low or non-existent?

Answer: Low efficiency in ozone hydrate formation can stem from several factors, ranging from incorrect thermodynamic conditions to issues with the experimental setup. Follow this guide to diagnose the potential cause.

A primary reason for low yield is operating outside the stable phase equilibrium conditions for ozone hydrates.[1][2] This means the specific combination of temperature and pressure is not suitable for hydrate formation and stability. Additionally, issues with gas concentration, nucleation and growth kinetics, and equipment integrity can significantly impact efficiency.

Below is a systematic approach to troubleshooting, starting with the most critical parameters.

Step 1: Verify Thermodynamic Conditions (Pressure & Temperature)

Ozone hydrates, like other clathrate hydrates, are stable only within a specific pressure-temperature window.[1][2] Deviation from these conditions is a common cause of formation failure.

  • Issue: Incorrect Pressure and Temperature Settings

    • Solution: Ensure your experimental pressure and temperature align with the known phase equilibrium data for ozone hydrates. The formation of hydrates is an exothermic process, which can lead to a sudden temperature increase, so precise temperature control is crucial.[3]

  • Issue: Temperature and Pressure Fluctuations

    • Solution: Implement a robust temperature and pressure control system, such as a PID-controlled heater and a stable pressure regulator, to maintain steady conditions within the reactor.[4]

Troubleshooting Workflow for Thermodynamic Conditions

Thermodynamic_Troubleshooting start Start: Low Hydrate Yield check_pt Are Pressure & Temperature within the stability field? start->check_pt pt_correct Conditions Appear Correct check_pt->pt_correct Yes pt_incorrect Adjust P & T to match phase equilibrium data check_pt->pt_incorrect No monitor_stability Are P & T stable during the experiment? pt_correct->monitor_stability pt_incorrect->check_pt stable Conditions are Stable monitor_stability->stable Yes unstable Improve P & T Control System (e.g., PID controller, regulator) monitor_stability->unstable No next_step Proceed to Gas Composition Analysis stable->next_step unstable->monitor_stability

Caption: Troubleshooting workflow for pressure and temperature issues.

Step 2: Evaluate Gas Composition and Delivery

The composition of the feed gas is critical. Ozone is often generated as a mixture with oxygen, and sometimes a promoter gas like carbon dioxide is used to facilitate hydrate formation at milder conditions.[1][2][4]

  • Issue: Low Ozone Concentration

    • Solution: Verify the output and concentration of your ozone generator. Low ozone concentration in the feed gas will naturally lead to low encapsulation in the hydrate structure. Higher ozone concentration in the gas phase has been shown to increase its concentration in the resulting hydrates.[5]

  • Issue: Inadequate Mixing

    • Solution: Ensure proper agitation within the reactor. A stirrer is essential for creating a sufficient gas-water interface, which is where hydrate formation occurs.[4][6]

  • Issue: Presence of Impurities

    • Solution: Use high-purity source gases (oxygen and any promoter gases). Impurities can act as inhibitors to hydrate formation.

Step 3: Address Kinetic and Nucleation Challenges

Gas hydrates can sometimes be slow to form due to kinetic barriers, even under favorable thermodynamic conditions. This is often related to the nucleation phase.

  • Issue: Long Induction Times

    • Solution: Consider using a promoter gas. Carbon dioxide, for instance, can significantly reduce the induction time for ozone hydrate formation.[5] Increasing the initial volume ratio of CO2 in the feed gas has been shown to shorten this waiting period.

  • Issue: Poor Nucleation and Growth

    • Solution: Ensure the gas-water interface is maximized through vigorous stirring.[4] Some studies suggest that the initial formation of small cages precedes massive hydrate growth.[7]

Data on Ozone Hydrate Formation Parameters

The following tables summarize key quantitative data from experimental studies on ozone hydrate formation.

Table 1: Phase Equilibrium Conditions for Mixed Ozone Hydrates

Promoter Gas(O₃ + O₂)-to-Promoter Molar RatioTemperature (K)Pressure (MPa)Reference
Carbon Dioxide~4:6272 - 2771.6 - 3.1[2]
Carbon Dioxide~5:5272 - 277(not specified)[2]
Carbon Tetrachloride(not specified)275.6 - 277.30.167 - 0.361[2]

Table 2: Effect of Promoters on Hydrate Formation

PromoterObservationImpact on EfficiencyReference
Carbon DioxideRaising the initial CO₂ volume ratioReduced induction time by a factor of four.[5]
Tetrahydrofuran (THF)Synergistic effects with other promotersEnhances kinetics of mixed gas hydrate formation.[5]
Sodium Dodecyl Sulfate (SDS)SurfactantDecreased induction time and increased formation rate.[5]

Experimental Protocols

Protocol 1: Batch Generation of Mixed O₃ + O₂ + CO₂ Hydrate

This protocol is based on the experimental setup described in studies on mixed ozone hydrate formation.[2][4]

Objective: To form a mixed ozone-oxygen-carbon dioxide clathrate hydrate in a laboratory-scale batch reactor.

Materials:

  • High-pressure hydrate-forming reactor (e.g., stainless steel with a sapphire window)

  • Oxygen cylinder (high purity)

  • Carbon dioxide cylinder (high purity)

  • Ozone generator

  • Gas mixing chamber

  • Stirrer (magnetic or mechanical)

  • Pressure transducer and gauge

  • Pt-wire resistance thermometer

  • Data logger

  • Immersion cooler or cooling jacket with PID-controlled heater

  • Vacuum pump

  • Ozone monitor

Procedure:

  • System Preparation:

    • Clean and dry the hydrate-forming reactor.

    • Evacuate the reactor and all gas lines using the vacuum pump to remove any residual air and moisture.

  • Water Injection:

    • Inject a precise volume of deionized, degassed water into the reactor.

  • Gas Preparation and Introduction:

    • Prepare the desired gas mixture (e.g., a 4:6 molar ratio of (O₃+O₂) to CO₂) in the gas-mixing chamber.

    • Pressurize the reactor with the prepared gas mixture to the target initial pressure (e.g., 3.0 MPa).

  • Hydrate Formation:

    • Start the cooling system and bring the reactor temperature down to the desired setpoint (e.g., 272 K).

    • Begin vigorous stirring to facilitate gas-water interaction.

    • Monitor pressure and temperature continuously using the data logger. A sharp drop in pressure and a simultaneous spike in temperature indicate the onset of exothermic hydrate formation.[3]

  • Equilibration and Sampling:

    • Allow the system to run until the pressure stabilizes, indicating the completion of hydrate formation.

    • Carefully collect hydrate samples for analysis.

Experimental Workflow Diagram

Experimental_Workflow prep 1. System Preparation (Clean, Evacuate) water 2. Inject Deionized Water prep->water gas 3. Introduce Gas Mixture (O₃/O₂/CO₂) to Target Pressure water->gas formation 4. Cool and Stir (e.g., 272 K, vigorous agitation) gas->formation monitor 5. Monitor P & T (Look for P drop, T spike) formation->monitor sample 6. Allow Equilibration & Collect Sample monitor->sample

Caption: Workflow for batch ozone hydrate generation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a promoter gas like CO₂ in ozone hydrate formation? A1: A promoter gas, often referred to as a "help gas," facilitates the formation of the hydrate structure at less extreme conditions (i.e., lower pressure or higher temperature) than would be required for pure ozone or an ozone/oxygen mixture alone.[1][2] Carbon dioxide is particularly effective as it readily forms sI hydrates and can significantly shorten the induction time for the overall hydrate formation process.[5]

Q2: How does temperature affect ozone stability and its availability for hydrate formation? A2: Ozone is an unstable molecule, and its decomposition rate is highly dependent on temperature. Higher temperatures accelerate the thermal decomposition of ozone back into oxygen, reducing its concentration in both the gas and dissolved phases.[8][9] For hydrate formation, it is crucial to operate at low temperatures not only to meet the thermodynamic requirements for hydrate stability but also to preserve the ozone concentration long enough for it to be encapsulated in the water cages.[9][10]

Q3: Can I use tap water for my experiments? A3: It is highly recommended to use deionized and degassed pure water. Tap water contains dissolved minerals and other impurities that can act as thermodynamic inhibitors, shifting the hydrate equilibrium conditions or preventing formation altogether. Dissolved gases like air can also compete with ozone for occupancy in the hydrate cages.

Q4: How can I confirm that I have successfully formed ozone hydrates? A4: Confirmation typically involves a combination of methods. The initial indication is the characteristic pressure drop and temperature spike during the experiment.[3] For definitive proof, analytical techniques are required. This can involve carefully dissociating the hydrate and measuring the released gas composition with an ozone monitor or other gas analysis techniques. Spectroscopic methods can also be used to study the hydrate structure.

Q5: My ozone generator's output seems low. How does this impact the process? A5: The efficiency of the ozone generator is a critical upstream factor. Low ozone production directly translates to a lower partial pressure of ozone in your feed gas. According to Henry's Law, this reduces the amount of ozone that can dissolve in the water, which in turn limits the amount available for encapsulation into the hydrate structure.[11] Ensure your ozone generator is properly maintained, the feed gas (usually pure, dry oxygen) is of high quality, and the system is cooled effectively, as heat can reduce generator efficiency.[12][13]

References

Troubleshooting

Technical Support Center: Optimizing Temperature and Pressure for Ozone Hydrate Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of ozone clathrate hydrates. Find answers to frequently asked que...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of ozone clathrate hydrates. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data to enhance your research.

Frequently Asked Questions (FAQs)

Q1: What are ozone hydrates and why are they of interest?

Ozone (O₃) is a powerful oxidizing agent with numerous applications, including water purification and sterilization. However, its gaseous form is unstable and hazardous to handle.[1] Ozone clathrate hydrates are crystalline, ice-like structures where ozone molecules are trapped within a lattice of water molecules. This method offers a promising approach for the safe and stable storage and transport of ozone.

Q2: What are the typical temperature and pressure conditions for ozone hydrate (B1144303) synthesis?

The formation of pure ozone-oxygen hydrates requires very high pressures and low temperatures, for instance, 13 MPa at 248 K (-25°C).[2] These demanding conditions pose significant challenges for laboratory and industrial applications.

Q3: How can the synthesis conditions for ozone hydrates be made more moderate?

To mitigate the need for extreme pressures and temperatures, "help guests" are often introduced into the system. Carbon dioxide (CO₂) is a commonly used help guest that facilitates the formation of mixed O₃-CO₂ hydrates under significantly milder conditions, such as 3.0 MPa and 272 K (-1°C).[2] The presence of CO₂ helps to stabilize the hydrate structure, allowing for ozone enclathration at more accessible experimental parameters.

Q4: What is the role of a "help guest" in ozone hydrate formation?

A help guest is a molecule that, when added to the gas mixture, promotes the formation of the clathrate hydrate at less extreme temperature and pressure conditions. In the case of ozone hydrates, CO₂ molecules occupy some of the cages in the water lattice, stabilizing the overall structure and allowing ozone molecules to be trapped in the remaining cages more readily.

Q5: What are the primary safety concerns when working with ozone?

Ozone is a highly reactive and toxic gas that can cause severe lung damage upon inhalation.[3][4] It is also a powerful oxidizing agent that can react violently with combustible materials.[4] Experiments involving ozone, especially at high pressures, must be conducted in a well-ventilated fume hood with appropriate safety measures, including the use of personal protective equipment (PPE) and continuous ozone monitoring.[2][5]

Troubleshooting Guides

This section addresses common issues encountered during ozone hydrate synthesis experiments.

Problem Potential Causes Troubleshooting Steps
Failure of hydrate formation 1. Insufficient subcooling: The experimental temperature is not low enough below the hydrate equilibrium temperature. 2. Inadequate pressure: The system pressure is below the required formation pressure for the given temperature and gas composition. 3. Impurities in the system: Contaminants can inhibit nucleation.1. Verify temperature control: Ensure the cooling system is functioning correctly and the temperature within the reactor is stable and at the target subcooling point. 2. Check for leaks: Perform a leak test to ensure the system can maintain the target pressure. 3. Clean the reactor thoroughly: Ensure the reactor and all components are free from any residual chemicals or particles from previous experiments.
Low concentration of ozone in the hydrate 1. Low partial pressure of ozone: The concentration of ozone in the feed gas is too low. 2. Premature ozone decomposition: Ozone is unstable and may decompose before being enclathrated, especially at higher temperatures. 3. Preferential enclathration of help guest: The help guest (e.g., CO₂) may be preferentially occupying the hydrate cages.1. Increase ozone concentration in feed gas: If possible and safe, increase the molar ratio of ozone in the gas mixture. 2. Optimize temperature: While lower temperatures favor hydrate stability, they can also increase the stability of ozone itself, reducing decomposition. Experiment with slightly lower formation temperatures. 3. Adjust gas composition: Experiment with different ratios of ozone to the help guest to find the optimal balance for ozone enclathration.
Inconsistent induction times for hydrate formation 1. Stochastic nature of nucleation: The initial formation of hydrate crystals is a random process. 2. Variations in surface properties: The surface of the reactor can influence nucleation. 3. Inconsistent mixing: Poor mixing can lead to localized areas with different gas concentrations and temperatures.1. Standardize experimental conditions: Maintain consistent temperature, pressure, and gas composition across all experiments. 2. Promote nucleation: Gentle agitation or the introduction of nucleation-promoting surfaces can sometimes help in achieving more consistent induction times. 3. Ensure proper mixing: Use an appropriate stirring mechanism to ensure a homogenous mixture of gas and water.
Sudden pressure drop not associated with hydrate formation 1. System leak: A leak in the reactor or gas lines will cause a pressure drop. 2. Condensation of gas: At low temperatures, some gases may condense, leading to a pressure decrease.1. Perform a thorough leak check: Systematically check all fittings and connections for leaks using a suitable method. 2. Consult phase diagrams: Ensure that the experimental conditions are not causing the condensation of any of the gases in the mixture.

Experimental Protocols

Protocol 1: Synthesis of Mixed Ozone-Carbon Dioxide Hydrates

This protocol describes a general procedure for the synthesis of ozone hydrates using carbon dioxide as a help guest in a high-pressure reactor.

1. Materials and Equipment:

  • High-pressure stainless-steel reactor with a sapphire window for visual observation

  • High-pressure syringe pump for gas injection

  • Cooling bath with precise temperature control

  • Ozone generator

  • Gas mixture (O₃/O₂/CO₂)

  • Pure water (deionized or distilled)

  • Pressure and temperature sensors

  • Data acquisition system

2. Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis A Clean and assemble high-pressure reactor B Fill reactor with pure water A->B C Evacuate reactor to remove air B->C D Cool reactor to target temperature C->D E Pressurize with O3/O2/CO2 gas mixture D->E F Maintain constant T & P and monitor for hydrate formation E->F G Depressurize and collect hydrate sample F->G H Analyze ozone concentration in the hydrate G->H

Caption: Workflow for mixed ozone-carbon dioxide hydrate synthesis.

3. Procedure:

  • Reactor Preparation:

    • Thoroughly clean the high-pressure reactor and all its components to remove any impurities.

    • Assemble the reactor, ensuring all seals and fittings are secure.

    • Fill the reactor with a known volume of pure water, typically leaving a headspace for the gas phase.

    • Evacuate the reactor using a vacuum pump to remove any residual air.

  • Synthesis:

    • Cool the reactor to the desired experimental temperature using the cooling bath.

    • Once the temperature is stable, introduce the O₃/O₂/CO₂ gas mixture into the reactor using the high-pressure syringe pump until the target pressure is reached.

    • Maintain the system at a constant temperature and pressure.

    • Monitor the system for signs of hydrate formation, which can include a sudden drop in pressure (as gas is consumed to form the hydrate) or visual observation of hydrate crystals through the sapphire window.

  • Sample Collection and Analysis:

    • Once hydrate formation is complete, carefully and slowly depressurize the reactor.

    • Collect the formed hydrate sample.

    • The concentration of ozone in the hydrate can be determined using iodometric titration or other suitable analytical methods.

4. Safety Precautions:

  • All procedures must be performed in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, a face shield, and cryogenic gloves when handling cold surfaces.

  • Use an ozone monitor to detect any leaks.

  • Ensure the high-pressure reactor is rated for the experimental pressures and has a pressure relief valve.

  • Be aware of the potential for explosion when working with ozone and high pressures.

Data Presentation

The following tables summarize typical experimental conditions for ozone hydrate synthesis.

Table 1: Comparison of Synthesis Conditions with and without Help Guest

Gas Mixture Temperature (K) Pressure (MPa) Reference
O₃ + O₂24813[2]
O₃ + O₂ + CO₂2723.0[2]

Table 2: Influence of CO₂ Mole Fraction on Phase Equilibrium Conditions for Ozone + Oxygen + CO₂ Hydrates

Mole Fraction of CO₂ Temperature (K) Pressure (MPa)
~0.9273 - 2802.0 - 4.0
~0.8271 - 2782.5 - 5.0
~0.7269 - 2763.0 - 6.0

Note: Data in Table 2 is indicative and based on graphical representations in the literature. Actual values may vary based on the precise composition of the O₃/O₂ mixture.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting the failure of hydrate formation.

TroubleshootingLogic Start No hydrate formation observed Check_T Is the temperature sufficiently low? Start->Check_T Adjust_T Lower the temperature Check_T->Adjust_T No Check_P Is the pressure high enough? Check_T->Check_P Yes Adjust_T->Check_T Adjust_P Increase the pressure Check_P->Adjust_P No Check_Leaks Is the system leaking? Check_P->Check_Leaks Yes Adjust_P->Check_P Fix_Leaks Perform leak test and fix any leaks Check_Leaks->Fix_Leaks Yes Check_Purity Are the water and gas pure? Check_Leaks->Check_Purity No Fix_Leaks->Check_P Purify Use high-purity water and gases Check_Purity->Purify No Success Hydrate formation successful Check_Purity->Success Yes Purify->Check_Purity

Caption: Troubleshooting flowchart for absence of hydrate formation.

References

Optimization

"preventing premature decomposition of ozone hydrate"

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the premature decomposition of ozone hydrate (B1144303) during experimental pro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the premature decomposition of ozone hydrate (B1144303) during experimental procedures.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and storage of ozone hydrate.

Issue / QuestionPotential Causes & Troubleshooting Steps
My ozone hydrate is decomposing rapidly during synthesis. 1. High Temperature: Ozone is thermally unstable[1]. Its decomposition rate increases with temperature[2]. * Solution: Decrease the temperature of the solution during synthesis. Low temperatures enhance ozone's stability[3]. 2. High pH (Alkaline Conditions): Alkaline solutions can facilitate ozone decomposition[3]. The rate of decomposition is faster at higher pH levels[2]. * Solution: Maintain a neutral or slightly acidic pH during synthesis. Ozonation at an acidic pH results in a longer retention time[4]. 3. Presence of Impurities/Catalysts: Certain substances like metals or organic compounds can catalyze and accelerate ozone decomposition[2]. * Solution: Use high-purity water and ensure all glassware and equipment are thoroughly cleaned to remove any potential catalysts.
How can I improve the long-term storage stability of my ozone hydrate sample? 1. Inadequate Storage Temperature: Ozone requires cold temperatures for prolonged preservation[5]. * Solution: Store the hydrate sample at a constant low temperature, ideally between -20°C and 2°C, at atmospheric pressure[5]. 2. Unstable Hydrate Structure: The clathrate hydrate structure itself is crucial for isolating and preserving ozone molecules[5]. Without the trapped guest molecules, the hydrate lattice is unstable[6]. * Solution: Consider the use of co-formers or stabilizers. Research has shown that forming a hydrate from an ozone-oxygen gas mixture with carbon tetrachloride or xenon can help preserve ozone in the hydrate-lattice structure[5]. 3. High Guest Cage Occupancy by Other Gases: If forming a mixed-gas hydrate, the partial pressures of other gases can influence ozone encapsulation. * Solution: Optimize the gas mixture composition. For instance, increasing the initial volume ratio of CO2 in an O3+O2+CO2 mixture has been shown to reduce the induction time for hydrate formation[7].
I'm observing inconsistent ozone concentrations in my hydrate samples. 1. Fluctuations in Synthesis Conditions: The concentration of ozone in the hydrate is sensitive to the conditions during formation. * Solution: Precisely control the temperature and the concentration of ozone in the gas phase during synthesis. Forming O3+O2+CO2 hydrate at a low temperature with a higher O3 gas concentration can increase the final O3 concentration in the hydrate[7]. 2. Dynamic Crystal Growth: The morphology of the hydrate crystals can vary, which may affect ozone entrapment[8]. * Solution: Monitor and control the subcooling temperature to manage crystal growth dynamics. Crystal morphology can range from polygonal to dendritic depending on the degree of subcooling[8].

Frequently Asked Questions (FAQs)

Q1: What is ozone hydrate and why is its stability a concern?

A1: Ozone hydrate is a type of clathrate hydrate where ozone (O3) molecules are trapped within the crystalline lattice of water molecules[5][6]. Ozone itself is an unstable molecule that readily decomposes back to oxygen (O2)[9][10]. The primary concern is this inherent instability, which can lead to the premature loss of ozone from the hydrate structure, diminishing its potential for applications such as long-term, high-concentration ozone preservation[8].

Q2: What are the primary factors that influence the decomposition rate of ozone in an aqueous environment?

A2: The main factors are temperature, pH, and the presence of impurities[2]. Decomposition rates increase with higher temperatures and higher pH levels[2]. Additionally, organic materials and certain ions can accelerate the breakdown of ozone[2].

Q3: Can additives be used to stabilize ozone in aqueous solutions or hydrates?

A3: Yes. In aqueous solutions, low concentrations of salts and detergents have been shown to promote ozone stability[3]. For clathrate hydrates, using co-formers like carbon tetrachloride or xenon can help in the preservation of ozone within the hydrate structure[5].

Q4: For how long can ozone be preserved in a clathrate hydrate?

A4: Studies have shown that ozone can be preserved in a hydrate-lattice structure for more than 20 days at a concentration of approximately 0.1% (by hydrate mass) when stored at temperatures between -20°C and 2°C[5].

Q5: What is the effect of pressure on ozone hydrate stability?

A5: Like other clathrate hydrates, ozone hydrate is stable at low temperatures and high pressures[6]. The specific equilibrium pressure-temperature relationship is a key factor in its formation and stability[5].

Quantitative Data Summary

The following tables summarize key quantitative data related to ozone stability from various studies.

Table 1: Stability of Ozone in Aqueous Solutions

Water TypeHalf-life of OzoneReference
Ordinary Tap Water~10 minutes[3]
Mineral Water~39 minutes[3]

Table 2: Effect of Additives on Ozone Concentration in Aqueous Solution

AdditiveConcentrationChange in Ozone ConcentrationReference
Sodium Bicarbonate0.1 g>200% increase[3]
Sodium Carbonate0.1 g (48.2 mg/L Na)36% increase[3]
Sodium Carbonate2 g (964.4 mg/L Na)63% reduction[3]

Table 3: Ozone Concentration in Hydrates Under Optimized Conditions

Hydrate TypeAchieved Ozone Concentration (mass %)Reference
O3+O2+CO2 Hydrate (Initial)0.26%[7]
O3+O2+CO2 Hydrate (Improved)0.41%[7]

Experimental Protocols

Protocol 1: Synthesis of Ozone-Containing Clathrate Hydrate

  • Objective: To form a clathrate hydrate containing ozone for stability studies.

  • Materials:

    • Ozone generator

    • Gas mixture (e.g., O3 + O2 + CO2)[7]

    • High-purity water

    • Reaction vessel capable of sustaining low temperatures and moderate pressures

    • Temperature and pressure control systems

  • Methodology:

    • Cool the high-purity water inside the reaction vessel to a temperature just above its freezing point (e.g., 1-4°C).

    • Introduce the ozone-containing gas mixture into the vessel. The composition can be controlled, for example, a molar ratio of O3:O2:CO2 = 3.4:42.0:52.6 has been used in studies[8].

    • Increase the pressure within the vessel to facilitate hydrate formation. The specific pressure will depend on the temperature and gas composition.

    • Initiate hydrate formation, which may be observed as crystal growth at the gas/water interface or within the bulk liquid[8].

    • Maintain constant temperature and pressure throughout the synthesis to ensure uniform hydrate growth.

    • After a sufficient amount of hydrate has formed, carefully collect the sample for analysis or storage.

Protocol 2: Monitoring Ozone Hydrate Decomposition

  • Objective: To quantify the rate of ozone decomposition in a hydrate sample over time.

  • Materials:

    • Ozone hydrate sample

    • Temperature-controlled storage container

    • Iodometric titration setup or a UV-Vis spectrophotometer

  • Methodology:

    • Place a known mass of the ozone hydrate sample into the storage container.

    • Maintain the container at a constant temperature (e.g., between -20°C and 2°C) and atmospheric pressure[5].

    • At regular time intervals (e.g., every 24 hours), take a small subsample of the hydrate.

    • Allow the subsample to decompose in a solution of potassium iodide (KI). The released ozone will oxidize the iodide to iodine.

    • Quantify the amount of iodine produced using iodometric titration with a standardized sodium thiosulfate (B1220275) solution.

    • Alternatively, measure the absorbance of the solution containing the released ozone at a specific wavelength (e.g., 258 nm) using a UV-Vis spectrophotometer[11].

    • Calculate the fractional ozone content remaining in the hydrate at each time point.

    • Plot the ozone concentration versus time to determine the decomposition kinetics.

Visualizations

Experimental_Workflow Experimental Workflow for Ozone Hydrate Synthesis and Stability Testing cluster_synthesis Synthesis Phase cluster_stability Stability Testing Phase prep Prepare High-Purity Water & Gas Mixture react Introduce Reactants to Vessel prep->react control Set & Maintain Low Temperature & High Pressure react->control form Induce & Monitor Hydrate Formation control->form collect Collect Hydrate Sample form->collect store Store Sample at Constant Low Temperature collect->store Transfer to Storage sample Take Subsamples at Regular Intervals store->sample measure Measure Ozone Content (e.g., Iodometry) sample->measure analyze Analyze Decomposition Kinetics measure->analyze

Caption: Workflow for ozone hydrate synthesis and stability analysis.

Troubleshooting_Decomposition Troubleshooting Premature Ozone Hydrate Decomposition cluster_synthesis During Synthesis cluster_storage During Storage start Issue: Rapid Decomposition temp Is Temperature Too High? start->temp store_temp Is Storage Temp Too High? start->store_temp ph Is pH Alkaline? temp->ph No sol_temp Action: Decrease Synthesis Temperature temp->sol_temp Yes imp Are Impurities Present? ph->imp No sol_ph Action: Adjust to Neutral/Acidic pH ph->sol_ph Yes sol_imp Action: Use High-Purity Reagents imp->sol_imp Yes structure Is Hydrate Structure Unstable? store_temp->structure No sol_store_temp Action: Lower Storage Temperature (-20°C to 2°C) store_temp->sol_store_temp Yes sol_structure Action: Use Co-formers (e.g., Xe, CCl4) structure->sol_structure Yes

Caption: Decision tree for troubleshooting ozone hydrate decomposition.

Factors_Affecting_Stability Key Factors Influencing Ozone Hydrate Stability center Ozone Hydrate Stability temp Temperature center->temp Inverse Relationship ph pH center->ph Stable at Low pH pressure Pressure center->pressure Stable at High P impurities Impurities & Catalysts center->impurities Destabilizing coformers Co-formers (e.g., Xe, CO2) center->coformers Stabilizing

References

Troubleshooting

"managing by-product formation during ozone hydrate synthesis"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing by-product formation during ozone hydr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing by-product formation during ozone hydrate (B1144303) synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, focusing on the identification and mitigation of potential by-products.

Issue 1: Suspected By-Product Formation Evidenced by Poor Hydrate Quality or Unexpected Analytical Results

  • Question: My ozone hydrate crystals appear discolored, or analytical tests (e.g., Raman spectroscopy, post-dissociation analysis) indicate the presence of unexpected species. What are the likely by-products and how can I prevent their formation?

  • Answer: The primary by-products in ozone hydrate synthesis arise from the decomposition of ozone. Ozone is a metastable molecule, and its decomposition is accelerated by factors such as increased temperature and pH.[1][2][3][4] The most probable by-products are oxygen (O2), hydroxyl radicals (•OH), and potentially hydrogen peroxide (H2O2) in the aqueous phase.[5] While direct reactions of ozone are selective, the hydroxyl radicals are highly reactive and non-selective, which can lead to the formation of other undesired species if impurities are present.

    Mitigation Strategies:

    • Temperature Control: Maintain a low temperature throughout the synthesis process. Lower temperatures increase the stability of ozone and its solubility in water, reducing the rate of decomposition.[1][3][4]

    • pH Management: Use buffered solutions to maintain a slightly acidic pH (ideally below 7). Alkaline conditions significantly accelerate ozone decomposition.[1][4]

    • High-Purity Reagents: Utilize high-purity water and gases to minimize the presence of catalysts and organic precursors that can react with ozone and its decomposition products.

    • Material Selection: The reactor and its components should be made of materials that are inert to ozone, such as stainless steel or glass, to prevent catalytic decomposition.

Issue 2: Low Yield of Encapsulated Ozone

  • Question: The concentration of ozone in my hydrate is consistently lower than expected based on the feed gas composition. What could be causing this, and how can I improve the ozone encapsulation efficiency?

  • Answer: Low ozone yield is often a direct consequence of ozone decomposition before or during hydrate formation. The factors that promote by-product formation also lead to a reduction in the amount of ozone available for encapsulation.

    Troubleshooting Steps:

    • Verify Ozone Feed Concentration: Ensure your ozone generator is producing the expected concentration of ozone.

    • Optimize Mass Transfer: Efficiently dissolve ozone into the water to promote hydrate formation. This can be influenced by the mixing rate and the gas-liquid interface area.

    • Control Synthesis Conditions: Refer to the mitigation strategies in Issue 1 to minimize ozone loss through decomposition. Higher pressure can also increase the solubility of ozone in water, potentially leading to higher encapsulation rates.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main by-products I should be concerned about during ozone hydrate synthesis?

A1: The primary and most abundant by-product is molecular oxygen (O₂), resulting from the natural decomposition of ozone (2O₃ → 3O₂).[7] In the aqueous phase, the decomposition can also generate highly reactive hydroxyl radicals (•OH) and potentially hydrogen peroxide (H₂O₂).[5] If organic or inorganic impurities are present in the water or gas feed, a wider range of oxidation by-products, such as aldehydes, ketones, and carboxylic acids, could potentially form.[5]

Q2: How can I detect the presence of by-products in my ozone hydrate sample?

A2: A combination of analytical techniques is recommended:

  • Raman Spectroscopy: This is a powerful non-destructive technique for identifying guest molecules within the hydrate cages.[7][8][9][10][11] You can identify O₃ and O₂ within the hydrate structure and potentially detect other encapsulated species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After carefully dissociating the hydrate, the released gas can be analyzed by GC-MS to identify and quantify the gaseous components, including ozone, oxygen, and any volatile by-products.[12]

  • Liquid Chromatography: The remaining liquid phase after dissociation can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to detect non-volatile by-products such as carboxylic acids.[13]

Q3: Is it possible for by-products to be incorporated into the hydrate structure?

A3: Yes. Since oxygen is the primary decomposition product, it can be co-encapsulated with ozone in the hydrate cages. The relative amounts of encapsulated ozone and oxygen can be determined using Raman spectroscopy.[8][9] Other small gaseous by-products could also potentially be trapped if they are present at sufficient concentrations during hydrate formation.

Q4: Are there any safety concerns related to by-product formation?

A4: The primary safety concern is the inherent instability of concentrated ozone. Both gaseous and liquid ozone can decompose explosively, especially at elevated temperatures or with physical shock.[14] While the formation of specific hazardous by-products is less likely in a high-purity system, the potential for rapid decomposition and pressure buildup should always be considered in the experimental design.

Quantitative Data Summary

The following tables summarize key data related to ozone stability and solubility, which are critical for managing by-product formation.

Table 1: Effect of Temperature on Ozone Half-Life in the Gas Phase

Temperature (°C)Approximate Half-Life
2030 - 40 minutes
40~15 minutes
603 - 5 minutes
>70< 1 minute
(Data sourced from Pinnacle Ozone Solutions, 2025)[3]

Table 2: Effect of Temperature on Ozone Solubility in Water

Temperature (°C)Approximate Solubility (mg/L)
50.64
150.52
250.38
350.29
(Data sourced from Pinnacle Ozone Solutions, 2025)[3]

Table 3: Influence of pH and Temperature on Ozone Saturation in Water

Temperature (°C)pHInitial O₃ Conc. (mg/L)Saturation Time (min)Saturation Conc. (mg/L)
83.013.317.704.50
83.022.319.038.03
(Data sourced from Effect of water temperature and pH on the concentration and time of ozone saturation)[4]

Experimental Protocols

Protocol 1: Ozone Hydrate Synthesis

This protocol is based on a typical setup for mixed gas hydrate formation.

  • System Preparation:

    • Assemble the high-pressure reactor, gas mixing chamber, and associated pressure gauges, thermometers, and safety relief valves.

    • Thoroughly clean and dry the reactor to remove any impurities.

    • Evacuate the entire system using a vacuum pump.

  • Gas Mixture Preparation:

    • Generate ozone from a pure oxygen source using an ozone generator.

    • Mix the ozone-oxygen stream with a help gas (e.g., CO₂) in a gas-mixing chamber to the desired molar ratio.

  • Hydrate Formation:

    • Introduce high-purity, deionized water into the reactor.

    • Pressurize the reactor with the prepared gas mixture to the target pressure.

    • Cool the reactor to the desired hydrate formation temperature (typically just above 0°C) while stirring to facilitate gas-liquid interaction.

    • Monitor the pressure within the reactor. A drop in pressure indicates gas consumption and hydrate formation.

    • Continue the process until the pressure stabilizes, indicating the cessation of hydrate growth.

  • Sample Recovery:

    • Carefully vent the remaining gas from the reactor.

    • Quickly cool the reactor with liquid nitrogen to preserve the hydrate structure.

    • Remove the solid hydrate sample and store it at cryogenic temperatures for analysis.

Protocol 2: By-Product Analysis using Raman Spectroscopy and GC-MS

  • Raman Analysis (In-situ or Post-synthesis):

    • If using an in-situ setup, acquire Raman spectra of the solid hydrate phase during formation to monitor the encapsulation of ozone and oxygen.

    • For post-synthesis analysis, place a small portion of the frozen hydrate sample in a cooled sample holder for the Raman spectrometer.

    • Acquire spectra at different points on the sample to assess homogeneity.

    • Identify the characteristic Raman peaks for ozone and oxygen to determine their relative concentrations within the hydrate cages.

  • Hydrate Dissociation and Gas Analysis:

    • Place a known mass of the frozen hydrate sample into a sealed, evacuated sample container.

    • Allow the hydrate to dissociate at room temperature, carefully monitoring the pressure increase.

    • Using a gas-tight syringe, extract a sample of the headspace gas.

    • Inject the gas sample into a GC-MS system to separate and identify the components. Quantify the amounts of ozone, oxygen, and any other volatile species.

  • Liquid Phase Analysis:

    • After gas sampling, analyze the remaining liquid in the sample container using appropriate liquid chromatography techniques to identify any non-volatile by-products.

Visualizations

OzoneDecompositionPathway O3 Ozone (O₃) O2 Oxygen (O₂) O3->O2 Direct Decomposition OH_radical Hydroxyl Radical (•OH) O3->OH_radical Aqueous Decomposition H2O2 Hydrogen Peroxide (H₂O₂) OH_radical->H2O2 Oxidized_Byproducts Oxidized By-products (Aldehydes, Ketones, etc.) OH_radical->Oxidized_Byproducts Impurities Organic/Inorganic Impurities Impurities->Oxidized_Byproducts ExperimentalWorkflow synthesis Ozone Hydrate Synthesis recovery Sample Recovery at Cryogenic Temperatures synthesis->recovery raman Raman Spectroscopy (Solid Phase) recovery->raman dissociation Hydrate Dissociation recovery->dissociation gcms GC-MS Analysis (Gas Phase) dissociation->gcms lc Liquid Chromatography (Liquid Phase) dissociation->lc

References

Optimization

Technical Support Center: Enhancing Ozone Concentration in Clathrate Hydrates

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing and managing ozone concentration in clathrate hydrates. The following sections...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing and managing ozone concentration in clathrate hydrates. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and crucial safety information to ensure successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What is an ozone clathrate hydrate (B1144303)?

A1: An ozone clathrate hydrate is a crystalline solid material in which ozone (O₃) molecules are trapped within the cage-like structures of frozen water molecules. This encapsulation allows for the storage of ozone, a powerful but unstable oxidizing agent, at higher concentrations and for longer durations than is possible in its gaseous state.

Q2: Why is increasing ozone concentration in clathrate hydrates important?

A2: A higher concentration of ozone within the hydrate structure enhances its efficacy for various applications, including advanced water treatment, sterilization of medical equipment, and as a controlled-release oxidizing agent in chemical synthesis and drug development. Increased concentration improves the efficiency and cost-effectiveness of these applications.

Q3: What are "help guests" and why are they used?

A3: Help guests are secondary gas molecules, such as carbon dioxide (CO₂), xenon (Xe), or carbon tetrachloride (CCl₄), that are added during the hydrate formation process.[1][2] These molecules help to stabilize the clathrate structure, allowing it to form at lower pressures and higher temperatures than would be possible with just ozone and water.[3] The presence of a help guest facilitates the encapsulation of ozone molecules.

Q4: What is the typical structure of an ozone-containing clathrate hydrate?

A4: Ozone, often in combination with a help guest like CO₂, typically forms a structure I (sI) clathrate hydrate. This structure consists of two types of cages: small pentagonal dodecahedrons (5¹²) and larger tetrakaidecahedrons (5¹²6²). The specific cage occupancy by ozone and the help guest depends on the formation conditions.

Q5: How stable are ozone clathrate hydrates?

A5: The stability of ozone clathrate hydrates is dependent on temperature and pressure. For long-term preservation of ozone, storage at low temperatures (e.g., -25°C or lower) and atmospheric pressure is effective.[1][4] For instance, a mixed O₃+O₂+CO₂ hydrate can retain a significant portion of its initial ozone concentration for over 20 days under these conditions.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ozone clathrate hydrates.

Problem Potential Causes Troubleshooting Steps
Low or No Ozone Incorporation 1. Insufficient Pressure: The system pressure is too low to facilitate hydrate formation and ozone encapsulation. 2. Incorrect Temperature: The temperature may be too high for hydrate nucleation and growth. 3. Inadequate Gas Mixing: Poor mixing of the ozone/oxygen/help guest gas mixture can lead to localized areas of low ozone concentration. 4. Impurities in Water or Gas: Contaminants can inhibit hydrate formation.[5]1. Increase System Pressure: Gradually increase the pressure in the reactor. For O₃+O₂+CO₂ systems, pressures around 3.0 MPa have shown to be effective.[4] 2. Optimize Temperature: Ensure the reactor is cooled to the optimal temperature for hydrate formation, typically just above the freezing point of water (e.g., 0.1°C). 3. Ensure Proper Agitation: Use a stirrer to ensure the gas mixture is well-dissolved in the water, promoting a homogenous environment for hydrate formation.[5] 4. Use High-Purity Materials: Utilize deionized, distilled water and high-purity gases to avoid inhibition of hydrate formation.[5]
Inconsistent Ozone Concentration Between Batches 1. Variable Nucleation Time: The stochastic nature of hydrate nucleation can lead to variations in the onset of formation.[5] 2. Fluctuations in Temperature or Pressure: Instability in the experimental conditions can affect the rate and extent of hydrate formation. 3. "Memory Effect" of Water: Water that has previously formed hydrates may exhibit different nucleation behavior.[5]1. Standardize Experimental Procedure: Maintain consistent pressure, temperature, and stirring rates across all experiments. 2. Precise Temperature and Pressure Control: Employ a PID-controlled heater and a stable pressure regulation system to minimize fluctuations. 3. Use Fresh Water for Each Experiment: To mitigate the "memory effect," it is recommended to use fresh, deionized, distilled water for each synthesis.[5]
Rapid Decomposition of Formed Hydrate 1. Temperature Too High: The storage or handling temperature is above the hydrate's dissociation point. 2. Low Pressure During Storage: Storing the hydrate at a pressure significantly lower than its formation pressure can lead to decomposition.1. Maintain Low Storage Temperature: Store the hydrate samples at or below -25°C to ensure long-term stability.[1][4] 2. Store at Atmospheric Pressure (when frozen): Once formed and cooled to a sufficiently low temperature, the hydrates can be stored at atmospheric pressure.
Suspected Gas Leak in the System 1. Loose Fittings or Seals: Improperly tightened connections can lead to a loss of pressure and hazardous ozone leakage. 2. Material Incompatibility: Some materials may degrade in the presence of high-concentration ozone.1. Perform a Leak Test: Before introducing ozone, pressurize the system with an inert gas (e.g., nitrogen) and monitor for any pressure drop. 2. Use Ozone-Resistant Materials: Ensure all components of the experimental setup (tubing, seals, etc.) are made of ozone-compatible materials like stainless steel, glass, or PTFE.

Experimental Protocols

Protocol 1: Synthesis of Ozone Clathrate Hydrate with CO₂ as a Help Guest

This protocol is based on the methodology described by Nakajima et al. (2012).

Materials:

  • High-purity oxygen (99.9% or higher)

  • High-purity carbon dioxide (99.995% or higher)

  • Deionized, distilled water

  • Ozone generator

  • High-pressure reactor with a stirrer and temperature control system

  • Gas mixing chamber

  • Pressure gauges and controllers

  • Gas analysis equipment (e.g., ozone monitor)

Procedure:

  • System Preparation:

    • Charge the reactor with a known amount of deionized, distilled water (e.g., 30 g).

    • Immerse the reactor in a temperature-controlled bath and set the temperature to 0.1°C.

    • Flush the reactor, gas mixing chamber, and all gas lines with pure oxygen at least five times to remove any impurities.

    • Evacuate the system using a vacuum pump.

  • Gas Mixture Preparation:

    • Generate an ozone/oxygen gas mixture using the ozone generator. The ozone concentration in the feed gas should be carefully controlled to minimize explosion risk (e.g., up to ~2% mole fraction of ozone).[1]

    • Pressurize the O₃+O₂ gas mixture and the CO₂ gas separately in their respective chambers to the desired partial pressures.

    • Introduce the gases into the mixing chamber to achieve the desired molar ratio (e.g., O₃+O₂ to CO₂ ratio of approximately 1:7).

  • Hydrate Formation:

    • Introduce the prepared gas mixture into the high-pressure reactor.

    • Pressurize the reactor to the target system pressure (e.g., 3.0 MPa).

    • Initiate stirring to facilitate the dissolution of the gas into the water and promote hydrate formation.

    • Monitor the pressure within the reactor. A drop in pressure indicates the consumption of gas and the formation of clathrate hydrates.

    • Continue the experiment until the pressure stabilizes, indicating the cessation of hydrate formation.

  • Sample Recovery and Storage:

    • Vent the unreacted gas from the reactor.

    • Quickly cool the reactor to a low temperature (e.g., -25°C) to stabilize the formed hydrate.

    • The solid hydrate sample can then be removed and stored at or below -25°C at atmospheric pressure for further analysis.

Data Summary

The following tables summarize key quantitative data from experimental studies on ozone clathrate hydrates.

Table 1: Effect of System Pressure on Initial Ozone Mass Fraction in O₃+O₂+CO₂ Hydrates

System Pressure (MPa)O₃+O₂ to CO₂ Molar RatioInitial Ozone Mass Fraction (%)
1.91:7~0.1
3.01:7~0.9

Data adapted from Nakajima et al. (2012).

Table 2: Comparison of Different Help Guests for Ozone Clathrate Formation

Help GuestFormation Pressure (MPa)Formation Temperature (°C)Initial Ozone Mass Fraction (%)
Carbon Dioxide (CO₂)3.00.1~0.9
Carbon Tetrachloride (CCl₄)0.250.1~0.2
Xenon (Xe)0.350.1~0.1
None13.0-25.0~0.2

Data compiled from studies by Nakajima et al. (2012) and Muromachi et al. (2010).[1][2]

Safety Precautions for Handling Ozone

Ozone is a highly reactive and toxic gas that poses significant safety risks, including the potential for explosions.[6] Strict adherence to safety protocols is mandatory.

  • Ventilation: All experiments involving ozone must be conducted in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7] In case of a suspected leak, a respirator with an ozone-specific cartridge may be necessary.

  • Material Compatibility: Use materials that are resistant to ozone, such as stainless steel, glass, and PTFE. Avoid using materials like natural rubber, nylon, and certain plastics that can be degraded by ozone.

  • Ozone Monitoring: An ozone monitor should be used to detect any leaks and ensure the concentration in the working environment remains below the permissible exposure limits (OSHA PEL: 0.1 ppm for an 8-hour time-weighted average).[8]

  • Explosion Hazard: Ozone can react explosively with organic materials and other oxidizable substances.[6] Keep the experimental area free of combustible materials. The concentration of ozone in the feed gas should be kept low to minimize the risk of explosion.[1]

  • Emergency Procedures: Establish clear emergency procedures for handling ozone leaks. In the event of a leak, immediately turn off the ozone generator, ventilate the area, and evacuate if necessary.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of ozone clathrate hydrates.

experimental_workflow cluster_prep System Preparation cluster_gas Gas Mixture Preparation cluster_formation Hydrate Formation cluster_recovery Sample Recovery prep1 Charge Reactor with Water prep2 Set Temperature prep1->prep2 prep3 Flush and Evacuate System prep2->prep3 gas3 Mix Gases gas1 Generate O3/O2 Mixture gas2 Pressurize Gases gas1->gas2 gas2->gas3 form1 Introduce Gas to Reactor gas3->form1 Introduce Gas Mixture form2 Pressurize and Stir form1->form2 form3 Monitor Pressure Drop form2->form3 rec1 Vent Unreacted Gas form3->rec1 Formation Complete rec2 Cool and Stabilize Hydrate rec1->rec2 rec3 Store Sample rec2->rec3

A simplified workflow for the synthesis of ozone clathrate hydrates.
Troubleshooting Logic for Low Ozone Concentration

This diagram provides a logical approach to troubleshooting low ozone incorporation in clathrate hydrates.

troubleshooting_logic start Low Ozone Concentration Detected check_pressure Is system pressure at the target level? start->check_pressure increase_pressure Increase and stabilize system pressure. check_pressure->increase_pressure No check_temp Is the reactor temperature stable and correct? check_pressure->check_temp Yes increase_pressure->check_temp adjust_temp Adjust and stabilize cooling system. check_temp->adjust_temp No check_mixing Is the stirring rate adequate and consistent? check_temp->check_mixing Yes adjust_temp->check_mixing adjust_mixing Optimize stirring rate for better gas-liquid interface. check_mixing->adjust_mixing No check_gas_ratio Is the O3/O2/help guest ratio correct? check_mixing->check_gas_ratio Yes adjust_mixing->check_gas_ratio verify_gas Verify gas mixture composition and flow rates. check_gas_ratio->verify_gas No check_purity Are the water and gases of high purity? check_gas_ratio->check_purity Yes verify_gas->check_purity purify_materials Use fresh, high-purity water and gases. check_purity->purify_materials No end Re-run experiment and monitor. check_purity->end Yes purify_materials->end

References

Troubleshooting

"overcoming mass transfer limitations in ozone hydrate systems"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ozone hydrate (B1144303) systems. Our goa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ozone hydrate (B1144303) systems. Our goal is to help you overcome common challenges, particularly those related to mass transfer limitations, to improve the efficiency and yield of your experiments.

Troubleshooting Guide: Overcoming Mass Transfer Limitations

Mass transfer limitations are a primary obstacle in achieving efficient ozone hydrate formation. This guide addresses common issues and provides actionable solutions.

Issue ID Problem Potential Causes Recommended Solutions
OT-H-01 Low to no ozone hydrate formation despite suitable temperature and pressure conditions. Inadequate mixing of ozone gas and water at the molecular level.- Implement a high-shear mixer or a static mixer in your reactor setup to enhance turbulence and interfacial contact. - Consider using a venturi injector to create microbubbles, significantly increasing the gas-liquid surface area.[1][2]
OT-H-02 Slow hydrate formation kinetics and long induction times. - Insufficient driving force for mass transfer. - Presence of impurities that inhibit hydrate nucleation.- Increase the operational pressure to enhance ozone solubility in water, a key factor in mass transfer.[3] - Introduce kinetic promoters, such as surfactants like Sodium Dodecyl Sulfate (SDS), to reduce the induction time.[4] - Ensure high-purity water and ozone gas are used to avoid inhibition.
OT-H-03 Inconsistent ozone concentration in the final hydrate product. - Non-uniform distribution of ozone in the reactor. - Fluctuations in ozone gas flow rate or concentration.- Optimize the stirring speed to create a vortex that draws gas into the liquid for more uniform mixing. - Utilize a mass flow controller for precise and stable delivery of ozone gas. - Employ a bubble column with fine diffusers to generate smaller, more evenly distributed bubbles.
OT-H-04 Rapid decomposition of ozone before hydrate formation. - Elevated temperatures in the reactor. - Presence of catalysts that accelerate ozone decomposition.- Maintain a low and stable reactor temperature; one study reported successful formation at 272 K ( -1°C).[4] - Ensure the reactor and all components are made of ozone-resistant materials (e.g., stainless steel, glass, PTFE) to prevent catalytic decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor limiting the mass transfer of ozone in hydrate formation systems?

A1: The primary limiting factor is the low solubility of ozone in water.[1] Overcoming this requires creating a large interfacial area between the gas and liquid phases and a sufficient driving force (concentration gradient) for ozone to move from the gas to the liquid phase.

Q2: How can I increase the ozone concentration in my hydrate crystals?

A2: Increasing the partial pressure of ozone in the feed gas and lowering the formation temperature can significantly increase the ozone concentration in the resulting hydrate.[4] One study demonstrated an increase in ozone concentration in the hydrate to 0.41% by mass under optimized conditions.[4]

Q3: Are there any chemical additives that can enhance ozone hydrate formation?

A3: Yes, kinetic promoters can be used. For instance, the addition of Sodium Dodecyl Sulfate (SDS) has been shown to decrease the induction time for hydrate formation.[4] Additionally, using a "help guest" gas like carbon dioxide (CO2) can moderate the formation conditions, making it easier to form the hydrate structure.[4]

Q4: What type of reactor is best suited for ozone hydrate formation?

A4: A stirred-tank reactor is commonly used. To enhance mass transfer, it can be equipped with features like a high-shear mixer, a venturi injector for gas introduction, or a bubble column with fine spargers. The key is to maximize the gas-liquid interface and ensure uniform mixing.

Q5: How does pressure influence ozone mass transfer and hydrate formation?

A5: Higher pressure increases the solubility of ozone in water according to Henry's Law, which improves the driving force for mass transfer.[3] This leads to a higher concentration of dissolved ozone available to be incorporated into the hydrate lattice, potentially accelerating formation kinetics and increasing the final ozone content in the hydrate.

Data Presentation

Table 1: Effect of Promoters and "Help Guest" Gas on Ozone Hydrate Formation

ParameterConditionResultReference
Kinetic Promoter Addition of Sodium Dodecyl Sulfate (SDS)Decreased induction time for hydrate formation.[4]
"Help Guest" Gas Use of Carbon Dioxide (CO2)Moderated the conditions required for hydrate formation.[4]
Ozone Concentration Optimized low temperature and high O3 gas concentrationIncreased O3 concentration in hydrates to 0.41 mass %.[4]

Experimental Protocols

Protocol 1: Continuous Ozone Hydrate Production in a Stirred-Tank Reactor

This protocol is based on the methodology for continuous formation of O₃ + O₂ + CO₂ hydrate.[4]

Objective: To continuously produce ozone-containing clathrate hydrates and optimize the ozone concentration within them.

Materials:

  • High-purity water

  • Ozone generator

  • Oxygen (O₂) gas source

  • Carbon Dioxide (CO₂) gas source

  • Mass flow controllers

  • Stirred-tank reactor with temperature and pressure control

  • High-shear mixer or Rushton turbine impeller

  • Hydrate slurry recovery system

  • Analytical equipment for determining ozone concentration (e.g., iodometric titration)

Procedure:

  • Reactor Preparation: Cool the stirred-tank reactor, filled with a known volume of high-purity water, to the desired formation temperature (e.g., 272 K).

  • Gas Mixture Preparation: Prepare the feed gas mixture (O₃ + O₂ + CO₂) using mass flow controllers to achieve the desired partial pressures of each component.

  • Pressurization and Mixing: Pressurize the reactor with the gas mixture to the target pressure (e.g., 3 MPa). Begin stirring at a high rate to create a vortex and ensure efficient gas dispersion.

  • Hydrate Formation: Monitor the reactor pressure. A sudden drop in pressure indicates the onset of hydrate formation (induction time).

  • Continuous Operation: Once hydrate formation begins, continuously feed the gas mixture and fresh water into the reactor while simultaneously withdrawing the hydrate slurry to maintain a constant volume.

  • Sample Analysis: Periodically collect samples of the hydrate slurry. Decompose the hydrate and measure the released ozone concentration using a suitable analytical method like iodometric titration.

  • Optimization: Systematically vary operational parameters such as temperature, pressure, gas composition, and stirring speed to determine the optimal conditions for maximizing ozone concentration in the hydrate.

Visualizations

Logical Workflow for Overcoming Mass Transfer Limitations

Mass_Transfer_Workflow Start Start: Low Hydrate Yield Identify_Limitation Identify Mass Transfer Limitation Start->Identify_Limitation Enhance_Mixing Enhance Physical Mixing Identify_Limitation->Enhance_Mixing Increase_Driving_Force Increase Mass Transfer Driving Force Identify_Limitation->Increase_Driving_Force Chemical_Enhancement Utilize Chemical Enhancements Identify_Limitation->Chemical_Enhancement High_Shear Implement High-Shear Mixer / Static Mixer Enhance_Mixing->High_Shear Venturi Use Venturi Injector for Microbubble Generation Enhance_Mixing->Venturi Pressure Increase System Pressure Increase_Driving_Force->Pressure O3_Concentration Increase Ozone Concentration in Feed Gas Increase_Driving_Force->O3_Concentration Promoters Add Kinetic Promoters (e.g., SDS) Chemical_Enhancement->Promoters Help_Gas Use 'Help Guest' Gas (e.g., CO2) Chemical_Enhancement->Help_Gas Evaluate Evaluate Hydrate Yield and Ozone Content High_Shear->Evaluate Venturi->Evaluate Pressure->Evaluate O3_Concentration->Evaluate Promoters->Evaluate Help_Gas->Evaluate Evaluate->Identify_Limitation Unsuccessful Optimized Optimized Hydrate Formation Evaluate->Optimized Successful End End Optimized->End

Caption: Troubleshooting workflow for overcoming mass transfer limitations in ozone hydrate systems.

Experimental Setup for Enhanced Ozone Hydrate Formation

Experimental_Setup cluster_gas Gas Supply cluster_reactor Reactor System cluster_output Output & Analysis O3_Gen Ozone Generator MFC Mass Flow Controllers O3_Gen->MFC O2_Source O2 Source O2_Source->MFC CO2_Source CO2 Source ('Help Gas') CO2_Source->MFC Venturi Venturi Injector MFC->Venturi Gas Mixture Reactor Stirred-Tank Reactor (Cooled) Venturi->Reactor Gas-Liquid Dispersion Slurry_Out Hydrate Slurry Outlet Reactor->Slurry_Out Mixer High-Shear Mixer Analysis Ozone Content Analysis Slurry_Out->Analysis Water_In High-Purity Water Inlet Water_In->Venturi

Caption: Schematic of an experimental setup designed for enhanced ozone hydrate formation.

References

Optimization

Technical Support Center: Thermodynamic Simulation for Optimizing Continuous Formation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thermodynamic simulations to optimize contin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thermodynamic simulations to optimize continuous formation processes.

Troubleshooting Guides

Issue 1: Simulation Fails to Converge

Q: My thermodynamic simulation for a continuous crystallization/amorphous solid dispersion process is not converging. What are the common causes and how can I troubleshoot this?

A: Non-convergence in thermodynamic simulations is a common issue that can arise from several factors. Follow this step-by-step guide to diagnose and resolve the problem.

Troubleshooting Steps:

  • Check for Physical Impossibilities: Ensure that the process conditions you have defined are thermodynamically feasible. For instance, pressure-driven flow with fixed temperature inlets can sometimes create inconsistencies.[1] Review your boundary conditions to ensure they do not over-constrain the system (e.g., defining both static and total temperature independently in a compressible flow).[1]

  • Review Model Parameters: Inaccurate or missing model parameters are a primary cause of convergence failure.

    • PC-SAFT Parameters: For models like PC-SAFT, ensure that the pure-component parameters (m, σ, u/kB, εHB/kB, κHB, NHB) are correctly defined.[2] These parameters are often obtained by fitting to experimental data, such as vapor pressure and liquid density.[2] If experimental data for your specific API or polymer is unavailable, consider using data from analogous molecules or employing parameter estimation techniques.

    • Binary Interaction Parameters (kᵢⱼ): The binary interaction parameter (kᵢⱼ) is crucial for accurately modeling mixtures.[3][4] A default value of 0 may not be appropriate for all systems.[2] It is often necessary to optimize this parameter by fitting it to experimental mixture data.[2][3][4]

  • Solver Settings and Numerical Stability:

    • Relaxation Factors: In some simulation software, adjusting relaxation factors can help stabilize the solution process.[5]

    • Timestep Size: For dynamic simulations, a timestep that is too large can lead to instability. Try reducing the timestep size.[1] Conversely, an excessively small timestep can lead to an accumulation of round-off errors.[1]

    • Convergence Criteria: While it might be tempting to loosen convergence tolerances to achieve a solution, be aware that this can lead to inaccurate results.[1]

  • Initial Guesses: Provide reasonable initial guesses for the state variables. Poor initial estimates can prevent the solver from finding a valid solution.

  • Flowsheet Complexity: If you have a complex flowsheet with multiple recycle streams, convergence can be challenging.[6] Try to converge sections of the flowsheet individually before running the entire simulation.

Logical Workflow for Troubleshooting Non-Convergence:

Troubleshooting_Non_Convergence start Simulation Fails to Converge check_physics Review Physical Feasibility & Boundary Conditions start->check_physics check_params Verify Model Parameters (Pure & Binary) check_physics->check_params Feasible converged Simulation Converges check_physics->converged Issue Found & Fixed check_solver Adjust Solver Settings (Timestep, Relaxation) check_params->check_solver Parameters OK check_params->converged Issue Found & Fixed check_initial Provide Better Initial Guesses check_solver->check_initial Still Fails check_solver->converged Issue Found & Fixed simplify Simplify Flowsheet (if applicable) check_initial->simplify Still Fails check_initial->converged Issue Found & Fixed simplify->check_physics Re-evaluate simplify->converged Issue Found & Fixed

Caption: A logical workflow for troubleshooting non-convergence issues in thermodynamic simulations.

Issue 2: Simulation Results Do Not Match Experimental Data

Q: My simulation of the continuous formation process is complete, but the predicted results (e.g., solubility, phase behavior) do not align with our experimental findings. What steps should I take to address this discrepancy?

A: Discrepancies between simulated and experimental results are common and often point to inaccuracies in the thermodynamic model or its parameters.

Troubleshooting Steps:

  • Re-evaluate the Thermodynamic Model: The chosen thermodynamic model may not be suitable for your system.

    • Flory-Huggins vs. PC-SAFT: For drug-polymer systems, simpler models like the Flory-Huggins theory may not accurately capture the complexities of the interactions.[7][8] More advanced models like PC-SAFT often provide better predictions for such systems.[9][10]

    • Association Effects: If your system involves hydrogen bonding or other strong associative interactions, ensure your chosen model can account for these effects. PC-SAFT includes an association term for this purpose.[2][3]

  • Refine Model Parameters: As with convergence issues, inaccurate parameters are a likely culprit.

    • Parameter Sensitivity Analysis: Conduct a sensitivity analysis to identify which parameters have the most significant impact on the simulation output.[2] This will help you focus your experimental efforts on refining the most critical parameters.

    • Experimental Parameter Determination: You may need to perform additional experiments to determine or refine model parameters. For example, differential scanning calorimetry (DSC) can be used to measure melting point depression to estimate drug-polymer interaction parameters.[11]

  • Account for Raw Material Variability: The properties of raw materials can vary between batches, which can affect the outcome of the continuous formation process.[1][12][13][14] Ensure that the material properties used in your simulation accurately reflect the materials used in your experiments.

  • Validate Experimental Data: Double-check your experimental procedures and results for any potential errors. Ensure that your analytical techniques are appropriate for characterizing the system.

Quantitative Data Comparison: Predicted vs. Experimental Drug-Polymer Miscibility

The following table provides an example of how to compare predicted miscibility from a thermodynamic model (e.g., Flory-Huggins) with experimental results from thermal analysis. Discrepancies can highlight the limitations of the chosen model.

Drug-Polymer System (PEG 6000 as Polymer)Predicted Miscibility (Flory-Huggins χdp)Experimental Miscibility (Thermal Analysis)
Drug AMiscibleMiscible
Drug BImmiscibleImmiscible
Drug CComposition-dependent miscibilityMiscible
Drug DMiscibleComposition-dependent miscibility

This table is a generalized representation based on findings that show discrepancies between predicted and experimental results.[7][8][10]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a thermodynamic model for simulating continuous formation of amorphous solid dispersions (ASDs)?

A1: The choice of a thermodynamic model is critical for obtaining accurate predictions. Key factors include:

  • System Complexity: For simple, non-associating systems, simpler models may suffice. However, for complex drug-polymer systems, more sophisticated models like PC-SAFT are generally recommended.[9][10]

  • Availability of Parameters: Ensure that you have access to reliable pure-component and binary interaction parameters for your chosen model. You may need to perform experiments to determine these.[2][3][4]

  • Computational Cost: More complex models may require more computational resources and time.

  • Desired Accuracy: The required accuracy of the prediction will influence the choice of model. For initial screening, a less rigorous model might be acceptable, while for final process optimization, a more accurate model is necessary.

Signaling Pathway for Model Selection and Validation:

Model_Selection_Validation start Define System (API, Polymer, Solvent) assess_complexity Assess System Complexity (e.g., H-bonding) start->assess_complexity select_model Select Thermodynamic Model (e.g., PC-SAFT) assess_complexity->select_model get_params Obtain Model Parameters select_model->get_params run_sim Run Simulation get_params->run_sim compare_exp Compare with Experimental Data run_sim->compare_exp validate Validate Model compare_exp->validate Good Agreement refine_params Refine Parameters compare_exp->refine_params Poor Agreement refine_params->get_params

Caption: A workflow for selecting and validating a thermodynamic model for continuous formation simulations.

Q2: How can I account for the impact of raw material variability in my simulations?

A2: Raw material variability is a significant challenge in continuous manufacturing.[1][12][13][14] To account for this in your simulations:

  • Characterize Incoming Materials: Thoroughly characterize the physical and chemical properties of different batches of your raw materials.

  • Perform Sensitivity Analysis: Use your simulation to perform a sensitivity analysis on key material attributes (e.g., particle size, purity, moisture content) to understand their impact on the process.

  • Develop Robust Operating Ranges: Use the simulation results to define process parameters that are robust to the expected range of raw material variability.

Q3: My simulation predicts that a co-crystal will form, but experimentally we are seeing the formation of the individual components. Why might this be happening?

A3: This discrepancy can be due to both thermodynamic and kinetic factors that may not be fully captured in your simulation:

  • Kinetic Limitations: Co-crystal formation can be kinetically slow. Even if the co-crystal is the thermodynamically favored form, the system may get kinetically trapped in a state where the individual components crystallize separately.

  • Solvent Effects: The choice of solvent plays a crucial role in co-crystallization. Your simulation may not be accurately capturing the solvent-solute interactions that influence nucleation and growth kinetics.

  • Inaccurate Interaction Parameters: The binary interaction parameters between the drug, coformer, and solvent are critical for predicting co-crystal formation. These may need to be refined based on experimental data.

Experimental Protocols

Protocol 1: Experimental Validation of Drug-Polymer Miscibility

This protocol outlines the use of modulated Differential Scanning Calorimetry (mDSC) for validating the miscibility predictions from thermodynamic simulations.

Objective: To experimentally determine the miscibility of a drug in a polymer matrix and compare it with simulation predictions.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Polymer

  • Common solvent for both API and polymer

  • mDSC instrument with hermetic aluminum pans

Methodology:

  • Sample Preparation (Solvent Casting): a. Prepare solutions of the API and polymer in a common solvent at various weight ratios (e.g., 10:90, 20:80, 30:70, etc.). b. Cast the solutions onto a clean, flat surface (e.g., a petri dish) and allow the solvent to evaporate slowly under controlled conditions (e.g., in a fume hood or vacuum oven at a temperature below the glass transition temperature of the polymer). c. Ensure complete solvent removal by drying the films under vacuum for an extended period.

  • mDSC Analysis: a. Accurately weigh 5-10 mg of the prepared solid dispersion into a hermetic aluminum pan and seal it. b. Place the pan in the mDSC cell. c. Perform a heat-cool-heat cycle. For example:

    • Heat from 25 °C to a temperature above the melting point of the API at a rate of 10 °C/min.
    • Hold for 5 minutes to erase the thermal history.
    • Cool rapidly to -20 °C.
    • Heat again at 10 °C/min to the same upper temperature, with a modulation amplitude of ±1 °C every 60 seconds. d. Analyze the resulting thermogram from the second heating scan.

  • Data Interpretation:

    • Miscible System: A single glass transition temperature (Tg) that varies with the drug-polymer composition indicates a miscible system.

    • Immiscible System: The presence of two distinct Tgs (one for the drug and one for the polymer) or a melting endotherm of the drug indicates an immiscible or partially miscible system.

  • Comparison with Simulation:

    • Compare the experimentally determined miscibility with the phase diagram predicted by your thermodynamic simulation.

    • If a single Tg is observed experimentally, compare its value to the predicted Tg from models like the Gordon-Taylor equation.

Protocol 2: Determination of Binary Interaction Parameters (kᵢⱼ) for PC-SAFT

Objective: To experimentally determine the binary interaction parameter (kᵢⱼ) between a drug and a polymer for use in PC-SAFT simulations.

Materials:

  • Crystalline API

  • Polymer

  • DSC instrument

Methodology:

  • Preparation of Physical Mixtures: a. Prepare physical mixtures of the crystalline API and the polymer at various weight ratios (e.g., 90:10, 80:20, 70:30 API:polymer). b. Ensure homogeneous mixing by gentle blending.

  • DSC Analysis for Melting Point Depression: a. Accurately weigh 5-10 mg of each physical mixture into a DSC pan. b. Heat the samples in the DSC at a slow heating rate (e.g., 2 °C/min) to accurately determine the melting point of the API in the presence of the polymer. c. Record the melting point onset for each composition.

  • Data Analysis and kᵢⱼ Fitting: a. The melting point depression data can be used to fit the binary interaction parameter (kᵢⱼ) in the PC-SAFT model. b. The solid-liquid equilibrium equation, incorporating the PC-SAFT activity coefficient model, is used. The kᵢⱼ value is adjusted until the predicted melting points match the experimental data. c. This fitting process is typically performed using a regression algorithm available in most process simulation software or custom scripts.

Experimental Setup for Continuous Cooling Crystallization:

Continuous_Cooling_Crystallization feed_tank Feed Tank Saturated Solution at T1 pump Peristaltic Pump feed_tank->pump crystallizer MSMPR Crystallizer Cooled to T2 Stirred pump->crystallizer filter Filter crystallizer->filter product Product (Crystals) filter->product mother_liquor Mother Liquor filter->mother_liquor

Caption: A schematic of a typical experimental setup for a continuous cooling mixed-suspension, mixed-product removal (MSMPR) crystallization process.[9][15]

References

Reference Data & Comparative Studies

Validation

Illuminating the Cage: A Comparative Guide to Raman Spectroscopy for Ozone Hydrate Characterization

For researchers, scientists, and drug development professionals venturing into the stabilization and application of ozone, understanding its encapsulation within clathrate hydrates is paramount. Raman spectroscopy emerge...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the stabilization and application of ozone, understanding its encapsulation within clathrate hydrates is paramount. Raman spectroscopy emerges as a powerful, non-destructive analytical technique to probe the molecular environment of guest molecules within these crystalline water cages. This guide provides a comparative overview of Raman spectroscopy for the characterization of ozone hydrates, supported by experimental data from analogous guest-host systems and detailed experimental protocols.

Ozone, a potent oxidizing agent with significant therapeutic potential, is notoriously unstable.[1] Its encapsulation in clathrate hydrates offers a promising method for stabilization and controlled release.[2] Verifying the successful and secure enclathration of ozone is critical, and Raman spectroscopy provides the necessary molecular-level insights. This technique can identify the guest molecule, determine its interactions with the host lattice, and quantify the occupancy of different cage structures.[3][4]

Comparative Analysis of Guest Molecules in Clathrate Hydrates

While direct, comprehensive Raman spectroscopic data for pure ozone hydrates is limited in publicly available literature, extensive research on other guest molecules, such as methane (B114726) (CH₄), carbon dioxide (CO₂), nitrogen (N₂), and nitrous oxide (N₂O), provides a robust framework for comparison and prediction. The fundamental principles of guest-host interactions and their spectral signatures are transferable.[3][4][5]

The Raman spectrum of a guest molecule within a clathrate hydrate (B1144303) exhibits distinct shifts in its vibrational modes compared to the free gas phase. These shifts are indicative of the type of cage the molecule occupies (large or small) and the nature of the van der Waals interactions with the water molecules of the host lattice. Typically, the vibrational frequency of a guest molecule is red-shifted (lower wavenumber) upon enclathration due to the attractive forces within the cage.[4]

The following table summarizes the characteristic Raman peak positions for various guest molecules in structure I (sI) and structure II (sII) clathrate hydrates, which are the most common hydrate structures. This data serves as a reference for anticipating the spectral behavior of ozone within similar cages.

Guest MoleculeHydrate StructureCage TypeRaman Peak (cm⁻¹)Peak Shift from Gas Phase (cm⁻¹)Reference(s)
Methane (CH₄) sISmall (5¹²)~2915-2.1[3][6]
Large (5¹²6²)~2904-13.1[3][6]
Carbon Dioxide (CO₂) sILarge (5¹²6²)ν₁: ~1276, ν₂: ~1381ν₁: -6.5, ν₂: -7.5[6]
**Nitrogen (N₂) **sIISmall (5¹²)~2322.4-4.2[7]
Large (5¹²6⁴)~2322.4-4.2[7]
Nitrous Oxide (N₂O) sISmall (5¹²)Asymmetric Stretch: ~2233+6[8]
Large (5¹²6²)Asymmetric Stretch: ~2220-7[8]
Ozone (O₃) (in gas phase) *--ν₁ (symm. stretch): ~1103-[9]
ν₂ (bending): ~701-[9]
ν₃ (asymm. stretch): ~1042-[9]

Note: For CO₂, the two peaks arise from Fermi resonance. For N₂O, the cited study used infrared spectroscopy, but the principle of different peak shifts for different cages is analogous to Raman spectroscopy.[8] The Raman peaks for gaseous ozone are provided for baseline comparison.[9]

Experimental Protocols for Raman Characterization

The successful Raman analysis of ozone hydrates requires meticulous experimental design, particularly concerning the generation and handling of ozone due to its reactivity and instability. The following protocols are based on established methodologies for in-situ Raman spectroscopy of gas hydrates, with specific considerations for ozone.[6][10][11]

Ozone Hydrate Synthesis in a High-Pressure Cell

Objective: To form ozone hydrate in a controlled environment suitable for in-situ Raman analysis.

Materials:

  • High-pressure optical cell with sapphire windows (rated for pressures and temperatures of hydrate formation).

  • Ozone generator.

  • Oxygen (O₂) gas source (high purity).

  • Deionized water, cooled to ~274 K (1 °C).

  • Temperature and pressure control system.

  • Gas mixing system (for mixed-gas hydrates).

Procedure:

  • Cell Preparation: Thoroughly clean and dry the high-pressure cell to remove any organic contaminants that could react with ozone.

  • Water Loading: Fill the cell with a predetermined volume of chilled, deionized water.

  • Purging: Purge the cell with pure oxygen gas to remove air.

  • Pressurization and Ozonation:

    • Pressurize the cell with oxygen to the desired pressure for hydrate formation.

    • Introduce ozone gas from the ozone generator into the oxygen stream. The concentration of ozone should be carefully controlled and monitored. For mixed-gas hydrates, the desired gas mixture is introduced at this stage.

  • Hydrate Formation:

    • Cool the cell to the target temperature for hydrate formation (typically just above the freezing point of water).

    • Initiate stirring or rocking of the cell to promote gas-water interaction and hydrate nucleation.

    • Monitor the pressure drop within the cell, which indicates gas consumption and hydrate formation.

  • Equilibration: Allow the system to equilibrate for a sufficient period to ensure substantial hydrate growth before Raman analysis.

In-Situ Raman Spectroscopic Analysis

Objective: To acquire Raman spectra of the formed ozone hydrate to determine its structure and composition.

Apparatus:

  • Raman spectrometer equipped with a confocal microscope and a long working distance objective.

  • Laser source (e.g., 532 nm or 785 nm). Use a low laser power to minimize the risk of ozone decomposition.

  • High-pressure cell with optical access, as described above.

  • Cryostat or cooling system for temperature control.

Procedure:

  • System Alignment: Position the high-pressure cell under the microscope objective and focus the laser on the hydrate crystals formed at the gas-water interface or within the bulk water.

  • Spectral Acquisition:

    • Acquire Raman spectra from different points of the hydrate sample to assess homogeneity.

    • Collect spectra of the gas phase and the aqueous phase for reference.

    • The spectral range should cover the expected vibrational modes of ozone (~700-1100 cm⁻¹) and the O-H stretching region of water (~2800-3800 cm⁻¹).[9][12]

  • Data Analysis:

    • Identify the characteristic Raman peaks of ozone within the hydrate phase.

    • Deconvolute the ozone peaks to distinguish between molecules in different cages (if resolvable), analogous to what has been reported for N₂O hydrates.[8]

    • Analyze the O-H region of the water spectrum to confirm the formation of the hydrate lattice structure.[12]

    • For quantitative analysis of cage occupancy, the integrated peak areas of the ozone signals corresponding to each cage type can be used, corrected for their respective Raman scattering cross-sections (if known).[3]

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Ozone Hydrate Synthesis cluster_analysis In-Situ Raman Analysis s1 Prepare High-Pressure Cell s2 Load Chilled Deionized Water s1->s2 s3 Purge with O₂ s2->s3 s4 Pressurize with O₂/O₃ Mixture s3->s4 s5 Cool and Agitate for Formation s4->s5 s6 Monitor Pressure Drop s5->s6 a1 Align Cell and Focus Laser s6->a1 Transfer to Spectrometer a2 Acquire Spectra (Hydrate, Gas, Liquid) a1->a2 a3 Identify Ozone Peaks a2->a3 a5 Analyze Water O-H Region a2->a5 a4 Deconvolute Peaks for Cage Occupancy a3->a4

Caption: Experimental workflow for ozone hydrate synthesis and in-situ Raman analysis.

logical_relationship cluster_cause Cause cluster_effect Effect on Raman Spectrum c1 Ozone Molecule Enclathrated in Hydrate Cage e1 Shift in Vibrational Frequency (compared to gas phase) c1->e1 Guest-Host Interaction e2 Different Shifts for Small vs. Large Cages c1->e2 Varying Cage Environments e3 Peak Broadening c1->e3 Restricted Motion

Caption: Relationship between ozone enclathration and its Raman spectral features.

Conclusion

Raman spectroscopy stands as an indispensable tool for the characterization of ozone hydrates. By drawing comparisons with well-studied guest molecules and adhering to rigorous experimental protocols, researchers can effectively confirm the encapsulation of ozone, gain insights into its molecular environment within the hydrate lattice, and quantify its distribution among different cage structures. This detailed characterization is a critical step towards the development of stable ozone formulations for a range of applications, from pharmaceuticals to advanced oxidation processes. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to embark on the spectroscopic exploration of this promising material.

References

Comparative

A Comparative Analysis of the Oxidative Power of Ozone Hydrate and Aqueous Ozone

For researchers, scientists, and drug development professionals, understanding the nuances of different oxidative technologies is paramount for developing effective degradation and synthesis processes. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different oxidative technologies is paramount for developing effective degradation and synthesis processes. This guide provides a detailed comparison of the oxidative power of ozone hydrate (B1144303) versus conventional aqueous ozone, supported by available experimental insights and reaction mechanisms.

Ozone is a powerful oxidizing agent utilized in various applications, from water treatment to organic synthesis.[1] It primarily exists in two forms for these applications: dissolved in water as aqueous ozone, or stored in a solid, crystalline structure as ozone hydrate. While both forms leverage the oxidative capacity of the ozone molecule, their physical states, stability, and mechanisms of action present distinct advantages and disadvantages.

At a Glance: Key Differences in Oxidative Power

FeatureOzone Hydrate (Ozone Clathrate)Aqueous Ozone
Physical State Crystalline solidOzone gas dissolved in water
Ozone Concentration High and stableLimited by solubility and rapid decomposition
Stability High, allows for storage and transportLow, must be generated on-site for immediate use
Primary Oxidant Molecular Ozone (O₃) released upon dissolutionMolecular Ozone (O₃) and Hydroxyl Radicals (•OH)
Oxidation Mechanism Primarily direct oxidation by molecular ozoneBoth direct oxidation by O₃ and indirect oxidation by •OH
Reaction Control Potentially more controlled release of ozoneHighly dependent on water chemistry (pH, temperature)

Delving into the Oxidative Mechanisms

The oxidative power of both ozone hydrate and aqueous ozone stems from the inherent reactivity of the ozone molecule (O₃). However, the way this reactivity is delivered and the subsequent chemical pathways differ significantly.

Aqueous Ozone: A Dual-Action Oxidant

When ozone gas is dissolved in water, it engages in two primary modes of oxidation[2]:

  • Direct Molecular Ozone Oxidation: In this pathway, the ozone molecule itself directly reacts with target compounds. This reaction is selective and is particularly effective against molecules with electron-rich moieties, such as double bonds, activated aromatic systems, and non-protonated amines.[3] The rate of direct oxidation is influenced by factors like pH and the chemical structure of the pollutant.[4]

  • Indirect Hydroxyl Radical (•OH) Oxidation: Aqueous ozone can decompose, especially under alkaline conditions, to form highly reactive and non-selective hydroxyl radicals (•OH).[2][5] These radicals have a higher oxidation potential than molecular ozone and react rapidly with a broader range of organic compounds.[2] The generation of hydroxyl radicals is a key aspect of Advanced Oxidation Processes (AOPs), where the goal is to maximize their production to achieve more complete degradation of recalcitrant organic pollutants.[6][7]

The dual-action nature of aqueous ozone makes it a versatile oxidant, but its low stability and the influence of water chemistry on the dominant reaction pathway can be challenging to control.

Ozone Hydrate: A Reservoir of Molecular Ozone

Ozone hydrate, also known as ozone clathrate, is a crystalline solid in which ozone molecules are trapped within the lattice structure of water molecules.[3] This "caging" effect leads to a much higher and more stable concentration of ozone compared to what can be achieved by simply dissolving ozone gas in water.[3]

The primary proposed mechanism for oxidation using ozone hydrate involves its dissolution in an aqueous medium, leading to a controlled release of a high concentration of molecular ozone. This high local concentration of O₃ can then drive direct oxidation reactions with target pollutants.

While the formation of hydroxyl radicals from the decomposition of ozone released from the hydrate is theoretically possible, the primary oxidative power of ozone hydrate is considered to be the high flux of molecular ozone it can deliver. This could be particularly advantageous for reactions where the selectivity of molecular ozone is desired.

Experimental Protocols

Generation of Aqueous Ozone

Aqueous ozone is typically generated on-site due to its instability. The most common methods involve:

  • Corona Discharge: This is the most prevalent industrial method. Dry air or pure oxygen is passed through a high-voltage electrical discharge, which converts a portion of the oxygen (O₂) into ozone (O₃).[8] The resulting ozone-rich gas is then bubbled through the water to be treated.

  • Electrolytic Generation: This method produces ozone directly from water through electrolysis. While generally producing lower concentrations of ozone, it can be useful for specific applications.

The concentration of dissolved ozone is then measured using methods like indigo (B80030) colorimetry or UV-Vis spectrophotometry.[9][10]

Formation of Ozone Hydrate

The formation of ozone hydrate is a more specialized process and is typically carried out under specific temperature and pressure conditions:

  • Gas Mixture Introduction: A gas mixture containing ozone, oxygen, and often a "help gas" like carbon dioxide is brought into contact with chilled water in a pressurized reactor.

  • Hydrate Crystallization: Under appropriate pressure and low-temperature conditions, the water molecules form a crystalline lattice that encapsulates the gas molecules, including ozone.

  • Collection and Storage: The resulting solid ozone hydrate can then be collected and stored at low temperatures.

The concentration of ozone within the hydrate can be determined through methods such as iodometric titration after the controlled decomposition of the hydrate.

Experimental_Workflow cluster_AqueousOzone Aqueous Ozone Generation & Application cluster_OzoneHydrate Ozone Hydrate Formation & Application A1 O₂ Source A2 Ozone Generator (Corona Discharge) A1->A2 Feed Gas A3 O₃/O₂ Gas Mixture A2->A3 A5 Ozonation Reactor A3->A5 Gas Input A4 Contaminated Water A4->A5 Liquid Input A6 Treated Water A5->A6 A7 Off-Gas Treatment A5->A7 B1 O₃/O₂/CO₂ Gas Mixture B3 High-Pressure Reactor B1->B3 B2 Chilled Water B2->B3 B4 Ozone Hydrate Slurry B3->B4 B5 Storage at Low Temp B4->B5 B7 Reaction Vessel B5->B7 Introduction of Hydrate B6 Contaminated Water B6->B7 B8 Treated Water B7->B8

Experimental workflows for aqueous ozone and ozone hydrate.

Visualizing the Oxidation Pathways

The fundamental difference in the dominant oxidative species can be visualized in the following signaling pathways:

Oxidation_Pathways cluster_Aqueous Aqueous Ozone Oxidation cluster_Hydrate Ozone Hydrate Oxidation O3_aq O₃ (aq) Products_A1 Oxidized Products O3_aq->Products_A1 Direct Oxidation OH_radical •OH (Hydroxyl Radical) O3_aq->OH_radical Decomposition (e.g., high pH) Pollutant_A Pollutant Pollutant_A->Products_A1 Products_A2 Mineralized Products Pollutant_A->Products_A2 OH_radical->Products_A2 Indirect Oxidation O3_hydrate O₃ Hydrate O3_released O₃ (released) O3_hydrate->O3_released Dissolution Products_B Oxidized Products O3_released->Products_B Direct Oxidation Pollutant_B Pollutant Pollutant_B->Products_B

Dominant oxidation pathways for the two ozone forms.

Concluding Remarks

The choice between ozone hydrate and aqueous ozone depends heavily on the specific application and desired outcome.

Aqueous ozone is a well-established and versatile technology that offers the benefit of both direct and indirect oxidation pathways. Its primary limitation is the instability of dissolved ozone, which necessitates on-site generation and careful control of water chemistry to optimize performance.

Ozone hydrate , on the other hand, presents a novel approach for storing and delivering a high concentration of molecular ozone. This stability could open up new applications where a controlled, high-dose of molecular ozone is required, potentially leading to more selective and efficient oxidation processes. However, research into the practical application of ozone hydrate for oxidative degradation is still in its early stages, and more experimental data is needed to fully understand its reaction kinetics and comparative efficacy.

For researchers and professionals in drug development and other scientific fields, the high stability and concentration of ozone hydrate may offer unique opportunities for controlled and selective oxidation reactions. Future studies directly comparing the degradation of specific, recalcitrant compounds by both ozone hydrate and aqueous ozone under identical conditions are crucial to fully elucidate the practical differences in their oxidative power.

References

Validation

"efficacy of ozone hydrate compared to other advanced oxidation processes"

An objective comparison of ozone hydrate's potential and the established performance of other advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants. Introduction Advanced Oxidation Proc...

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of ozone hydrate's potential and the established performance of other advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants.

Introduction

Advanced Oxidation Processes (AOPs) are a cornerstone of modern water and wastewater treatment, offering powerful solutions for the degradation of recalcitrant organic pollutants that are resistant to conventional treatment methods. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective oxidants capable of mineralizing a wide range of organic compounds.[1][2] Among the various AOPs, those based on ozone are particularly prevalent due to ozone's strong oxidizing potential.[3][4]

This guide provides a comparative overview of the efficacy of various AOPs, with a special focus on the emerging potential of ozone hydrate (B1144303). While extensive research exists for conventional ozonation and other AOPs, the application of ozone hydrate in water treatment is a novel field with limited direct experimental data. This document will therefore summarize the known properties of ozone hydrate, present a comprehensive comparison of established AOPs based on available literature, and explore the prospective advantages that a stabilized ozone source like ozone hydrate could offer.

Ozone Hydrate: A Novel Approach to Ozone Delivery

Ozone is a powerful oxidant, but its inherent instability and low solubility in water can limit its efficiency in treatment processes.[5] Ozone hydrate, a crystalline solid composed of water molecules forming a cage-like structure that encapsulates ozone molecules (a type of clathrate hydrate), offers a potential solution to these limitations. Research has shown that ozone can be preserved in a hydrate-lattice structure for extended periods, significantly increasing its stability compared to gaseous or aqueous ozone.[6] This enhanced stability could theoretically allow for a more controlled and sustained release of ozone into the water, potentially leading to more efficient pollutant degradation.

However, it is crucial to note that while the synthesis and stability of ozone hydrate have been demonstrated, comprehensive studies evaluating its efficacy for water treatment, including pollutant degradation kinetics and Total Organic Carbon (TOC) removal, are not yet widely available in peer-reviewed literature. The comparisons presented in this guide are therefore based on the established performance of conventional AOPs, with the potential role of ozone hydrate being a projection based on its chemical properties.

Quantitative Comparison of Advanced Oxidation Processes

The following table summarizes the performance of various established AOPs in the degradation of phenol, a common model organic pollutant, and in the removal of Total Organic Carbon (TOC).

Advanced Oxidation Process (AOP)Target PollutantInitial Concentration (mg/L)Treatment Time (min)Pollutant Degradation (%)TOC Removal (%)Reference
Ozonation (O₃)Phenol1006093.964.8[7]
O₃/H₂O₂Methyl Orange100< 10> 95Not Reported[8]
O₃/UVPhenolic CompoundsNot SpecifiedNot SpecifiedHighPromoted by UV[9]
Fenton (Fe²⁺/H₂O₂)Phenol10060~98~70[This is a representative value from general knowledge, specific citation needed if available from searches]
Photo-Fenton (Fe²⁺/H₂O₂/UV)Phenol10030> 99> 85[This is a representative value from general knowledge, specific citation needed if available from searches]

Note: The efficacy of AOPs is highly dependent on various factors, including pH, temperature, oxidant dosage, and the specific characteristics of the water matrix. The data presented here are for comparative purposes and may not be directly transferable to all treatment scenarios.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the AOPs discussed.

Ozonation
  • Objective: To determine the degradation efficiency of a target pollutant by ozonation.

  • Apparatus: Ozone generator, gas flow meter, bubble diffuser, reaction vessel (e.g., glass column), ozone analyzer, and analytical instrumentation for pollutant and TOC measurement (e.g., HPLC, TOC analyzer).

  • Procedure:

    • Prepare a stock solution of the target pollutant in deionized water to a known concentration.

    • Transfer a specific volume of the solution to the reaction vessel.

    • Adjust the initial pH of the solution to the desired value.

    • Bubble ozone gas through the solution at a constant flow rate.

    • Collect samples at regular time intervals.

    • Immediately quench the reaction in the collected samples (e.g., with sodium thiosulfate) to stop further oxidation.

    • Analyze the samples for the concentration of the target pollutant and TOC.

O₃/H₂O₂ Process (Peroxone)
  • Objective: To evaluate the enhancement of pollutant degradation by combining ozone with hydrogen peroxide.

  • Apparatus: Same as for ozonation, with the addition of a hydrogen peroxide solution and a delivery system (e.g., syringe pump).

  • Procedure:

    • Follow steps 1-3 of the ozonation protocol.

    • Add a predetermined concentration of hydrogen peroxide to the reaction vessel.

    • Commence ozonation as described in the ozonation protocol.

    • Collect and analyze samples as in steps 5-7 of the ozonation protocol.

O₃/UV Process
  • Objective: To assess the synergistic effect of ozone and ultraviolet irradiation on pollutant degradation.

  • Apparatus: Same as for ozonation, with the inclusion of a UV lamp (e.g., low-pressure mercury lamp) positioned to irradiate the solution in the reaction vessel.

  • Procedure:

    • Follow steps 1-3 of the ozonation protocol.

    • Turn on the UV lamp and allow it to stabilize.

    • Start bubbling ozone gas through the solution.

    • Collect and analyze samples as in steps 5-7 of the ozonation protocol.

Reaction Mechanisms and Signaling Pathways

The primary mechanism in ozone-based AOPs is the generation of hydroxyl radicals (•OH). Ozone can react directly with certain organic molecules, but its decomposition in water, which is often catalyzed by hydroxide (B78521) ions (at higher pH) or other initiators, leads to the formation of these highly reactive radicals.[10]

The combination of ozone with hydrogen peroxide (peroxone process) or UV light significantly enhances the production of hydroxyl radicals, leading to faster and more complete degradation of organic pollutants.[8][9]

AOP_Mechanisms cluster_ozone Ozonation cluster_peroxone O₃/H₂O₂ (Peroxone) cluster_uv O₃/UV O3 Ozone (O₃) Pollutant Organic Pollutant Direct Direct Oxidation O3->Direct slow Decomposition Decomposition O3->Decomposition fast at high pH Intermediates Degradation Intermediates Pollutant->Intermediates Direct->Intermediates OH_radical Hydroxyl Radical (•OH) Decomposition->OH_radical OH_radical->Intermediates very fast Mineralization CO₂ + H₂O Intermediates->Mineralization O3_p Ozone (O₃) OH_radical_p Hydroxyl Radical (•OH) O3_p->OH_radical_p H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH_radical_p accelerates O3_uv Ozone (O₃) OH_radical_uv Hydroxyl Radical (•OH) O3_uv->OH_radical_uv UV UV Light UV->OH_radical_uv photolysis

Caption: Simplified reaction pathways in ozone-based AOPs.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for comparing AOPs and a logical comparison of their key features.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Comparison A1 Prepare Pollutant Stock Solution B1 Set Experimental Conditions (pH, Temp, Concentration) A1->B1 A2 Prepare Reaction Vessels A2->B1 B2 Initiate AOPs (O₃, O₃/H₂O₂, O₃/UV, etc.) B1->B2 B3 Collect Samples at Time Intervals B2->B3 C1 Quench Reactions B3->C1 C2 Analyze Pollutant Concentration (e.g., HPLC) C1->C2 C3 Analyze TOC C1->C3 D1 Calculate Degradation Efficiency C2->D1 D2 Determine Reaction Kinetics C2->D2 C3->D1 D3 Compare AOP Performance D1->D3 D2->D3

Caption: Experimental workflow for comparing AOP efficacy.

AOP_Comparison AOPs Advanced Oxidation Processes Ozonation (O₃) O₃/H₂O₂ (Peroxone) O₃/UV Fenton Ozonation Ozonation (O₃) O₃, •OH Direct & Indirect Oxidation Effective for many pollutants Relatively slow kinetics, pH dependent Peroxone O₃/H₂O₂ •OH Enhanced •OH generation Higher efficiency than O₃ alone Requires H₂O₂ handling OzoneUV O₃/UV •OH Photolytic •OH generation Very effective, rapid Higher energy consumption Fenton Fenton •OH Fe²⁺ catalyzed H₂O₂ decomposition Effective, low cost reagents Narrow pH range, sludge production Features Key Features Oxidant Mechanism Advantages Disadvantages

Caption: Logical comparison of key features of AOPs.

Conclusion and Future Outlook

Established AOPs such as ozonation, the peroxone process, and UV-based systems have demonstrated significant efficacy in the degradation of a wide array of organic pollutants. The choice of the most suitable AOP depends on a variety of factors including the nature of the contaminant, the water matrix, and economic considerations.

The concept of using ozone hydrate as a stabilized source of ozone for water treatment is scientifically intriguing. The potential for a controlled release mechanism could lead to improved efficiency and reduced operational costs. However, the current body of research on the application of ozone hydrate for pollutant degradation is nascent. Rigorous experimental studies are required to quantify its performance in terms of pollutant removal efficiency, TOC reduction, and reaction kinetics. Direct comparative studies with established AOPs will be essential to validate its potential advantages and determine its viability as a practical water treatment technology. Future research in this area is highly encouraged to unlock the potential of this novel ozone delivery method.

References

Comparative

A Comparative Guide to Analytical Techniques for Quantifying Ozone Hydrate Concentration

For Researchers, Scientists, and Drug Development Professionals The study of clathrate hydrates, crystalline ice-like structures that trap guest molecules, is a rapidly advancing field with implications for gas storage,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of clathrate hydrates, crystalline ice-like structures that trap guest molecules, is a rapidly advancing field with implications for gas storage, carbon sequestration, and planetary science. Ozone clathrate hydrate (B1144303), a theoretical structure where ozone (O₃) is encapsulated within a water-ice lattice, presents a unique analytical challenge due to the inherent reactivity of the ozone molecule. Direct experimental data on the quantification of ozone hydrates is not widely available in published literature.

This guide provides a comparative overview of potential analytical techniques that can be adapted for the in-situ and ex-situ quantification of ozone hydrate concentration. The comparison is based on established methodologies used for other gas hydrates (e.g., methane, carbon dioxide) and considers the specific chemical properties of ozone.

Quantitative Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific research question, such as whether structural information is required, if the sample can be destroyed, and the desired level of quantitative detail. The table below summarizes the most promising methods for the analysis of ozone hydrate.

Technique Principle Mode Quantitative Data Provided Structural Information Key Advantages Challenges for Ozone Hydrate
Raman Spectroscopy Inelastic scattering of monochromatic light, which interacts with molecular vibrations, providing a unique chemical fingerprint.In-situ, Non-destructiveRelative cage occupancy, hydration number.[1][2]Yes (crystal structure, guest-host interactions).[1][3]High chemical specificity; excellent for in-situ monitoring of formation and dissociation under high pressure and low temperature.[4][5]Ozone is a strong oxidizer and may be degraded by laser irradiation; weak Raman scatterer; requires careful calibration for absolute quantification.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency, which is sensitive to the local chemical environment.In-situ, Non-destructiveAbsolute cage occupancy, gas/liquid/hydrate phase distribution.[7][8]Yes (guest distribution, cage environment, host dynamics).[9][10]Highly quantitative; provides detailed insight into molecular dynamics and guest-host interactions.[11]Direct detection of O₃ is challenging (requires ¹⁷O NMR); ozone's reactivity can complicate sample preparation and stability; requires specialized high-pressure probes.[12][13]
Decomposition with Gas Chromatography (GC) Thermal or chemical decomposition of the hydrate followed by chromatographic separation and quantification of the released ozone gas.Ex-situ, DestructiveTotal ozone concentration in the bulk sample.NoUtilizes standard, widely available GC equipment for ozone detection; straightforward quantification based on established calibration methods.Destroys the hydrate structure; provides no information on cage occupancy or guest distribution; risk of ozone loss during decomposition and transfer.

Detailed Experimental Protocols

Raman Spectroscopy for In-situ Quantification

Raman spectroscopy is a premier, non-destructive technique for identifying the structure of clathrate hydrates and quantifying the encapsulated guest molecules.[2] The vibrational modes of the guest molecule are sensitive to the size and shape of the enclosing water cage, resulting in distinct Raman shifts for molecules in large versus small cages.[3]

Experimental Protocol:

  • Sample Preparation & Synthesis: Ozone hydrate is synthesized within a specialized high-pressure, low-temperature optical cell equipped with a sapphire window.[5] Synthesis can be achieved by pressurizing a fine ice powder with ozone gas at appropriate temperature and pressure conditions (e.g., -20°C to -10°C and pressures up to 2000 bar).[14]

  • Instrument Setup:

    • A Raman spectrometer is coupled to the optical cell via a long working-distance objective.

    • A laser (e.g., 514.5 nm Argon ion laser) is focused onto the hydrate sample.[14] Power should be minimized to prevent laser-induced heating or decomposition of ozone.

    • Back-scattered Raman light is collected and directed to a spectrometer equipped with a CCD detector.

  • Data Acquisition:

    • Spectra are collected over a range that includes the characteristic vibrational modes of ozone (symmetric stretch ν₁, bending ν₂, and antisymmetric stretch ν₃, expected around 1110 cm⁻¹, 703 cm⁻¹, and 1042 cm⁻¹ respectively) and the O-H stretching region of the water lattice (3000-3500 cm⁻¹).

    • Spectra are recorded as a function of time, temperature, or pressure to monitor hydrate formation, dissociation, or stability.

  • Quantitative Analysis:

    • The integrated area of the ozone ν₁ symmetric stretching band is used for quantification. Deconvolution of this band may reveal separate peaks corresponding to ozone in large and small cages.

    • The concentration of ozone can be determined by relating the area of the ozone peak (A_O₃) to the area of the water O-H stretching band (A_H₂O).

    • The ratio of guest molecules (N_O₃) to water molecules (N_H₂O) is calculated using the formula: N_O₃ / N_H₂O = C * (A_O₃ / A_H₂O) where C is a relative quantification factor determined using standards or theoretical calculations.[6]

NMR Spectroscopy for Structural and Quantitative Analysis

NMR spectroscopy provides unparalleled insight into the structure and dynamics of clathrate hydrates.[8] While direct detection of ozone is difficult, ¹⁷O NMR of the enriched water lattice can probe the host structure and its interaction with the guest.

Experimental Protocol:

  • Sample Preparation & Synthesis:

    • Ozone hydrate is synthesized using ¹⁷O-enriched water (D₂O can also be used to suppress the strong proton signal from the lattice) inside a high-pressure NMR tube, often made of sapphire or PEEK materials.[12][15]

    • The tube is pressurized with ozone gas and cooled to induce hydrate formation. The process can be monitored in-situ.[7]

  • Instrument Setup:

    • The high-pressure tube is inserted into a static solid-state NMR probe in a high-field spectrometer.

    • For ¹⁷O NMR, experiments are tuned to the ¹⁷O Larmor frequency. Magic Angle Spinning (MAS) may be used to improve spectral resolution.

  • Data Acquisition:

    • ¹⁷O NMR spectra are acquired. The chemical shift and quadrupolar coupling parameters of the water oxygen nuclei are sensitive to the local structure and the presence of guest molecules.

    • If ¹³C-containing co-guests are used, ¹³C MAS NMR can be used to quantify the distribution of both guests among the different cage sites.[9][10]

  • Quantitative Analysis:

    • Quantitative analysis relies on the integration of NMR signal intensities, which are directly proportional to the number of resonant nuclei.

    • By carefully acquiring spectra with long relaxation delays, the ratio of guest molecules in different cages can be determined from the integrated areas of their respective peaks.

    • The total ozone concentration can be inferred from changes in the host lattice spectrum or by relating guest signals to an internal or external standard.

Visualized Workflow and Logic

The following diagrams illustrate the logical flow for selecting an analytical technique and a generalized workflow for in-situ analysis.

G cluster_0 Technique Selection Workflow start Start: Define Research Goal q1 Need structural info (e.g., cage occupancy)? start->q1 q2 Is sample destruction acceptable? q1->q2  No raman Raman Spectroscopy q1->raman  Yes nmr NMR Spectroscopy q1->nmr  Yes q2->raman  No q2->nmr  No gc Decomposition + GC q2->gc  Yes

Caption: Workflow for selecting an analytical technique for ozone hydrate analysis.

G cluster_1 In-Situ Analysis Workflow prep Prepare Ice/ H₂O in Cell seal Seal High-Pressure Cell prep->seal cool Cool to Formation Temperature seal->cool pressurize Pressurize with Ozone Gas cool->pressurize acquire Acquire Spectra (Raman or NMR) pressurize->acquire analyze Analyze Data for Structure & Conc. acquire->analyze

Caption: Generalized experimental workflow for in-situ analysis of ozone hydrate.

References

Validation

A Comparative Guide to Microbial Inactivation: Ozone Hydrate vs. Chlorine Dioxide

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate disinfectant is a critical decision in research, healthcare, and pharmaceutical manufacturing, with significant implications...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate disinfectant is a critical decision in research, healthcare, and pharmaceutical manufacturing, with significant implications for microbial control and product safety. Among the array of available agents, ozone and chlorine dioxide have emerged as potent oxidizing disinfectants. This guide provides an objective comparison of the microbial inactivation performance of aqueous ozone (often referred to as ozone hydrate (B1144303) in its dissolved form) and chlorine dioxide, supported by experimental data and detailed methodologies.

Mechanisms of Microbial Inactivation

Ozone (O₃): A powerful oxidizing agent, ozone rapidly damages a wide range of cellular components.[1][2] Its primary mode of action involves the oxidation of unsaturated lipids and fatty acids in the cell membrane, leading to a loss of integrity and leakage of cellular contents.[1] Ozone also oxidizes sulfhydryl groups of enzymes and amino acids, disrupts protein structures, and damages nucleic acids (DNA and RNA).[1][2] This multi-targeted attack ensures a broad spectrum of antimicrobial activity and a low probability of microbial resistance development.

Chlorine Dioxide (ClO₂): Chlorine dioxide is also a strong oxidizing agent, but it acts more selectively than ozone.[3] Its primary mechanism involves reacting with vital amino acids, such as cysteine, tryptophan, and tyrosine, within the cell.[4] This disrupts protein synthesis and enzyme function, leading to the cessation of metabolic activities.[3][4] Chlorine dioxide is also effective at penetrating the polysaccharide matrix of biofilms, a significant advantage in many applications.[3] Unlike chlorine, it does not chlorinate organic compounds, resulting in the formation of fewer harmful disinfection byproducts like trihalomethanes (THMs).[3]

Comparative Efficacy: Experimental Data

The following tables summarize quantitative data from various studies on the microbial inactivation efficacy of ozone and chlorine dioxide.

Table 1: Microbial Inactivation Efficacy of Ozone

MicroorganismOzone Concentration (mg/L)Contact TimeLog ReductionTemperature (°C)pHReference
Cryptosporidium parvum oocysts1.05 min>1.0 (>90% inactivation)Not SpecifiedNot Specified[3]
Cryptosporidium parvum oocysts1.116 minTotal inactivationNot SpecifiedNot Specified[5]
Cryptosporidium parvum oocysts24Not Specified100% inactivationNot SpecifiedNot Specified[6][7]
Escherichia coli (STEC)1.71 mg O₃/g produce5.0 h1.0Not SpecifiedNot Specified[8]
Salmonella enterica1.71 mg O₃/g produce5.0 h1.0Not SpecifiedNot Specified[8]
Listeria monocytogenes1.71 mg O₃/g produce5.0 h1.8Not SpecifiedNot Specified[8]

Table 2: Microbial Inactivation Efficacy of Chlorine Dioxide

MicroorganismClO₂ Concentration (mg/L)Contact TimeLog ReductionTemperature (°C)pHReference
Cryptosporidium parvum oocysts1.31 h1.0 (90% inactivation)Not SpecifiedNot Specified[3]
Cryptosporidium parvum oocysts0.415 minSignificant reductionNot SpecifiedNot Specified[5]
Cryptosporidium parvum oocysts5.090 min>1.0 (>90.56% inactivation)197.0[6][7]
Escherichia coli (STEC)0.15 mg ClO₂/g produce5.0 h>7.0Not SpecifiedNot Specified[8]
Salmonella enterica0.15 mg ClO₂/g produce5.0 h4.9Not SpecifiedNot Specified[8]
Listeria monocytogenes0.15 mg ClO₂/g produce5.0 h5.5Not SpecifiedNot Specified[8]

Table 3: Direct Comparison of Ozone and Chlorine Dioxide for Cryptosporidium parvum Inactivation

DisinfectantConcentration (mg/L)Contact TimeInactivationReference
Ozone1.05 min>90%[3]
Chlorine Dioxide1.31 h90%[3]
Ozone1.116 minTotal[5]
Chlorine Dioxide0.415 minSignificant, but not total[5]
Ozone24Not Specified100%[6][7]
Chlorine Dioxide5.090 min90.56%[6][7]

Experimental Protocols

The following are generalized experimental protocols for evaluating the efficacy of disinfectants, based on methodologies cited in the literature.

Preparation of Microbial Suspension
  • Culturing: The target microorganism (e.g., E. coli, S. aureus, C. parvum) is cultured in an appropriate growth medium and conditions to achieve a desired cell density (e.g., 10⁸ CFU/mL).

  • Harvesting: The microbial cells are harvested by centrifugation.

  • Washing: The cell pellet is washed multiple times with a sterile buffer solution (e.g., phosphate-buffered saline) to remove residual growth medium.

  • Resuspension: The final washed pellet is resuspended in the desired experimental water matrix (e.g., deionized water, buffered solution) to a specific concentration.

Disinfection Assay (Batch Method)
  • Disinfectant Preparation: A stock solution of the disinfectant (ozone or chlorine dioxide) is prepared and its concentration is accurately measured.

  • Reaction Initiation: A known volume of the microbial suspension is added to a reaction vessel containing the disinfectant solution at a predetermined concentration. The mixture is immediately and thoroughly mixed.

  • Contact Time: The reaction is allowed to proceed for a series of specified contact times (e.g., 1, 5, 10, 30 minutes).

  • Neutralization: At the end of each contact time, a sample of the mixture is transferred to a solution containing a neutralizing agent (e.g., sodium thiosulfate) to stop the disinfection action.

  • Enumeration of Survivors: The number of viable microorganisms in the neutralized sample is determined using standard microbiological techniques, such as plate counting (for bacteria) or viability assays (e.g., in vitro excystation or animal infectivity for Cryptosporidium).

  • Controls: A control sample with no disinfectant is processed in parallel to determine the initial microbial concentration.

  • Data Analysis: The log reduction in the microbial population is calculated for each disinfectant concentration and contact time.

Visualizing the Processes

Microbial Inactivation Mechanisms

Microbial_Inactivation_Mechanisms cluster_ozone Ozone (O₃) Inactivation cluster_clo2 Chlorine Dioxide (ClO₂) Inactivation Ozone Ozone (O₃) CellMembrane Cell Membrane (Lipids, Proteins) Ozone->CellMembrane Oxidation Cytoplasm Cytoplasmic Components (Enzymes, Nucleic Acids) Ozone->Cytoplasm Oxidation CellLysis Cell Lysis and Death CellMembrane->CellLysis Cytoplasm->CellLysis ClO2 Chlorine Dioxide (ClO₂) AminoAcids Vital Amino Acids (Cysteine, Tryptophan) ClO2->AminoAcids Oxidation ProteinSynthesis Disruption of Protein Synthesis AminoAcids->ProteinSynthesis MetabolicInhibition Metabolic Inhibition and Cell Death ProteinSynthesis->MetabolicInhibition

Caption: Mechanisms of microbial inactivation by ozone and chlorine dioxide.

Experimental Workflow for Disinfectant Efficacy Testing

Experimental_Workflow cluster_prep Preparation cluster_exposure Disinfectant Exposure cluster_analysis Analysis Culture Microbial Culture Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Test Water Harvest->Resuspend Expose Expose Microbes (Varying Contact Times) Resuspend->Expose PrepareDisinfectant Prepare Disinfectant (O₃ or ClO₂) PrepareDisinfectant->Expose Neutralize Neutralize Disinfectant Expose->Neutralize Enumerate Enumerate Survivors Neutralize->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate

Caption: A generalized experimental workflow for disinfectant efficacy testing.

Conclusion

Both ozone and chlorine dioxide are highly effective disinfectants with distinct mechanisms of action. The experimental data suggests that for the inactivation of highly resistant protozoa like Cryptosporidium parvum, ozone is generally more potent and acts more rapidly than chlorine dioxide.[3][5][6][7] However, for bacterial inactivation on produce surfaces, chlorine dioxide has shown superior efficacy in some studies.[8]

The choice between ozone and chlorine dioxide will depend on the specific application, the target microorganisms, the characteristics of the medium to be treated, and regulatory considerations regarding disinfection byproducts. For researchers and professionals in drug development, a thorough understanding of these factors is essential for making an informed decision on the most appropriate microbial inactivation strategy.

References

Comparative

A Comparative Guide to Water Disinfection: Evaluating Ozone Hydrate and Conventional Methods

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of water disinfection technologies, with a focus on the emerging potential of ozone hydrate (B1144303) against established methods l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of water disinfection technologies, with a focus on the emerging potential of ozone hydrate (B1144303) against established methods like conventional ozonation, chlorine, and ultraviolet (UV) disinfection.

This guide provides a comprehensive performance evaluation of various water disinfection technologies. We present a detailed comparison of conventional methods—ozonation, chlorination, and UV disinfection—supported by quantitative data on their efficacy. Furthermore, we introduce ozone hydrate as a novel, emerging technology for ozone storage and delivery, exploring its potential advantages and current research standing.

Comparison of Water Disinfection Performance

The following tables summarize the key performance indicators for conventional ozonation, chlorine, and UV disinfection, offering a clear comparison for researchers and professionals.

Table 1: Disinfection Efficacy - CT Values (mg·min/L) for 99.9% (3-log) Inactivation of Various Microorganisms

MicroorganismOzone (O₃)Free Chlorine (HOCl)UV Light (mJ/cm²)
E. coli~0.02[1]~0.03-0.055-10
Rotavirus~0.2~0.1-0.524
Poliovirus~0.1-0.2~1.1-2.521
Giardia lamblia~0.5-0.6[2]~47-150[2]<10[3]
Cryptosporidium parvum~5-10>7200<10[3]

Note: CT values for chlorine are highly dependent on pH and temperature. The values presented are approximate and for comparative purposes. UV dose is used for inactivation instead of a CT value.

Table 2: General Comparison of Disinfection Methods

FeatureOzone (Conventional)ChlorineUV Disinfection
Disinfection Power Very HighHighModerate to High
Contact Time Short[4]LongVery Short
Residual Disinfection None[5]YesNone
Byproduct Formation Potential for bromates, aldehydes, ketones[5][6]Trihalomethanes (THMs), Haloacetic Acids (HAAs)[5]None
Effectiveness against Protozoa Very Effective[7]Low to ModerateVery Effective[3]
Operating Costs High (energy intensive)[5]LowModerate
Capital Costs High[5]LowModerate to High
pH Sensitivity Less sensitive than chlorineHighly sensitiveNot sensitive
Turbidity Impact Can be affectedCan be affectedHighly affected

The Emergence of Ozone Hydrate in Water Disinfection

Ozone hydrate, a type of clathrate hydrate, is a crystalline solid formed from water and ozone molecules. In this structure, ozone molecules are trapped within a lattice of water molecules, creating a stable, solid form of ozone.[8][9] This technology is primarily being explored as a method for the stable storage and controlled release of ozone, which could offer significant advantages over the on-site generation and immediate use required for conventional ozonation.

While research into ozone clathrate hydrates has demonstrated their potential for long-term ozone preservation[8], there is currently a lack of publicly available, direct quantitative data on their disinfection performance in water treatment applications. The expectation is that the disinfection mechanism would be the same as conventional ozonation—the release of ozone into the water. The key difference and potential advantage lies in the delivery method, which could allow for a more sustained and controlled release of ozone, potentially leading to more efficient disinfection over time. Further experimental data is required to validate these potential benefits and establish performance benchmarks.

Experimental Protocols

General Experimental Workflow for Evaluating Disinfection Efficacy

The following protocol outlines a general procedure for assessing the performance of a water disinfection method.

  • Preparation of Test Water:

    • Characterize the source water for parameters such as pH, temperature, turbidity, Total Organic Carbon (TOC), and alkalinity.

    • If required, spike the water with a known concentration of a target microorganism (e.g., E. coli, MS2 bacteriophage).

  • Disinfection Process:

    • For Ozonation: Generate ozone gas and bubble it through the test water in a contact chamber. Measure the dissolved ozone concentration over time.

    • For Chlorination: Add a stock solution of a chlorine-based disinfectant (e.g., sodium hypochlorite) to the test water to achieve the desired concentration.

    • For UV Disinfection: Pass the test water through a collimated beam or a continuous flow UV reactor with a known UV dose.

  • Contact Time and Sampling:

    • Allow the disinfectant to react with the water for a predetermined contact time.

    • Collect samples at various time points. Immediately quench the disinfectant in the collected samples to halt the disinfection process (e.g., using sodium thiosulfate (B1220275) for ozone and chlorine).

  • Microbial Enumeration:

    • Enumerate the surviving microorganisms in the treated and control samples using appropriate methods such as membrane filtration or the spread plate technique.[3][8][10][11][12]

  • Data Analysis:

    • Calculate the log reduction of the target microorganism for each disinfection condition.[13][14][15][16][17][18]

    • For chemical disinfectants, calculate the CT value by multiplying the disinfectant concentration by the contact time.[2][4][5][15][19][20][21][22]

Protocol for Determining Disinfection Byproduct (DBP) Formation Potential

This protocol is designed to assess the potential for the formation of harmful disinfection byproducts.

  • Sample Preparation:

    • Use the same source water as in the disinfection efficacy testing.

  • Disinfection and Incubation:

    • Apply the disinfectant (ozone or chlorine) at a concentration and contact time relevant to typical treatment conditions.

    • After the initial contact time, store the samples in sealed, headspace-free amber vials at a controlled temperature for a specified incubation period (e.g., 24 hours) to simulate distribution system conditions.

  • DBP Analysis:

    • At the end of the incubation period, quench any remaining disinfectant.

    • Analyze the samples for target DBPs (e.g., THMs, HAAs for chlorination; bromate (B103136) for ozonation) using appropriate analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][24][25][26]

Visualizing the Processes and Mechanisms

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep 1. Preparation cluster_disinfection 2. Disinfection cluster_analysis 3. Analysis SourceWater Source Water Spike Spike with Microorganisms SourceWater->Spike Disinfection Apply Disinfectant (Ozone, Chlorine, UV) Spike->Disinfection Sampling Collect Samples at Various Contact Times Disinfection->Sampling Quench Quench Disinfectant Sampling->Quench Enumerate Microbial Enumeration Quench->Enumerate LogReduction Calculate Log Reduction Enumerate->LogReduction

Experimental workflow for evaluating disinfection efficacy.

Ozone_Inactivation Ozone Ozone (O₃) CellWall Cell Wall / Membrane Ozone->CellWall Oxidation CellContents Intracellular Components (Enzymes, Nucleic Acids) Ozone->CellContents Direct Oxidation Microbe Microorganism (e.g., Bacterium) CellWall->CellContents Disruption leads to leakage of Inactivated Inactivated Microorganism CellContents->Inactivated Damage results in

Mechanism of microbial inactivation by ozone.

Conceptual diagram of an ozone clathrate hydrate.

References

Validation

Validating the Cage Structure of Ozone Hydrate: A Comparative Guide to Experimental Techniques

For Researchers, Scientists, and Drug Development Professionals The encapsulation of ozone within a clathrate hydrate (B1144303) structure offers a promising avenue for its stabilization and delivery, with significant im...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The encapsulation of ozone within a clathrate hydrate (B1144303) structure offers a promising avenue for its stabilization and delivery, with significant implications for various industrial and medical applications. Verifying the precise cage structure of these hydrates is paramount for ensuring their stability and predicting their physicochemical properties. This guide provides a comparative overview of the primary experimental techniques used to validate the cage structure of ozone-containing clathrate hydrates, supported by experimental data from analogous systems and detailed methodologies.

Comparison of Experimental Validation Techniques

The validation of the cage structure of clathrate hydrates primarily relies on diffraction and spectroscopic techniques. While direct experimental data for pure ozone hydrate is limited due to its inherent instability, studies on mixed-guest hydrates (e.g., O₃ + O₂ + CO₂) provide significant insights. Powder X-ray Diffraction (PXRD) has been successfully used to identify the crystal structure of these mixed hydrates as Structure I (sI)[1][2][3]. For quantitative comparison, data from well-studied CO₂ hydrates, which also form the sI structure, serve as a reliable analogue.

ParameterPowder X-ray Diffraction (PXRD)Raman SpectroscopyNeutron Diffraction
Primary Information Crystal structure, lattice parameters, phase purityGuest molecule identification, cage occupancy, guest-host interactionsLocation of light atoms (H, D), guest molecule orientation, lattice dynamics
Sample Requirements Crystalline powderSolid, liquid, or gas; transparent or translucent sampleCrystalline powder (often deuterated)
Key Quantitative Data Lattice constant (a) for sI CO₂ hydrate: ~11.83 Å at 77 K[4]Large cage occupancy (CO₂/CH₄ in sI): ~98.5%[1][5]. Small cage occupancy (CH₄ in sI): ~30-34%[1][5]. No CO₂ was found in the small cages[6]. A methodology for calculating O₃/O₂ occupancy in 5¹² cages has been developed.Not directly available for ozone hydrates in literature, but provides precise atomic coordinates.
Advantages Readily available, provides definitive crystal structure identification.Non-destructive, in-situ measurements, sensitive to guest molecules.High sensitivity to light atoms, provides detailed structural information.
Limitations Lower sensitivity to light atoms (H, O), can be challenging to distinguish between guests with similar scattering factors.Indirect structural information, quantification of cage occupancy requires careful calibration.Requires a neutron source (less accessible), often requires deuterated samples to reduce incoherent scattering from hydrogen.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of clathrate hydrate structures. Below are protocols for the key experimental techniques.

Powder X-ray Diffraction (PXRD)

Objective: To determine the crystal structure and lattice parameters of the hydrate.

Methodology:

  • Sample Preparation: A fine powder of the synthesized hydrate is prepared at low temperatures (e.g., in liquid nitrogen) to prevent decomposition. The powder is then mounted on a cryo-stage sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a low-temperature chamber is used. Common settings involve Cu Kα radiation (λ = 1.5406 Å) with the X-ray tube operating at 40 kV and 40 mA.

  • Data Collection: The diffraction pattern is collected in a step-scan mode over a 2θ range of 5° to 90° with a step width of approximately 0.02°.

  • Data Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement to identify the crystal structure (e.g., sI, sII, or sH) and determine the lattice parameters. The experimental pattern is compared with known patterns for clathrate hydrates. For O₃+O₂+CO₂ hydrate, the pattern has been identified as structure I (sI)[1][2].

Raman Spectroscopy

Objective: To identify the guest molecules within the hydrate cages and quantify their relative occupancy.

Methodology:

  • Sample Preparation: The hydrate sample is placed in a high-pressure, temperature-controlled optical cell. This allows for in-situ measurements during hydrate formation or under specific pressure and temperature conditions.

  • Instrumentation: A confocal Raman microscope with a laser excitation source (e.g., 532 nm) is used. The instrument is calibrated using a silicon standard.

  • Data Collection: Raman spectra are collected from the hydrate crystals. The spectral regions corresponding to the vibrational modes of the potential guest molecules (O₃, O₂, CO₂) are of primary interest.

  • Data Analysis: The Raman bands are assigned to specific vibrational modes of the guest molecules within different cages (large vs. small). The relative area of the Raman peaks corresponding to each guest in each cage type is used to calculate the relative cage occupancy.

Neutron Diffraction

Objective: To precisely determine the positions of all atoms in the hydrate lattice, including the guest molecules.

Methodology:

  • Sample Preparation: To minimize incoherent scattering, the hydrate is synthesized using deuterated water (D₂O). The powdered sample is loaded into a specialized sample can suitable for low-temperature and high-pressure measurements.

  • Instrumentation: A time-of-flight or constant wavelength neutron powder diffractometer is used at a neutron source facility.

  • Data Collection: Diffraction data is collected at low temperatures (e.g., 14 K) to reduce thermal motion.

  • Data Analysis: The diffraction data is analyzed using Rietveld refinement to obtain a detailed crystal structure model. This includes the precise location of the deuterium (B1214612) atoms in the water lattice and the position and orientation of the guest molecules within the cages.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental validation of the ozone hydrate cage structure.

experimental_workflow Experimental Workflow for Ozone Hydrate Cage Structure Validation cluster_synthesis Hydrate Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis cluster_results Validated Structural Information synthesis Ozone Hydrate Synthesis (O3 + O2 + CO2 + H2O) quenching Rapid Quenching (Liquid Nitrogen) synthesis->quenching pxrd Powder X-ray Diffraction (PXRD) quenching->pxrd Low Temp Transfer raman Raman Spectroscopy quenching->raman Low Temp Transfer neutron Neutron Diffraction quenching->neutron Low Temp Transfer rietveld Rietveld Refinement pxrd->rietveld raman_analysis Spectral Deconvolution & Peak Area Analysis raman->raman_analysis neutron->rietveld structure Crystal Structure (sI) rietveld->structure lattice Lattice Parameters rietveld->lattice occupancy Cage Occupancy (O3, O2, CO2) raman_analysis->occupancy

Caption: Workflow for validating ozone hydrate structure.

This guide provides a foundational understanding of the experimental approaches to validate the cage structure of ozone hydrates. For researchers and professionals in drug development, a thorough characterization using these techniques is a critical step in harnessing the potential of ozone-containing clathrates.

References

Comparative

"comparative analysis of ozone delivery methods in water treatment"

A Comparative Guide to Ozone Delivery Methods in Water Treatment Ozone (O₃), a powerful oxidizing agent, is increasingly utilized in water and wastewater treatment for its efficacy in disinfection and the degradation of...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ozone Delivery Methods in Water Treatment

Ozone (O₃), a powerful oxidizing agent, is increasingly utilized in water and wastewater treatment for its efficacy in disinfection and the degradation of persistent organic and inorganic pollutants.[1][2] Its application surpasses traditional methods like chlorination by offering faster reaction times and avoiding the formation of harmful chlorinated byproducts.[2][3] The effectiveness of ozonation is critically dependent on the efficiency of the delivery system, which must ensure optimal mass transfer of ozone gas into the liquid phase for reaction.

This guide provides a comparative analysis of common and advanced ozone delivery methods, supported by performance data and experimental methodologies. It is designed for researchers, scientists, and professionals in drug development and water treatment to facilitate an informed selection of ozonation technology.

Core Ozone Delivery Technologies

The primary methods for dissolving ozone into water are bubble diffusion, venturi injection, and sidestream injection. Each operates on different principles, offering distinct advantages and disadvantages in performance, operational cost, and footprint.

  • Bubble Diffusion: This is the oldest and simplest method, involving the release of ozone gas through porous diffusers (stones or ceramics) at the bottom of a contact tank.[4][5] The small bubbles rise through the water column, allowing ozone to dissolve. The efficiency is highly dependent on the pore size of the diffuser and the depth of the water column.[4][5]

  • Venturi Injection: This method uses a venturi injector, a device with a constricted throat section. As water is pumped through it, the velocity increases and the pressure drops, creating a vacuum that actively draws ozone gas into the water stream.[6] The intense mixing and creation of thousands of micro-bubbles result in a very high mass transfer rate.[4][6]

  • Sidestream Injection (SSI): In this advanced configuration, a portion of the main water flow (typically 3-10%) is diverted into a separate "sidestream".[7][8] Ozone is then injected into this sidestream, usually with a high-efficiency venturi injector, before being reintroduced and rapidly mixed into the main flow.[8][9] This method allows for more controlled and efficient ozone utilization.[9]

Workflow of Ozone Delivery Methods

The following diagram illustrates the fundamental operational differences between the three primary ozone delivery systems.

G cluster_main Main Water Flow cluster_bubble Bubble Diffusion cluster_venturi Direct Venturi Injection cluster_sidestream Sidestream Injection in Untreated Water out Treated Water in->out Main Pipeline pump1 Pump in->pump1 Full Flow side_pump Booster Pump in->side_pump Divert Sidestream mixer Pipeline Flash Reactor tank Ozone Contact Tank diffuser Fine Bubble Diffuser O3_source1 Ozone Generator O3_source1->diffuser Ozone Gas venturi Venturi Injector venturi->out Full Flow pump1->venturi Full Flow O3_source2 Ozone Generator O3_source2->venturi Ozone Gas (Suction) side_venturi Venturi Injector side_pump->side_venturi side_venturi->mixer Inject Ozonated Sidestream O3_source3 Ozone Generator O3_source3->side_venturi Ozone Gas

Caption: Comparative workflow of Bubble Diffusion, Direct Venturi, and Sidestream Injection systems.

Performance Comparison of Ozone Delivery Methods

The selection of a delivery method is primarily driven by its mass transfer efficiency, energy consumption, and operational robustness. The tables below summarize the key performance characteristics and supporting data.

Table 1: Qualitative Comparison of Ozone Delivery Methods

FeatureBubble DiffusionVenturi InjectionSidestream Injection
Mechanism Passive dissolution of gas bubbles rising through a water column.[5]Active suction and violent mixing of ozone into water via a pressure differential.[6]Ozone is injected into a diverted portion of the flow, which is then remixed with the main stream.[7]
Advantages - Low cost and simple setup[10]- No moving parts in contactor[10]- Low energy requirement (no water pump needed)[11]- Extremely high mass transfer efficiency[10]- Small footprint[11]- Effective in pressurized systems[10]- Less ozone off-gassing, improving safety[11]- High transfer efficiency[12]- Separates dissolution from reaction, offering flexibility[7]- Enhanced safety with multiple fail-safes[7]- Good turndown capabilities and energy efficiency[8]
Disadvantages - Low mass transfer efficiency in shallow tanks[4][6]- Ideal tank depth (18-24 ft) is often impractical[10]- Diffusers can become clogged or fouled over time[6][10]- Difficult to use in pressurized flows[10]- Requires a water pump, leading to higher energy use[10]- Requires a system for off-gas removal[5]- More complex system with booster pumps and mixers[7]- Higher initial capital cost

Table 2: Quantitative Performance Data of Ozone Delivery Methods

ParameterBubble DiffusionVenturi InjectionSidestream Injection
Mass Transfer Efficiency (MTE) 10-15% (typical)[6]Up to 90% in columns >20 ft deep[4]50-70% (unpressurized)[13]Up to 98% (with pressure)[6][13]> 92%[14]Can achieve warranties of 95-98%[14]
Energy Consumption Low; does not require a water pump but needs blowers.[11]Higher; requires a pump to create pressure differential.[10]Can be lower than bubble diffusion; one retrofit study showed a 69.2% energy cost reduction.[8][14]
Footprint Large; requires deep contact basins for high efficiency.[11]Small; can be used in-line with compact components.[10][11]Compact; allows for shallower and shorter contactors.[8][12]
Key Operational Factor Water depth is critical for efficiency.[4][6]Pressure differential across the injector determines performance.[13]Sidestream flow rate, G/L ratio, and remixing efficiency are key.[15][16]

Advanced Oxidation Processes (AOPs)

Beyond physical delivery, ozone's effectiveness can be dramatically enhanced through Advanced Oxidation Processes (AOPs). AOPs utilize ozone (often in combination with UV light, hydrogen peroxide (H₂O₂), and/or catalysts) to generate highly reactive hydroxyl radicals (•OH).[1][17] These radicals are more powerful and less selective oxidants than molecular ozone, allowing for the rapid destruction of a wider range of recalcitrant contaminants.[18][19]

  • O₃/UV: UV light photolyzes ozone, accelerating the production of •OH radicals.[20]

  • O₃/H₂O₂ (Peroxone): The addition of hydrogen peroxide initiates a chain reaction that decomposes ozone to form •OH radicals.[19][20]

  • Catalytic Ozonation: Solid catalysts, such as metal oxides (e.g., manganese dioxide), provide active sites that enhance ozone decomposition into reactive species.[20][21]

AOPs can reduce contaminant concentrations from hundreds of parts-per-million (ppm) to below 5 parts-per-billion (ppb).[1]

Ozone Reaction Pathways in Water Treatment

The diagram below illustrates the dual pathways of ozonation: direct oxidation by molecular ozone and indirect oxidation via hydroxyl radicals, which is the cornerstone of AOPs.

G cluster_AOP Advanced Oxidation Processes (AOPs) O3 Ozone (O₃) Products1 Oxidized Products (e.g., Aldehydes, Ketones) O3->Products1 Direct Oxidation (Selective, Slower) OH_Radical Hydroxyl Radical (•OH) (Highly Reactive) O3->OH_Radical Decomposition Pollutant Organic/Inorganic Pollutants Pollutant->Products1 Mineralization Mineralization (CO₂, H₂O, Salts) Pollutant->Mineralization enhancers UV Light H₂O₂ Catalysts enhancers->OH_Radical Promotes Generation OH_Radical->Mineralization Indirect Oxidation (Non-selective, Faster)

Caption: Reaction pathways for pollutant degradation by direct ozonation and AOP-driven indirect oxidation.

Experimental Methodologies

Evaluating the performance of ozone delivery systems requires precise measurement of mass transfer under various operating conditions. Below is a generalized protocol based on pilot-scale studies for sidestream injection systems.[16][22]

Objective: To determine the Ozone Mass Transfer Efficiency (MTE) of a sidestream injection system under varying operational parameters.

Experimental Setup:

  • System: A pilot-scale water treatment loop (e.g., 25 gpm) with a sidestream circuit.[16] The sidestream circuit should include a booster pump, a venturi injector, and an optional degas separation vessel.[16]

  • Instrumentation: Install pressure gauges at the venturi inlet and outlet, flow meters for both the main and sidestream flows, and a dissolved ozone analyzer.

  • Ozone Generation: Use a corona discharge ozone generator with a controllable output concentration.[23] Feed the generator with dry air or pure oxygen.

  • Off-Gas Measurement: A system to capture and measure the concentration of ozone in the undissolved gas (off-gas) vented from the system is required to accurately calculate MTE.[24]

Protocol:

  • Establish a constant main water flow rate and a target applied ozone dose (e.g., 2.0 mg/L).

  • Set the sidestream flow to a specific percentage of the main flow.

  • Vary one operational parameter at a time while holding others constant. Key parameters to investigate include:

    • Gas-to-Liquid (G/L) Ratio: Adjust the ozone gas flow rate relative to the sidestream water flow rate.[16]

    • Venturi Inlet Pressure: Adjust the booster pump output to vary the pressure at the injector's inlet.[16]

    • Ozone Concentration: Adjust the ozone generator's power setting to change the weight percent of ozone in the feed gas.[24]

  • For each condition, allow the system to stabilize and record all measurements: main flow, sidestream flow, venturi inlet/outlet pressures, ozone feed gas concentration, and off-gas ozone concentration.

  • Calculate Mass Transfer Efficiency (MTE): MTE is calculated as the ratio of the mass of ozone dissolved in the water to the total mass of ozone supplied. This is most easily determined by measuring the mass of ozone wasted in the off-gas:

    • MTE (%) = [1 - (Mass of O₃ in Off-Gas / Mass of O₃ in Feed Gas)] x 100

Factors Influencing Mass Transfer Efficiency

The efficiency of any ozone delivery method is governed by fundamental physical and chemical principles. Understanding these factors is crucial for optimizing system design and operation.

Table 3: Key Factors Affecting Ozone Mass Transfer Efficiency (MTE)

FactorEffect on MTERationale
Pressure MTE increases with higher pressure.[24][25]Follows Henry's Law; higher pressure increases the solubility of ozone gas in water.[11]
Temperature MTE decreases with higher temperature.[25]Ozone gas is less soluble in warmer water.[11]
Gas Bubble Size MTE increases as bubble size decreases.[4]Smaller bubbles have a larger surface-area-to-volume ratio, facilitating faster dissolution.[5]
Gas/Liquid (G/L) Ratio MTE decreases as the G/L ratio increases.[24][26]A lower volume of gas relative to liquid is more easily and completely dissolved.[27]
Ozone Concentration MTE increases with higher ozone concentration in the feed gas.[11][26]A higher concentration gradient between the gas and liquid phases drives more efficient transfer.
Water Quality MTE increases with higher ozone demand (poorer water quality).[26]Immediate reaction of dissolved ozone with contaminants maintains a low aqueous ozone concentration, steepening the concentration gradient and promoting further transfer.[26]

The logical relationship between these factors and the final system efficiency is depicted below.

G Pressure System Pressure Solubility Ozone Solubility Pressure->Solubility + Temp Water Temperature Temp->Solubility - G_L_Ratio Gas/Liquid Ratio MTE Mass Transfer Efficiency (MTE) G_L_Ratio->MTE - O3_Conc Ozone Concentration O3_Conc->Solubility + Bubble_Size Bubble Size Bubble_Size->MTE - Water_Demand Water Ozone Demand Water_Demand->MTE + Solubility->MTE

Caption: Key operational and environmental factors influencing Ozone Mass Transfer Efficiency (MTE).

References

Validation

A Comparative Guide to the Environmental By-products of Ozone Water Treatment and its Alternatives

An initial note on terminology: The term "ozone hydrate" is not commonly used in the context of water treatment. The scientifically recognized and widely researched application is "ozone water treatment" or "ozonation,"...

Author: BenchChem Technical Support Team. Date: December 2025

An initial note on terminology: The term "ozone hydrate" is not commonly used in the context of water treatment. The scientifically recognized and widely researched application is "ozone water treatment" or "ozonation," which involves dissolving ozone gas (O₃) in water. This guide will focus on the by-products of this established ozonation process and compare them to those of chlorination, a primary alternative for water disinfection.

This guide provides a comparative assessment of the by-products generated during ozone and chlorine water treatment processes. It is intended for researchers, scientists, and drug development professionals interested in the environmental and toxicological implications of water disinfection. The following sections detail the by-products formed, present quantitative comparisons, outline experimental protocols for their detection, and visualize key processes and pathways.

Quantitative Comparison of Disinfection By-products (DBPs)

The by-products of water disinfection are formed when the disinfectant reacts with natural organic matter (NOM) and other substances present in the source water. The type and concentration of these by-products depend on the disinfectant used, the quality of the source water, and the treatment conditions.

Table 1: Comparison of Major Disinfection By-products from Ozonation and Chlorination

FeatureOzonationChlorination
Primary By-products Aldehydes (e.g., formaldehyde, acetaldehyde), Carboxylic Acids, Bromate (B103136) (if bromide is present)Trihalomethanes (THMs), Haloacetic Acids (HAAs)
General Environmental Impact By-products are generally more biodegradable and less persistent. Ozone itself decomposes into oxygen.[1][2]By-products like THMs and HAAs can be persistent in the environment and may have adverse effects on aquatic life.[1][2]
Primary Health Concerns Bromate is a potential human carcinogen.[3] Formaldehyde is also considered a potential carcinogen.[4][5]Some THMs and HAAs are considered potential carcinogens.[6]

Table 2: Typical Concentrations of Key Disinfection By-products

Disinfection By-product (DBP)Treatment MethodTypical Concentration Range in Treated Water (µg/L)
FormaldehydeOzonation10 - 110
AcetaldehydeOzonation1 - 20
Bromate (from bromide-containing water)OzonationCan exceed 10 (regulatory limit in many regions)[7]
Total Trihalomethanes (TTHMs) Chlorination Can be significantly higher than with ozonation; pre-ozonation can reduce TTHM formation by up to 10 µg/L. [8]
Chloroform (a THM)ChlorinationVaries widely based on water quality and chlorine dose.
Haloacetic Acids (HAA5) Chlorination Pre-ozonation can reduce HAA5 formation by up to 5 µg/L. [8]

Experimental Protocols

The accurate quantification of disinfection by-products is crucial for assessing the environmental impact of water treatment methods. Below are detailed methodologies for the analysis of key by-products.

Analysis of Volatile Organic Compounds (including Trihalomethanes) via GC-MS

This protocol is based on the principles of EPA Method 524.2 for the measurement of purgeable organic compounds in water.[4][5][9][10]

  • Objective: To identify and quantify volatile organic compounds, including trihalomethanes (THMs), in water samples.

  • Principle: Volatile compounds are purged from the water sample with an inert gas and trapped on a sorbent material. The trap is then heated to desorb the compounds into a gas chromatograph (GC) for separation, followed by detection with a mass spectrometer (MS).

  • Sample Preparation:

    • Collect samples in 40-mL vials containing a dechlorinating agent (e.g., ascorbic acid).

    • Preserve the sample by acidifying with hydrochloric acid (HCl) to a pH < 2.

    • Ensure no headspace (air bubbles) is present in the vial.

    • Store samples at ≤4°C until analysis (maximum holding time is 14 days).

  • Instrumentation:

    • Purge and Trap System

    • Gas Chromatograph with a capillary column (e.g., DB-5ms)

    • Mass Spectrometer

  • Procedure:

    • An internal standard is added to a 5-mL sample aliquot.

    • The sample is purged with helium or nitrogen for a set time (e.g., 11 minutes).

    • The volatile by-products are trapped on a sorbent trap.

    • The trap is heated, and the analytes are desorbed onto the GC column.

    • The GC oven temperature is programmed to separate the compounds.

    • The mass spectrometer scans for characteristic ions of the target analytes.

  • Quality Control:

    • Analyze laboratory reagent blanks to check for contamination.

    • Run calibration standards to quantify the analytes.

    • Analyze laboratory fortified blanks to assess method performance.

Analysis of Aldehydes via Derivatization and GC-ECD

This protocol is based on the principles of EPA Method 556.1 for the determination of carbonyl compounds.[8][11][12][13]

  • Objective: To identify and quantify aldehydes (e.g., formaldehyde, acetaldehyde) in water samples.

  • Principle: Aldehydes in the water sample are reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oxime derivatives. These derivatives are then extracted and analyzed by gas chromatography with an electron capture detector (GC-ECD).

  • Sample Preparation:

    • A 20-mL water sample is adjusted to pH 4.

    • PFBHA reagent is added, and the sample is heated (e.g., at 35°C for 2 hours) to facilitate derivatization.

    • The resulting oxime derivatives are extracted from the water using a solvent like hexane (B92381).

    • The extract is washed with an acidic solution.

  • Instrumentation:

    • Gas Chromatograph with a capillary column

    • Electron Capture Detector (ECD)

  • Procedure:

    • The hexane extract containing the derivatives is injected into the GC.

    • The GC oven temperature is programmed to separate the different aldehyde derivatives.

    • The ECD detects the electron-capturing derivatives.

  • Quality Control:

    • Prepare and analyze calibration standards of the aldehyde derivatives.

    • Analyze method blanks to ensure no background contamination.

    • Spike known concentrations of aldehydes into real water samples to determine recovery.

Analysis of Bromate via Ion Chromatography

This protocol is based on the principles of EPA Method 300.1 and 326.0 for the determination of inorganic anions.

  • Objective: To quantify the concentration of bromate in water samples.

  • Principle: Ion chromatography (IC) separates bromate from other anions in the sample based on their interaction with an ion-exchange resin. Detection can be achieved through suppressed conductivity or by post-column reaction to form a light-absorbing compound measured by a UV-Vis detector.

  • Sample Preparation:

    • Samples are typically filtered through a 0.45-µm filter.

    • For some methods, a preservative like ethylenediamine (B42938) (EDA) is added.

  • Instrumentation:

    • Ion Chromatograph with an anion-exchange column

    • Suppressed Conductivity Detector or a UV-Vis Detector with a post-column reaction system

  • Procedure:

    • The water sample is injected into the IC system.

    • An eluent (e.g., a hydroxide (B78521) or carbonate solution) carries the sample through the column, separating the anions.

    • For enhanced sensitivity (EPA Method 326.0), after the column, a reagent (e.g., acidic iodide) is added to react with bromate to form triiodide, which is then detected by its absorbance at 352 nm.

  • Quality Control:

    • Run calibration standards of known bromate concentrations.

    • Analyze method blanks.

    • Analyze a quality control sample from an external source.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and biological processes related to the by-products of water disinfection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Sample Collection (with dechlorinating agent) preservation 2. Preservation (e.g., acidification) sample_collection->preservation ic Ion Chromatography (for Bromate) sample_collection->ic Direct Injection (filtered) extraction 3. Extraction / Derivatization (as needed per method) preservation->extraction gcms GC-MS (for THMs, VOCs) extraction->gcms Volatiles gcecd GC-ECD (for Aldehydes after derivatization) extraction->gcecd Derivatives identification 5. Compound Identification (based on retention time and mass spectra) gcms->identification gcecd->identification ic->identification quantification 6. Quantification (using calibration curves) identification->quantification reporting 7. Reporting (concentration in µg/L) quantification->reporting

Caption: Experimental workflow for the analysis of disinfection by-products.

byproducts_comparison cluster_ozone Ozonation cluster_chlorine Chlorination ozone Ozone (O₃) aldehydes Aldehydes (Formaldehyde, Acetaldehyde) ozone->aldehydes carboxylic_acids Carboxylic Acids ozone->carboxylic_acids bromate Bromate (BrO₃⁻) (if Br⁻ present) ozone->bromate chlorine Chlorine (Cl₂) thms Trihalomethanes (THMs) (e.g., Chloroform) chlorine->thms haas Haloacetic Acids (HAAs) chlorine->haas source_water Source Water (containing Natural Organic Matter) source_water->ozone source_water->chlorine

Caption: By-products of Ozonation vs. Chlorination.

bromate_pathway cluster_cellular_response Cellular Response bromate Potassium Bromate (KBrO₃) Exposure ros Increased Reactive Oxygen Species (ROS) bromate->ros oxidative_stress Oxidative Stress ros->oxidative_stress nrf2 Activation of Nrf2 Pathway (Cytoprotective Response) oxidative_stress->nrf2 tj_signaling Altered Tight Junction (TJ) Signaling oxidative_stress->tj_signaling inflammation Macrophage Activation (NO, TNF-α, IL-6 production) oxidative_stress->inflammation dna_damage Oxidative DNA Damage (e.g., 8-oxoG formation) oxidative_stress->dna_damage

Caption: Simplified signaling pathway of Bromate toxicity.

References

Comparative

Ozone Hydrate vs. Traditional Ozonation: A Comparative Guide for Water Treatment

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of ozone hydrate (B1144303) and traditional ozonation technologies for water and wastewater treatment. While...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ozone hydrate (B1144303) and traditional ozonation technologies for water and wastewater treatment. While traditional ozonation is a well-established and powerful treatment method, ozone hydrate, or ozone clathrate hydrate, emerges as a novel approach with potential advantages in ozone storage and delivery. This document synthesizes available experimental data to offer a clear, objective comparison to aid in research and development decisions.

At a Glance: Key Differences and Potential Applications

Traditional ozonation involves the on-site generation of ozone gas and its immediate dissolution into the water to be treated. It is highly effective for disinfection and the oxidation of a wide range of organic and inorganic pollutants.[1][2] Ozone hydrate, in contrast, involves trapping ozone molecules within a crystalline water-based lattice, known as a clathrate hydrate. This method offers a way to store ozone in a solid, stable form, which could potentially decouple ozone generation from its application.[3]

FeatureTraditional OzonationOzone Hydrate
State of Ozone Gaseous, dissolved in waterSolid, crystalline hydrate
Generation & Use On-site generation for immediate useGeneration for storage and later use
Primary Application Water & wastewater disinfection, micropollutant removalPrimarily ozone storage; potential for controlled release in treatment
Technology Readiness Mature, widely implementedExperimental, research and development phase

Performance Comparison: Disinfection and Pollutant Degradation

Quantitative data for the direct application of ozone hydrate in water treatment is limited. The following tables summarize known performance metrics for traditional ozonation and provide a qualitative projection for ozone hydrate based on its chemical properties.

Table 1: Disinfection Efficiency - E. coli Inactivation
ParameterTraditional OzonationOzone Hydrate
Reported Inactivation >2 log reduction of E. coli observed within 2 hours at 4 ppm aqueous ozone concentration.[4] Complete inactivation is often rapid, depending on ozone dose and contact time.[5][6]Data not available. Theoretically, the release of ozone from the hydrate structure into the water would lead to similar inactivation mechanisms as traditional ozonation.
Mechanism Direct oxidation of the cell wall and membrane by molecular ozone, and indirect oxidation by hydroxyl radicals.[7]Ozone released from the hydrate would follow the same oxidative pathways.
Influencing Factors Ozone concentration, contact time, pH, temperature, and presence of organic matter.[8]Rate of ozone release from the hydrate, mixing efficiency, and the same factors as traditional ozonation.
Table 2: Micropollutant Degradation
ParameterTraditional OzonationOzone Hydrate
Efficiency Highly effective for a wide range of micropollutants, including pharmaceuticals and pesticides.[9] Removal efficiency is compound-specific and depends on reaction kinetics with ozone and hydroxyl radicals.Data not available. The efficacy would depend on the ability to achieve and maintain a sufficient dissolved ozone concentration from the hydrate.
By-product Formation Can form disinfection by-products (DBPs) such as bromate (B103136) in the presence of bromide ions.[10][11][12][13][14] Other by-products like aldehydes and carboxylic acids can also be formed.[15]The potential for DBP formation exists, as the fundamental chemistry of ozone in water remains the same. The controlled release from a hydrate might offer a way to manage reaction kinetics and potentially minimize by-product formation, but this is speculative and requires experimental validation.

Cost-Benefit Analysis: A Preliminary Outlook

A direct cost-benefit analysis is challenging due to the nascent stage of ozone hydrate technology. However, we can compare the cost components of traditional ozonation with the projected economic factors for an ozone hydrate-based system.

Table 3: Cost Comparison
Cost ComponentTraditional OzonationOzone Hydrate (Projected)
Capital Costs High initial investment for ozone generators, contact chambers, and off-gas destruction systems.[16][17]Potentially high capital costs for both ozone generation and hydrate formation reactors.
Operational Costs Significant energy consumption for ozone generation (typically 13-20 kWh/kg O₃ from air, 7-13 kWh/kg O₃ from oxygen). Labor and maintenance costs.[18]Energy costs would include both ozone generation and the hydrate formation process (requiring low temperatures and high pressures). The cost would be highly dependent on the efficiency of the hydrate production and dissociation process.
Chemical Costs Primarily the cost of feed gas (air or oxygen).Cost of feed gas for ozone generation and any potential additives to promote hydrate formation.
Sludge Management Can reduce sludge volume in wastewater treatment.[18]Similar potential benefits if applied in wastewater treatment.
Overall Economics Can be cost-effective in the long term due to reduced chemical usage compared to other disinfectants.The economic viability is currently unknown and depends on the development of efficient and scalable hydrate production and application systems. A techno-economic analysis of a clathrate hydrate-based desalination plant showed an estimated operating cost of US$3.64/m³ for a CO2-hydrate-based plant, giving a rough indication of the potential costs of hydrate-based water treatment.[19]

Experimental Protocols

Traditional Ozonation for E. coli Inactivation

A common experimental setup for testing the disinfection efficiency of traditional ozonation involves the following steps:

  • Ozone Generation: Ozone is produced from an oxygen feed gas using a corona discharge ozone generator.[8]

  • Ozone Dissolution: The ozone gas is bubbled through a diffuser into a contact chamber containing the water sample spiked with a known concentration of E. coli.[2]

  • Contact Time: The ozonated water is mixed for a predetermined contact time.

  • Ozone Measurement: The dissolved ozone concentration is measured using methods like the indigo (B80030) colorimetric method or an ozone sensor.[20]

  • Microbial Analysis: After the contact time, the reaction is quenched (e.g., with sodium thiosulfate), and the surviving E. coli are enumerated using standard plating techniques to calculate the log inactivation.[4]

Conceptual Experimental Protocol for Water Treatment Using Ozone Hydrate

A hypothetical experimental protocol for utilizing ozone hydrate could be as follows:

  • Ozone Hydrate Formation: Generate ozone gas and introduce it into a high-pressure, low-temperature reactor containing water to form ozone clathrate hydrate.

  • Hydrate Storage and Dosing: The solid ozone hydrate is stored and then introduced into the contaminated water.

  • Ozone Release: The hydrate dissociates, releasing ozone into the water. This can be controlled by adjusting temperature and pressure.

  • Treatment and Analysis: The water is mixed for a specific contact time, and then analyzed for pollutant degradation and microbial inactivation as described in the traditional ozonation protocol.

Signaling Pathways and Process Workflows

Oxidation Pathways in Ozonation

Ozone in water treatment acts through two primary pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals (•OH), which are formed from the decomposition of ozone in water.[1] Hydroxyl radicals are more powerful and less selective oxidants than molecular ozone.[21][22]

OxidationPathways cluster_pathways Oxidation Mechanisms O3 Ozone (O₃) OH_Radical Hydroxyl Radical (•OH) O3->OH_Radical Decomposition in Water Byproducts Oxidation By-products O3->Byproducts Direct Oxidation OH_Radical->Byproducts Indirect Oxidation Pollutant Organic/Inorganic Pollutants Pollutant->O3 Pollutant->OH_Radical Mineralization CO₂ + H₂O Byproducts->Mineralization Further Oxidation

Caption: Oxidation pathways of pollutants during ozonation.

Experimental Workflow: Comparative Analysis

The following workflow illustrates a conceptual experimental design for comparing the efficacy of ozone hydrate and traditional ozonation.

ComparativeWorkflow cluster_preparation Preparation cluster_traditional Traditional Ozonation cluster_hydrate Ozone Hydrate Method cluster_analysis Analysis ContaminatedWater Contaminated Water Sample (e.g., with E. coli, micropollutants) DirectOzonation Direct Dissolution & Contacting ContaminatedWater->DirectOzonation HydrateApplication Hydrate Dosing & Controlled Dissociation ContaminatedWater->HydrateApplication OzoneGeneration Ozone Generation (Corona Discharge) OzoneGeneration->DirectOzonation Analysis Performance Analysis: - Disinfection Efficiency - Pollutant Degradation - By-product Formation - Cost Evaluation DirectOzonation->Analysis HydrateFormation Ozone Hydrate Formation HydrateFormation->HydrateApplication HydrateApplication->Analysis

Caption: Workflow for comparing traditional and ozone hydrate treatment.

Conclusion and Future Outlook

Traditional ozonation is a robust and effective technology for water and wastewater treatment, with a large body of supporting data. Its primary drawbacks are the high capital and energy costs and the potential for disinfection by-product formation.

Ozone hydrate technology presents an intriguing alternative, primarily centered around the ability to store ozone in a solid, stable form. This could offer logistical advantages, such as decoupling ozone production from its application and potentially enabling more controlled dosing. However, the technology is still in the early stages of research, and significant hurdles remain before it can be considered a viable alternative to traditional ozonation for water treatment.

Future research should focus on:

  • Developing energy-efficient and scalable methods for ozone hydrate production.

  • Conducting detailed experimental studies on the application of ozone hydrate for the disinfection and degradation of pollutants in various water matrices.

  • Quantifying the formation of disinfection by-products during ozone hydrate treatment.

  • Performing a thorough techno-economic analysis to evaluate the commercial feasibility of ozone hydrate technology in comparison to established methods.

For researchers and professionals in drug development and related fields, understanding the fundamentals of both technologies is crucial for evaluating their potential roles in ensuring high-purity water for manufacturing processes and for the treatment of pharmaceutical wastewater. While traditional ozonation remains the current standard, the evolution of ozone hydrate technology warrants continued observation.

References

Validation

Kinetic Showdown: Ozone Hydrate vs. H2O2/UV Treatment for Pollutant Degradation

A Comparative Guide for Researchers and Drug Development Professionals In the realm of advanced oxidation processes (AOPs) for water and wastewater treatment, the quest for efficient and rapid degradation of persistent o...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of advanced oxidation processes (AOPs) for water and wastewater treatment, the quest for efficient and rapid degradation of persistent organic pollutants is paramount. This guide provides a kinetic comparison between two powerful AOPs: ozone hydrate (B1144303) and hydrogen peroxide/ultraviolet (H2O2/UV) treatment. While direct kinetic data for ozone hydrate is emerging, this comparison leverages data from conventional ozonation and ozone/H2O2 processes as a proxy to provide a comprehensive overview for researchers.

The H2O2/UV process is a well-established AOP that relies on the photolysis of hydrogen peroxide by UV light to generate highly reactive hydroxyl radicals (•OH). These radicals are potent, non-selective oxidizing agents that can mineralize a wide range of organic contaminants. Ozonation, in its various forms, also generates hydroxyl radicals, alongside direct reactions with molecular ozone.

Quantitative Kinetic Comparison

The degradation of various micropollutants by H2O2/UV and ozone-based processes often follows pseudo-first-order kinetics. The table below summarizes the observed rate constants (k_obs) for the degradation of several compounds under different experimental conditions.

PollutantTreatment MethodInitial Pollutant Conc.Oxidant Conc.UV LamppHk_obs (min⁻¹)Reference
SulfamethazineLPUV/H2O20.10 mg/L5.0 mg/L H2O2LPUV7.0> MPUV > LPUV--INVALID-LINK--
SulfamethazineMPUV/H2O20.10 mg/L5.0 mg/L H2O2MPUV7.0VUV/UV > MPUV--INVALID-LINK--
SulfamethazineVUV/UV/H2O20.10 mg/L5.0 mg/L H2O2VUV/UV7.0VUV/UV > MPUV--INVALID-LINK--
AtrazineO3/H2O2/UV-0.75 mM H2O2-10---INVALID-LINK--
AlachlorO3/H2O2/UV-0.2 mM H2O2-10---INVALID-LINK--
CarbamazepineO3/H2O2/UV-0.47 mM H2O2-7---INVALID-LINK--
Diethylphthalate (DEP)Ozonation---2.50.0036--INVALID-LINK--
Diethylphthalate (DEP)Ozonation---7.20.6129--INVALID-LINK--
Diethylphthalate (DEP)O3/Activated Carbon---9.00.72--INVALID-LINK--

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and comparison of kinetic data. Below are typical protocols for the H2O2/UV and ozonation processes.

H2O2/UV Treatment Protocol

A common experimental setup for H2O2/UV treatment involves a bench-scale photoreactor.

  • Reactor Setup: A cylindrical quartz reactor is typically used, equipped with a magnetic stirrer for continuous mixing. A low-pressure or medium-pressure mercury UV lamp is placed at the center of the reactor, often within a quartz sleeve to maintain a constant temperature.

  • Reagent Preparation: A stock solution of the target pollutant is prepared in ultrapure water. A stock solution of hydrogen peroxide (e.g., 30% w/w) is also prepared.

  • Experimental Procedure:

    • The reactor is filled with a known volume of the pollutant solution at a specific concentration.

    • The pH of the solution is adjusted to the desired value using dilute acid or base.

    • A predetermined volume of the H2O2 stock solution is added to achieve the target concentration.

    • The UV lamp is switched on to initiate the reaction.

    • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Sample Analysis: The collected samples are immediately quenched, often with a substance like sodium thiosulfate, to stop the degradation process. The concentration of the target pollutant is then analyzed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Ozone-Based Treatment Protocol

The experimental setup for ozonation is designed to ensure efficient gas-liquid mass transfer.

  • Ozone Generation: Ozone is produced from pure oxygen using an ozone generator. The concentration of ozone in the gas stream is measured using an ozone analyzer.

  • Reactor Setup: A semi-batch reactor, typically a glass column, is used. The ozone-containing gas is bubbled through the reactor from the bottom via a diffuser to create fine bubbles and maximize the interfacial area for mass transfer. The reactor is usually equipped with a magnetic stirrer.

  • Experimental Procedure:

    • The reactor is filled with the pollutant solution at a known concentration and pH.

    • The ozone gas flow is initiated at a constant rate.

    • For O3/H2O2 experiments, a specific amount of H2O2 is added to the solution before or during ozonation.

    • Samples are collected from the reactor at different time points.

  • Sample Analysis: Similar to the H2O2/UV protocol, samples are quenched (e.g., with indigo (B80030) trisulfonate) and analyzed for the concentration of the target pollutant.

Visualizing the Processes

To better understand the experimental and mechanistic aspects of these treatments, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Pollutant_Stock Prepare Pollutant Stock Solution Add_Pollutant Add Pollutant to Reactor Pollutant_Stock->Add_Pollutant Oxidant_Stock Prepare Oxidant (H2O2/Ozone) Add_Oxidant Introduce Oxidant Oxidant_Stock->Add_Oxidant Reactor_Setup Set up Reactor (UV Lamp/Ozone Diffuser) Reactor_Setup->Add_Pollutant Adjust_pH Adjust pH Add_Pollutant->Adjust_pH Adjust_pH->Add_Oxidant Initiate_Reaction Start Reaction (UV on/Ozone flow) Add_Oxidant->Initiate_Reaction Collect_Samples Collect Samples at Intervals Initiate_Reaction->Collect_Samples Quench_Reaction Quench Reaction Collect_Samples->Quench_Reaction Analyze_Concentration Analyze Pollutant Concentration (HPLC/GC-MS) Quench_Reaction->Analyze_Concentration Calculate_Kinetics Calculate Kinetic Parameters Analyze_Concentration->Calculate_Kinetics

Caption: Experimental workflow for kinetic studies.

Reaction_Mechanisms cluster_h2o2_uv H2O2/UV Pathway cluster_ozone Ozone-Based Pathway H2O2 H₂O₂ OH_H2O2 2 •OH (Hydroxyl Radical) H2O2->OH_H2O2 Photolysis UV UV Light (hν) Pollutant_H2O2 Organic Pollutant OH_H2O2->Pollutant_H2O2 Degradation_H2O2 Degradation Products (CO₂, H₂O, etc.) Pollutant_H2O2->Degradation_H2O2 Oxidation O3 O₃ (Ozone) OH_Ozone •OH (Hydroxyl Radical) O3->OH_Ozone Decomposition Pollutant_Ozone Organic Pollutant O3->Pollutant_Ozone Direct Oxidation H2O H₂O H2O->OH_Ozone OH_Ozone->Pollutant_Ozone Degradation_Ozone Degradation Products Pollutant_Ozone->Degradation_Ozone Oxidation

Caption: Core reaction mechanisms.

Comparative

"benchmarking ozone hydrate performance against industry standards"

A Comparative Guide to Ozone Hydrate (B1144303) Performance in Drug Delivery For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative benchmark for evaluating the performance of o...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ozone Hydrate (B1144303) Performance in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for evaluating the performance of ozone hydrate, a novel material, against established industry alternatives in the context of drug development and therapeutic applications. Given the emergent nature of ozone hydrates, this document establishes a foundational framework for performance assessment by drawing parallels with ozonated nanocarriers and conventional gas hydrates.

The primary function of ozone in therapeutics is centered on its potent antimicrobial, anti-inflammatory, and regenerative properties.[1][2][3] The key challenge remains its inherent instability.[1] While current solutions involve delivery via ozonated oils within nanocarriers like liposomes and niosomes, ozone hydrates present a potential new frontier for stabilizing and delivering this reactive molecule.[1] This guide outlines the essential performance indicators, experimental protocols, and comparative data necessary to validate this technology.

Comparative Performance Analysis: Ozone Hydrate vs. Industry Alternatives

To objectively assess the potential of ozone hydrate, its performance must be measured against current standards. The following table summarizes key quantitative benchmarks, presenting a hypothetical comparison between ozone hydrate, ozonated liposomes (a common nanocarrier for ozone delivery), and traditional methane (B114726) hydrate (as a reference for physical stability).

Performance MetricOzone Hydrate (Hypothetical Data)Ozonated Liposomes[1]Methane Hydrate (Industry Ref.)[4][5]
Guest Molecule Loading (wt%) 5 - 10%1 - 5%15 - 18%
Structural Stability (t½ at 25°C) 4 - 8 hours24 - 72 hoursThermodynamically unstable
Controlled Release Profile Pressure/Temperature-dependentDiffusion-basedPressure/Temperature-dependent
Antimicrobial Efficacy (Log Reduction) > 6> 5N/A
Biocompatibility (Cell Viability %) > 85%> 90%N/A
Formation Pressure @ 4°C (MPa) 2.5 - 4.0N/A> 2.5
Formation Temperature @ 3.0 MPa (°C) < 5N/A< 2

Experimental Protocols

Detailed and standardized methodologies are critical for validating the performance of ozone hydrates. The protocols below are synthesized from established practices in gas hydrate analysis and ozone efficacy testing.[6][7][8]

Protocol for Determining Ozone Loading and Stability

This protocol measures the concentration of ozone encapsulated within the hydrate structure and its stability over time.

  • Objective: To quantify the weight percentage (wt%) of ozone in the hydrate and determine its half-life (t½) under specified storage conditions.

  • Methodology:

    • Formation: Synthesize ozone hydrate under controlled high-pressure and low-temperature conditions in a specialized pressure cell.[9][10]

    • Dissociation: Carefully dissociate a known mass of the hydrate sample by reducing pressure or increasing temperature.

    • Gas Capture & Analysis: Capture the released gas in a sealed container. Analyze the gas composition using a calibrated ozone analyzer or via iodometric titration to determine the total mass of ozone released.

    • Calculation: Calculate the ozone loading as a weight percentage of the initial hydrate mass.

    • Stability Test: Repeat the analysis at set time intervals for samples stored under constant temperature and pressure to determine the rate of ozone degradation and calculate the stability half-life.

Protocol for Evaluating Controlled Release Kinetics

This protocol assesses the rate of ozone release from the hydrate structure under simulated physiological conditions.

  • Objective: To characterize the release profile of ozone in response to changes in temperature and pressure.

  • Methodology:

    • Place a synthesized ozone hydrate sample in a pressure vessel filled with a phosphate-buffered saline (PBS) solution at 4°C.

    • Gradually increase the temperature of the vessel to 37°C while maintaining constant pressure, simulating physiological conditions.

    • Continuously monitor the concentration of dissolved ozone in the PBS solution using a real-time ozone sensor.

    • Plot the cumulative ozone released over time to establish the release kinetics.

    • Repeat the experiment under different pressure conditions to understand its influence on the release rate.

Protocol for Assessing Antimicrobial Efficacy

This protocol measures the effectiveness of the released ozone in neutralizing pathogenic microorganisms.

  • Objective: To determine the log reduction of a target microbial population upon exposure to ozone released from the hydrate.

  • Methodology:

    • Prepare a standardized suspension of a test microorganism (e.g., E. coli, S. aureus).

    • Introduce a known quantity of ozone hydrate into the microbial suspension in a sealed bioreactor.

    • Allow the hydrate to dissociate, releasing ozone into the medium for a specified contact time.

    • Neutralize the remaining ozone to halt the antimicrobial action.

    • Perform serial dilutions and plate counts to determine the number of viable microorganisms remaining.

    • Calculate the log reduction by comparing the final count to the initial population count. Ozone is recognized as a powerful oxidizing agent effective against bacteria, viruses, and other microorganisms.[11]

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating complex processes. The following sections provide visualizations for the ozone hydrate evaluation workflow and a conceptual pathway for its therapeutic action.

G cluster_prep Phase 1: Synthesis & Characterization cluster_perf Phase 2: Performance Evaluation cluster_comp Phase 3: Benchmarking A Ozone Gas Generation B High-Purity Water C Hydrate Formation Reactor (High P, Low T) A->C B->C D Physical Characterization (Raman, XRD) C->D Sample E Ozone Loading & Stability Assay C->E Sample F Controlled Release Kinetics Study C->F Sample G Antimicrobial Efficacy Testing C->G Sample H In Vitro Cytotoxicity Assay C->H Sample I Data Analysis & Comparison D->I E->I F->I G->I H->I J Performance Report vs. Industry Standards I->J G cluster_action Therapeutic Actions A Ozone Hydrate (Drug Product) B Application to Target Site A->B C Controlled Dissociation (Triggered by Temp/Pressure) B->C D Localized Ozone Release C->D E Antimicrobial Effect (Cell Wall Disruption) D->E F Anti-inflammatory Response D->F G Enhanced Oxygen Metabolism D->G H Therapeutic Outcome (e.g., Wound Healing, Disinfection) E->H F->H G->H

References

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